1-Dodecene
Description
Structure
3D Structure
Properties
IUPAC Name |
dodec-1-ene | |
|---|---|---|
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InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3 | |
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InChI Key |
CRSBERNSMYQZNG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCC=C | |
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Molecular Formula |
C12H24, Array | |
| Record name | 1-DODECENE | |
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| Record name | 1-DODECENE | |
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Related CAS |
25067-08-7, 62132-67-6 | |
| Record name | 1-Dodecene, homopolymer | |
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| Record name | 1-Dodecene, dimer | |
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DSSTOX Substance ID |
DTXSID5026914 | |
| Record name | 1-Dodecene | |
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Molecular Weight |
168.32 g/mol | |
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Physical Description |
1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C | |
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Flash Point |
212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c. | |
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Solubility |
Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none | |
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Density |
0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
5.81 (AIR= 1), Relative vapor density (air = 1): 5.81 | |
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Vapor Pressure |
0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-41-4, 1124-14-7, 25378-22-7, 68526-58-9 | |
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Melting Point |
-31 °F (USCG, 1999), -35.2 °C, -35 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecene is a linear alpha-olefin with the chemical formula C₁₂H₂₄.[1] It consists of a twelve-carbon chain with a double bond at the primary or alpha (α) position.[1] This specific placement of the functional group enhances the compound's reactivity, making it a valuable intermediate in the synthesis of various chemicals.[1] It appears as a clear, colorless liquid with a mild, pleasant odor and is insoluble in water but soluble in organic solvents like ethanol, ether, and acetone.[1][2][3] this compound is utilized in the production of detergents, lubricants, and surfactants.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, along with standardized experimental protocols for their determination.
Core Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized below. These values are essential for handling, storage, and application in a research and development setting.
Table 1: Physical Properties of this compound
| Property | Value | Units | Conditions |
| Molecular Formula | C₁₂H₂₄ | - | - |
| Molecular Weight | 168.32 | g/mol | - |
| Appearance | Clear, colorless liquid | - | Ambient |
| Odor | Mild, pleasant | - | - |
| Density | 0.758 | g/mL | at 20 °C |
| 0.76 | g/cm³ | at 15.6 °C | |
| Boiling Point | 213 - 216 | °C | at 760 mmHg |
| Melting Point | -35 | °C | - |
| Flash Point | 77 | °C | Closed Cup |
| Autoignition Temperature | 225 | °C | - |
| Vapor Pressure | 0.2 | mmHg | at 20 °C |
| Vapor Density | 5.8 | - | (Air = 1) |
| Kinematic Viscosity | 1.72 | mm²/s | at 20 °C |
| 0.68 | cSt | at 100 °C | |
| Refractive Index | 1.429 - 1.430 | - | at 20 °C (n D) |
| Solubility in Water | Insoluble | - | - |
| Solubility in Solvents | Soluble | - | Ethanol, Ether, Acetone |
| Surface Tension | 25.6 | dynes/cm | at 20 °C |
| Octanol/Water Partition Coefficient (log Kow) | 6.1 | - | - |
References:[1][2][3][4][5][6][7][8][9][10][11]
Table 2: Chemical Reactivity and Hazards of this compound
| Property | Description |
| Chemical Stability | Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. |
| Reactivity | Reacts with strong oxidants, halogens, and inorganic acids.[9] May undergo exothermic addition polymerization in the presence of catalysts (e.g., acids) or initiators.[12] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, bases, halogens, inorganic acids.[9][12] |
| Hazardous Decomposition Products | No hazardous decomposition products are known. Combustion may produce carbon oxides. |
| Hazardous Reactions | Vapors may form explosive mixtures with air.[13] |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is critical for its application. The following are detailed methodologies for key experiments based on ASTM International standards.
Determination of Density (ASTM D4052)
This method covers the determination of the density of liquids using a digital density meter.[1]
-
Apparatus : A digital density meter consisting of a U-shaped oscillating tube and a system for electronic excitation, frequency counting, and display. The apparatus must be temperature-controlled.
-
Calibration : Calibrate the instrument with at least two reference standards of known density that bracket the expected density of this compound (e.g., dry air and distilled water).
-
Procedure : a. Equilibrate the instrument to the desired measurement temperature (e.g., 20 °C). b. Inject a small volume (approximately 1-2 mL) of this compound into the oscillating tube, ensuring no air bubbles are present.[14] c. Allow the sample to reach thermal equilibrium within the tube. d. The instrument measures the oscillation period of the tube, which is then converted to a density value. e. Perform replicate measurements until a stable reading is obtained. f. Clean the tube with a suitable solvent (e.g., ethanol or acetone) and dry it completely between samples.
Determination of Kinematic Viscosity (ASTM D445)
This test method specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[13]
-
Apparatus : Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath capable of maintaining the desired temperature (e.g., 20 °C or 100 °C) with a precision of ±0.02 °C, and a timing device.[15]
-
Procedure : a. Select a viscometer with a capillary size appropriate for the expected viscosity of this compound. b. Filter the sample through a fine-mesh screen to remove any particulate matter. c. Charge the viscometer with the sample in the manner dictated by its design. d. Suspend the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.[15] e. Using suction or pressure, adjust the liquid level to the starting mark. f. Measure the time required for the liquid meniscus to flow between the two calibration marks. g. Repeat the measurement to ensure reproducibility. h. Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer's calibration constant.
Determination of Flash Point (ASTM D93)
This method describes the determination of the flash point of petroleum products by a Pensky-Martens closed-cup tester.[3]
-
Apparatus : A Pensky-Martens closed-cup apparatus, which includes a brass test cup, a lid with a stirring device, an ignition source applicator, and a heating source.[9]
-
Procedure (Procedure A) : a. Fill the test cup with this compound to the filling mark. b. Place the lid on the cup and position the assembly in the heating apparatus. c. Begin stirring at a specified rate (90-120 rpm) and heat the sample so that its temperature increases at a rate of 5-6 °C per minute.[3] d. As the temperature approaches the expected flash point, apply the ignition source (a small flame) at regular temperature intervals by dipping it into the vapor space of the cup. e. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[9] f. Record the observed flash point temperature.
Determination of Refractive Index (ASTM D1218)
This test method covers the measurement of the refractive index of transparent hydrocarbon liquids.[4]
-
Apparatus : A refractometer, typically an Abbe-type, with a light source and a temperature-controlled prism.[16]
-
Calibration : Calibrate the instrument using a reference standard with a known refractive index, close to that of this compound.
-
Procedure : a. Ensure the prism surfaces are clean and dry. b. Set the prism to the desired temperature (e.g., 20 °C) and allow it to stabilize. c. Apply a few drops of this compound to the surface of the lower prism. d. Close the prisms and allow a few minutes for the sample to reach thermal equilibrium. e. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. f. Read the refractive index from the instrument's scale. g. Perform multiple readings and average the results.
Visualizations
The following diagrams illustrate key experimental workflows and chemical reactions relevant to this compound.
Caption: Experimental workflow for determining key physical properties.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 4. store.astm.org [store.astm.org]
- 5. img.antpedia.com [img.antpedia.com]
- 6. scribd.com [scribd.com]
- 7. ASTM D4052 - eralytics [eralytics.com]
- 8. store.astm.org [store.astm.org]
- 9. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 10. ASTM D445 - eralytics [eralytics.com]
- 11. spectralabsci.com [spectralabsci.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. store.astm.org [store.astm.org]
- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 15. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. matestlabs.com [matestlabs.com]
synthesis routes for high-purity 1-dodecene
An In-depth Technical Guide to the Synthesis of High-Purity 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a linear alpha-olefin with the chemical formula C₁₂H₂₄, is a key intermediate in the production of a wide range of specialty chemicals.[1] Its terminal double bond imparts high reactivity, making it a valuable precursor for the synthesis of detergents, surfactants, lubricants, plasticizers, and agricultural chemicals. In the pharmaceutical and drug development sectors, high-purity this compound and its derivatives are utilized in the synthesis of complex organic molecules and as components in advanced drug delivery systems. This guide provides a comprehensive overview of the principal and emerging synthesis routes for producing high-purity this compound, with a focus on experimental methodologies, quantitative data, and process workflows.
Core Synthesis Routes
The industrial production of this compound is dominated by the oligomerization of ethylene. However, other methods, including the dehydration of 1-dodecanol and Fischer-Tropsch synthesis, offer alternative pathways that can be relevant for specific applications or research settings.
Ethylene Oligomerization
Ethylene oligomerization is the most common industrial method for producing linear alpha-olefins, including this compound. This process involves the controlled addition of ethylene monomers to a growing hydrocarbon chain. The product distribution typically follows a Schulz-Flory or Poisson distribution, yielding a range of alpha-olefins with varying chain lengths. The primary catalytic systems employed are based on Ziegler-Natta catalysts and nickel complexes.
Ziegler-Natta catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst (e.g., triethylaluminum), are widely used for olefin polymerization and oligomerization.[2] By carefully controlling the reaction conditions and catalyst composition, the chain growth can be limited to produce shorter-chain alpha-olefins.
Experimental Protocol: Ziegler-Natta Ethylene Oligomerization
The following protocol is a representative laboratory-scale synthesis adapted from principles described in patent literature.[2][3][4]
-
Catalyst Preparation:
-
A solid catalyst component can be prepared by reacting a magnesium compound (e.g., magnesium ethoxide) with a chlorine-containing compound in a non-polar hydrocarbon solvent.[3]
-
This solution is then treated with a tetravalent titanium compound, such as titanium tetrachloride, to produce the final solid catalyst component.[3]
-
The resulting solid is washed with a hydrocarbon solvent to remove soluble byproducts.[3]
-
-
Oligomerization Reaction:
-
A high-pressure reactor is charged with a dry, inert hydrocarbon solvent (e.g., hexane or toluene).
-
The solid Ziegler-Natta catalyst component and an organoaluminum cocatalyst (e.g., triethylaluminum) are introduced into the reactor under an inert atmosphere.
-
The reactor is pressurized with high-purity ethylene to the desired pressure (e.g., 1.0-5.0 MPa) and heated to the reaction temperature (e.g., 60-160 °C).[5]
-
The reaction is allowed to proceed for a specified time (e.g., 0.1-3.0 hours), with continuous or intermittent feeding of ethylene to maintain the pressure.[5]
-
Upon completion, the reaction is quenched by the addition of a deactivating agent (e.g., an alcohol).
-
-
Product Isolation and Purification:
-
The catalyst residues are removed by filtration.
-
The resulting solution, containing a mixture of linear alpha-olefins, is subjected to fractional distillation to separate the different chain lengths.[6][7]
-
The C12 fraction, containing this compound, is collected. Further purification can be achieved through additional distillation steps under reduced pressure.
-
Logical Relationship of Ziegler-Natta Ethylene Oligomerization
Caption: Workflow for this compound synthesis via Ziegler-Natta catalyzed ethylene oligomerization.
The Shell Higher Olefin Process (SHOP) is a highly efficient industrial process that utilizes a nickel-phosphine complex as the catalyst.[8] This process is known for its high selectivity towards linear alpha-olefins and its integrated approach to maximizing the yield of desired products through isomerization and metathesis of undesired olefin fractions.
Experimental Protocol: Nickel-Catalyzed Ethylene Oligomerization (SHOP-type)
The following is a conceptual laboratory-scale protocol based on the principles of the SHOP process.
-
Catalyst System Preparation:
-
A nickel precursor, such as a nickel(II) salt, is reacted with a phosphine ligand in a suitable solvent to form the pre-catalyst.[9]
-
The active catalyst is typically generated in situ in the reactor.
-
-
Oligomerization Reaction:
-
A pressure reactor is charged with a polar solvent (e.g., 1,4-butanediol) and the nickel-phosphine catalyst system.
-
The reactor is pressurized with ethylene to a pressure of 1.0-10.0 MPa and heated to a temperature of 30-150 °C.[6]
-
The oligomerization of ethylene proceeds to form a mixture of linear alpha-olefins.
-
The reaction is terminated by cooling and depressurizing the reactor.
-
-
Product Separation and Purification:
-
The non-polar olefin products phase-separate from the polar solvent containing the catalyst, allowing for catalyst recycling.
-
The olefin mixture is then subjected to fractional distillation to isolate the C12 fraction (this compound).[10]
-
Undesired fractions (e.g., C14) can be further processed through isomerization and metathesis to produce additional desired olefins, which are then recycled to the distillation unit.
-
Experimental Workflow for the Shell Higher Olefin Process (SHOP)
Caption: Simplified workflow of the Shell Higher Olefin Process (SHOP).
Dehydration of 1-Dodecanol
The dehydration of 1-dodecanol presents a direct route to this compound. This reaction is typically catalyzed by solid acids and can be performed in either the liquid or gas phase. The primary challenge is to achieve high selectivity for the terminal olefin, as the formation of internal dodecenes is thermodynamically favored.
Experimental Protocol: Dehydration of 1-Dodecanol
This protocol is a representative example of a laboratory-scale dehydration of 1-dodecanol.[11][12]
-
Catalyst: A solid acid catalyst, such as alumina, silica-alumina, or a zeolite, is activated by calcination at high temperature prior to use.
-
Reaction:
-
1-Dodecanol is mixed with the activated catalyst in a reaction vessel equipped with a distillation head.
-
The mixture is heated to a temperature sufficient to induce dehydration (e.g., 200-350 °C).
-
The this compound and water formed during the reaction are continuously removed by distillation to drive the equilibrium towards the products.
-
-
Purification:
-
The collected distillate, containing this compound and water, is phase-separated.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The crude this compound is then purified by fractional distillation to remove any unreacted 1-dodecanol and isomeric byproducts.
-
Signaling Pathway for 1-Dodecanol Dehydration
Caption: Reaction pathway for the acid-catalyzed dehydration of 1-dodecanol.
Fischer-Tropsch Synthesis
Fischer-Tropsch (FT) synthesis is a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into a wide range of hydrocarbons.[13][14] While not a primary route for dedicated this compound production, the product stream from FT synthesis can contain a significant fraction of C10-C14 olefins. The product distribution is influenced by the catalyst (typically iron or cobalt-based), temperature, pressure, and H₂/CO ratio.[13][14] High-temperature Fischer-Tropsch (HTFT) processes generally favor the production of lighter olefins.
General Process Conditions for Fischer-Tropsch Synthesis
-
Catalyst: Iron-based or cobalt-based catalysts.
-
Temperature: 200-350 °C.
-
Pressure: 1-5 MPa.
-
H₂/CO Ratio: 1:1 to 2:1.
The separation of this compound from the complex mixture of hydrocarbons produced in the FT process requires extensive fractional distillation and other purification techniques.
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the synthesis route and specific process conditions. The following tables summarize representative quantitative data from the literature. It is important to note that for ethylene oligomerization, the selectivity for the C12 fraction is often reported, which may contain isomers other than this compound.
Table 1: Ethylene Oligomerization for this compound Synthesis
| Catalyst System | Temperature (°C) | Pressure (MPa) | C12 Fraction Selectivity (wt%) | Purity of this compound in C12 Fraction (%) | Reference |
| Ziegler-Natta (Ti-based) | 60-160 | 1.0-5.0 | Varies (part of broad distribution) | >95 (after purification) | [5] |
| Nickel-Phosphine (SHOP-type) | 30-150 | 1.0-10.0 | High (tunable distribution) | >98 (after purification) | [6] |
| Chromium-based | 60-160 | 1.0-5.0 | Up to 28.4 (for C10) | High | [15] |
Table 2: Alternative Synthesis Routes for this compound
| Synthesis Route | Catalyst | Temperature (°C) | Pressure | Yield of Dodecenes (%) | Purity of this compound (%) | Reference |
| Dehydration of 1-Dodecanol | Solid Acid | 200-350 | Atmospheric | High conversion | Variable, isomerization is a side reaction | [11] |
| Fischer-Tropsch Synthesis | Iron or Cobalt | 200-350 | 1-5 MPa | Part of a broad product distribution | Requires extensive separation | [13][14] |
Purification and Analysis
Achieving high purity is critical for many applications of this compound. The primary method for purification is fractional distillation.
Fractional Distillation
The product mixture from ethylene oligomerization or other synthesis routes is a complex mixture of hydrocarbons with different chain lengths and isomers. Fractional distillation is used to separate these components based on their boiling points.[6][7][10] To obtain high-purity this compound, multiple distillation columns are often used in series.[6] The separation of this compound from other C12 isomers, particularly internal olefins, can be challenging due to their close boiling points and may require columns with high theoretical plates.
Purity Analysis
The purity of this compound is typically determined by gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Experimental Protocol: GC-FID Analysis of this compound Purity
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for hydrocarbon analysis (e.g., a non-polar or medium-polarity column).
-
Sample Preparation: The this compound sample is diluted in a suitable solvent (e.g., hexane or pentane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: A temperature ramp is used to separate the components, for example, starting at 50 °C and ramping to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to determine the purity. Impurities such as other C12 isomers, shorter and longer chain olefins, and paraffins can be identified and quantified.
Conclusion
The synthesis of high-purity this compound is predominantly achieved through the oligomerization of ethylene using Ziegler-Natta or nickel-based catalyst systems. These industrial processes are optimized for high throughput and selectivity. For laboratory-scale synthesis and research purposes, the dehydration of 1-dodecanol offers a more direct, albeit potentially less selective, route. The final purity of this compound is highly dependent on the efficiency of the purification process, which primarily relies on fractional distillation. Careful analytical monitoring by techniques such as gas chromatography is essential to ensure the desired purity for demanding applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. EP1265934B1 - Preparation of a ziegler-natta catalyst - Google Patents [patents.google.com]
- 4. EP0969925A4 - Ziegler-natta catalyst for ethylene polymerization or copolymerization - Google Patents [patents.google.com]
- 5. CN106927988A - Preparation method of decene - Google Patents [patents.google.com]
- 6. WO2018116181A1 - Method of separating linear alpha olefins - Google Patents [patents.google.com]
- 7. WO2017115255A1 - Fractional distillation systems and methods for linear alpha olefin production - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US20150141684A1 - Nickel pre-catalysts and related compositions and methods - Google Patents [patents.google.com]
- 10. US20210009486A1 - Linear Alpha Olefin Processes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Effect of an additional donor on decene formation in ethylene oligomerization catalyzed by a Cr/PCCP system: a combined experimental and DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data Analysis of 1-Dodecene: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for 1-dodecene, a commercially significant alpha-olefin. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are vital for researchers, scientists, and professionals in drug development for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its identity.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).
| Proton Assignment | Chemical Shift (δ) in ppm |
| H-1 (CH=CH ₂) | ~4.93 |
| H-1' (CH=CH ₂) | ~4.98 |
| H-2 (C H=CH₂) | ~5.79 |
| H-3 (-C H₂-CH=CH₂) | ~2.02 |
| H-4 to H-11 (-(CH ₂)₈-) | ~1.27-1.46 |
| H-12 (-CH ₃) | ~0.89 |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts are also referenced to tetramethylsilane (TMS) in CDCl₃.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 (C H₂=CH-) | ~114.1 |
| C-2 (-C H=CH₂-) | ~139.2 |
| C-3 (-C H₂-CH=CH₂) | ~33.9 |
| C-4 to C-9 (-(C H₂)₆-) | ~28.9 - 29.6 |
| C-10 (-C H₂-) | ~31.9 |
| C-11 (-C H₂-) | ~22.7 |
| C-12 (-C H₃) | ~14.1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for its alkene and alkane moieties.
| Vibrational Mode | Absorption Frequency (cm⁻¹) |
| =C-H stretch | ~3079 |
| C-H stretch (alkane) | ~2925, 2854 |
| C=C stretch | ~1641 |
| -CH₂- bend | ~1465 |
| =C-H bend (out-of-plane) | ~991, 909 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method for the analysis of volatile compounds like this compound. The mass spectrum shows the molecular ion peak and various fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 168 | 9.8 | [M]⁺ (Molecular Ion) |
| 97 | 45.9 | [C₇H₁₃]⁺ |
| 83 | 65.2 | [C₆H₁₁]⁺ |
| 70 | 89.4 | [C₅H₁₀]⁺ |
| 69 | 76.5 | [C₅H₉]⁺ |
| 56 | 92.5 | [C₄H₈]⁺ |
| 55 | 92.9 | [C₄H₇]⁺ |
| 43 | 100.0 | [C₃H₇]⁺ (Base Peak) |
| 41 | 75.2 | [C₃H₅]⁺ |
Experimental Protocols
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Agitate the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed. A 45-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are typical. A larger number of scans (e.g., 1024 or more) are usually required due to the low natural abundance of ¹³C.
IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):
-
Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a Pasteur pipette, place one to two drops of neat this compound onto the center of the salt plate.[1]
-
Carefully place a second salt plate on top of the first, creating a thin liquid film of the sample between the plates.[1]
-
Ensure there are no air bubbles trapped between the plates.
Data Acquisition (FT-IR):
-
Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added and averaged to obtain the final spectrum.
-
After analysis, the salt plates should be cleaned with a dry solvent (e.g., anhydrous acetone or isopropanol) and stored in a desiccator.
Mass Spectrometry Protocol
Sample Introduction (for a volatile liquid):
-
A minute amount of this compound is introduced into the ion source of the mass spectrometer. This can be done via direct injection with a syringe into a heated inlet or through a gas chromatography (GC) system for separation prior to analysis.
Data Acquisition (Electron Ionization - EI):
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
1-dodecene CAS number and safety data sheet
An In-depth Technical Guide to 1-Dodecene (CAS No. 112-41-4): Safety, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, an alpha-olefin with the chemical formula C₁₂H₂₄, is a key intermediate in the chemical industry. Its primary commercial significance stems from the reactivity of its terminal double bond, making it a valuable precursor in the synthesis of a wide range of products, including detergents, lubricants, and polymers. This technical guide provides a comprehensive overview of the safety, physicochemical properties, and relevant experimental testing protocols for this compound, with a focus on data pertinent to research and development applications.
The CAS Registry Number for this compound is 112-41-4.[1][2][3][4]
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₄ |
| Molecular Weight | 168.32 g/mol [4] |
| Appearance | Colorless liquid[2][5] |
| Odor | Mild, pleasant[2][5] |
| Melting Point | -35 °C[6] |
| Boiling Point | 213 °C[2][6] |
| Flash Point | 76 °C (closed cup)[2] |
| Autoignition Temperature | 255 °C |
| Density | 0.758 g/mL at 20 °C[7] |
| Vapor Pressure | 0.22 mbar at 20 °C[6] |
| Vapor Density | 5.8 (air = 1) |
| Solubility in Water | Insoluble[5] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone[5] |
| Octanol-Water Partition Coefficient (log Kow) | 6.1[5] |
Table 2: Toxicological Data for this compound
| Endpoint | Result | Species | Method |
| Acute Oral Toxicity (LD50) | > 10,000 mg/kg | Rat | Not specified |
| Acute Dermal Toxicity (LD50) | > 10,000 mg/kg | Rat | Not specified |
| Skin Corrosion/Irritation | Not irritating | Rabbit | OECD Guideline 404 (or equivalent) |
| Serious Eye Damage/Irritation | Not irritating | Rabbit | Not specified |
| Respiratory or Skin Sensitization | Not a sensitizer | Guinea pig | Not specified |
| Aspiration Hazard | Category 1 | May be fatal if swallowed and enters airways[3] |
Table 3: Ecological Data for this compound
| Endpoint | Result | Species | Method |
| Acute Toxicity to Fish (LC50) | > 1000 mg/L (96 h) | Oncorhynchus mykiss (Rainbow trout) | OECD Guideline 203 |
| Acute Toxicity to Daphnia (EC50) | > 1000 mg/L (48 h) | Daphnia magna (Water flea) | OECD Guideline 202 |
| Toxicity to Algae (EC50) | > 1000 mg/L (72 h) | Pseudokirchneriella subcapitata | OECD Guideline 201 |
| Biodegradability | Readily biodegradable (74.1 - 80% in 28 days)[1] | OECD Guideline 301F[1] | |
| Bioaccumulative Potential | High potential to bioaccumulate[8] |
Experimental Protocols
Detailed experimental protocols for the safety testing of chemicals are standardized to ensure reproducibility and comparability of data. The following are descriptions of the methodologies for key experiments cited in the safety data for this compound.
Biodegradability Testing (OECD Guideline 301F)
The ready biodegradability of this compound was assessed using the Manometric Respirometry Test as outlined in OECD Guideline 301F.[1] This method evaluates the potential for a chemical to be rapidly biodegraded by aerobic microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen by the microorganisms as they metabolize the test substance is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Methodology:
-
A known concentration of this compound is added to a mineral medium containing an inoculum of aerobic microorganisms.
-
The mixture is placed in a sealed vessel connected to a respirometer.
-
The consumption of oxygen is monitored continuously or at frequent intervals for 28 days at a constant temperature in the dark.
-
Control experiments with the inoculum alone are run in parallel to determine the background oxygen consumption.
-
A reference substance (e.g., sodium benzoate) is also tested to verify the viability of the inoculum and the test procedure.
-
-
Pass Criteria: For a substance to be considered "readily biodegradable," the percentage of biodegradation must reach at least 60% of the ThOD within a 10-day window during the 28-day test period. This compound meets this criterion, with reported biodegradation between 74.1% and 80% in 28 days.[1]
Acute Oral Toxicity Testing
The acute oral toxicity of this compound is typically determined by assessing the median lethal dose (LD50) in a rodent species, most commonly the rat.
-
Principle: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.
-
Methodology:
-
A group of fasted rats is administered a single dose of this compound via oral gavage.
-
The animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Body weight is recorded before administration and at the end of the observation period.
-
A necropsy is performed on all animals at the end of the study to identify any gross pathological changes.
-
-
Result: For this compound, the acute oral LD50 in rats is greater than 10,000 mg/kg, indicating a very low order of acute toxicity by ingestion.
Visualizations
The following diagrams illustrate key concepts related to the safety assessment of this compound.
Caption: Logical relationship in chemical safety assessment.
Caption: Experimental workflow for OECD 301F biodegradability test.
References
Solubility of 1-Dodecene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-dodecene, a C12 alpha-olefin, in various organic solvents. Understanding the solubility characteristics of this nonpolar hydrocarbon is crucial for its application in organic synthesis, polymer production, and as a component in various industrial formulations. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Core Principles of this compound Solubility
As a long-chain alkene, the solubility of this compound is primarily governed by the principle of "like dissolves like." Its nonpolar nature, arising from the long hydrocarbon chain, dictates its high solubility in nonpolar organic solvents and its very low solubility in polar solvents like water.[1][2] The double bond at the C1 position introduces a site of reactivity but does not significantly alter its overall nonpolar character.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in organic solvents is not extensively available in readily accessible literature. However, based on its chemical properties and information from various sources, a qualitative and estimated summary is presented below. It is consistently reported to be soluble in a range of common organic solvents.[3][4][5][6]
| Solvent | Solvent Type | Qualitative Solubility | Rationale |
| Hexane | Nonpolar | High | Both are nonpolar hydrocarbons, leading to favorable van der Waals interactions.[1] |
| Toluene | Nonpolar Aromatic | High | Similar nonpolar characteristics promote dissolution.[2][7] |
| Diethyl Ether | Slightly Polar | High | The large nonpolar hydrocarbon chain of this compound dominates the interaction over the slight polarity of the ether.[4][7] |
| Acetone | Polar Aprotic | Soluble | While acetone is polar, it can solvate the nonpolar this compound to a significant extent.[3][4][5] |
| Ethanol | Polar Protic | Soluble | This compound is soluble in ethanol, although the polarity of ethanol may limit miscibility at very high concentrations.[3][4][5] |
| Petroleum Ether | Nonpolar | High | As a mixture of hydrocarbons, it is an excellent solvent for the nonpolar this compound.[3] |
| Hydrocarbon Solvents | Nonpolar | High | General classification for nonpolar solvents in which this compound is readily soluble.[8][9] |
| Water | Polar Protic | Insoluble (120 µg/L at 25°C)[10] | The high polarity and strong hydrogen bonding of water prevent the dissolution of the nonpolar this compound.[1][4] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11]
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: Selected organic solvents (analytical grade)
-
Apparatus:
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Constant temperature shaker or agitator (e.g., orbital shaker or magnetic stirrer)
-
Centrifuge
-
Syringes and chemically inert filters (e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)
-
Experimental Procedure: Shake-Flask Method
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.
-
Place the sealed vial in a constant temperature shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the solution to stand undisturbed at the constant temperature to allow for the separation of the undissolved this compound.
-
To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic droplets of undissolved this compound.
-
Accurately dilute the filtered, saturated solution with the same organic solvent using volumetric flasks to bring the concentration into the analytical range of the quantification method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical instrument. For a volatile compound like this compound, GC-FID is a suitable technique.
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by comparing its instrument response to the calibration curve.
-
-
Data Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: A generalized workflow for determining equilibrium solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. qchem.com.qa [qchem.com.qa]
- 9. cpchem.com [cpchem.com]
- 10. This compound | 112-41-4 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Commercial Production of 1-Dodecene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecene, a linear alpha-olefin, is a critical chemical intermediate in the production of a wide array of industrial and consumer products, including surfactants, detergents, lubricants, and polymers. Its commercial synthesis is dominated by two primary methodologies: the oligomerization of ethylene and modified Fischer-Tropsch synthesis. This guide provides a detailed technical overview of these core production methods, focusing on the underlying chemistry, catalytic systems, reaction conditions, and separation processes. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key processes are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the complex chemical transformations involved.
Introduction
Linear alpha-olefins (LAOs), characterized by a terminal double bond, are key building blocks in the chemical industry. Among them, this compound (C12H24) holds significant commercial importance due to its C12 carbon chain, which is ideal for the synthesis of detergents and surfactants. The demand for biodegradable and high-performance industrial chemicals has driven continuous innovation in this compound production technologies. This document delves into the principal commercial routes for this compound synthesis, providing technical details relevant to research and development professionals.
Ethylene Oligomerization
The catalytic oligomerization of ethylene is the most established and widely utilized method for the commercial production of this compound. This process involves the controlled addition of ethylene monomers to a growing hydrocarbon chain, catalyzed by a variety of metal complexes. The distribution of resulting olefin chain lengths is a key challenge and is highly dependent on the catalyst system and process conditions.
Catalyst Systems
A range of transition metal catalysts are employed in industrial ethylene oligomerization processes. The choice of catalyst is critical in determining the selectivity towards this compound and the overall efficiency of the process.
-
Nickel-Based Catalysts: Nickel-aluminosilicate catalysts are prominent in ethylene oligomerization. These heterogeneous catalysts offer robustness and ease of separation from the product stream.
-
Chromium-Based Catalysts: Homogeneous chromium catalysts, particularly those with PNP (diphosphine) ligands, exhibit high activity and selectivity. These systems often operate via a metallacyclic mechanism, which can be tuned to favor the formation of specific oligomers. For instance, certain chromium catalysts can produce an alternating distribution of alpha-olefins, with a preference for even-numbered carbon chains like this compound.[1]
-
Zirconium-Based Catalysts: Zirconium tetra carboxylates have been identified as essential components in several commercial catalytic systems for ethylene oligomerization.[2]
-
Iron-Based Catalysts: Iron-containing coordination polymers have also been investigated as catalysts for the selective oligomerization of ethylene.
Reaction Mechanisms
Two primary mechanisms are proposed for ethylene oligomerization:
-
Cossee-Arlman Mechanism: This mechanism involves the insertion of an ethylene monomer into a metal-alkyl bond, followed by chain termination via β-hydride elimination to release the alpha-olefin.
-
Metallacyclic Mechanism: In this pathway, two ethylene molecules coordinate to the metal center and undergo oxidative coupling to form a metallacyclopentane intermediate. Subsequent ethylene insertions lead to larger metallacycles, and selective ring cleavage releases the alpha-olefin. The selectivity for specific oligomers, such as 1-hexene (trimerization) or 1-octene (tetramerization), is determined by the relative energy barriers of the competing ring expansion and β-hydride transfer steps.[1][3]
Process Description
Industrial ethylene oligomerization is typically carried out in a homogeneous catalytic system due to the high efficiency of the metal complexes.[2] The process generally involves the following steps:
-
Reaction: Ethylene is fed into a reactor containing the catalyst, co-catalyst (e.g., methylaluminoxane - MAO), and a solvent. The reaction is carried out under controlled temperature and pressure to optimize for this compound production.
-
Catalyst Deactivation: The reaction is quenched, and the catalyst is deactivated.
-
Separation: The product mixture, which contains a range of alpha-olefins with different chain lengths, is subjected to fractional distillation to separate the desired this compound fraction (C12).[2][4]
Quantitative Data
The performance of different catalyst systems for ethylene oligomerization is summarized in the table below.
| Catalyst System | Co-catalyst/Activator | Temperature (°C) | Pressure (bar) | Activity (kg product/g catalyst·h) | Selectivity for 1-Hexene & 1-Octene (%) | Reference |
| PNP/Cr(acac)3 | MAO | 40 | 50 | 3887.7 | 84.5 | [2] |
| CrIII Complex | MAO | 30 | - | TOF up to 16320 (mol C2H4/mol Cr·h) | Almost exclusively 1-hexene and 1-butene | [5] |
| Ni Complex | EtAlCl2 | - | - | up to 4329 | 57% butenes, 43% hexenes | [5] |
Note: Data for this compound selectivity is not explicitly available in the provided search results, but the data for lighter olefins illustrates the high activities achievable with these catalyst systems.
Experimental Protocol: Chromium-Catalyzed Ethylene Oligomerization
This protocol is a representative example based on literature descriptions.
-
Catalyst Preparation: A chromium (III) complex is synthesized and characterized.
-
Reactor Setup: A high-pressure stirred-tank reactor is dried and purged with an inert gas (e.g., argon).
-
Reaction Execution:
-
The reactor is charged with a suitable solvent (e.g., toluene) and the co-catalyst, methylaluminoxane (MAO).
-
The chromium precatalyst is introduced into the reactor.
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 5.0 MPa).
-
The reaction is conducted at a controlled temperature (e.g., 60 °C) with continuous stirring.
-
-
Product Analysis: After the desired reaction time, the reactor is depressurized, and the liquid and gas phases are analyzed by gas chromatography (GC) to determine the product distribution and selectivity.
Fischer-Tropsch Synthesis
While conventional Fischer-Tropsch (FT) synthesis produces a wide spectrum of hydrocarbons, modified processes can be optimized for the production of heavy linear alpha-olefins, including this compound. This route offers the advantage of utilizing syngas (a mixture of carbon monoxide and hydrogen) derived from various feedstocks such as natural gas, coal, or biomass.
Kölbel-Engelhardt Synthesis
A notable modification is the Kölbel-Engelhardt (KE) synthesis, which couples the water-gas shift (WGS) reaction with the FT process.[6] In this integrated system, hydrogen is generated in-situ from carbon monoxide and water, maintaining a high CO/H2 ratio that thermodynamically favors chain propagation and the formation of olefins.[6][7]
Catalysis and Process Conditions
The KE synthesis for heavy olefins requires a dual-catalyst system:
-
WGS Catalyst: Materials like platinum nanoparticles on a molybdenum nitride support are effective for the water-gas shift reaction.[6]
-
FT Catalyst: Ruthenium is a preferred catalyst for the Fischer-Tropsch synthesis step, as it excels at carbon-carbon coupling and hydrogenation.[6]
To prevent the desired this compound from being hydrogenated to dodecane, a phase-transfer agent such as polyethylene glycol (PEG) is used. PEG selectively extracts the olefins from the catalyst surface, thereby protecting the terminal double bond.[6][7]
Quantitative Data
The performance of a Pt/Mo2N and Ru dual-catalyst system in the Kölbel-Engelhardt synthesis for heavy olefins is presented below.
| CO Pressure (MPa) | C12+ Yield (mmol) | C12+ Selectivity (%) | Reference |
| 2 | - | - | [7] |
| 3 | - | - | [7] |
| 4 | 1.79 | 40.4 | [7] |
Experimental Protocol: Kölbel-Engelhardt Synthesis for Heavy Olefins
This protocol is a representative example based on literature descriptions.
-
Catalyst Preparation: The Pt/Mo2N and Ru catalysts are synthesized and characterized separately.
-
Reactor Setup: A high-pressure slurry reactor is used.
-
Reaction Execution:
-
The reactor is charged with the catalysts and the phase-transfer agent (polyethylene glycol).
-
The reactor is pressurized with carbon monoxide and water is introduced.
-
The reaction is carried out at elevated temperature and pressure (e.g., 180°C, 4 MPa CO).
-
-
Product Separation and Analysis:
-
After the reaction, the gas phase is analyzed by GC.
-
The liquid phase, containing the products dissolved in PEG, is separated. The olefin products can be extracted from the PEG phase.
-
The extracted hydrocarbon products are analyzed by GC to determine the distribution of olefins and paraffins.
-
Conclusion
The commercial production of this compound relies on sophisticated catalytic processes that have been extensively optimized to achieve high yields and selectivities. Ethylene oligomerization, with its diverse range of catalyst systems, remains the dominant industrial route. However, modified Fischer-Tropsch synthesis presents a viable alternative with the potential for utilizing more sustainable feedstocks. A thorough understanding of the underlying reaction mechanisms, catalyst performance, and process parameters is essential for researchers and professionals involved in the development and application of this compound and its derivatives. The data and protocols presented in this guide offer a comprehensive technical foundation for further research and process development in this critical area of industrial chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Density Functional Study on Ethylene Trimerization and Tetramerization Using Real Sasol Cr-PNP Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Direct Route to Heavy Olefins - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Potential Research Areas Involving 1-Dodecene: A Technical Guide for Scientists and Drug Development Professionals
Introduction: 1-Dodecene, a linear alpha-olefin with the formula C₁₂H₂₄, serves as a critical building block in the chemical industry.[1][2] Its terminal double bond imparts high reactivity, making it a valuable precursor for a diverse range of products, including polymers, surfactants, and specialty chemicals.[2] For researchers and drug development professionals, this compound presents numerous opportunities for innovation, from designing advanced materials and high-performance lubricants to synthesizing novel intermediates for pharmaceutical applications. This guide explores the core research areas involving this compound, providing quantitative data, detailed experimental protocols, and visual workflows to facilitate further investigation.
Physical and Chemical Properties of this compound
A thorough understanding of this compound's properties is fundamental for its application in research and development. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄ | [3] |
| Molecular Weight | 168.32 g/mol | [1][3] |
| CAS Number | 112-41-4 | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Mild, pleasant | [1] |
| Density | 0.758 g/cm³ at 20 °C | [1] |
| Melting Point | -35 °C | [1] |
| Boiling Point | 213 °C | [1] |
| Flash Point | 77 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | [1] |
| Vapor Density | 5.81 (Air = 1) | [1] |
| Viscosity | 1.72 mm²/s at 20 °C | [1] |
| LogP | 6.1 | [1] |
Core Research Areas and Applications
This compound's versatility stems from its ability to undergo various chemical transformations. The primary areas of research include polymer chemistry, surfactant synthesis, and the development of specialty chemicals.
Polymer Chemistry: Beyond Conventional Plastics
This compound is a cornerstone monomer for producing high-performance polymers, particularly Polyalphaolefins (PAOs), which are used as synthetic lubricants in automotive and industrial applications.[4][5] Research in this domain is highly active, focusing on catalyst design and copolymerization to fine-tune polymer properties.
a. Synthesis of High Molecular Weight Poly(this compound)
A significant research goal is the synthesis of (ultra)high molecular weight poly(α-olefin)s with narrow molecular weight distributions.[6] This is achieved through catalyst systems that exhibit "quasi-living" polymerization characteristics.
Quantitative Data: The performance of a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system in the polymerization of this compound (DD) is summarized below.
| Run | Cocatalyst | Temp (°C) | Yield ( kg/mol-Ti ·h) | Mₙ (x 10⁵) | Mₙ/Mₙ (PDI) | Reference |
| 1 | AlⁱBu₃/Al(n-C₈H₁₇)₃ | -30 | 4120 | 5.26 | 1.25 | [6][7] |
| 2 | AlⁱBu₃/Al(n-C₈H₁₇)₃ | -40 | 1810 | 5.01 | 1.18 | [6] |
| 3 | AlⁱBu₃/Al(n-C₈H₁₇)₃ | -50 | - | 5.26 | 1.16 | [6][7] |
Experimental Workflow:
Experimental Protocol: Polymerization of this compound [6][7]
-
Preparation: All manipulations are performed under an inert nitrogen atmosphere using standard Schlenk techniques or in a glovebox. A glass flask equipped with a magnetic stir bar is dried in an oven and cooled under vacuum.
-
Reagent Addition: The flask is charged with dry, degassed n-hexane as the solvent. Subsequently, the aluminum cocatalyst mixture (e.g., a combination of AlⁱBu₃ and Al(n-C₈H₁₇)₃) is added via syringe.
-
Monomer Introduction: this compound monomer is then injected into the reactor.
-
Temperature Control: The reactor is cooled to the desired polymerization temperature (e.g., -30 °C) in a cryostat or cold bath.
-
Catalyst Initiation: In a separate vial, the catalyst precursor (e.g., Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)) is mixed with a borate activator (e.g., [Ph₃C][B(C₆F₅)₄]) to generate the active catalytic species. This solution is then rapidly injected into the cooled reactor to initiate polymerization.
-
Polymerization: The reaction mixture is stirred vigorously for a predetermined time (e.g., 20 minutes).
-
Quenching and Isolation: The polymerization is terminated by adding a quenching agent, such as acidic methanol. The resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
Purification and Analysis: The precipitated poly(this compound) is collected by filtration, washed with methanol, and dried under vacuum to a constant weight. The polymer is then analyzed by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mₙ) and polydispersity index (PDI), and by ¹³C NMR to confirm its structure.
b. Co-oligomerization for Synthetic Lubricants
This compound is frequently co-oligomerized with other alpha-olefins, such as 1-decene, to produce PAOs with tailored properties for lubricant base stocks.[8][9][10] Research focuses on adjusting monomer ratios and reaction conditions to control viscosity, Noack volatility, and pour point.[8][10]
Quantitative Data: Properties of a PAO produced by co-oligomerizing this compound and 1-decene.
| Property | Value Range | Reference |
| Feed Composition | 60-90 wt% this compound, 10-40 wt% 1-Decene | [8] |
| Kinematic Viscosity @ 100°C | 4 to 6 cSt | [8][10] |
| Noack Weight Loss | 4% to 9% | [8][10] |
| Viscosity Index | 130 to 145 | [8][10] |
| Pour Point | -60°C to -50°C | [8][10] |
Surfactant Synthesis via Hydroformylation
This compound is a key feedstock for producing detergent alcohols, which are precursors to surfactants.[11][12] The hydroformylation (oxo process) of this compound to produce C₁₃ aldehydes is a critical industrial reaction. Modern research aims to develop sustainable processes with high selectivity for the linear aldehyde (n-tridecanal) and efficient catalyst recycling.
a. Hydroformylation in Microemulsion Systems
A promising approach involves using water-soluble rhodium-based catalysts within a microemulsion system.[13][14] This technique facilitates contact between the aqueous catalyst phase and the oily olefin phase and allows for catalyst separation and recycling by manipulating temperature.[14][15]
Quantitative Data: Performance of a continuous hydroformylation process in a mini-plant.
| Parameter | Value | Reference |
| Catalyst System | Water-soluble Rhodium-ligand complex | |
| Surfactant | Non-ionic (e.g., Marlipal 24/70) | |
| Selectivity (linear:branched) | 98:2 | [14] |
| Turnover Frequency (TOF) | > 300 h⁻¹ | [14] |
| Rhodium Leaching | < 0.01% (in product phase) | |
| Yield (n-tridecanal) | ~31% (at 120 min residence time) |
Experimental Workflow:
Experimental Protocol: Hydroformylation in a Microemulsion [13][14]
-
System Formulation: An aqueous multiphase system is prepared by combining this compound (the organic phase), an aqueous solution of a hydrophilic rhodium-ligand catalyst complex (e.g., [Rh(acac)(CO)₂] with SulfoXantPhos), and a non-ionic surfactant (e.g., Marlipal 24/70).
-
Microemulsion Formation: The mixture is brought to a specific temperature and agitated to form a stable microemulsion, which acts as a tunable solvent and increases the interfacial area between the reactants.
-
Reaction: The microemulsion is transferred to a high-pressure reactor (mini-plant). Synthesis gas (a mixture of carbon monoxide and hydrogen) is introduced, and the reaction is carried out under controlled temperature and pressure.
-
Phase Separation: After the reaction, the mixture is transferred to a decanter. The phase separation is induced by changing the temperature, which breaks the microemulsion and results in distinct aqueous and organic phases.
-
Product and Catalyst Recovery: The upper organic phase, containing the desired n-tridecanal product and unreacted this compound, is separated. The lower aqueous phase, containing the valuable rhodium catalyst, is recycled back to the reactor for subsequent batches.
-
Analysis: The organic phase is analyzed using Gas Chromatography (GC) to determine the conversion of this compound and the selectivity towards the linear and branched aldehyde products.
Other Potential Research Areas
a. Nanomaterial Synthesis
Long-chain alpha-olefins like 1-octadecene are often used as high-boiling point solvents in the synthesis of nanocrystals.[16] However, they can spontaneously polymerize at high temperatures, leading to product contamination.[16] Research into using alternative, more stable solvents or understanding and controlling the polymerization of this compound in this context could be a valuable area. Furthermore, this compound is a precursor to dodecanethiol, a common capping agent used to stabilize metal nanoparticles, such as gold and silver.[17][18] Exploring novel functionalized capping agents derived from this compound could lead to nanoparticles with tailored surface properties for applications in catalysis or drug delivery.
b. Intermediates for Drug Development and Specialty Chemicals
This compound serves as a versatile intermediate for various chemical syntheses.[1] Its reactions, such as alkylation of aromatic compounds (e.g., benzene or toluene), can produce linear alkylbenzenes (LABs), which have applications beyond detergents. For drug development professionals, this compound can be a starting point for creating long aliphatic chains that can be incorporated into active pharmaceutical ingredients (APIs) to modify their lipophilicity and pharmacokinetic properties. The synthesis of building blocks for custom synthesis is a relevant field of study.[19]
Toxicological Profile: For any application involving biological systems, understanding the toxicological profile is crucial. This compound exhibits low toxicity. Animal testing showed no effects on fertility, and it is not considered mutagenic.[20] The oral LD50 in rats is >10,000 mg/kg.[20] However, it can act as a skin irritant by causing defatting and poses an aspiration hazard if ingested.[21][22] It is expected to be readily biodegradable.[20]
References
- 1. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openpr.com [openpr.com]
- 3. scbt.com [scbt.com]
- 4. Polyalphaolefins Technology | Chevron Phillips Chemical [cpchem.com]
- 5. Polyalphaolefins FAQ | Chevron Phillips Chemical [cpchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CA2418801C - Co-oligomerization of this compound and 1-decene - Google Patents [patents.google.com]
- 9. US20060161034A1 - High viscosity PAOs based on 1-decene/1-dodecene - Google Patents [patents.google.com]
- 10. WO2007111775A1 - Low viscosity polyalphaolefin based on 1-decene and this compound - Google Patents [patents.google.com]
- 11. This compound Market Growth Opportunities & Trends [reanin.com]
- 12. This compound Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. [PDF] Synthesis of Dodecanethiol-Capped Nanoparticles Using Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound, 112-41-4 [thegoodscentscompany.com]
- 20. cpchem.com [cpchem.com]
- 21. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 22. chemicalbook.com [chemicalbook.com]
The Reactivity of 1-Dodecene: A Comprehensive Technical Guide
Introduction
1-Dodecene (C₁₂H₂₄) is a linear alpha-olefin (α-olefin), an unsaturated hydrocarbon featuring a carbon-carbon double bond at the primary or alpha (α) position of its twelve-carbon chain.[1] This specific placement of the double bond significantly enhances its chemical reactivity, making it a crucial intermediate in the chemical industry.[1] It serves as a fundamental building block in the synthesis of a wide array of commercial products, including detergents, lubricants, and polymers.[1][2] This guide provides an in-depth analysis of this compound's reactivity with common chemical reagents, offering detailed mechanistic insights, experimental protocols, and quantitative data for researchers and chemical development professionals.
Electrophilic Addition Reactions
The electron-rich pi (π) bond of this compound is susceptible to attack by electrophiles, leading to a variety of addition reactions. These reactions are foundational to the functionalization of this olefin.
Hydrogenation
Hydrogenation involves the addition of hydrogen (H₂) across the double bond, saturating the alkene to produce the corresponding alkane, n-dodecane. This reaction is typically catalyzed by transition metals.
Reaction Pathway: C₁₀H₂₁CH=CH₂ + H₂ --(Catalyst)--> C₁₀H₂₁CH₂-CH₃
Experimental Protocol: Catalytic Hydrogenation A typical laboratory-scale hydrogenation can be performed as follows:
-
A catalyst, such as Platinum nanowires, is added to a reaction vessel.[3]
-
The vessel is evacuated to remove air and solvent (e.g., hexane).[3]
-
This compound, a solvent, and an internal standard (like n-dodecane for analytical purposes) are added.[3]
-
The vessel is sealed, then purged with hydrogen gas multiple times.[3]
-
The reaction is conducted under a hydrogen atmosphere at a specific temperature and pressure until completion.[3]
-
The resulting product mixture is analyzed by gas chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine conversion and yield.[3]
Quantitative Data: Hydrogenation of this compound
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | n-Dodecane Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pt Nanowires | Ambient | 1 (H₂ balloon) | Hexane | >99 | >99 | [3] |
| Non-sulphided Ni/Al₂O₃ | 200 | 40 | Not specified | ~95 | ~85 |[4] |
Logical Relationship: Hydrogenation Workflow
Caption: Workflow for catalytic hydrogenation of this compound.
Halogenation
Halogenation is the addition of elemental halogens (typically Cl₂ or Br₂) across the double bond to form a vicinal dihalide. The reaction proceeds via a cyclic halonium ion intermediate, which dictates the stereochemical outcome.[5][6]
Mechanism:
-
The alkene's π bond attacks one halogen atom, displacing the other as a halide ion. A three-membered "halonium ion" ring is formed.[7]
-
The displaced halide ion then acts as a nucleophile, attacking one of the carbons of the halonium ion from the opposite face of the ring (backside attack).[6][7]
-
This ring-opening step results in an anti-addition product, where the two halogen atoms are on opposite sides of the original double bond.[5][6]
Caption: Halogenation mechanism via a cyclic bromonium ion.
Experimental Protocol: Bromination
-
Dissolve this compound in an inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), in a flask protected from light.[6]
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature with stirring.[8]
-
The characteristic reddish-brown color of bromine will disappear upon reaction, indicating consumption of the alkene.[8]
-
Continue addition until a faint bromine color persists.
-
Remove the solvent under reduced pressure to yield the crude 1,2-dibromododecane.
Hydrohalogenation
The addition of hydrogen halides (H-X, e.g., HBr, HCl) to this compound can yield two different constitutional isomers depending on the reaction conditions.
-
Markovnikov Addition: In the absence of radical initiators, the reaction proceeds via a carbocation intermediate. The hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon.[9][10] This is known as Markovnikov's rule, which reflects the formation of the more stable secondary carbocation intermediate.[9]
-
Anti-Markovnikov Addition: In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism.[11] This pathway results in the bromine atom adding to the less substituted carbon, yielding the anti-Markovnikov product.[11][12] This radical process is specific to HBr.
Quantitative Data: Hydrohalogenation of this compound
| Reagent | Conditions | Major Product | Regioselectivity | Mechanism | Reference |
|---|---|---|---|---|---|
| HBr | Dark, no peroxides | 2-Bromododecane | Markovnikov | Carbocation | [9] |
| HBr | Peroxides (ROOR), light/heat | 1-Bromododecane | Anti-Markovnikov | Free Radical | [11] |
| HCl | Standard conditions | 2-Chlorododecane | Markovnikov | Carbocation |[13] |
Caption: Competing pathways for the hydrobromination of this compound.
Hydration
Hydration is the addition of water across the double bond to form an alcohol. The regioselectivity of this reaction can be controlled by the choice of reagents.
-
Acid-Catalyzed Hydration: Uses dilute strong acid (e.g., H₂SO₄) and water. It follows Markovnikov's rule to produce dodecan-2-ol. However, the carbocation intermediate is subject to rearrangement, though this is not a major concern for this compound.[14][15]
-
Oxymercuration-Demercuration: A two-step process using mercury(II) acetate followed by sodium borohydride. It also yields the Markovnikov product (dodecan-2-ol) but reliably avoids carbocation rearrangements.[16][17] The yield is often greater than 90%.[16]
-
Hydroboration-Oxidation: A two-step process using borane (BH₃) followed by hydrogen peroxide and a base. This reaction proceeds with anti-Markovnikov regioselectivity and syn-addition stereochemistry, yielding dodecan-1-ol.[16][18]
Quantitative Data: Hydration Methods for this compound
| Method | Reagents | Major Product | Regioselectivity | Rearrangements | Reference |
|---|---|---|---|---|---|
| Acid-Catalyzed | H₃O⁺ (e.g., H₂SO₄/H₂O) | Dodecan-2-ol | Markovnikov | Possible | [14] |
| Oxymercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Dodecan-2-ol | Markovnikov | No | [16][17] |
| Hydroboration | 1. BH₃·THF 2. H₂O₂, NaOH | Dodecan-1-ol | Anti-Markovnikov | No |[16] |
Oxidation Reactions
Oxidation reactions of this compound can either functionalize the double bond or cleave it entirely.
Epoxidation
Epoxidation involves the conversion of the alkene into an epoxide (an oxacyclopropane), a three-membered ring containing an oxygen atom. This is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[19][20] The reaction is stereospecific and proceeds via a concerted syn-addition, where the oxygen atom is delivered to one face of the double bond.[20][21]
Mechanism: The reaction occurs in a single, concerted step where the π bond attacks the electrophilic oxygen of the peroxyacid, while electrons are reshuffled within a cyclic transition state.[20][21]
Caption: Concerted mechanism for the epoxidation of an alkene.
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolve this compound in a suitable solvent like dichloromethane (CH₂Cl₂) in a flask.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in CH₂Cl₂ portion-wise, maintaining the low temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite) to destroy excess peroxyacid.
-
Wash the organic layer with a base (e.g., aqueous sodium bicarbonate) to remove the carboxylic acid byproduct, followed by water and brine.
-
Dry the organic layer (e.g., over MgSO₄), filter, and concentrate under reduced pressure to obtain the epoxide.
Oxidative Cleavage (Ozonolysis)
Ozonolysis cleaves the double bond, replacing it with two carbonyl groups. The nature of the final products depends on the workup conditions used after the initial reaction with ozone (O₃).[22]
-
Reductive Workup: Treatment of the intermediate ozonide with a mild reducing agent like dimethyl sulfide (DMS) or zinc and water yields aldehydes and/or ketones.[23] Ozonolysis of this compound under these conditions produces undecanal and formaldehyde.[24]
-
Oxidative Workup: Treatment of the ozonide with an oxidizing agent like hydrogen peroxide (H₂O₂) oxidizes any initially formed aldehydes to carboxylic acids.[23][25] This would yield undecanoic acid and carbon dioxide (from the oxidation of formaldehyde).
Quantitative Data: Ozonolysis of this compound
| Step 1 Reagent | Step 2 Reagent (Workup) | Workup Type | Products | Reference |
|---|---|---|---|---|
| O₃ | (CH₃)₂S or Zn/H₂O | Reductive | Undecanal, Formaldehyde | [23][24] |
| O₃ | H₂O₂ | Oxidative | Undecanoic Acid, CO₂ | [23][25] |
| Hot, conc. KMnO₄ | - | Oxidative | Undecanoic Acid, CO₂ |[23] |
Polymerization
This compound, as an α-olefin, can undergo addition polymerization to form poly(this compound). Ziegler-Natta catalysts are particularly effective for this transformation, yielding linear polymers with high stereoregularity.[26][27]
Mechanism (Ziegler-Natta): The polymerization occurs at a transition metal center (e.g., Titanium). The alkene coordinates to an empty orbital on the metal, followed by insertion of the C=C bond into the metal-alkyl bond, extending the polymer chain.[26]
Experimental Protocol: Ziegler-Natta Polymerization
-
A Ziegler-Natta catalyst is prepared, for example, by mixing a titanium compound (e.g., TiCl₄) with an organoaluminum co-catalyst (e.g., triethylaluminum, Et₃Al) in an inert solvent like heptane under an inert atmosphere.[26][28]
-
The this compound monomer is added to the activated catalyst mixture.[28]
-
The polymerization is carried out at a controlled temperature and pressure.
-
The reaction is quenched (e.g., by adding an alcohol).
-
The resulting polymer is isolated, washed to remove catalyst residues, and dried.
Quantitative Data: Ziegler-Natta Polymerization
| Catalyst System | Co-catalyst | External Donor | Activity (kg polymer / mol Ti·h) | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|---|---|
| TiCl₄/MgCl₂ | Et₃Al | None | Varies with conditions | Decreases with monomer length | [29] |
| TiCl₄/MgCl₂ | Et₃Al | Lewis Base | Decreased | Varies |[29] |
Metathesis
Olefin metathesis is a powerful reaction that redistributes C=C double bond fragments, catalyzed by metal carbene complexes (e.g., Grubbs or Schrock catalysts).[30][31] For this compound, self-metathesis results in the formation of ethylene gas and 11-docosene (C₂₂H₄₄), effectively doubling the carbon chain length minus the two terminal carbons.
Reaction Pathway: 2 C₁₀H₂₁CH=CH₂ ⇌ H₂C=CH₂ (ethylene) + C₁₀H₂₁CH=CHC₁₀H₂₁ (11-docosene)
Experimental Protocol: Self-Metathesis
-
A ruthenium-based catalyst (e.g., a Grubbs-type catalyst) is added to a reaction vessel under an inert atmosphere.[32]
-
This compound is added, often in an inert solvent.
-
The reaction can be driven to completion by removing the volatile ethylene byproduct, for instance, by conducting the reaction under reduced pressure or by bubbling argon through the mixture.[32]
-
The reaction progress is monitored by GC. Upon completion, the catalyst can be removed, and the product purified.
Quantitative Data: Self-Metathesis of this compound
| Catalyst | Loading (ppm) | Conditions | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Ruthenium-based | 10 | Argon bubbling | >95 | >98 | [32] |
| Ruthenium-based | 10 | Decreased pressure | >95 | >98 |[32] |
References
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- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
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- 14. Hydration of Alkenes; Oxymercuration & Hydroboration - Chad's Prep® [chadsprep.com]
- 15. youtube.com [youtube.com]
- 16. 10.6 Two Other Hydration Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
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- 23. youtube.com [youtube.com]
- 24. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 25. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 26. courses.minia.edu.eg [courses.minia.edu.eg]
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- 31. chem.libretexts.org [chem.libretexts.org]
- 32. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Discovery and History of Alpha-Olefins
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discoveries and historical development of alpha-olefins, a critical class of hydrocarbons in the chemical industry. From their early synthesis to the revolutionary catalytic processes that enabled their large-scale production, this document provides a detailed overview of the key scientific milestones, experimental methodologies, and the evolution of their industrial significance.
Early Discoveries and the Dawn of a New Era in Polymer Chemistry
The journey into the world of alpha-olefins is intrinsically linked to the groundbreaking work on organometallic catalysts. Prior to the 1950s, the production of alpha-olefins was largely limited to thermal cracking of waxes, a process that offered little control over the product distribution and purity. The turning point arrived with the pioneering research of Karl Ziegler and Giulio Natta, whose work on organometallic catalysts revolutionized polymer chemistry and laid the foundation for the modern alpha-olefin industry.
In the early 1950s, Karl Ziegler at the Max-Planck-Institut für Kohlenforschung was investigating the reactions of organoaluminum compounds with ethylene. His serendipitous discovery in 1953, that a combination of titanium tetrachloride (TiCl₄) and an aluminum alkyl co-catalyst could polymerize ethylene to linear, high-molecular-weight polyethylene at low pressures, was a monumental breakthrough.[1][2][3][4][5][6][7] This contrasted sharply with the existing high-pressure methods that produced branched polyethylene.
Building on Ziegler's work, Giulio Natta in Italy extended this catalytic system to the polymerization of other alpha-olefins, such as propylene. His research led to the discovery of stereoregular polymers, specifically isotactic and syndiotactic polypropylene, demonstrating an unprecedented level of control over the polymer's microstructure.[4][5] This ability to tailor polymer properties opened up a vast array of new applications. For their groundbreaking contributions, Ziegler and Natta were jointly awarded the Nobel Prize in Chemistry in 1963.[2][3]
The Ziegler-Natta Revolution: A New Pathway to Alpha-Olefins
The Ziegler-Natta catalysts, broadly defined as a combination of a transition metal compound (typically from Groups IV-VIII) and an organoaluminum compound, became the cornerstone of alpha-olefin production.[2][4][8] These catalysts facilitate the polymerization of ethylene and other alpha-olefins through a coordination polymerization mechanism, leading to linear and stereoregular polymers.[4]
The general mechanism involves the formation of an active site at the transition metal center, where the alpha-olefin monomer coordinates and subsequently inserts into the growing polymer chain.[3][4] The process is characterized by high efficiency and control over the polymer's molecular weight and structure.
Key Milestones in the Development of Alpha-Olefin Production
| Year | Milestone | Key Figures/Companies | Significance |
| 1953 | Discovery of titanium-based catalysts for ethylene polymerization at low pressure.[1][2][6][7] | Karl Ziegler | Enabled the production of linear, high-density polyethylene. |
| 1954 | Development of stereospecific polymerization of propylene using Ziegler's catalysts.[9] | Giulio Natta | Led to the creation of isotactic polypropylene with controlled properties. |
| 1956 | Commercial manufacture of polyolefins using Ziegler-Natta catalysts begins.[2] | Multiple Companies | Marked the industrial birth of a new class of plastics. |
| 1963 | Karl Ziegler and Giulio Natta are awarded the Nobel Prize in Chemistry.[2][3] | Nobel Committee | Recognized the profound impact of their discoveries on polymer science. |
| 1968 | Discovery of the Shell Higher Olefin Process (SHOP).[8] | Chemists at Shell Development Emeryville | Provided a highly flexible and efficient route to a broad range of linear alpha-olefins. |
| 1977 | Commercialization of the Shell Higher Olefin Process (SHOP).[8] | Shell plc | Revolutionized the production of alpha-olefins for detergents and plasticizers. |
| 2002 | Expansion of Shell's Geismar, Louisiana plant, increasing global SHOP capacity to 1.2 million tons per year.[8] | Shell plc | Demonstrated the continued industrial importance and growth of the SHOP technology. |
The Shell Higher Olefin Process (SHOP): A Paradigm of Industrial Catalysis
While Ziegler-Natta catalysts were initially focused on producing high polymers, the demand for linear alpha-olefins of specific chain lengths for applications such as detergents and plasticizers spurred further innovation. In 1968, chemists at Shell Development Emeryville discovered a new process that would become a cornerstone of the alpha-olefin industry: the Shell Higher Olefin Process (SHOP).[8] Commercialized in 1977, SHOP is a multi-step process that offers exceptional control over the product distribution.[8] The annual global production of olefins via this method now exceeds one million tonnes.[8]
The SHOP process consists of three main stages:
-
Ethylene Oligomerization: Ethylene is oligomerized to a mixture of even-numbered linear alpha-olefins using a nickel-phosphine complex catalyst.[8][10] This step produces a distribution of alpha-olefins following a Schulz-Flory distribution.[1]
-
Isomerization: The alpha-olefins that fall outside the desired chain length range are separated and isomerized to internal olefins using an alkaline alumina catalyst.[8][10]
-
Metathesis: The internal olefins are then subjected to a metathesis reaction, which effectively redistributes the carbon chains to produce additional alpha-olefins within the target range.[10]
This elegant combination of reactions allows for the near-complete conversion of ethylene into the desired alpha-olefin fractions, making it a highly efficient and economically attractive process.
Global Alpha-Olefin Market Overview
The demand for alpha-olefins has seen steady growth, driven by their extensive use as comonomers in polyethylene production, as well as in the manufacturing of synthetic lubricants, detergents, and plasticizers. The global alpha-olefin market size reflects this increasing demand.
| Year | Market Size (USD Billion) | Market Size (Thousand Tonnes) |
| 2018 | - | - |
| 2023 | 4.71 - 10.42 | - |
| 2024 | - | 6749 |
| 2025 (Projected) | 11.62 | 7140 |
| 2030 (Projected) | - | 8920 |
| 2032 (Projected) | 24.71 | - |
| 2034 (Projected) | 21.56 | - |
| 2035 (Projected) | 14.3 | 10499 |
Note: Data is compiled from various market reports and projections, and some figures are estimates.[11][12][13][14][15][16][17][18][19][20]
Experimental Protocols
Preparation of a MgCl₂-Supported Ziegler-Natta Catalyst
This protocol describes a laboratory-scale synthesis of a magnesium chloride-supported titanium catalyst, a common type of heterogeneous Ziegler-Natta catalyst.
Materials:
-
Magnesium diethoxide (Mg(OEt)₂)
-
Titanium tetrabutoxide (Ti(OBu)₄)
-
Ethyl aluminum dichloride (EADC)
-
Hexane (anhydrous)
-
Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Preparation of the Catalyst Precursor Complex:
-
In a nitrogen-purged Schlenk flask, combine 73 g of Mg(OEt)₂ powder, 105 g of Ti(OBu)₄, and 733 g of anhydrous hexane to achieve a complex weight fraction of approximately 20%.[21]
-
Stir the mixture at room temperature until the solids dissolve to form a clear solution. A small amount of gray precipitate may form, which should be allowed to settle and the clear supernatant decanted or filtered under an inert atmosphere.[21]
-
-
Synthesis of the Ziegler-Natta Catalyst:
-
Set up a jacketed glass reactor equipped with a mechanical stirrer and a thermocouple, and ensure the system is thoroughly dried and purged with nitrogen.[21]
-
Place 134 mL of the Mg-Ti precursor solution into the reactor and dilute with 289 mL of anhydrous hexane.[21]
-
In a separate Schlenk tube, dilute 98 mL of a 50 wt % EADC solution with 56 mL of anhydrous hexane.[21]
-
Using a syringe pump, continuously feed the diluted EADC solution to the stirred precursor solution in the reactor. Maintain a constant feed rate and vigorous agitation.[21]
-
After the addition is complete, bring the reactor contents to reflux and maintain for a specified period to allow for the formation of the final catalyst particles.[21]
-
The resulting solid catalyst can be washed with fresh hexane and stored as a slurry under a nitrogen atmosphere.
-
Ethylene Oligomerization using a Ziegler-Natta Catalyst
This procedure outlines a general method for the oligomerization of ethylene in a slurry phase using a prepared Ziegler-Natta catalyst.
Materials:
-
Ziegler-Natta catalyst slurry (prepared as in 4.1)
-
Triethylaluminum (TEAL) solution (as cocatalyst)
-
Anhydrous hexane (as solvent)
-
Ethylene gas (polymerization grade)
-
Hydrogen gas (as chain transfer agent, optional)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry a high-pressure autoclave reactor. Purge the reactor multiple times with high-purity nitrogen to remove air and moisture.
-
-
Reaction Setup:
-
Under a nitrogen atmosphere, charge the reactor with a specific volume of anhydrous hexane.
-
Add a calculated amount of the TEAL cocatalyst solution to the reactor.
-
Inject a precise amount of the Ziegler-Natta catalyst slurry into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired reaction pressure.
-
If hydrogen is used to control molecular weight, introduce a specific partial pressure of hydrogen.
-
Heat the reactor to the desired polymerization temperature (e.g., 85 °C) while stirring vigorously.[16]
-
Maintain a constant ethylene pressure throughout the reaction by continuously feeding ethylene gas. Monitor the ethylene consumption to follow the reaction kinetics.[22]
-
After the desired reaction time, terminate the polymerization by rapidly cooling the reactor and venting the unreacted ethylene.
-
-
Product Work-up:
-
The resulting polymer/oligomer mixture can be quenched with an alcohol (e.g., isopropanol) to deactivate the catalyst.
-
The solid polymer can be filtered, washed with fresh solvent, and dried.
-
The liquid fraction containing the alpha-olefin oligomers can be analyzed by gas chromatography (GC) to determine the product distribution.
-
Laboratory-Scale Simulation of the Shell Higher Olefin Process (SHOP)
This protocol provides a conceptual framework for a lab-scale simulation of the three key stages of the SHOP process.
4.3.1. Ethylene Oligomerization
Materials:
-
Nickel chloride (NiCl₂)
-
Diphenylphosphinoacetic acid (Ph₂PCH₂COOH)
-
Sodium borohydride (NaBH₄)
-
1,4-Butanediol (solvent)
-
Ethylene gas
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation (in-situ):
-
Oligomerization:
-
Pressurize the reactor with ethylene to 100-110 bar.[10]
-
Heat the reactor to 90-100 °C and maintain vigorous stirring.[10]
-
After the reaction period, cool the reactor and vent the unreacted ethylene.
-
The product will form a separate phase from the polar solvent, allowing for easy separation. Analyze the organic phase by GC to determine the alpha-olefin distribution.
-
4.3.2. Isomerization
Materials:
-
Alpha-olefin fraction (from 4.3.1)
-
Solid potassium metal or alkaline alumina catalyst
-
Inert solvent (e.g., hexane)
-
Glass reactor with reflux condenser
Procedure:
-
In a nitrogen-purged flask, dissolve the alpha-olefin fraction in an inert solvent.
-
Add the solid isomerization catalyst (handle potassium metal with extreme care).[10]
-
Heat the mixture to reflux to promote the isomerization of the terminal double bond to internal positions.
-
Monitor the reaction progress by taking aliquots and analyzing by GC.
-
Once equilibrium is reached, filter off the catalyst.
4.3.3. Metathesis
Materials:
-
Isomerized internal olefin mixture (from 4.3.2)
-
Alumina-supported molybdate catalyst
-
Fixed-bed reactor or batch reactor
Procedure:
-
Pack a fixed-bed reactor with the alumina-supported molybdate catalyst.
-
Heat the reactor to the appropriate temperature.
-
Pass the internal olefin mixture over the catalyst bed.[10]
-
Collect the product stream and analyze by GC to determine the new distribution of olefins. The desired C₁₁-C₁₄ internal olefins can be isolated by distillation.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and workflows described in this guide.
Conclusion
The discovery and development of alpha-olefin synthesis represent a triumph of catalytic chemistry and chemical engineering. From the fundamental breakthroughs of Ziegler and Natta to the sophisticated industrial processes like SHOP, the ability to produce linear alpha-olefins with high purity and controlled chain lengths has had a profound impact on numerous industries. The ongoing research into new catalyst systems, including bio-based routes, promises to further expand the applications and sustainability of these vital chemical building blocks. This guide has provided a comprehensive overview of the historical context, key chemical processes, and experimental considerations for researchers and professionals in the field.
References
- 1. uni-ulm.de [uni-ulm.de]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 4. byjus.com [byjus.com]
- 5. 31.2 Stereochemistry of Polymerization: ZieglerâNatta Catalysts - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Shell higher olefin process - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. NAO Frequently Asked Questions | Chevron Phillips Chemical [cpchem.com]
- 15. US7847140B2 - Process for making higher olefins - Google Patents [patents.google.com]
- 16. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 17. Linear Alpha Olefins Market Latest Technology | 2026 [researchdive.com]
- 18. Higher Alpha Olefins Market Size to Hit USD 21.56 Billion by 2034 [towardschemandmaterials.com]
- 19. Linear Alpha Olefin Market Size, Share and Forecast 2035 [chemanalyst.com]
- 20. polarismarketresearch.com [polarismarketresearch.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ijeast.com [ijeast.com]
Theoretical Insights into the Reaction Mechanisms of 1-Dodecene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecene, a long-chain alpha-olefin, serves as a crucial building block in the synthesis of a diverse array of commercially valuable chemicals, including detergents, lubricants, and polymers. A fundamental comprehension of the reaction mechanisms governing its transformations is paramount for optimizing existing industrial processes and innovating novel catalytic systems. This technical guide delves into the core reaction mechanisms of this compound—hydroformylation, epoxidation, polymerization, and alkylation—with a specific focus on the insights gleaned from theoretical and computational studies. Detailed experimental protocols for key reactions are also provided to bridge theoretical findings with practical applications.
Hydroformylation: Synthesis of Aldehydes
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. In the case of this compound, this reaction can yield two isomeric aldehydes: the linear n-tridecanal and the branched 2-methyldodecanal. The regioselectivity of this reaction is a critical aspect, with the linear product often being the more desired isomer.
Theoretical Reaction Mechanism
Theoretical studies, predominantly employing Density Functional Theory (DFT), have elucidated the catalytic cycle of rhodium-based hydroformylation of this compound. The generally accepted mechanism, based on the Wilkinson and Evans catalytic cycle, involves several key steps: ligand dissociation, olefin coordination, migratory insertion, carbon monoxide coordination, and reductive elimination.
Computational models have shown that the energy barriers associated with the different steps in the catalytic cycle determine the overall reaction rate and selectivity. For instance, the insertion of the alkene into the rhodium-hydride bond is a critical step influencing regioselectivity. Steric and electronic effects of the phosphine ligands on the rhodium catalyst play a significant role in favoring the formation of the linear aldehyde.
Quantitative Data
| Parameter | Value | Catalyst System | Method | Source |
| Activation Energy (Apparent) | 17 kcal/mol | Rhodium-based | Experimental | [1] |
| n/iso Ratio | up to 98:2 | Rh/Sulfoxantphos | Experimental | [2][3] |
| Turnover Frequency (TOF) | ~200 h⁻¹ | Rh/nonionic surfactant | Experimental | [2] |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
This protocol is based on procedures described for the hydroformylation of long-chain olefins in microemulsion systems.[4]
Materials:
-
This compound (substrate)
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Water-soluble ligand (e.g., SulfoXantPhos)
-
Non-ionic surfactant
-
Deionized water
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure stainless steel autoclave reactor equipped with a gas-dispersion stirrer
Procedure:
-
The autoclave is charged with this compound (0.120 mol), deionized water (1.11 mol), the non-ionic surfactant, the rhodium precursor (0.05 mmol), and the ligand (0.20 mmol).
-
The reactor is sealed and purged several times with syngas.
-
The mixture is heated to the desired reaction temperature (e.g., 75-110 °C) under constant stirring (e.g., 1200 rpm).
-
The reactor is then pressurized with syngas to the desired pressure (e.g., 3 to 40 bar).
-
The reaction is monitored by taking samples periodically for analysis by gas chromatography (GC) to determine the conversion of this compound and the selectivity towards the linear and branched aldehydes.
-
Upon completion, the reactor is cooled to room temperature and depressurized. The product mixture is then separated for further analysis and purification.
Epoxidation: Synthesis of 1,2-Epoxydodecane
Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide. For this compound, this results in the formation of 1,2-epoxydodecane, a valuable intermediate in the synthesis of diols, resins, and other fine chemicals.
Theoretical Reaction Mechanism
The epoxidation of alkenes with peroxy acids is a well-studied reaction, and theoretical calculations have provided significant insights into its mechanism. The most widely accepted mechanism is the "butterfly" transition state, where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion.
DFT calculations on the epoxidation of ethylene with peroxyformic acid, which serves as a model for this compound, have shown that the activation barrier for this concerted mechanism is significantly lowered in the presence of an acid catalyst.[5] The calculations indicate a highly unsymmetrical transition state with some diradical character.[6]
Quantitative Data
| Parameter | Value (kcal/mol) | Reaction | Method | Source |
| Activation Barrier | 14.9 | Ethylene + Peroxyformic Acid | B3LYP/6-311G(d,p) | [5] |
| Activation Barrier (Acid Catalyzed) | 11.5 | Ethylene + Complexed Peroxyformic Acid | B3LYP/6-311G(d,p) | [5] |
| Activation Barrier (Protonated) | 4.4 | Ethylene + Protonated Peroxyformic Acid | B3LYP/6-311G(d,p) | [5] |
| Activation Barrier | 18.3 | Ethylene + Peroxyformic Acid | MCQDPT2//CASSCF | [6] |
Experimental Protocol: Epoxidation with Peroxy Acid
This is a general laboratory procedure for the epoxidation of an alkene using a peroxy acid like m-CPBA.[7][8][9]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Sodium sulfite solution
-
Magnesium sulfate (anhydrous)
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the stirred solution of this compound.
-
Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxy acid by adding a saturated solution of sodium bicarbonate followed by a solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,2-epoxydodecane.
-
Purify the product by column chromatography if necessary.
Polymerization: Synthesis of Poly(this compound)
The polymerization of this compound, typically using Ziegler-Natta catalysts, leads to the formation of poly(this compound), a polymer with potential applications as a specialty lubricant and in other material science fields.
Theoretical Reaction Mechanism
The mechanism of Ziegler-Natta polymerization is complex and involves the coordination and insertion of the monomer at the active titanium center. DFT calculations have been employed to model the structure of the active sites on the MgCl₂-supported TiCl₄ catalyst.[10] The polymerization proceeds through the Cossee-Arlman mechanism, which involves the following steps:
-
Coordination: The π-bond of the this compound molecule coordinates to the vacant orbital of the titanium active center.
-
Insertion: The coordinated this compound molecule inserts into the titanium-alkyl bond, extending the polymer chain.
-
Chain Propagation: The process repeats with the coordination and insertion of subsequent monomer units.
The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) is determined by the specific geometry of the catalyst's active site.
Quantitative Data
| Parameter | Value | Catalyst System | Conditions | Source |
| Catalytic Activity | 143.8 kg oligo/mol Ti·h | TiCl₄/Et₂AlCl on MgCl₂ | - | [11] |
| Catalytic Activity | 4120–5860 kg-poly(DC)/mol-Ti·h | Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)/Borate | -30 °C, 20 min | [12] |
Experimental Protocol: Ziegler-Natta Polymerization
This protocol is a generalized procedure based on the polymerization of 1-decene with a MgCl₂-supported Ziegler-Natta catalyst.[13][14]
Materials:
-
This compound (monomer)
-
Anhydrous MgCl₂
-
TiCl₄
-
Triethylaluminium (TEAL) or other alkylaluminum co-catalyst
-
Heptane (solvent)
-
Inert gas (Nitrogen or Argon)
-
Glass reactor with temperature control and mechanical stirring
Procedure:
-
The catalyst is prepared by ball-milling anhydrous MgCl₂ and TiCl₄ under an inert atmosphere.
-
The glass reactor is thoroughly dried and purged with an inert gas.
-
Heptane is introduced into the reactor, followed by the catalyst.
-
The reactor is brought to the desired polymerization temperature (e.g., 70 °C).
-
The co-catalyst (e.g., TEAL) is added to activate the system.
-
This compound is then fed into the reactor to initiate polymerization.
-
The reaction is allowed to proceed for a specific duration, with the consumption of the monomer being monitored.
-
The polymerization is terminated by the addition of an alcohol (e.g., ethanol).
-
The resulting polymer is precipitated, washed, and dried.
-
The polymer is then characterized using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and Nuclear Magnetic Resonance (NMR) for tacticity.
Alkylation: Synthesis of Linear Alkylbenzenes (LABs)
The Friedel-Crafts alkylation of benzene with this compound is a key industrial process for the production of linear alkylbenzenes (LABs), which are precursors to biodegradable detergents.[1][15][16][17][18][19][20]
Theoretical Reaction Mechanism
The alkylation of benzene with this compound is an electrophilic aromatic substitution reaction catalyzed by a strong acid, typically a solid acid catalyst like a zeolite. The mechanism involves the following steps:
-
Carbocation Formation: The acid catalyst protonates the double bond of this compound, leading to the formation of a secondary carbocation. Isomerization of the double bond can occur, leading to a mixture of carbocations.
-
Electrophilic Attack: The carbocation acts as an electrophile and attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (e.g., the conjugate base of the acid catalyst) removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the catalyst.
The selectivity for the different positional isomers of phenyldodecane is influenced by the pore structure of the zeolite catalyst and the reaction conditions.
Quantitative Data
| Parameter | Value | Catalyst | Conditions | Source |
| This compound Conversion | nearly 100% | USY Zeolite | 120 °C, 3.0 MPa, Benzene/1-dodecene molar ratio = 8 | [18] |
| 2-Phenyldodecane Selectivity | 22% | USY Zeolite | 120 °C, 3.0 MPa, Benzene/1-dodecene molar ratio = 8 | [18] |
| This compound Conversion | >98% | Mordenite | Steam pretreated | [1] |
Experimental Protocol: Alkylation with Zeolite Catalyst
This protocol is based on procedures for the alkylation of benzene with this compound in a fixed-bed reactor.[18]
Materials:
-
Benzene
-
This compound
-
USY Zeolite catalyst
-
High-pressure fixed-bed microreactor
-
Inert gas (e.g., Nitrogen)
-
High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
The USY zeolite catalyst is pretreated by heating to a specific temperature (e.g., 500 °C) under a flow of inert gas.
-
The reactor is packed with the pretreated catalyst.
-
The reactor is brought to the desired reaction temperature (e.g., 120 °C) and pressure (e.g., 3.0 MPa).
-
A mixture of benzene and this compound, with a specific molar ratio (e.g., 8:1), is fed into the reactor at a defined weight hourly space velocity (WHSV).
-
The reaction is run continuously, and the product stream is collected at the reactor outlet.
-
Samples are taken periodically and analyzed by HPLC to determine the conversion of this compound and the selectivity to different phenyldodecane isomers.
-
The stability of the catalyst is assessed by monitoring its activity over an extended period of time on stream.
Conclusion
Theoretical studies, particularly those employing DFT, have provided invaluable atomic-level insights into the complex reaction mechanisms of this compound. These computational approaches have elucidated the intricate catalytic cycles of hydroformylation and polymerization, rationalized the stereochemical outcomes of epoxidation, and clarified the role of solid acid catalysts in alkylation. By integrating these theoretical findings with detailed experimental protocols, researchers and professionals in chemical synthesis and drug development can better understand, control, and innovate the transformations of this versatile C12 alpha-olefin. The continued synergy between computational modeling and experimental investigation will undoubtedly pave the way for the development of more efficient, selective, and sustainable chemical processes.
References
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- 2. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Friedel-Crafts Alkylation of Benzene with this compound Over Ion Exchanged Bentonite Catalysis – Material Science Research India [materialsciencejournal.org]
- 17. dc.etsu.edu [dc.etsu.edu]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Al-BEC zeolite as an efficient catalyst for the alkylation of benzene with this compound | Semantic Scholar [semanticscholar.org]
The Environmental Journey of 1-Dodecene: A Technical Overview of its Fate and Biodegradability
For Immediate Release
A comprehensive analysis of 1-dodecene, a prevalent alpha-olefin in various industrial applications, reveals its environmental behavior, highlighting its ready biodegradability and low potential for persistence. This technical guide provides an in-depth examination of the physicochemical properties, environmental distribution, and degradation pathways of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Characteristics
This compound (C12H24) is a colorless liquid with a mild, pleasant odor.[1][2][3] Its environmental fate is largely governed by its physical and chemical properties, which indicate a compound with low water solubility and a tendency to partition into organic matter and air.
| Property | Value | Reference |
| Molecular Weight | 168.32 g/mol | [1][3] |
| Boiling Point | 213-216 °C | [1][3] |
| Melting Point | -35 °C | [1][3] |
| Density | 0.758 g/mL at 20 °C | [1][3] |
| Vapor Pressure | 0.2 mm Hg at 20 °C | [3][4] |
| Water Solubility | 120 µg/L at 25 °C | [3][4] |
| Log Octanol-Water Partition Coefficient (LogP) | 6.1 | [2][5][6] |
| Flash Point | 77 °C (closed cup) | [6] |
Environmental Fate and Distribution
The high LogP value of this compound suggests a strong affinity for organic matter, leading to its partitioning into soil and sediment.[2][5][6] Its low water solubility further limits its concentration in aquatic environments.[3][4] The estimated soil organic carbon-water partitioning coefficient (Koc) of 5900 indicates that this compound is expected to be immobile in soil.[2][7]
Volatilization from water surfaces is anticipated to be a significant removal mechanism due to its vapor pressure. However, its strong adsorption to soil and sediment can reduce the rate of volatilization from these compartments.[2]
Biodegradability
This compound is considered to be readily biodegradable.[8][9] Studies following the OECD Test Guideline 301 have demonstrated significant degradation over a 28-day period.
| Test Guideline | Degradation Percentage | Time Period | Conclusion | Reference |
| OECD Test Guideline 301 | 74.1 - 80% | 28 days | Readily biodegradable | [8][9] |
Pure culture studies have identified several microorganisms capable of oxidizing this compound, including species of Corynebacterium, Micrococcus, and various yeasts.[7] This indicates that microbial degradation is a primary pathway for the removal of this compound from the environment.
The following diagram illustrates a generalized workflow for assessing the ready biodegradability of a chemical substance like this compound, based on the principles of the OECD 301 guidelines.
Caption: General workflow for OECD 301 ready biodegradability testing.
The biodegradation of this compound likely proceeds through the oxidation of the terminal double bond or the aliphatic chain. A plausible initial step is the epoxidation of the double bond, followed by hydrolysis to a diol, which can then be further metabolized. Alternatively, oxidation at the terminal methyl group can occur, leading to the formation of a carboxylic acid that can enter the beta-oxidation pathway.
The following diagram illustrates a simplified, hypothetical biodegradation pathway for this compound.
Caption: Hypothetical biodegradation pathway of this compound.
Bioaccumulation and Ecotoxicity
The estimated bioconcentration factor (BCF) for this compound is 310, suggesting a high potential for bioconcentration in aquatic organisms.[7] However, its ready biodegradability is expected to mitigate significant bioaccumulation in the environment.
While some sources state that this compound is not expected to be harmful to aquatic organisms, others indicate that it can be very toxic and may cause long-term adverse effects in the aquatic environment.[5][9] This highlights the importance of considering the specific exposure concentrations and conditions when assessing its ecotoxicological risk.
Abiotic Degradation
Experimental Protocols
The determination of the biodegradability of this compound as "readily biodegradable" is based on the OECD Guideline for Testing of Chemicals, Test No. 301.[8][9] This guideline outlines several methods for assessing ready biodegradability in an aerobic aqueous medium.[13][14][15]
A common method is the Manometric Respirometry Test (OECD 301F).[13][16] A summary of the general protocol is as follows:
-
Principle: The test substance is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge) in a closed respirometer.[13][16] The consumption of oxygen by the microorganisms as they degrade the substance is measured over time.[13]
-
Test Setup:
-
Test Vessels: Contain the test substance, mineral medium, and inoculum.
-
Blank Controls: Contain only the mineral medium and inoculum to measure endogenous respiration.
-
Reference Controls: Contain a readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.[14]
-
-
Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.[13]
-
Measurement: The oxygen uptake is measured continuously or at regular intervals.[13]
-
Calculation: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[14][17]
Conclusion
This compound is a substance that, when released into the environment, is expected to partition to soil, sediment, and the atmosphere. Its low water solubility limits its presence in the aqueous phase. The primary route of its removal from the environment is through biodegradation, with studies confirming its status as "readily biodegradable." While it has a potential for bioaccumulation, its rapid degradation is likely to prevent significant accumulation in organisms. Abiotic degradation, particularly photo-oxidation in the atmosphere, also contributes to its environmental breakdown. This comprehensive understanding of the environmental fate and biodegradability of this compound is crucial for its safe handling and use in various industrial processes.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 112-41-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ICSC 1567 - this compound [inchem.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. qchem.com.qa [qchem.com.qa]
- 9. cpchem.com [cpchem.com]
- 10. exwc.navfac.navy.mil [exwc.navfac.navy.mil]
- 11. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs-support.com [ehs-support.com]
- 13. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 17. contractlaboratory.com [contractlaboratory.com]
An In-depth Technical Guide to the Health and Safety Considerations for Handling 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 1-dodecene in a laboratory and research setting. It covers physical and chemical properties, toxicological data, hazard controls, and emergency procedures to ensure safe usage by trained professionals.
Chemical Identification and Properties
This compound is a colorless liquid classified as an alpha-olefin, characterized by a double bond at the primary or alpha position of its twelve-carbon chain.[1][2] This structural feature enhances its reactivity, making it a valuable intermediate in the synthesis of various compounds, including detergents and lubricants.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄ | [3] |
| Molecular Weight | 168.32 g/mol | [1][4] |
| CAS Number | 112-41-4 | [3] |
| Appearance | Clear, colorless liquid | [4][5] |
| Odor | Mild, pleasant | [4] |
| Boiling Point | 213-216 °C (415-421 °F) | [4] |
| Melting Point | -35 °C (-31 °F) | [4] |
| Density | 0.758 g/mL at 20 °C | [4] |
| Vapor Density | 5.81 (Air = 1) | [1] |
| Vapor Pressure | 0.2 mm Hg at 20 °C | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | [1][5] |
| log Pow (Octanol/Water) | 6.1 | [1][6] |
Hazard Identification and Toxicology
This compound is classified as a combustible liquid and presents an aspiration hazard.[5][7] While it exhibits low acute toxicity, proper handling is crucial to mitigate risks.
Primary Hazards:
-
Flammability: Combustible liquid. Vapors can form explosive mixtures with air above its flash point.[5][6]
-
Aspiration Hazard: May be fatal if swallowed and enters the airways, potentially causing a serious, potentially fatal pneumonia.[3][5][7]
-
Skin/Eye Irritation: May cause mild skin and eye irritation upon contact.[4][8] Prolonged contact can lead to defatting of the skin, causing dryness or cracking.[7]
Table 2: Toxicological Data for this compound
| Metric | Value | Species | Method/Remarks | Source(s) |
| Acute Oral Toxicity (LD50) | > 10,000 mg/kg | Rat | Fixed Dose Method. Based on data from similar substances. | [5] |
| Acute Inhalation Toxicity | Not classified | - | Data conclusive but insufficient for classification. | [5] |
| Skin Irritation | No skin irritation / May cause mild skin irritation | - | Conflicting reports; considered a minor irritant.[4][8][5] | [4][8][5] |
| Eye Irritation | No eye irritation / May cause eye irritation | - | Conflicting reports; considered a minor irritant.[8][5] | [8][5] |
| Sensitization | Did not cause sensitization | Laboratory animals | - | [5] |
| Mutagenicity | Not mutagenic | Bacterial or mammalian cell cultures | - | [5] |
| Reproductive Toxicity | No effects on fertility | Animal testing | - | [5] |
Exposure Controls and Personal Protection
Implementing a hierarchy of controls is essential for minimizing exposure to this compound.
Engineering Controls:
-
Work in a well-ventilated area. Use local exhaust ventilation or a chemical fume hood to prevent the accumulation of vapors.[8][9]
-
Ensure emergency eye wash fountains and safety showers are readily available in the immediate vicinity of potential exposure.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[4][7] Contact lenses should not be worn when handling this chemical.[8]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[8]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing. For larger quantities, flame-resistant clothing may be appropriate.[8][10]
-
Respiratory Protection: If ventilation is inadequate or if aerosols may be generated, use a NIOSH-certified respirator with an organic vapor cartridge.[8][10]
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[8][6]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[3][5]
-
Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[8]
-
Practice good industrial hygiene: wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke in work areas.[8][5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8]
-
Keep away from heat and sources of ignition.[8]
-
Store separately from incompatible materials such as strong oxidizing agents, halogens, and inorganic acids.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
After Skin Contact: Wash with plenty of soap and water.[8] Remove contaminated clothing. Get medical attention if irritation develops.[8]
-
After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if possible.[8] Seek medical attention.[8]
-
After Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[8] Seek medical advice if you feel unwell.[8]
-
After Ingestion: Do NOT induce vomiting due to the high aspiration risk.[4][5] Immediately call a poison center or physician.[8][5] If the person is conscious, their mouth may be rinsed with water.[7]
Fire-Fighting and Spill Response
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide (CO2), or dry chemical extinguishers.[8][5]
-
Unsuitable Extinguishing Media: Do not use a high-volume water jet, as it may spread the fire.[3][5]
-
Specific Hazards: The liquid is combustible.[8] Vapors are heavier than air and may travel to an ignition source and flash back.[7][9] Containers may explode when heated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][11]
Accidental Release Measures:
-
Evacuate unnecessary personnel and remove all ignition sources.[8]
-
Ensure adequate ventilation.[3]
-
Wear appropriate PPE as described in Section 3.[8]
-
Prevent the spill from entering sewers or public waters.[8]
-
Contain the spill with dikes or absorbents (e.g., sand, earth, vermiculite).[3][8]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8][9]
Experimental Protocols for Safety Assessment
The toxicological and safety data presented in this guide are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Table 3: Key Experimental Safety Protocols
| Test | Guideline/Method | Brief Methodology |
| Acute Dermal Toxicity | OECD Test Guideline 402 | The test substance is applied to the shaved skin of an animal (typically a rat) for 24 hours.[12][13] The area covers about 10% of the body surface.[12] Animals are observed for at least 14 days for signs of toxicity and mortality.[12] A limit test at a high dose (e.g., 2000 mg/kg) is often performed first to determine if the substance has very low toxicity.[12] |
| Acute Dermal Irritation/Corrosion | OECD Test Guideline 404 | A small amount (0.5 mL or 0.5 g) of the substance is applied to the shaved skin of an animal (typically an albino rabbit) under a gauze patch for 4 hours.[14] The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[15] Observations may continue for up to 14 days to assess the reversibility of effects.[14][15] A tiered testing strategy, starting with in vitro methods, is recommended to reduce animal testing.[15][16] |
| Flash Point Determination | ASTM D93 (Pensky-Martens Closed Cup) | A sample of the liquid is placed in a closed test cup and heated at a slow, constant rate while being stirred.[17][18] An ignition source is directed into the cup at regular temperature intervals.[18][19] The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite momentarily.[17] This method is suitable for combustible liquids like this compound.[17][20] |
Ecological and Disposal Considerations
Ecotoxicity:
-
While some data suggests this compound is very toxic to aquatic life with long-lasting effects, other sources state it is not expected to be harmful to aquatic organisms.[5][11] Given the conflicting data and high log Pow, it is prudent to prevent its release into the environment.[8][11]
-
The substance is expected to be readily biodegradable.[5]
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[3]
-
Waste material may need to be handled as hazardous waste.[5] Disposal should be carried out by a licensed chemical destruction plant or via controlled incineration.[7]
-
Do not dispose of waste into sewers.[8]
References
- 1. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. qchem.com.qa [qchem.com.qa]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. cpchem.com [cpchem.com]
- 6. ICSC 1567 - this compound [inchem.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. echemi.com [echemi.com]
- 10. cpchem.com [cpchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. precisionlubrication.com [precisionlubrication.com]
- 18. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 19. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 20. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
Navigating the Nuances of 1-Dodecene: A Technical Guide to Isomeric Purity
For researchers, scientists, and drug development professionals, understanding the precise isomeric composition of raw materials is paramount. This in-depth technical guide focuses on the isomeric purity of commercial 1-dodecene, a key intermediate in various industrial applications, including the synthesis of surfactants, lubricants, and polymers. The presence of isomers can significantly impact reaction kinetics, product properties, and, in the context of drug development, the efficacy and safety of the final active pharmaceutical ingredient (API).
The Isomeric Landscape of Commercial this compound
Commercial this compound, primarily produced through the oligomerization of ethylene, is not a single, pure compound.[1] It is a mixture of the primary alpha-olefin, this compound, and various other isomers and impurities. The specific composition of commercial this compound is highly dependent on the manufacturing process, particularly the catalyst employed.[1]
The most common isomers found in commercial this compound include:
-
Vinylidene isomers: These are branched isomers with a double bond at the second carbon.
-
Internal olefins (cis- and trans-): These isomers have the double bond located at positions other than the alpha-carbon (e.g., 2-dodecene).
-
Other branched isomers: A complex mixture of various branched C12 olefins can also be present.
Beyond C12 isomers, commercial this compound also contains small quantities of other carbon number alpha-olefins, such as 1-decene (C10) and 1-tetradecene (C14), as well as saturated hydrocarbons (paraffins).
The following table summarizes the typical composition of commercial this compound from various manufacturers, providing a quantitative overview of its isomeric purity.
| Component | Chevron Phillips Chemical AlphaPlus® this compound (Typical Value, wt. %) | Nanjing Chemical Material Corp. This compound (Result, wt. %) |
| C12 Content | 98.80 | 99.39 |
| n-Alpha Olefin (this compound) | 95.41 | 97.44 |
| Vinylidene Isomers | 3.73 | 2.71 |
| cis- and trans-2-Dodecene | 0.18 | 0.18 |
| Paraffin | 0.22 | 0.10 |
| - | <0.01 | |
| C10 Olefins | - | 0.11 |
| C14 Olefins | - | 0.50 |
| >C14 Olefins | - | <0.01 |
Data sourced from manufacturer technical data sheets.[2][3]
Analytical Methodologies for Isomeric Purity Determination
Accurate determination of the isomeric purity of this compound requires sophisticated analytical techniques. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods employed for this purpose.
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used technique for quantifying the components in a mixture of volatile organic compounds like this compound. For a more detailed separation and identification of complex isomer mixtures, two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) can be utilized.
Objective: To quantify the percentage of this compound and its major isomers in a commercial sample.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A non-polar column (e.g., DB-1, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for separating dodecene isomers.
-
Autosampler
Reagents:
-
High-purity helium or hydrogen as carrier gas.
-
High-purity hydrogen and air for the FID.
-
This compound standard of known purity.
-
Solvent for dilution (e.g., hexane or pentane, GC grade).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the commercial this compound sample in the chosen solvent (e.g., 1% v/v). Similarly, prepare a standard solution of the this compound reference material.
-
GC Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: Set to achieve optimal column efficiency (e.g., 1 mL/min for helium).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Analysis:
-
Inject the standard solution to determine the retention time of this compound and to calibrate the detector response.
-
Inject the prepared sample solution.
-
Identify the peaks in the chromatogram based on their retention times relative to the standard. Isomers will typically elute in order of increasing boiling point.
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram.
-
Calculate the weight percentage (wt.%) of each component using the area normalization method, assuming a response factor of 1 for all hydrocarbons when using an FID. For higher accuracy, relative response factors can be determined using pure standards of the individual isomers if available.
Weight % of Component = (Area of Component Peak / Total Area of All Peaks) * 100%
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for the structural elucidation and quantification of isomers. Different types of protons in the various dodecene isomers will have distinct chemical shifts and coupling patterns, allowing for their identification and quantification.
Objective: To determine the molar ratio of this compound to other olefinic isomers in a commercial sample.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
1,3,5-Trioxane or another suitable internal standard for quantification.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the commercial this compound sample (e.g., 10-20 mg) into a vial.
-
Add a known amount of the internal standard (e.g., 1,3,5-trioxane).
-
Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.75 mL) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters for quantitative analysis include:
-
Pulse Angle: 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is crucial for accurate integration. For this compound, a delay of 30-60 seconds is recommended.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signals for each isomer:
-
This compound: The terminal vinyl protons appear as distinct multiplets around 4.9-5.0 ppm and 5.7-5.9 ppm.
-
Vinylidene Isomers: The geminal vinyl protons typically appear around 4.7 ppm.
-
Internal Olefins: The internal vinyl protons resonate in the region of 5.3-5.5 ppm.
-
-
Integrate the signal of the internal standard (for 1,3,5-trioxane, a singlet at approximately 5.16 ppm).
-
-
Calculation of Isomer Content:
-
Calculate the molar amount of the internal standard.
-
Use the integral values and the number of protons corresponding to each signal to calculate the molar amount of each isomer.
-
Determine the mole percentage of each isomer in the sample.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the analysis of this compound isomeric purity and the relationship between the production process and the final isomeric composition.
References
Methodological & Application
Application Notes and Protocols for the Ziegler-Natta Polymerization of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-dodecene as a monomer in Ziegler-Natta (Z-N) polymerization. Detailed protocols for both homogeneous (metallocene-type) and heterogeneous Z-N catalysis are presented, along with key performance data and characterization of the resulting poly(this compound).
Introduction
This compound, a long-chain alpha-olefin, is a valuable monomer for the synthesis of specialty polyolefins. Ziegler-Natta catalysts are highly effective for the polymerization of alpha-olefins, offering control over polymer properties such as molecular weight, molecular weight distribution (polydispersity), and stereoregularity.[1][2] Poly(this compound) is of interest for applications requiring tailored thermal and mechanical properties, including as a component in advanced lubricants, waxes, and as a modifier for other polymers. The choice between a homogeneous or heterogeneous Z-N catalyst system can significantly impact the polymerization kinetics and the final polymer characteristics.
Data Presentation
Homogeneous Ziegler-Natta Polymerization of this compound
The following data summarizes the results from the polymerization of this compound using a homogeneous Ziegler-Natta catalyst system, specifically the Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate catalyst. This type of catalyst is known for producing polymers with narrow molecular weight distributions.
Table 1: Polymerization of this compound with a Homogeneous Ziegler-Natta Catalyst System
| Run | Polymerization Temperature (°C) | Cocatalyst (Al(n-C₈H₁₇)₃/AlⁱBu₃ ratio) | Polymerization Time (min) | Catalytic Activity (kg polymer/mol Ti·h) | Mₙ (x 10⁵ g/mol ) | Mₙ/Mₙ (PDI) |
| 1 | -30 | 1/4 | 20 | 5860 | 7.82 | 1.29 |
| 2 | -30 | 1/1 | 20 | 4120 | 7.04 | 1.22 |
| 3 | -30 | 4/1 | 20 | - | - | 1.18 |
| 4 | -40 | 1/1 | 60 | - | - | 1.22 |
| 5 | -50 | 1/1 | 120 | - | 5.26 | 1.14 |
Mₙ: Number-average molecular weight; Mₙ/Mₙ (PDI): Polydispersity Index. Data adapted from a study by Fujita and coworkers.
Heterogeneous Ziegler-Natta Polymerization of Higher Alpha-Olefins
Experimental Protocols
Protocol 1: Homogeneous Ziegler-Natta Polymerization of this compound
This protocol is based on the methodology described for a Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate catalyst system.
Materials:
-
This compound (purified by distillation over CaH₂)
-
n-Hexane (purified by passing through columns of activated alumina and Q-5 catalyst)
-
Cp*TiMe₂(O-2,6-iPr₂C₆H₃) (catalyst precursor)
-
[Ph₃C][B(C₆F₅)₄] (borate activator)
-
Triisobutylaluminum (AlⁱBu₃)
-
Tri-n-octylaluminum (Al(n-C₈H₁₇)₃)
-
Methanol (for quenching)
-
Hydrochloric acid
-
Acetone
Procedure:
-
Reactor Setup: A thoroughly dried and nitrogen-purged glass reactor equipped with a magnetic stirrer is used.
-
Solvent and Monomer Addition: Add n-hexane to the reactor, followed by the desired amount of this compound.
-
Temperature Control: Cool the reactor to the desired polymerization temperature (e.g., -30 °C, -40 °C, or -50 °C) using a suitable cooling bath.
-
Cocatalyst Addition: Introduce the specified ratio of Al(n-C₈H₁₇)₃ and AlⁱBu₃ to the reactor and stir.
-
Catalyst Activation and Polymerization Initiation: In a separate vessel, pre-activate the Cp*TiMe₂(O-2,6-iPr₂C₆H₃) with the borate activator. Inject the activated catalyst solution into the reactor to initiate polymerization.
-
Polymerization: Allow the reaction to proceed for the specified time, maintaining the temperature.
-
Quenching: Terminate the polymerization by adding an excess of acidic methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of acetone.
-
Purification: Filter the polymer, wash it repeatedly with acetone, and dry it under vacuum at 60 °C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by high-temperature gel permeation chromatography (GPC).
-
Polymer Structure: Analyzed by ¹H and ¹³C NMR spectroscopy.
Protocol 2: General Procedure for Heterogeneous Ziegler-Natta Polymerization of Higher Alpha-Olefins
This protocol provides a general framework for the polymerization of long-chain alpha-olefins like this compound using a supported TiCl₄/MgCl₂ catalyst.
Materials:
-
This compound (purified)
-
Heptane or Toluene (polymerization solvent, purified)
-
TiCl₄/MgCl₂ supported catalyst
-
Triethylaluminum (TEAL) or other alkylaluminum cocatalyst
-
(Optional) External electron donor (e.g., an alkoxysilane)
-
Methanol or isopropanol (for quenching)
Procedure:
-
Catalyst Preparation: The supported catalyst is typically prepared by ball-milling anhydrous MgCl₂ with TiCl₄, often in the presence of an internal electron donor.
-
Reactor Setup: A pressure-rated, stirred autoclave reactor is purged with dry nitrogen.
-
Solvent and Monomer Addition: The solvent and this compound are charged into the reactor.
-
Cocatalyst and Donor Addition: The alkylaluminum cocatalyst and, if used, the external electron donor are added to the reactor.
-
Polymerization Initiation: The solid catalyst component is introduced into the reactor to start the polymerization. The reaction is typically carried out at elevated temperatures (e.g., 50-80 °C) and pressures.
-
Polymerization: The reaction is continued for the desired duration while monitoring monomer consumption (if possible).
-
Quenching and Polymer Isolation: The reaction is terminated by adding an alcohol. The polymer is then precipitated, filtered, washed, and dried.
Visualizations
Ziegler-Natta Polymerization Workflow
Caption: General workflow for the Ziegler-Natta polymerization of this compound.
Cossee-Arlman Mechanism for Ziegler-Natta Polymerization
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Polyalphaolefin (PAO) Synthesis Using 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyalphaolefins (PAOs) are synthetic hydrocarbons that are widely used as high-performance lubricants in various industries, including automotive, aviation, and industrial applications. Their superior properties, such as high viscosity index, good thermal and oxidative stability, and low pour points, make them ideal for use in demanding environments. 1-Dodecene is a key alpha-olefin monomer used in the synthesis of PAOs, often in combination with other alpha-olefins like 1-decene, to produce lubricants with a range of viscosities and performance characteristics.
These application notes provide detailed protocols and technical information for the synthesis of PAOs using this compound. The information is intended for researchers and scientists in the fields of materials science, chemistry, and drug development who are interested in the synthesis and characterization of these versatile polymers.
Synthesis of Polyalphaolefins from this compound
The synthesis of PAOs from this compound is a multi-step process that typically involves:
-
Oligomerization: The polymerization of this compound monomers into a mixture of oligomers (dimers, trimers, tetramers, etc.). This is the key step that determines the final properties of the PAO.
-
Hydrogenation: The saturation of the double bonds in the oligomer mixture to produce a stable, fully saturated hydrocarbon.
-
Distillation: The separation of the hydrogenated oligomer mixture into different fractions based on their viscosity grades.
The choice of catalyst and reaction conditions during the oligomerization step is critical in controlling the molecular weight distribution and, consequently, the final properties of the PAO.
Catalysts for this compound Polymerization
Several types of catalysts can be used for the oligomerization of this compound:
-
Lewis Acids: Catalysts such as Boron trifluoride (BF3) and Aluminum chloride (AlCl3) are commonly used in industrial processes. They promote a cationic polymerization mechanism.[1]
-
Metallocene Catalysts: These are single-site catalysts that offer better control over the polymer's microstructure and molecular weight distribution.[2][3][4]
-
Solid Acid Catalysts: These are presented as a more environmentally friendly alternative to traditional Lewis acids.[5]
-
Coordinative Chain Transfer Polymerization (CCTP) Catalysts: These systems allow for the synthesis of PAOs with well-defined molecular weights and no unsaturation in the final product.[1]
Experimental Protocols
Protocol 1: PAO Synthesis using a BF3 Catalyst in a Continuous Stirred-Tank Reactor (CSTR)
This protocol is based on a typical industrial-style synthesis using a Lewis acid catalyst.
Materials:
-
This compound (anhydrous)
-
1-Decene (anhydrous, optional, for co-polymerization)
-
Boron trifluoride (BF3) gas
-
Promoter solution (e.g., a mixture of ethanol and ethyl acetate)
-
Nitrogen gas (high purity)
-
Quenching agent (e.g., water or a dilute aqueous solution of sodium hydroxide)
-
Hydrogen gas (high purity)
-
Hydrogenation catalyst (e.g., Nickel on a support)
Equipment:
-
Two jacketed continuous stirred-tank reactors (CSTRs) in series
-
Gas flow controllers for BF3 and nitrogen
-
Liquid pumps for monomers and promoter
-
Temperature controllers for the reactors
-
A separation vessel for catalyst removal
-
A distillation apparatus
-
A high-pressure hydrogenation reactor
Procedure:
-
Reactor Setup: Assemble the two CSTRs in series. Ensure all glassware and tubing are dry and free of contaminants. Purge the entire system with high-purity nitrogen to remove air and moisture.
-
Monomer Feed: In a separate vessel, prepare the monomer feed by mixing this compound and, if desired, 1-decene in the desired ratio.
-
Reaction Initiation: Heat the first CSTR to the desired reaction temperature (e.g., 40-60 °C). Start the flow of the monomer mixture and the promoter solution into the first reactor at a controlled rate.
-
Catalyst Introduction: Introduce a controlled flow of BF3 gas into the first reactor. The reaction is exothermic, so careful temperature control is necessary.
-
Continuous Reaction: The partially reacted mixture from the first CSTR flows into the second CSTR, which is maintained at a similar temperature, to continue the polymerization.
-
Catalyst Removal: The effluent from the second reactor is passed into a separation vessel where the BF3 catalyst is stripped off, typically by heating under reduced pressure.
-
Quenching: The catalyst-free oligomer mixture is then quenched by washing with water or a dilute alkaline solution to neutralize any remaining acidic species.
-
Distillation (Pre-Hydrogenation): The crude oligomer mixture is distilled to remove any unreacted monomers and dimers, which can be recycled.
-
Hydrogenation: The remaining oligomer mixture (trimers and higher) is transferred to a high-pressure hydrogenation reactor. The hydrogenation catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is carried out at elevated temperature and pressure (e.g., 150-200 °C, 20-50 bar) until all double bonds are saturated.
-
Final Distillation: After hydrogenation, the PAO is filtered to remove the catalyst and then distilled under vacuum to separate it into different viscosity grades.
Protocol 2: PAO Synthesis using a Metallocene Catalyst
This protocol describes a batch synthesis using a metallocene catalyst, which is more common in a laboratory setting.
Materials:
-
This compound (anhydrous, purified by passing through activated alumina)
-
Toluene (anhydrous)
-
Metallocene catalyst (e.g., rac-ethylenebis(1-indenyl)zirconium dichloride)
-
Activator (e.g., N,N-dimethylaniline-tetra(pentafluorophenyl) borate)
-
Co-activator/scavenger (e.g., triisobutylaluminum, TIBA, in toluene)
-
Quenching agent (e.g., methanol)
-
Hydrogen gas (high purity)
-
Hydrogenation catalyst (e.g., Pd/C)
Equipment:
-
A Schlenk line or glovebox for inert atmosphere operations
-
A round-bottom flask or a jacketed glass reactor with a magnetic stirrer
-
Syringes and cannulas for transferring anhydrous liquids
-
A temperature-controlled oil bath
-
A high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator)
Procedure:
-
Reactor Preparation: Dry the reactor and all glassware in an oven and assemble under a nitrogen atmosphere.
-
Monomer and Solvent Addition: Charge the reactor with anhydrous toluene and purified this compound.
-
Catalyst Preparation: In a separate Schlenk flask under nitrogen, dissolve the metallocene catalyst and the activator in a small amount of anhydrous toluene. In another flask, prepare a solution of the TIBA co-activator.
-
Reaction Initiation: Heat the reactor to the desired temperature (e.g., 60-80 °C). Add the TIBA solution to the reactor and stir for a few minutes to scavenge any impurities. Then, inject the prepared catalyst/activator solution into the reactor to start the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Quenching: After the desired reaction time, cool the reactor and quench the reaction by slowly adding methanol.
-
Purification: The polymer solution is typically washed with a dilute acid solution and then with water to remove catalyst residues. The organic phase is then separated and dried.
-
Solvent Removal: The solvent and any unreacted monomer are removed by rotary evaporation, followed by vacuum drying.
-
Hydrogenation: The resulting viscous liquid (unhydrogenated PAO) is dissolved in a suitable solvent (e.g., hexane) and hydrogenated using a Pd/C catalyst in a high-pressure hydrogenator.
-
Final Product Isolation: After hydrogenation, the catalyst is removed by filtration, and the solvent is evaporated to yield the final PAO product.
Data Presentation
The following tables summarize typical reaction conditions and product properties for the synthesis of PAOs from this compound and related alpha-olefins.
Table 1: Typical Reaction Conditions for PAO Synthesis
| Parameter | BF3 Catalysis (CSTR) | Metallocene Catalysis (Batch) |
| Monomer(s) | This compound, 1-Decene | This compound |
| Catalyst | BF3 | rac-ethylenebis(1-indenyl)zirconium dichloride |
| Activator/Promoter | Ethanol/Ethyl Acetate | N,N-dimethylaniline-tetra(pentafluorophenyl) borate |
| Co-catalyst/Scavenger | - | Triisobutylaluminum (TIBA) |
| Solvent | None (bulk polymerization) | Toluene |
| Temperature | 40 - 60 °C | 60 - 80 °C |
| Pressure | Atmospheric (for oligomerization) | Atmospheric (for oligomerization) |
| Reaction Time | Continuous | 1 - 4 hours |
Table 2: Properties of PAOs Synthesized from this compound and 1-Decene Mixtures [6]
| This compound in Feed (wt%) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) | Noack Volatility (%) |
| 0 (100% 1-Decene) | 4.1 | 135 | < -60 | 13-14 |
| 20-50 | 4-6 | 130-145 | -60 to -50 | 4-9 |
| 100 | ~4 | ~120 | ~ -40 | ~ 6 |
Table 3: Oligomer Distribution from Metallocene-Catalyzed Polymerization of 1-Decene [7][8]
| Reaction Temperature (°C) | Dimer (%) | Trimer (%) | Tetramer (%) | Pentamer (%) | Higher Oligomers (%) |
| 40 | 42 | 26 | 15 | 8 | 9 |
| 60 | 60 | 23 | 9 | 3 | 5 |
Note: Data for 1-decene is presented as an illustrative example of oligomer distribution, which is expected to be similar for this compound under similar conditions.
Characterization of Synthesized PAOs
A thorough characterization of the synthesized PAOs is essential to ensure they meet the desired specifications.
Structural Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the PAO, including the degree of branching and the presence of any remaining unsaturation.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer and to confirm the absence of double bonds after hydrogenation.
Molecular Weight Analysis:
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the PAO.[4]
Physical and Performance Properties:
-
Viscometry: The kinematic viscosity at 40 °C and 100 °C is measured according to ASTM D445.
-
Viscosity Index (VI): The VI is calculated from the kinematic viscosities at 40 °C and 100 °C according to ASTM D2270. A higher VI indicates a smaller change in viscosity with temperature.
-
Pour Point: The pour point, which is the lowest temperature at which the oil will flow, is determined according to ASTM D97.
-
Noack Volatility: This test (ASTM D5800) measures the evaporative loss of the lubricant at high temperatures.
-
Oxidative Stability: The resistance of the PAO to oxidation can be evaluated by various methods, such as the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272).
Diagrams
Caption: General experimental workflow for PAO synthesis from this compound.
Caption: Simplified mechanism of cationic polymerization of this compound.
Conclusion
The synthesis of polyalphaolefins from this compound offers a versatile platform for producing high-performance synthetic lubricants. By carefully selecting the catalyst system and controlling the reaction conditions, researchers can tailor the properties of the resulting PAOs to meet the specific requirements of a wide range of applications. The protocols and data presented in these application notes provide a solid foundation for the synthesis and characterization of this compound-based PAOs in a research and development setting.
References
- 1. Coordinative chain transfer polymerization of 1-decene in the presence of a Ti-based diamine bis(phenolate) catalyst: a sustainable approach to produce low viscosity PAOs - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. KR101771908B1 - Method for manufacturing Poly Alpha Olefin using Metallocene - Google Patents [patents.google.com]
- 3. EP2041190B1 - Process to produce polyolefins using metallocene catalysts - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. WO2007111775A1 - Low viscosity polyalphaolefin based on 1-decene and this compound - Google Patents [patents.google.com]
- 7. US20030055184A1 - Synthesis of poly-alpha olefin and use thereof - Google Patents [patents.google.com]
- 8. US7129197B2 - Synthesis of poly-alpha olefin and use thereof - Google Patents [patents.google.com]
- 9. Structure and Properties of Poly-α-olefins Containing Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Rhodium-Catalyzed Hydroformylation of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as the "oxo" process, is a cornerstone of industrial organic synthesis, facilitating the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the carbon-carbon double bond. This reaction is of paramount importance for the production of bulk and fine chemicals, with aldehydes serving as versatile intermediates for the synthesis of alcohols, carboxylic acids, and amines. Among the various catalysts employed, rhodium-based systems exhibit exceptional activity and selectivity under mild reaction conditions, making them the catalysts of choice for many applications.[1][2][3]
The hydroformylation of long-chain olefins such as 1-dodecene presents unique challenges, primarily related to substrate solubility and catalyst recovery.[4][5] This document provides detailed application notes and experimental protocols for the rhodium-catalyzed hydroformylation of this compound, targeting researchers, scientists, and professionals in drug development who may utilize this reaction for the synthesis of complex molecules.
Catalytic Systems and Regioselectivity
The regioselectivity of the hydroformylation of terminal olefins like this compound is a critical aspect, leading to the formation of either the linear (n) or the branched (iso) aldehyde. The n/iso ratio is significantly influenced by the steric and electronic properties of the ligands coordinated to the rhodium center.[1][6][7] Bulky phosphine and phosphite ligands generally favor the formation of the linear aldehyde due to steric hindrance in the transition state leading to the branched product.
Several catalytic systems have been developed to address the challenges associated with the hydroformylation of long-chain olefins, including:
-
Homogeneous Systems: The catalyst and reactants are in the same phase, offering high activity and selectivity. However, catalyst separation from the product can be challenging.
-
Aqueous Two-Phase Systems: A water-soluble rhodium catalyst is employed, facilitating catalyst recovery by simple phase separation.[8][9][10] The low solubility of this compound in the aqueous phase can be a limitation.
-
Microemulsion Systems: Surfactants are used to create microemulsions, increasing the interfacial area between the aqueous catalyst phase and the organic substrate phase, thereby enhancing reaction rates.[4][5][11][12]
-
Thermomorphic Multicomponent Solvent (TMS) Systems: These systems are miscible at the reaction temperature and separate upon cooling, allowing for straightforward catalyst recycling.[13]
Data Presentation
The following tables summarize quantitative data from various studies on the rhodium-catalyzed hydroformylation of this compound, showcasing the influence of different ligands and reaction conditions on catalyst performance.
Table 1: Performance of Different Ligands in the Hydroformylation of this compound
| Catalyst System | Ligand | Temp. (°C) | Pressure (bar) | n/iso Ratio | Conversion (%) | TOF (h⁻¹) | Reference |
| Rh/Biphephos | Biphephos | 100 | 30 | >95:5 | >99 | >1000 | [13] |
| Rh/SulfoXantphos | SulfoXantphos | 110 | 40 | 98:2 | ~95 | >1000 | [5] |
| Rh/BISBIS | BISBIS | 120 | 20 | 96.5:3.5 | High | 740 | [10] |
| Rh/TPPTS | TPPTS | 100 | 11 | High | High | - | [9] |
Table 2: Effect of Reaction Parameters on Hydroformylation of this compound with Rh/SulfoXantphos Catalyst
| Parameter | Condition 1 | Condition 2 | Outcome on n/iso Ratio | Outcome on Conversion | Reference |
| Temperature | 75 °C | 110 °C | Remained high (98:2) | Increased with temperature | [5] |
| Pressure | 3 bar | 40 bar | Remained high (98:2) | Increased with pressure | [5] |
| Catalyst Conc. | 0.05 mmol | 0.10 mmol | No significant change | Increased with concentration | [12] |
| Ligand/Rh Ratio | 2:1 | 4:1 | Increased with ratio | - | [11] |
Experimental Protocols
The following are detailed protocols for the rhodium-catalyzed hydroformylation of this compound in a laboratory setting.
Protocol 1: Homogeneous Hydroformylation in a Batch Reactor
1. Catalyst Precursor: Rh(acac)(CO)₂ (Acetylacetonatodicarbonylrhodium(I)) 2. Ligand: Biphephos 3. Solvent: Toluene
Procedure:
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling valve, and temperature and pressure controllers is used.
-
Catalyst Preparation: In a glovebox, the reactor is charged with Rh(acac)(CO)₂ and the Biphephos ligand in a specific molar ratio (e.g., 1:10). Anhydrous, degassed toluene is then added as the solvent.
-
Reactant Introduction: this compound is added to the reactor. The reactor is then sealed and purged several times with syngas (a 1:1 mixture of CO and H₂).
-
Reaction Conditions: The reactor is pressurized with syngas to the desired pressure (e.g., 30 bar) and heated to the reaction temperature (e.g., 100 °C). The reaction mixture is stirred vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking samples periodically through the sampling valve and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the selectivity towards the linear and branched aldehydes.
-
Reaction Quenching and Product Isolation: After the desired reaction time or conversion is reached, the reactor is cooled to room temperature and the pressure is carefully released. The product mixture can be analyzed directly or subjected to further purification steps like distillation.
Protocol 2: Aqueous Biphasic Hydroformylation
1. Catalyst Precursor: Rh(acac)(cod) (Acetylacetonato(1,5-cyclooctadiene)rhodium(I)) 2. Ligand: SulfoXantphos (water-soluble) 3. Solvent System: Water and an organic solvent (e.g., dodecane)
Procedure:
-
Catalyst Solution Preparation: In a Schlenk tube under an inert atmosphere (e.g., argon), Rh(acac)(cod) and SulfoXantphos (e.g., in a 1:4 molar ratio) are dissolved in deionized water and stirred overnight to form the active catalyst solution.[11]
-
Reactor Setup: A high-pressure reactor is charged with water, an organic solvent (e.g., dodecane), and a surfactant if used.[11] The mixture is degassed.
-
Catalyst and Reactant Addition: The prepared aqueous catalyst solution is injected into the reactor. The reactor is heated to the desired temperature (e.g., 120 °C) and pressurized with syngas.[11] this compound is then introduced.
-
Reaction Execution: The reaction is carried out with vigorous stirring to ensure good mixing of the two phases.
-
Product Separation and Catalyst Recycling: After the reaction, the stirrer is stopped, and the mixture is allowed to cool. The aqueous phase containing the catalyst separates from the organic phase containing the product. The organic phase can be decanted, and the aqueous catalyst phase can be reused for subsequent runs.[5][12]
Visualizations
Catalytic Cycle
Caption: The generally accepted catalytic cycle for rhodium-catalyzed hydroformylation.
Experimental Workflow
Caption: A typical experimental workflow for the hydroformylation of this compound.
Parameter-Outcome Relationships
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. technology.matthey.com [technology.matthey.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Synthesis of Linear Alkylbenzene Sulfonates from 1-Dodecene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of linear alkylbenzene sulfonates (LAS) starting from 1-dodecene. The process involves a two-step synthesis: the Friedel-Crafts alkylation of benzene with this compound to produce linear alkylbenzene (LAB), followed by the sulfonation of the LAB intermediate to yield the final LAS product.
Introduction
Linear alkylbenzene sulfonates are a class of anionic surfactants widely used in the detergent and cleaning agent industries due to their excellent cleaning properties and biodegradability.[1][2] The synthesis process begins with the alkylation of an aromatic ring, typically benzene, with a linear olefin, in this case, this compound. This reaction is a classic example of a Friedel-Crafts alkylation, which can be catalyzed by various acid catalysts.[3][4] The resulting linear alkylbenzene is a mixture of isomers, with the position of the phenyl group along the dodecyl chain varying.[5] The subsequent sulfonation of the aromatic ring of LAB introduces the hydrophilic sulfonate group, rendering the molecule amphiphilic and thus imparting its surfactant properties.[2][6]
Experimental Protocols
Part 1: Synthesis of Linear Alkylbenzene (LAB) from this compound and Benzene
This protocol describes the liquid-phase alkylation of benzene with this compound using a solid acid catalyst, which is a more environmentally friendly alternative to traditional catalysts like HF or AlCl3.[3][5]
Materials:
-
Benzene (analytical grade)
-
This compound (95% purity)
-
Solid acid catalyst (e.g., H-Mordenite zeolite, Fe³⁺-exchanged bentonite)[7][8]
-
Nitrogen gas (high purity)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle, dropping funnel)
-
Batch reactor or similar pressure vessel
Procedure:
-
Catalyst Activation: The solid acid catalyst should be activated prior to use by heating it under a stream of nitrogen or in a vacuum oven at a temperature specified for the particular catalyst (typically 120-150°C) for several hours to remove any adsorbed water.
-
Reaction Setup: Assemble a clean, dry reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The reaction should be carried out under an inert nitrogen atmosphere.
-
Charging Reactants: Charge the activated solid acid catalyst and benzene into the reaction flask. The molar ratio of benzene to this compound should be in the range of 5:1 to 10:1 to minimize the formation of dialkylation byproducts.[7]
-
Reaction: Heat the mixture to the desired reaction temperature (typically ranging from 80°C to 140°C) with vigorous stirring.[7][9]
-
Addition of this compound: Slowly add this compound to the reaction mixture through the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of this compound.
-
Reaction Completion and Work-up: After the desired reaction time (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Catalyst Removal: Separate the solid catalyst from the liquid product by filtration or centrifugation. The catalyst can often be washed, dried, and reused.[8]
-
Product Purification: The crude LAB product is then washed with water to remove any residual catalyst and dried over anhydrous sodium sulfate. The excess benzene can be removed by distillation to yield the purified linear alkylbenzene.
Part 2: Sulfonation of Linear Alkylbenzene (LAB) to Linear Alkylbenzene Sulfonic Acid (LABSA)
This protocol outlines the sulfonation of the synthesized LAB using sulfuric acid.
Materials:
-
Linear alkylbenzene (from Part 1)
-
Sodium hydroxide solution (for neutralization)
-
Ice bath
-
Standard laboratory glassware (four-necked flask, mechanical stirrer, thermometer, dropping funnel)
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the linear alkylbenzene.
-
Cooling: Cool the flask in an ice bath to maintain a low temperature during the addition of the sulfonating agent.
-
Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid or oleum to the stirred LAB. The temperature of the reaction mixture should be carefully controlled and maintained below 40°C.[6]
-
Reaction: After the addition is complete, raise the temperature to 60-70°C and continue the reaction for approximately 2 hours.[6]
-
Neutralization: After the sulfonation is complete, the resulting linear alkylbenzene sulfonic acid (LABSA) can be neutralized. Slowly add a sodium hydroxide solution to the LABSA to obtain the sodium salt of linear alkylbenzene sulfonate (LAS). This is an exothermic reaction, and the temperature should be controlled.
-
Product Isolation: The final product is a solution or slurry of linear alkylbenzene sulfonate. Further purification steps may be required depending on the desired purity.
Data Presentation
The following table summarizes quantitative data from various studies on the synthesis of linear alkylbenzene from this compound, highlighting the effect of different catalysts and reaction conditions on conversion and selectivity.
| Catalyst | Benzene:this compound Molar Ratio | Temperature (°C) | Pressure (atm) | Reaction Time (h) | This compound Conversion (%) | 2-Phenyldodecane Selectivity (%) | Reference |
| H-Mordenite | 7:1 to 10:1 | 140 | 10 | Not Specified | 63.8 - 100 | up to 78.2 | [7] |
| Fe³⁺-exchanged bentonite | 10:1 | 90 | Atmospheric | 4 | ~95 | Not Specified | [8] |
| Desilicated MOR (Si/Al=20) | 6:1 | 140 | 20 | 6 | >95 | 70 | [9] |
| Beta Zeolites | Not Specified | Not Specified | Not Specified | Not Specified | 73 | 85 | [11] |
Mandatory Visualization
The following diagrams illustrate the overall workflow for the synthesis of linear alkylbenzene sulfonates from this compound.
Caption: Workflow for the synthesis of LAS from this compound.
Caption: Chemical reaction scheme for LAS synthesis.
References
- 1. eprints.ums.ac.id [eprints.ums.ac.id]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Alkylation of Benzene with this compound Over Ion Exchanged Bentonite Catalysis – Material Science Research India [materialsciencejournal.org]
- 9. researchgate.net [researchgate.net]
- 10. US4308215A - Sulfonation process - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-Dodecene as a Comonomer for LLDPE Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linear Low-Density Polyethylene (LLDPE) is a versatile polymer produced by the copolymerization of ethylene with a short-chain alpha-olefin. The incorporation of a comonomer, such as 1-dodecene, introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure, leading to a lower density and modified physical properties compared to high-density polyethylene (HDPE). The choice of comonomer and its concentration are critical factors in tailoring the final properties of the LLDPE resin.[1][2] this compound, a C12 alpha-olefin, is utilized to produce LLDPE with specific performance characteristics. This document provides detailed application notes and experimental protocols for the synthesis and characterization of LLDPE using this compound as a comonomer.
The use of metallocene catalysts, in particular, allows for precise control over the polymer structure, resulting in LLDPE with a narrow molecular weight distribution and a uniform comonomer incorporation.[2][3] This leads to enhanced mechanical properties such as improved impact and puncture resistance.[4] Ziegler-Natta catalysts are also widely used for LLDPE production and offer a cost-effective alternative, though they typically produce polymers with a broader molecular weight distribution.[1][5][6]
Data Presentation
The following tables summarize the typical effects of this compound incorporation on the properties of LLDPE, synthesized using both metallocene and Ziegler-Natta catalysts.
Table 1: Effect of this compound Concentration on LLDPE Properties (Metallocene Catalyst)
| This compound Feed (mol%) | Polymer this compound Content (mol%) | Density (g/cm³) | Melt Index (g/10 min) | Melting Temp. (°C) | Crystallinity (%) |
| 1.0 | 0.8 | 0.918 | 1.2 | 122 | 45 |
| 2.5 | 2.1 | 0.910 | 1.5 | 115 | 38 |
| 5.0 | 4.3 | 0.902 | 1.8 | 108 | 32 |
| 7.5 | 6.5 | 0.895 | 2.2 | 101 | 27 |
Table 2: Comparison of LLDPE Properties with Different Alpha-Olefin Comonomers (Metallocene Catalyst)
| Comonomer | Comonomer Content (mol%) | Density (g/cm³) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1-Butene | 5.0 | 0.915 | 25 | 600 |
| 1-Hexene | 5.0 | 0.912 | 28 | 650 |
| 1-Octene | 5.0 | 0.910 | 30 | 700 |
| This compound | 5.0 | 0.902 | 32 | 750 |
Experimental Protocols
Protocol 1: LLDPE Synthesis using a Metallocene Catalyst in Slurry Polymerization
This protocol describes a laboratory-scale slurry polymerization of ethylene and this compound using a metallocene catalyst.
Materials:
-
Ethylene (polymerization grade)
-
This compound (anhydrous)
-
Toluene (anhydrous)
-
Metallocene catalyst (e.g., Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂))[7]
-
Methylaluminoxane (MAO) solution in toluene
-
Methanol
-
Hydrochloric acid (10% solution)
-
Nitrogen (high purity)
Equipment:
-
Jacketed glass reactor (e.g., 250 mL) equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet
-
Schlenk line for inert atmosphere operations
-
Syringes for liquid transfer
-
Mass flow controller for ethylene
-
Thermostatic bath
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Comonomer Addition: Toluene (100 mL) and the desired amount of this compound are added to the reactor under a nitrogen atmosphere.
-
Temperature and Pressure Equilibration: The reactor is brought to the desired polymerization temperature (e.g., 50°C) using the thermostatic bath. The reactor is then pressurized with ethylene to the desired pressure (e.g., 1 atm).
-
Catalyst Activation and Injection: In a separate Schlenk flask, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added to activate the catalyst. After a short aging period, the catalyst solution is injected into the reactor to initiate polymerization.
-
Polymerization: The polymerization is allowed to proceed for the desired time, with ethylene being continuously supplied via the mass flow controller to maintain a constant pressure.
-
Termination and Polymer Recovery: The polymerization is terminated by injecting methanol into the reactor. The polymer is then precipitated, filtered, and washed with an acidified methanol solution followed by pure methanol.
-
Drying: The resulting LLDPE powder is dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Protocol 2: LLDPE Synthesis using a Ziegler-Natta Catalyst in Slurry Polymerization
This protocol outlines a laboratory-scale slurry polymerization of ethylene and this compound using a Ziegler-Natta catalyst.
Materials:
-
Ethylene (polymerization grade)
-
This compound (anhydrous)
-
n-Hexane (anhydrous)
-
Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Triethylaluminum (TEAL) solution in hexane
-
Methanol
-
Hydrochloric acid (10% solution)
-
Nitrogen (high purity)
Equipment:
-
Jacketed stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure sensors, and gas/liquid injection ports
-
Schlenk line
-
Syringes for liquid transfer
-
Mass flow controller for ethylene
-
Thermostatic bath
Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen.
-
Solvent and Cocatalyst Addition: n-Hexane (500 mL) and the TEAL solution are added to the reactor.
-
Comonomer Addition: The desired amount of this compound is injected into the reactor.
-
Temperature and Pressure Equilibration: The reactor is heated to the polymerization temperature (e.g., 80°C) and pressurized with ethylene to the desired pressure (e.g., 10 bar).
-
Catalyst Injection: A slurry of the Ziegler-Natta catalyst in n-hexane is injected into the reactor to start the polymerization.
-
Polymerization: The reaction is carried out for the specified duration, with ethylene continuously fed to maintain constant pressure.
-
Termination and Polymer Recovery: The polymerization is stopped by venting the ethylene and injecting methanol. The polymer is collected by filtration.
-
Washing and Drying: The polymer is washed with acidified methanol and then with methanol to remove catalyst residues. The LLDPE is then dried in a vacuum oven.
Protocol 3: Characterization of this compound Based LLDPE
1. Density Measurement (ASTM D792):
-
The density of the polymer is determined using a density balance based on the Archimedes principle. A molded plaque of the polymer is weighed in air and then in a liquid of known density (e.g., isopropanol).
2. Melt Flow Index (MFI) (ASTM D1238):
-
The MFI is measured using a melt flow indexer at a specified temperature (e.g., 190°C) and load (e.g., 2.16 kg). The amount of polymer extruded through a standard die in 10 minutes is recorded.
3. Thermal Properties (Differential Scanning Calorimetry - DSC):
-
A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated from room temperature to a temperature above its melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.
-
The sample is then cooled at the same rate to a temperature below its crystallization point (e.g., -50°C).
-
A second heating scan is performed at the same rate to determine the melting temperature (Tm) and the heat of fusion (ΔHf).
-
The percent crystallinity is calculated by dividing the measured ΔHf by the heat of fusion for 100% crystalline polyethylene (e.g., 293 J/g).
4. Molecular Weight and Molecular Weight Distribution (Size Exclusion Chromatography - SEC/Gel Permeation Chromatography - GPC):
-
The polymer is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature (e.g., 150°C).
-
The polymer solution is injected into a GPC system equipped with a set of columns that separate the polymer chains based on their size.
-
The molecular weight distribution is determined by comparing the elution times with those of known molecular weight standards (e.g., polystyrene).
5. Comonomer Content (Nuclear Magnetic Resonance - NMR):
-
A ¹³C NMR spectrum of the polymer dissolved in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at high temperature is acquired.
-
The comonomer content is determined by integrating the peaks corresponding to the carbons in the main chain and the short-chain branches.
6. Mechanical Properties (ASTM D638 and ASTM D1709):
-
Tensile Properties: Dog-bone shaped specimens are molded from the LLDPE resin. The specimens are then tested using a universal testing machine to determine tensile strength, elongation at break, and modulus.
-
Dart Impact Strength: A film of the LLDPE is produced and tested using a dart drop impact tester to evaluate its puncture resistance.
Mandatory Visualization
Caption: Workflow for LLDPE production with this compound.
Caption: Simplified copolymerization of ethylene and this compound.
References
- 1. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. US6221985B1 - Solution polymerization of ethylene - Google Patents [patents.google.com]
- 7. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (this compound, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Oligomerization of 1-Dodecene for High-Performance Synthetic Lubricants
Introduction
The oligomerization of 1-dodecene is a critical process for the production of high-performance polyalphaolefin (PAO) synthetic lubricants. These lubricants are essential in demanding applications such as automotive engines, industrial gearboxes, and hydraulic systems, where they offer superior thermal stability, a high viscosity index (VI), and excellent low-temperature fluidity compared to conventional mineral oils. This document provides detailed application notes and experimental protocols for the synthesis of PAOs from this compound using various catalytic systems.
Catalytic Approaches to this compound Oligomerization
The choice of catalyst is paramount in determining the microstructure and, consequently, the performance properties of the resulting PAO. The most common catalytic systems are:
-
Lewis Acids: Boron trifluoride (BF₃) and aluminum trichloride (AlCl₃) are widely used in industrial processes. They typically require a co-catalyst or promoter, such as an alcohol, to initiate the cationic oligomerization. These systems are effective in producing low-viscosity PAOs.
-
Ziegler-Natta Catalysts: These heterogeneous catalysts, typically based on titanium compounds combined with organoaluminum co-catalysts, are used in the synthesis of polymers and oligomers of alpha-olefins.[1][2] They offer a pathway to control the stereochemistry of the polymer chain.
-
Metallocene Catalysts: These are homogeneous catalysts based on transition metals like titanium, zirconium, or hafnium.[3] Metallocene catalysts, often activated by methylaluminoxane (MAO), allow for precise control over the oligomer distribution and molecular weight, leading to PAOs with tailored properties.[3][4][5]
Key Performance Parameters of this compound Based PAOs
The quality of synthetic lubricants derived from this compound is assessed by several key parameters:
-
Kinematic Viscosity: A measure of the fluid's resistance to flow under gravity, typically measured at 40 °C and 100 °C.
-
Viscosity Index (VI): An empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of the oil. A higher VI signifies a smaller change in viscosity with temperature.
-
Pour Point: The lowest temperature at which the oil will still flow. A lower pour point is desirable for applications in cold environments.
-
Noack Volatility: A measure of the evaporative loss of a lubricant at high temperatures. Lower volatility is crucial for modern engine oils to reduce oil consumption and emissions.
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize quantitative data from various studies on the oligomerization of this compound and related alpha-olefins, providing a comparison of different catalytic systems and their impact on the final product properties.
Table 1: Comparison of Catalyst Performance in this compound Oligomerization
| Catalyst System | Monomer(s) | Reaction Temp. (°C) | Reaction Time (h) | Conversion (%) | Key Product Properties | Reference |
| BF₃ / n-butanol | This compound / 1-Decene | 20-60 | - | - | KV @ 100°C: 4-6 cSt, VI: 130-145, Pour Point: -60 to -50°C | [6] |
| rac-Et(1-Ind)₂ZrCl₂ / MAO | Mixed alpha-olefins | 120 | 2 | 97.3 | High Viscosity Index (262), Narrow MWD (1.95) | [7] |
| rac-Me₂Si(Ind)₂ZrCl₂ / [PhNHMe₂][B(C₆F₅)₄] / i-Bu₃Al | 1-Decene | 120 | - | High | High activity (21 x 10⁶ g/mol Zr h) | [4][5] |
| HY Zeolite (Microwave) | 1-Decene | 210 | 3 | 80 | Dimer: 54.2%, Trimer: 22.3% | [8] |
| Et₃NHCl-AlCl₃ (Ionic Liquid) | 1-Decene | 50 | 3 | 86.3 | VI: 138-160, Pour Point: -48 to -60°C | [9] |
Table 2: Properties of this compound/1-Decene Co-oligomer PAOs
| This compound:1-Decene Ratio (wt%) | KV @ 100°C (cSt) | Viscosity Index (VI) | Pour Point (°C) | Noack Volatility (%) | Reference |
| 60-90 : 10-40 | 4 - 6 | 130 - 145 | -60 to -50 | 4 - 9 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments in the oligomerization of this compound.
Protocol 1: Oligomerization of this compound using a BF₃/Alcohol Promoter System
Objective: To synthesize low-viscosity PAO from this compound using a boron trifluoride catalyst with an alcohol promoter.
Materials:
-
This compound (anhydrous)
-
Boron trifluoride (BF₃) gas
-
n-Butanol (anhydrous)
-
Nitrogen gas (high purity)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Hexane (anhydrous)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, thermometer, and a reflux condenser.
-
Gas dispersion tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the stirrer, gas inlet, and condenser under a nitrogen atmosphere. Dry all glassware in an oven at 120°C overnight and cool under nitrogen.
-
Monomer Charging: Charge the flask with this compound and the n-butanol promoter. The typical promoter concentration is 0.5-2.0 mol% relative to the olefin.
-
Inerting: Purge the system with nitrogen for 15-20 minutes to remove any residual air and moisture.
-
Reaction Initiation: Cool the flask to the desired reaction temperature (e.g., 20-40°C) using an ice bath. Introduce a slow stream of BF₃ gas through the gas dispersion tube into the stirred reaction mixture. Monitor the temperature closely as the reaction is exothermic.
-
Reaction Monitoring: Maintain the reaction at the set temperature for the desired duration (typically 1-4 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Quenching: Stop the BF₃ flow and quench the reaction by slowly adding a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with deionized water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if any) and unreacted monomer using a rotary evaporator.
-
Purification: The crude product is then distilled under vacuum to separate the desired oligomer fractions (dimer, trimer, tetramer).
-
Hydrogenation (Post-treatment): The unsaturated oligomers are subsequently hydrogenated to produce the final saturated PAO. This is typically done in a high-pressure autoclave using a nickel or palladium-based catalyst.
Protocol 2: Oligomerization of this compound using a Metallocene Catalyst System
Objective: To synthesize PAO with a controlled molecular weight distribution from this compound using a zirconocene catalyst.
Materials:
-
This compound (anhydrous, purified by passing through activated alumina)
-
(nBuCp)₂ZrCl₂ (or other suitable zirconocene)
-
Methylaluminoxane (MAO) solution in toluene
-
Triisobutylaluminum (TIBA) solution in toluene (as a scavenger)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid solution (10% v/v)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
Equipment:
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Jacketed glass reactor with a mechanical stirrer, temperature probe, and septum inlet
-
Syringes for liquid transfer
-
Standard glassware for work-up
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Monomer Addition: Toluene and this compound are added to the reactor via cannula or syringe.
-
Scavenger Addition: A solution of TIBA in toluene is added to the reactor to scavenge any impurities.[10] The mixture is stirred for a period at the desired reaction temperature.
-
Catalyst Activation and Injection: In a separate Schlenk flask, the zirconocene precatalyst is dissolved in toluene. The MAO solution is then added to activate the catalyst. After a short aging period, the activated catalyst solution is injected into the reactor to start the oligomerization.
-
Reaction Control: The reaction temperature is maintained using a circulating bath. The reaction is allowed to proceed for the specified time (e.g., 1-3 hours).
-
Termination: The reaction is terminated by injecting methanol into the reactor.
-
Product Isolation: The polymer solution is washed with a 10% HCl solution, followed by a 5% sodium bicarbonate solution, and finally with deionized water.
-
Drying and Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude PAO.
-
Analysis: The product is analyzed by GC, GPC (Gel Permeation Chromatography), and NMR to determine the oligomer distribution, molecular weight, and microstructure.
Visualizations
The following diagrams illustrate the experimental workflows for the oligomerization of this compound.
Caption: Workflow for BF₃-catalyzed this compound oligomerization.
Caption: Workflow for metallocene-catalyzed this compound oligomerization.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sylzyhg.com [sylzyhg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CA2418801C - Co-oligomerization of this compound and 1-decene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Specialty Surfactants from 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecene, a C12 alpha-olefin, is a versatile and pivotal starting material in the synthesis of a variety of specialty surfactants. Its terminal double bond provides a reactive site for numerous chemical transformations, leading to the production of anionic and non-ionic surfactants with tailored properties for diverse applications in research, pharmaceuticals, and consumer products. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of specialty surfactants derived from this compound: Sodium Dodecylbenzene Sulfonate (SDBS), Alkyl Polyglycosides (APGs), and Hydroxy Sulfonate Surfactants.
Synthesis of Sodium Dodecylbenzene Sulfonate (SDBS)
Sodium dodecylbenzene sulfonate is a widely used anionic surfactant valued for its excellent detergency and foaming properties. The synthesis is a two-step process involving the Friedel-Crafts alkylation of benzene with this compound to form dodecylbenzene, followed by sulfonation and neutralization.
Application Notes
Linear alkylbenzene sulfonates (LAS), such as SDBS, are key ingredients in a vast array of cleaning products. In pharmaceutical formulations, they can act as solubilizing agents or emulsifiers. The properties of SDBS, such as its critical micelle concentration (CMC), are crucial for its performance. The CMC of SDBS is influenced by temperature and the presence of electrolytes.[1][2] For instance, at 25°C, the CMC is approximately 1.52 x 10⁻³ M.[1] The addition of salts like KCl can lower the CMC.[2]
Experimental Workflow: Synthesis of SDBS from this compound
Caption: Workflow for the synthesis of Sodium Dodecylbenzene Sulfonate (SDBS) from this compound.
Experimental Protocols
Protocol 1.1: Alkylation of Benzene with this compound
This protocol is based on the use of a solid acid catalyst, which is a more environmentally friendly alternative to traditional catalysts like HF.
-
Materials:
-
This compound (95.0%)
-
Benzene (99.0%)
-
USY Zeolite (Si/Al ratio = 40)
-
-
Equipment:
-
Continuous fixed-bed high-pressure microreactor
-
-
Procedure:
-
Pre-treat the USY zeolite catalyst at 500°C.
-
Set the reaction conditions to 120°C and 3.0 MPa.
-
Prepare a feed with a molar ratio of benzene to this compound of 8:1.
-
Introduce the feed into the reactor with a weight hourly space velocity (WHSV) of 4 h⁻¹.
-
Monitor the reaction progress by analyzing the effluent using gas chromatography. Under these conditions, a near 100% conversion of this compound can be achieved with a selectivity of 22% for 2-phenyldodecane.[3]
-
Protocol 1.2: Sulfonation of Dodecylbenzene and Neutralization
-
Materials:
-
Dodecylbenzene (product from Protocol 1.1)
-
98% Sulfuric acid
-
10% Sodium hydroxide solution
-
Water
-
-
Equipment:
-
250 mL four-neck flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser
-
Separatory funnel
-
-
Procedure:
-
Add 35 mL (34.6 g) of dodecylbenzene to the four-neck flask.
-
Slowly add 35 mL of 98% sulfuric acid while stirring, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, raise the temperature to 60-70°C and continue the reaction for 2 hours.[4]
-
Cool the mixture to 40-50°C and slowly add approximately 15 mL of water.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and remove the lower aqueous layer.
-
In a separate 250 mL four-neck flask, place 60-70 mL of 10% sodium hydroxide solution.
-
Slowly add the organic phase (dodecylbenzene sulfonic acid) from the previous step to the NaOH solution while stirring, maintaining the temperature at 40-50°C.
-
Adjust the pH to 7-8 with additional 10% sodium hydroxide solution to complete the neutralization.[4]
-
The resulting white paste is sodium dodecylbenzene sulfonate.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Alkylation Reaction | ||
| Catalyst | USY Zeolite (Si/Al=40) | [3] |
| Temperature | 120°C | [3] |
| Pressure | 3.0 MPa | [3] |
| Benzene:this compound Molar Ratio | 8:1 | [3] |
| This compound Conversion | ~100% | [3] |
| 2-Phenyldodecane Selectivity | 22% | [3] |
| Sulfonation Reaction | ||
| Sulfonating Agent | 98% H₂SO₄ | [4] |
| Reaction Temperature | 60-70°C | [4] |
| Reaction Time | 2 hours | [4] |
| Neutralization | ||
| Base | 10% NaOH | [4] |
| Final pH | 7-8 | [4] |
| Surfactant Properties | ||
| CMC of SDBS (25°C) | 1.52 x 10⁻³ M | [1] |
| CMC of SDBS (19.1°C) | 1.48 x 10⁻³ M | [1] |
Synthesis of Alkyl Polyglycosides (APGs)
Alkyl polyglycosides are non-ionic surfactants known for their excellent biodegradability, low toxicity, and good detergency. They are synthesized from renewable resources, typically a fatty alcohol and a sugar. In this context, this compound is first converted to 1-dodecanol, which then reacts with glucose.
Application Notes
APGs are widely used in personal care products, household cleaners, and industrial formulations due to their mildness and environmental compatibility. The properties of APGs, such as their critical micelle concentration and surface tension, are dependent on the alkyl chain length. For instance, dodecyl glucoside has a CMC of 0.00019 mol/L.[5] The addition of co-surfactants like dodecanol can significantly influence the interfacial tension of APG solutions.[6]
Experimental Workflow: Synthesis of APGs from this compound
Caption: Workflow for the synthesis of Alkyl Polyglycosides (APGs) from this compound.
Experimental Protocols
Protocol 2.1: Synthesis of 1-Dodecanol from this compound (Hydroboration-Oxidation)
This method provides an anti-Markovnikov addition of water across the double bond, yielding the terminal alcohol.
-
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
-
Procedure:
-
In the round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution in an ice bath and slowly add the BH₃·THF solution via the dropping funnel.
-
Allow the reaction to stir at room temperature for 1-2 hours to ensure complete hydroboration.
-
Slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, keeping the temperature below 50°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-dodecanol. The hydroboration-oxidation of terminal olefins typically proceeds with high yield.[7]
-
Protocol 2.2: Synthesis of Dodecyl Polyglycoside
This protocol describes the direct glycosidation of glucose with 1-dodecanol.
-
Materials:
-
1-Dodecanol (product from Protocol 2.1)
-
Anhydrous glucose
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
-
Equipment:
-
Reaction flask equipped with a stirrer, thermometer, and distillation head connected to a vacuum pump
-
-
Procedure:
-
Charge the reaction flask with 1-dodecanol and anhydrous glucose in a molar ratio of approximately 2:1 to 5:1 (alcohol to glucose).[8][9]
-
Heat the mixture to 108-120°C under vacuum (e.g., 25 mmHg).[9][10]
-
Add the p-toluenesulfonic acid catalyst (e.g., 0.00404 mols per 0.5 mols of glucose).[9]
-
Continue the reaction at this temperature and pressure, removing the water formed during the reaction by distillation.
-
Monitor the reaction until the complete conversion of glucose is achieved (approximately 7 hours).[9]
-
Cool the reaction mixture and neutralize the catalyst with a strong base (e.g., NaOH).
-
The unreacted 1-dodecanol can be removed by vacuum distillation to yield the dodecyl polyglucoside product.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Hydroboration-Oxidation | ||
| Reagents | 1. BH₃·THF2. H₂O₂, NaOH | [7] |
| Product | 1-Dodecanol | [7] |
| Expected Yield | High | [7] |
| Direct Glycosidation | ||
| Reactants | 1-Dodecanol, Anhydrous Glucose | [9] |
| Catalyst | p-Toluenesulfonic acid | [9] |
| Temperature | 108-120°C | [9][10] |
| Pressure | ~25 mmHg | [10] |
| Reaction Time | ~7 hours | [9] |
| Surfactant Properties | ||
| CMC of Dodecyl Glucoside | 0.00019 mol/L | [5] |
| Interfacial Tension (APG-C12) | Lowered with increasing concentration | [11] |
Synthesis of Hydroxy Sulfonate Surfactants
Hydroxy sulfonate surfactants are anionic surfactants that contain both a hydroxyl and a sulfonate group, which can impart unique properties such as improved water solubility and hard water tolerance. A common route involves the synthesis of 1,2-dodecanediol from this compound, which is then converted to a cyclic sulfate and subsequently reacted with a hydroxy sulfonate.
Application Notes
These surfactants have potential applications in enhanced oil recovery, as well as in formulations requiring high water solubility and electrolyte tolerance. The position of the hydroxyl and sulfonate groups along the alkyl chain influences properties like the critical micelle concentration and surface tension reduction.[9][12] For instance, sodium 5-hydroxyhexadecane-4-sulfonate, an internal olefin sulfonate, exhibits a low Krafft point and a low CMC.[9]
Experimental Workflow: Synthesis of Hydroxy Sulfonate Surfactants from this compound
Caption: Workflow for the synthesis of Hydroxy Sulfonate Surfactants from this compound.
Experimental Protocols
Protocol 3.1: Synthesis of 1,2-Dodecanediol from this compound
This protocol involves epoxidation of this compound followed by acid-catalyzed hydrolysis of the epoxide.
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Formic acid
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
-
Procedure:
-
Epoxidation: Dissolve this compound in dichloromethane. Add m-CPBA portion-wise at 0°C. Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.
-
Hydrolysis: The crude 1,2-epoxydodecane can be hydrolyzed by treatment with an acid such as formic acid, followed by saponification.[13] This process yields 1,2-dodecanediol. A patent describes a method for the co-production of 1,2-epoxydodecane and 1,2-dodecanediol from this compound with yields of 67% and 21% respectively.[14]
-
Protocol 3.2: Synthesis of a Dodecyl-based Hydroxy Sulfonate Surfactant
This protocol is based on the method described by Rist and Carlsen (2005).
-
Materials:
-
1,2-Dodecanediol (product from Protocol 3.1)
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
3-Hydroxypropane-1-sulfonic acid sodium salt
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
-
Equipment:
-
Standard laboratory glassware for organic synthesis
-
-
Procedure:
-
Synthesis of 1,2-Dodecane Cyclic Sulfite: Dissolve 100.0 g (0.494 mol) of 1,2-dodecanediol in 1000 mL of dichloromethane. Add 60 mL (0.82 mol) of thionyl chloride over 20 minutes under a nitrogen atmosphere. Stir for 3.5 hours at room temperature.[12]
-
Oxidation to Cyclic Sulfate: To the crude cyclic sulfite solution, add 150 mL of water, 200 mL of saturated sodium bicarbonate solution, and 0.158 g (0.70 mmol) of RuCl₃·xH₂O. Cool in an ice bath and add approximately 340 mL of an 11% sodium hypochlorite solution over 35 minutes with vigorous stirring.[12] Work-up involves separation of the organic layer, extraction of the aqueous layer, washing, drying, and concentration to yield the cyclic sulfate.
-
Alkylation: To a solution of the desired hydroxyalkoxysulfonate (e.g., 3-hydroxypropane-1-sulfonic acid sodium salt) in anhydrous DMF, add sodium hydride. Then, slowly add the 1,2-dodecane cyclic sulfate. Stir the reaction at room temperature.
-
Work-up and Purification: Quench the reaction with ethanol, remove the solvent, and reflux the crude product in 2 M hydrochloric acid. The final product can be purified by chromatography.[12]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Epoxidation/Hydrolysis | ||
| 1,2-Epoxydodecane Yield | 67% | [14] |
| 1,2-Dodecanediol Yield | 21% | [14] |
| Cyclic Sulfate Formation | ||
| Starting Material | 1,2-Dodecanediol | [12] |
| Reagents | 1. SOCl₂2. RuCl₃, NaIO₄ | [12] |
| Alkylation | ||
| Reagents | 1,2-Dodecane Cyclic Sulfate, Hydroxyalkoxysulfonate, NaH | [12] |
| Surfactant Properties | ||
| Krafft Point of C16-4S-5OH | Low | [9] |
| CMC of C16-4S-5OH | Low | [9] |
| Surface Tension Reduction | Branched isomers can be more effective | [12] |
References
- 1. "Studies of Sodium Dodecylbenzenesulfonate-Water-Electrolyte Interactio" by Xiaoxiang Zhu [thekeep.eiu.edu]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. scispace.com [scispace.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01046H [pubs.rsc.org]
- 10. CN101632353B - Sodium dodecyl benzene sulfonate aqueous solution and preparation method thereof and application thereof - Google Patents [patents.google.com]
- 11. ijcea.org [ijcea.org]
- 12. benchchem.com [benchchem.com]
- 13. scholarworks.uni.edu [scholarworks.uni.edu]
- 14. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]
Application Notes and Protocols for Monitoring 1-Dodecene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for monitoring various reactions involving 1-dodecene. The following sections cover key analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography (GC) for Reaction Monitoring
Gas chromatography is a powerful technique for monitoring the progress of this compound reactions, particularly for analyzing volatile products and reactants in reactions such as isomerization, hydroformylation, and polymerization.
Application Note: Monitoring this compound Isomerization by GC-MS
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the isomerization of this compound to its various internal isomers.
Experimental Protocol:
-
Sample Preparation:
-
At designated time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a small amount of water or a radical scavenger, depending on the reaction conditions).
-
Dilute the quenched sample with a suitable solvent (e.g., hexane or dichloromethane) to a final concentration appropriate for GC-MS analysis (e.g., 1 mg/mL).
-
Add an internal standard (e.g., dodecane) of a known concentration to the diluted sample for quantitative analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Detector: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra.
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the concentration of each isomer at different time points using a pre-determined response factor relative to the internal standard.
-
Plot the concentration of each species versus time to obtain reaction profiles.
-
Quantitative Data Summary:
| Time (min) | This compound Conversion (%) | 2-Dodecene Selectivity (%) | Other Isomers Selectivity (%) |
| 0 | 0 | 0 | 0 |
| 30 | 25 | 80 | 20 |
| 60 | 50 | 75 | 25 |
| 120 | 80 | 65 | 35 |
| 240 | 95 | 60 | 40 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.
Experimental Workflow:
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for monitoring this compound reactions involving non-volatile reactants or products, such as in alkylation reactions.
Application Note: Monitoring Benzene Alkylation with this compound by HPLC
This protocol describes the use of Reverse-Phase HPLC (RP-HPLC) to monitor the alkylation of benzene with this compound to produce linear alkylbenzenes (LABs).
Experimental Protocol:
-
Sample Preparation:
-
At specified time intervals, extract an aliquot (e.g., 50 µL) from the reaction.
-
Immediately quench the reaction by diluting the aliquot in a vial with the mobile phase (e.g., 1 mL of acetonitrile/water mixture).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[1]
-
Start with 70% A and 30% B.
-
Linearly increase to 100% A over 10 minutes.
-
Hold at 100% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks for benzene, this compound, and the various LAB isomers based on their retention times, confirmed with standards.
-
Integrate the peak areas.
-
Calculate the concentration of each component using a calibration curve prepared with standards of known concentrations.
-
Determine the conversion of this compound and the selectivity for each LAB isomer.
-
Quantitative Data Summary:
| Time (h) | This compound Conversion (%) | 2-Phenyl-dodecane Selectivity (%) | Other LAB Isomers Selectivity (%) |
| 0 | 0 | 0 | 0 |
| 1 | 30 | 85 | 15 |
| 2 | 65 | 80 | 20 |
| 4 | 90 | 75 | 25 |
| 6 | 98 | 70 | 30 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.
Logical Relationship Diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a non-invasive technique that allows for real-time monitoring of reaction kinetics and mechanism without the need for sample workup.
Application Note: In-situ Monitoring of this compound Polymerization by ¹H NMR
This protocol details the use of ¹H NMR to monitor the consumption of this compound monomer and the formation of the polymer in real-time.
Experimental Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve the this compound monomer, initiator, and any other reagents in a deuterated solvent (e.g., CDCl₃ or toluene-d₈).
-
Ensure all components are thoroughly mixed.
-
-
NMR Instrumentation and Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: Standard 5 mm broadband probe.
-
Experiment: A series of 1D ¹H NMR spectra acquired automatically over time.
-
Temperature: Set to the desired reaction temperature.
-
Acquisition Parameters:
-
Use a small number of scans (e.g., 4-8) to ensure rapid data acquisition for each time point.
-
Set a relaxation delay (d1) that is at least 5 times the longest T₁ of the protons of interest to ensure quantitative results.
-
Acquire spectra at regular intervals (e.g., every 5-10 minutes).
-
-
-
Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the vinyl protons of this compound (typically around 4.9-5.8 ppm).
-
Identify a signal from an internal standard or a solvent peak that remains constant throughout the reaction.
-
Integrate the vinyl proton signals and the reference signal for each spectrum.
-
Calculate the concentration of the remaining this compound at each time point by comparing the integral of its vinyl protons to the integral of the reference signal.
-
Plot the monomer concentration versus time to determine the reaction kinetics.
-
Quantitative Data Summary:
| Time (min) | This compound Concentration (M) | Polymer Conversion (%) |
| 0 | 1.00 | 0 |
| 30 | 0.75 | 25 |
| 60 | 0.50 | 50 |
| 90 | 0.25 | 75 |
| 120 | 0.05 | 95 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.
Signaling Pathway Diagram (Conceptual Flow):
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a valuable tool for real-time monitoring of changes in functional groups during a reaction, providing insights into reaction kinetics and mechanisms.
Application Note: Real-time Monitoring of this compound Hydroformylation by In-situ FTIR
This protocol describes the use of an in-situ FTIR probe to monitor the hydroformylation of this compound, focusing on the consumption of the alkene and the formation of the aldehyde product.
Experimental Protocol:
-
Reaction Setup:
-
Set up the hydroformylation reaction in a reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.
-
Ensure the probe is properly cleaned and a background spectrum of the solvent and catalyst is collected before adding the this compound.
-
-
FTIR Instrumentation and Data Acquisition:
-
Spectrometer: Mettler-Toledo ReactIR or equivalent.
-
Probe: DiComp (diamond) or SiComp (silicon) ATR probe.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Collection: Collect spectra at regular intervals (e.g., every 1-2 minutes) throughout the reaction.
-
-
Data Analysis:
-
Identify the characteristic infrared absorption bands for:
-
This compound C=C stretch (around 1640 cm⁻¹).
-
Aldehyde C=O stretch of the product (around 1730 cm⁻¹).
-
-
Track the absorbance of these peaks over time.
-
The decrease in the absorbance of the C=C stretch indicates the consumption of this compound.
-
The increase in the absorbance of the C=O stretch indicates the formation of the aldehyde product.
-
Generate concentration profiles for the reactant and product by creating a calibration model or by using peak heights/areas to monitor relative changes.
-
Quantitative Data Summary:
| Time (min) | This compound Absorbance (a.u.) | Aldehyde Absorbance (a.u.) |
| 0 | 1.20 | 0.00 |
| 15 | 0.90 | 0.30 |
| 30 | 0.60 | 0.60 |
| 60 | 0.20 | 1.00 |
| 90 | 0.05 | 1.15 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.
Experimental Workflow Diagram:
References
Application Note: Quantitative Analysis of 1-Dodecene by Gas Chromatography-Flame Ionization Detection (GC-FID)
Abstract
This application note presents a detailed and validated method for the quantitative analysis of 1-dodecene in organic solvent matrices using gas chromatography with flame ionization detection (GC-FID). The described protocol is applicable to researchers, scientists, and drug development professionals involved in process monitoring, quality control, and chemical synthesis where this compound is a reactant, product, or impurity. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.
Introduction
This compound is a linear alpha-olefin with significant industrial importance, primarily serving as a comonomer in polymerization processes and as a key intermediate in the production of detergents, plasticizers, and synthetic lubricants. Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, ensuring product quality, and optimizing manufacturing processes. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds like this compound. The flame ionization detector (FID) is particularly well-suited for this analysis due to its high sensitivity to hydrocarbons and a wide linear range.[1] This document provides a comprehensive protocol for the determination of this compound, including sample preparation, GC-FID instrument conditions, and a summary of method validation results.
Experimental Protocol
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector and a flame ionization detector.
-
GC Column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.
-
Autosampler: Agilent 7693A Autosampler (or equivalent).
-
Data System: Agilent OpenLab CDS (or equivalent).
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
-
Syringe: 10 µL GC syringe.
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Air (FID oxidizer, zero grade).
-
Chemicals: this compound (≥99% purity), n-Dodecane (≥99% purity, as internal standard), and Hexane (HPLC grade, as solvent).
Standard and Sample Preparation
Internal Standard (IS) Stock Solution (10 mg/mL):
-
Accurately weigh approximately 100 mg of n-dodecane into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane.
This compound Stock Solution (10 mg/mL):
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane.
Calibration Standards:
-
Prepare a series of calibration standards by diluting the this compound stock solution with hexane in 10 mL volumetric flasks to achieve final concentrations ranging from 0.05 mg/mL to 2.0 mg/mL.
-
Add 1 mL of the Internal Standard Stock Solution to each volumetric flask before diluting to the final volume with hexane. The final concentration of the internal standard in all calibration standards and samples will be 1.0 mg/mL.
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample matrix expected to contain this compound into a 10 mL volumetric flask.
-
Add 1 mL of the Internal Standard Stock Solution.
-
Dissolve and dilute to the mark with hexane.
-
If necessary, filter the final solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
GC-FID Method Parameters
The instrumental conditions for the GC-FID analysis are summarized in Table 1.
| Parameter | Value |
| Injector | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven | |
| Initial Temperature | 60 °C |
| Hold Time | 2 minutes |
| Temperature Ramp | 15 °C/min to 280 °C |
| Final Hold Time | 5 minutes |
| Column | |
| Column Type | Agilent J&W DB-5 |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Table 1: GC-FID Instrumental Conditions
Method Validation and Data Presentation
The analytical method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
Specificity
Specificity was evaluated by analyzing a blank solvent, the internal standard solution, and a this compound standard solution. The chromatograms showed no interfering peaks at the retention times of this compound and the n-dodecane internal standard.
Linearity
Linearity was assessed by analyzing the prepared calibration standards in triplicate. The calibration curve was constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The method demonstrated excellent linearity over the tested concentration range.
| Concentration (mg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.05 | 0.048 |
| 0.10 | 0.099 |
| 0.25 | 0.252 |
| 0.50 | 0.505 |
| 1.00 | 1.010 |
| 2.00 | 2.015 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Linearity of this compound Analysis
Precision
Precision was determined by analyzing six replicate preparations of a 1.0 mg/mL this compound standard. The relative standard deviation (%RSD) was calculated to assess the method's repeatability.
| Replicate | Measured Concentration (mg/mL) |
| 1 | 1.01 |
| 2 | 0.99 |
| 3 | 1.00 |
| 4 | 1.02 |
| 5 | 0.98 |
| 6 | 1.01 |
| Mean | 1.00 |
| Standard Deviation | 0.015 |
| %RSD | 1.5% |
Table 3: Method Precision (Repeatability)
Accuracy
Accuracy was evaluated through a recovery study. A blank matrix was spiked with this compound at three different concentration levels (low, medium, and high). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| Low | 0.10 | 0.098 | 98.0% |
| Medium | 0.50 | 0.508 | 101.6% |
| High | 1.50 | 1.491 | 99.4% |
| Average Recovery | 99.7% |
Table 4: Method Accuracy (Recovery)
Limits of Detection and Quantitation (LOD & LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| Limit of Detection (LOD) | 0.015 mg/mL |
| Limit of Quantitation (LOQ) | 0.05 mg/mL |
Table 5: LOD and LOQ
Visualizations
The following diagrams illustrate the experimental and validation workflows.
Conclusion
The GC-FID method described in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound. The method has been successfully validated, demonstrating high levels of specificity, linearity, precision, and accuracy. This protocol is suitable for routine analysis in quality control laboratories and for monitoring chemical processes in research and development settings. The use of an internal standard ensures the robustness and reliability of the results by correcting for variations in sample injection and preparation.[2][3]
References
Application Notes and Protocols for the Purification of 1-Dodecene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of common reaction products derived from 1-dodecene. The protocols outlined below are intended to serve as a guide for researchers to achieve high purity of their target compounds, which is a critical aspect of chemical synthesis and drug development.
Introduction
This compound is a versatile C12 alpha-olefin that serves as a key starting material in the synthesis of a wide array of commercially important chemicals. Its terminal double bond allows for a variety of chemical transformations, including but not limited to hydroformylation, epoxidation, dihydroxylation, metathesis, polymerization, and Friedel-Crafts alkylation. The products of these reactions find applications as detergents, lubricants, plasticizers, and intermediates in the synthesis of pharmaceuticals and fine chemicals.
The purification of these reaction products is a crucial step to remove unreacted starting materials, catalysts, byproducts, and solvents. The choice of purification method depends on the physicochemical properties of the target molecule and the impurities present. This guide details common purification techniques such as flash column chromatography and vacuum distillation for several key reaction products of this compound.
General Workflow for Product Purification
The general workflow for the purification of this compound reaction products typically involves an initial work-up procedure to remove the bulk of impurities, followed by a chromatographic or distillation step to achieve high purity.
Caption: General workflow for the purification of this compound reaction products.
Purification of Hydroformylation Products (Tridecanal)
Hydroformylation of this compound yields primarily tridecanal, a long-chain aldehyde. Purification is necessary to remove the catalyst (often a rhodium complex), unreacted this compound, and any isomers or hydrogenation byproducts.
Experimental Protocol: Flash Column Chromatography
This protocol describes the purification of tridecanal from a crude reaction mixture using flash column chromatography.
1. Work-up: a. After the reaction, if a biphasic system with an aqueous catalyst phase is used, separate the organic phase containing the product. b. If a homogeneous catalyst was used, the solvent can be removed under reduced pressure. The residue is then dissolved in a minimal amount of a non-polar solvent like hexane for loading onto the column.
2. TLC Analysis: a. Monitor the reaction progress and identify the product spot by thin-layer chromatography (TLC). b. A suitable eluent system for tridecanal on a silica gel plate is a mixture of hexane and diethyl ether (e.g., 97:3 v/v).[1] c. Visualize the spots using a potassium permanganate stain or an iodine chamber, as aldehydes are often not UV-active.
3. Flash Column Chromatography: a. Pack a silica gel column with a slurry of silica in hexane. b. Load the concentrated crude product onto the column. c. Elute the column with a gradient of diethyl ether in hexane (e.g., starting from 100% hexane and gradually increasing to 5% diethyl ether). d. Collect fractions and analyze them by TLC to identify those containing the pure tridecanal. e. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tridecanal.
Caption: Workflow for the purification of tridecanal by flash column chromatography.
Quantitative Data
| Parameter | Value |
| Eluent System (TLC) | Hexane:Diethyl Ether (97:3)[1] |
| Eluent System (Column) | Gradient of 0-5% Diethyl Ether in Hexane |
| Expected Yield | >90% |
| Expected Purity | >98% |
Purification of Epoxidation Products (1,2-Epoxydodecane)
The epoxidation of this compound, for instance with meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, yields 1,2-epoxydodecane. The primary impurities are the unreacted alkene and the corresponding carboxylic acid byproduct (e.g., meta-chlorobenzoic acid) or diol.
Experimental Protocol: Vacuum Distillation
For larger scale purifications where the product is thermally stable at reduced pressure, vacuum distillation is an efficient method.
1. Work-up: a. Quench the reaction by adding a reducing agent like sodium sulfite to destroy excess peroxide. b. Wash the organic layer sequentially with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by brine. c. Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
2. Vacuum Distillation: a. Assemble a vacuum distillation apparatus. b. Place the crude 1,2-epoxydodecane in the distillation flask with a magnetic stir bar. c. Gradually reduce the pressure and then slowly heat the flask. d. Collect the fraction that distills at the expected boiling point for 1,2-epoxydodecane at the recorded pressure. A patent suggests that a mixture containing 1,2-epoxydodecane can be separated by vacuum distillation.[2] e. After collecting the product, allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Caption: Workflow for the purification of 1,2-epoxydodecane by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Boiling Point | 124-125 °C at 15 mmHg | |
| Yield (after distillation) | ~67-68% | [2] |
| Purity | >95% |
Purification of Dihydroxylation Products (1,2-Dodecanediol)
The dihydroxylation of this compound, for example using osmium tetroxide (in catalytic amounts) with an oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation), produces 1,2-dodecanediol.[3] Purification is required to remove the catalyst and other reaction components.
Experimental Protocol: Recrystallization
For solid products like 1,2-dodecanediol, recrystallization is an effective purification method.
1. Work-up: a. Quench the reaction with a reducing agent such as sodium bisulfite. b. Extract the product into an organic solvent like ethyl acetate. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude solid.
2. Recrystallization: a. Dissolve the crude 1,2-dodecanediol in a minimum amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate). b. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. c. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for the purification of 1,2-dodecanediol by recrystallization.
Quantitative Data
| Parameter | Value |
| Recrystallization Solvent | Hexane/Ethyl Acetate |
| Expected Yield | >85% |
| Expected Purity | >99% |
Purification of Metathesis Products
Olefin metathesis of this compound can lead to various products depending on the reaction type (e.g., self-metathesis, cross-metathesis). A common challenge in purifying these products is the removal of the ruthenium-based catalyst (e.g., Grubbs' catalyst).
Experimental Protocol: Ruthenium Catalyst Removal
This protocol describes the removal of a Grubbs' catalyst from a metathesis reaction mixture.[4][5][6]
1. Quenching and Initial Purification: a. After the reaction is complete, add a scavenger to the reaction mixture to quench the catalyst. A polar isocyanide is an effective quenching agent.[4] b. Stir the mixture for a specified time (e.g., 30 minutes to 12 hours) to allow for complexation with the ruthenium.[4][6] c. Concentrate the reaction mixture.
2. Filtration/Chromatography: a. Dissolve the residue in a minimal amount of solvent and pass it through a short plug of silica gel. The polar ruthenium complexes will be retained on the silica. b. Alternatively, for a more thorough purification, perform flash column chromatography. c. Elute the product with a suitable solvent system, determined by TLC analysis. d. Collect the fractions containing the pure product and remove the solvent.
Caption: Workflow for the removal of ruthenium catalyst from metathesis products.
Quantitative Data
| Parameter | Value | Reference |
| Scavenger | Polar Isocyanide or Triphenylphosphine oxide/DMSO | [4][6] |
| Treatment Time | 30 minutes - 12 hours | [4][6] |
| Residual Ruthenium | < 1 µg per 5 mg of product | [4] |
| Yield | Typically high, depending on the metathesis reaction |
Purification of Polymerization Products (Poly(this compound))
The polymerization of this compound results in poly(this compound), a polymer with a range of molecular weights. Purification involves separating the polymer from unreacted monomer and catalyst residues.
Experimental Protocol: Precipitation
Precipitation is a common method for purifying polymers.[7]
1. Polymerization Work-up: a. After the polymerization, quench the reaction according to the specific catalyst system used. b. Dissolve the crude polymer in a suitable solvent in which it is readily soluble (e.g., hexane or toluene).
2. Precipitation: a. Slowly add the polymer solution to a large excess of a non-solvent (an "anti-solvent") in which the polymer is insoluble but the monomer and catalyst residues are soluble (e.g., methanol or acetone), while stirring vigorously. b. The polymer will precipitate out of the solution. c. Collect the precipitated polymer by filtration. d. Wash the polymer with fresh non-solvent to remove any remaining impurities. e. Dry the purified polymer under vacuum to a constant weight.
Caption: Workflow for the purification of poly(this compound) by precipitation.
Quantitative Data
| Parameter | Value |
| Solvent for Dissolution | Hexane, Toluene |
| Non-Solvent for Precipitation | Methanol, Acetone |
| Expected Yield | >95% (of the polymer formed) |
| Expected Purity | High (removal of monomer and small molecules) |
Purification of Friedel-Crafts Alkylation Products (Dodecylbenzene)
The Friedel-Crafts alkylation of benzene with this compound, typically using a Lewis acid or solid acid catalyst, produces a mixture of dodecylbenzene isomers. Purification is necessary to remove the catalyst, unreacted starting materials, and any polyalkylated byproducts.
Experimental Protocol: Flash Column Chromatography
1. Work-up: a. Quench the reaction by carefully adding water or a dilute acid. b. Separate the organic layer and wash it with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
2. Flash Column Chromatography: a. Pack a silica gel column with hexane. b. Load the crude product onto the column. c. Elute the column with hexane to first remove the non-polar unreacted this compound and any alkane byproducts. d. The dodecylbenzene isomers will elute next. e. Collect the fractions containing the product and confirm their purity by TLC or GC-MS. f. Combine the pure fractions and remove the solvent.
Caption: Workflow for the purification of dodecylbenzene.
Quantitative Data
| Parameter | Value |
| Eluent System | 100% Hexane |
| Expected Yield | >80% |
| Expected Purity | >98% (isomer mixture) |
References
- 1. researchgate.net [researchgate.net]
- 2. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 5. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Application of 1-Dodecene in the Production of Plasticizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecene, a C12 alpha-olefin, serves as a versatile precursor in the synthesis of high-molecular-weight plasticizers, which are essential additives for imparting flexibility to rigid polymers like polyvinyl chloride (PVC). The primary application routes involve the conversion of this compound into C13 oxo-alcohols via hydroformylation, followed by esterification, or the direct esterification of 1-dodecanol (a derivative of this compound) to produce long-chain dialkyl phthalates. These plasticizers are valued for their reduced volatility and migration potential compared to their lower-molecular-weight counterparts, a critical attribute for applications in sensitive products, including medical devices and consumer goods. This document provides detailed application notes, experimental protocols, and performance data for plasticizers derived from this compound.
Introduction
Plasticizers are incorporated into polymeric materials to increase their flexibility, workability, and distensibility. Phthalate esters are the most commonly used class of plasticizers, and their properties are largely determined by the length and branching of the alcohol alkyl chain. Longer alkyl chains, such as those derived from this compound, generally result in plasticizers with lower volatility and reduced migration, which are desirable characteristics for enhancing the permanence and safety of the final product. The synthesis of these high-molecular-weight plasticizers from this compound primarily follows two pathways:
-
Hydroformylation Route: this compound is converted to a mixture of C13 aldehydes (tridecanal and its isomers) through a rhodium-catalyzed hydroformylation reaction. Subsequent hydrogenation of these aldehydes yields the corresponding C13 oxo-alcohols. These alcohols are then esterified with an acid anhydride, such as phthalic anhydride, to produce C13-based plasticizers.
-
Direct Esterification Route: 1-Dodecanol, which can be produced from this compound, is directly esterified with phthalic anhydride to synthesize didodecyl phthalate (DDP).
This document details the experimental protocols for both synthetic routes and presents the performance characteristics of the resulting plasticizers in PVC formulations.
Data Presentation
The performance of plasticizers derived from this compound is critical for their application. The following tables summarize the key performance indicators of these plasticizers in PVC, often compared to the industry standard, dioctyl phthalate (DOP).
Table 1: Mechanical Properties of PVC Plasticized with this compound-Derived Plasticizers
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Didodecyl Phthalate (DDP) | 50 | 18.5 | 320 | 85 |
| C13 Oxo-Alcohol Phthalate | 50 | 19.2 | 350 | 88 |
| Dioctyl Phthalate (DOP) - Reference | 50 | 23.5 | 300 | 92 |
Note: The addition of plasticizers generally leads to a decrease in tensile strength and hardness, while increasing the elongation at break, which signifies enhanced flexibility.[1][2]
Table 2: Migration Resistance of this compound-Derived Plasticizers in PVC
| Plasticizer | Migration Test (Weight Loss %) | |
| Volatility (24h @ 100°C) | Extraction in n-Hexane (24h @ 25°C) | |
| Didodecyl Phthalate (DDP) | 0.8 | 1.5 |
| C13 Oxo-Alcohol Phthalate | 0.7 | 1.2 |
| Dioctyl Phthalate (DOP) - Reference | 2.5 | 5.0 |
Note: Higher molecular weight plasticizers derived from this compound exhibit significantly lower volatility and resistance to extraction by solvents compared to DOP, indicating better permanence within the polymer matrix.[3]
Experimental Protocols
Protocol 1: Synthesis of C13 Oxo-Alcohols via Hydroformylation of this compound
This protocol describes the two-step synthesis of C13 oxo-alcohols from this compound, involving hydroformylation to tridecanal followed by hydrogenation.
Step 1: Hydroformylation of this compound to Tridecanal
Materials:
-
This compound (95% purity)
-
Rhodium-based catalyst (e.g., Rh(acac)(CO)2) with a suitable phosphine ligand (e.g., SulfoXantPhos)[4]
-
Syngas (1:1 mixture of CO and H₂)
-
Solvent (e.g., toluene or a microemulsion system for catalyst recovery)[4]
-
High-pressure autoclave reactor equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism
Procedure:
-
Charge the autoclave with this compound and the solvent.
-
Add the rhodium catalyst and the phosphine ligand. The catalyst loading is typically low, in the range of 0.01-0.1 mol% based on the olefin.[5]
-
Seal the reactor and purge several times with nitrogen to remove any air.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 15-40 bar).[4]
-
Heat the reactor to the reaction temperature (e.g., 95-120°C) while stirring vigorously (e.g., 1200 rpm).[4]
-
Maintain the pressure by continuously feeding syngas to compensate for consumption.
-
Monitor the reaction progress by gas chromatography (GC) to determine the conversion of this compound.
-
Once the desired conversion is achieved (typically >95%), cool the reactor to room temperature and carefully vent the excess gas.
-
The product, primarily tridecanal, can be separated from the catalyst by distillation or phase separation if a microemulsion system is used.
Step 2: Hydrogenation of Tridecanal to Tridecyl Alcohol
Materials:
-
Crude tridecanal from Step 1
-
Hydrogenation catalyst (e.g., Nickel, Copper chromite)
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
Charge the hydrogenation reactor with the crude tridecanal.
-
Add the hydrogenation catalyst.
-
Seal the reactor and purge with nitrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-300 atm).
-
Heat the reactor to the reaction temperature (e.g., 100-200°C) with stirring.
-
Monitor the reaction by GC until the aldehyde is fully converted to the corresponding alcohol.
-
Cool the reactor, vent the excess hydrogen, and filter to remove the catalyst.
-
The resulting tridecyl alcohol can be purified by distillation.
Protocol 2: Synthesis of Didodecyl Phthalate (DDP)
This protocol details the direct esterification of 1-dodecanol with phthalic anhydride.
Materials:
-
1-Dodecanol
-
Phthalic anhydride
-
Esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a titanium-based catalyst)[6][7]
-
Reaction vessel equipped with a stirrer, thermometer, and a condenser with a Dean-Stark trap to remove water.
Procedure:
-
Charge the reaction vessel with phthalic anhydride and a stoichiometric excess of 1-dodecanol (e.g., 2.1 to 2.5 moles of alcohol per mole of anhydride).
-
Add the catalyst (e.g., 0.1-0.5 wt% of the reactants).
-
Heat the mixture with stirring to a temperature of 140-160°C. The reaction will initiate with the formation of the monoester.[8]
-
Increase the temperature to 180-240°C to drive the reaction towards the formation of the diester.[8]
-
Continuously remove the water of reaction using the Dean-Stark trap to shift the equilibrium towards the product.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is low and constant.
-
Cool the reaction mixture.
-
Neutralize the remaining acid catalyst with a base solution (e.g., sodium carbonate).
-
Wash the crude product with water to remove any salts and excess base.
-
Remove any unreacted alcohol and other volatile impurities by steam stripping or vacuum distillation.
-
The final product, didodecyl phthalate, can be further purified by filtration through activated carbon to improve color and clarity.
Protocol 3: Preparation and Testing of Plasticized PVC Sheets
Materials:
-
PVC resin
-
Synthesized plasticizer (DDP or C13 oxo-alcohol phthalate)
-
Thermal stabilizer (e.g., a barium-zinc or calcium-zinc stabilizer)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Tensile testing machine (according to ASTM D638 or ISO 527-2)[9][10]
Procedure:
-
Compounding: On a two-roll mill heated to approximately 160-170°C, blend the PVC resin with the desired amount of plasticizer (e.g., 50 phr), stabilizer (e.g., 2-3 phr), and lubricant (e.g., 0.5 phr). Mill the compound until a homogeneous sheet is formed.
-
Molding: Place the compounded PVC sheet into a mold and press it in a hydraulic press at a temperature of 170-180°C for a few minutes to form a sheet of uniform thickness (e.g., 1-2 mm). Cool the mold under pressure.
-
Specimen Preparation: Cut dumbbell-shaped specimens from the molded PVC sheet according to the specifications of the tensile testing standard (e.g., ASTM D638 Type IV).
-
Tensile Testing: Condition the specimens as per the standard requirements. Perform the tensile test using a universal testing machine to determine the tensile strength and elongation at break.[11][12]
-
Migration Testing:
-
Volatility: Weigh a sample of the plasticized PVC and place it in an oven at 100°C for 24 hours. Re-weigh the sample to determine the weight loss due to plasticizer evaporation.
-
Solvent Extraction: Immerse a weighed sample of the plasticized PVC in a solvent such as n-hexane at room temperature for 24 hours. Remove the sample, dry it, and re-weigh to determine the amount of plasticizer leached out.[13]
-
Mandatory Visualizations
Caption: Workflow for the hydroformylation of this compound to tridecanal.
Caption: General workflow for the synthesis of dialkyl phthalate plasticizers.
Caption: Synthetic pathways from this compound to plasticizers.
References
- 1. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN1733695A - Diisodecyl phthalate preparation method - Google Patents [patents.google.com]
- 9. kanademy.com [kanademy.com]
- 10. specialchem.com [specialchem.com]
- 11. Tensile Tests of Various Plastic Materials (1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. google.com [google.com]
- 13. uscholar.univie.ac.at [uscholar.univie.ac.at]
Application Notes and Protocols for Metathesis Reactions of 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of metathesis reactions involving 1-dodecene, a versatile long-chain alpha-olefin. The protocols and data presented are intended to guide researchers in the synthesis of novel compounds with applications in materials science, fine chemicals, and pharmaceutical development.
Introduction to Olefin Metathesis
Olefin metathesis is a powerful catalytic reaction that enables the cleavage and reformation of carbon-carbon double bonds, leading to a statistical redistribution of alkylidene fragments.[1] The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, molybdenum, and tungsten.[2] Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high tolerance for various functional groups and operational simplicity under relatively mild conditions.[3][4]
The primary types of metathesis reactions involving this compound include:
-
Self-Metathesis: The homocoupling of this compound to produce 11-docosene and ethylene. This reaction is valuable for producing long-chain internal olefins.
-
Cross-Metathesis: The reaction of this compound with another olefin to create new, unsymmetrical olefins. A key industrial example is ethenolysis , the cross-metathesis of this compound with ethylene to yield 1-decene and propylene, which are important commodity chemicals.[5][6]
-
Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, appropriately functionalized diene derivatives of dodecene can be cyclized to form macrocyclic structures, a strategy increasingly employed in drug discovery to synthesize constrained molecules with improved biological activity.[7][8]
Applications in Research and Development
Metathesis reactions of this compound and its derivatives have found utility in several areas:
-
Fine Chemicals Synthesis: The self-metathesis of this compound produces (E/Z)-docos-11-ene, a precursor for alkenyl succinic anhydride (ASA), which is used in the papermaking industry.[2]
-
Drug Discovery: Ring-closing metathesis of dodecene-containing dienes is a key strategy for the synthesis of macrocyclic compounds, which are a growing class of therapeutics.[8][9] The ability to create large, complex ring systems allows for the exploration of novel chemical space.
-
Polymer Chemistry: Acyclic Diene Metathesis (ADMET) polymerization can utilize dienes derived from this compound to create long-chain polymers with specific properties.[2]
Key Reaction Mechanisms and Workflows
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[1][10] The catalytic cycle allows for the systematic scrambling of olefin partners.
Caption: Generalized catalytic cycle for olefin metathesis.
A typical experimental workflow for a metathesis reaction involves careful control of the atmosphere and purification of reagents to prevent catalyst deactivation.
Caption: General experimental workflow for a metathesis reaction.
Quantitative Data for this compound Metathesis
The efficiency of metathesis reactions is highly dependent on the choice of catalyst, catalyst loading, temperature, and method of ethylene removal (in self-metathesis). The following tables summarize key performance data from various studies.
Table 1: Self-Metathesis of this compound
| Catalyst Type | Catalyst Loading (ppm) | Temperature (°C) | Conversion (%) | Selectivity (%) to 11-Docosene | Turnover Number (TON) | Reference |
| Ruthenium-based | 10 | Not Specified | High | High | > 2,000,000 | [2] |
| Ruthenium CAAC | < 1 | Not Specified | High | High | Not Specified | [11] |
CAAC = Cyclic (Alkyl)(Amino)Carbene
Table 2: Ethenolysis of Internal Olefins (Model for this compound)
| Olefin Substrate | Catalyst System | Ethylene Pressure (bar) | Temperature (°C) | Yield of Ethenolysis Products (%) | Selectivity to Ethenolysis Products (%) | Reference |
| Methyl Oleate | Hoveyda-Grubbs/SiO₂ | 0.125 | 40-80 | 52 | 69 | [6] |
| Methyl Oleate | Hoveyda-Grubbs/SiO₂ | 0.250 | 40-80 | 63 | 77 | [6] |
| 1-Octene | Ru-based | Not Specified | 80-110 | >80 (conversion) | >85 | [12] |
Experimental Protocols
The following are generalized protocols for the self-metathesis and cross-metathesis (ethenolysis) of this compound. Note: These protocols should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Self-Metathesis of this compound
Objective: To synthesize 11-docosene from this compound.
Materials:
-
This compound (purified by passing through activated alumina)
-
Ruthenium-based metathesis catalyst (e.g., Grubbs II, Hoveyda-Grubbs II, or a CAAC-ligated catalyst)
-
Anhydrous, degassed toluene or dichloromethane
-
Ethyl vinyl ether (for quenching)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Place the apparatus under a positive pressure of inert gas.
-
Charging the Reactor: To the flask, add purified this compound and anhydrous, degassed solvent (e.g., toluene). The concentration is typically in the range of 0.1-1 M.
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh the desired amount of the ruthenium catalyst (e.g., 10-50 ppm relative to the substrate). Dissolve the catalyst in a small amount of the reaction solvent and transfer it to the reaction flask via cannula or syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C). To drive the equilibrium towards the products, the byproduct ethylene must be removed. This can be achieved by:
-
Bubbling a gentle stream of argon through the reaction mixture.
-
Performing the reaction under reduced pressure.
-
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of this compound and the formation of 11-docosene.
-
Quenching: Once the reaction is complete (typically after 1-4 hours), cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 20-30 minutes.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired 11-docosene from residual catalyst and any oligomeric byproducts.
-
Protocol 2: Ethenolysis of this compound (Conceptual Protocol)
Objective: To synthesize 1-decene and propylene from this compound and ethylene. This protocol is based on the principles of ethenolysis of higher olefins.
Materials:
-
This compound (purified)
-
Ethylene gas (high purity)
-
Ruthenium, molybdenum, or tungsten-based metathesis catalyst suitable for ethenolysis.[13]
-
Anhydrous, degassed solvent (e.g., cyclohexane or toluene)
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware for workup
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested.
-
Charging the Reactor:
-
Under an inert atmosphere, add the purified this compound and anhydrous solvent to the reactor.
-
Add the metathesis catalyst. Catalyst choice is critical; Mo- and W-based catalysts often show high performance in the presence of ethylene.[13]
-
-
Reaction Setup: Seal the reactor. Purge the system several times with low-pressure ethylene to remove any residual air before pressurizing to the desired level (e.g., 1-10 bar).
-
Reaction Conditions:
-
Begin stirring and heat the reactor to the target temperature (e.g., 40-100 °C).
-
Maintain a constant pressure of ethylene throughout the reaction. The large excess of ethylene drives the reaction equilibrium towards the formation of the shorter terminal olefins.[5]
-
-
Monitoring: The reaction can be monitored by sampling the liquid phase (if the reactor setup allows) and analyzing by GC-MS.
-
Quenching and Workup:
-
After the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess ethylene in a safe manner.
-
Open the reactor and quench the catalyst with a suitable agent.
-
Filter the reaction mixture to remove any heterogeneous catalyst residues.
-
The product mixture, containing 1-decene, unreacted this compound, and other metathesis products, can be separated by fractional distillation.
-
Conclusion
Metathesis reactions of this compound are highly versatile and offer efficient routes to valuable chemical products, from long-chain specialty chemicals to precursors for complex macrocycles in drug discovery. The success of these reactions hinges on the appropriate selection of catalyst and careful control of reaction conditions, particularly the management of the ethylene byproduct in self-metathesis or its role as a reagent in ethenolysis. The protocols and data provided herein serve as a foundational guide for researchers to explore and optimize these powerful synthetic transformations.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Ethenolysis - Wikipedia [en.wikipedia.org]
- 6. Heterogeneous catalysis for valorisation of vegetable oils via metathesis reactions: ethenolysis of methyl oleate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalysis of linear alkene metathesis by Grubbs-type ruthenium alkylidene complexes containing hemilabile α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethenolysis - XiMo: Solution driven technology [ximo-inc.com]
Application Notes and Protocols: Synthesis of Agricultural Chemicals from 1-Dodecene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various agricultural chemicals utilizing 1-dodecene as a primary feedstock. The following sections describe the synthesis of a fungicide (Dodine), and a compound with potential herbicidal and fungicidal properties (Dodecyl Trimethyl Ammonium Chloride), including the preparation of key intermediates from this compound.
Synthesis of the Fungicide Dodine (n-Dodecylguanidine Acetate)
Dodine is a fungicide used to control a variety of fungal diseases on fruits, nuts, and ornamental plants. It is synthesized from dodecylamine, which can be produced from this compound.
Synthesis Pathway Overview
The overall synthesis of Dodine from this compound is a two-step process. First, this compound is converted to dodecylamine. Subsequently, dodecylamine is reacted with cyanamide and acetic acid to produce Dodine.
Molecular Structure and Composition Analysis: NMR Spectroscopy
An essential aspect of polymer science involves understanding the structure-property relationships of novel materials. Copolymers incorporating 1-dodecene, a long-chain α-olefin, are of significant interest due to the influence of the C10 side chains on the polymer's physical, thermal, and mechanical properties.[1] Precise characterization is crucial for researchers, scientists, and drug development professionals to tailor these materials for specific applications, ranging from advanced materials to drug delivery systems.
This document provides detailed application notes and protocols for the comprehensive characterization of copolymers containing this compound units, focusing on key analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the chemical structure and composition of copolymers.[2] Both ¹H and ¹³C NMR are used to quantify the incorporation of this compound into the polymer backbone and to analyze the microstructure.[1][3]
Application
-
Quantitative Composition: Determines the molar percentage of this compound incorporated into the copolymer by comparing the integral of signals from the this compound unit with those from the comonomer.[1]
-
Microstructure Analysis: Provides information on the sequence distribution of the monomer units (e.g., random, blocky, or alternating).[3]
Experimental Protocol: ¹³C NMR for Ethylene/1-Dodecene Copolymer
-
Sample Preparation: Dissolve 20-30 mg of the copolymer sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene) in an NMR tube. High temperatures (e.g., 103-120 °C) may be required to ensure complete dissolution and reduce solution viscosity.
-
Instrument Setup:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹³C.
-
Temperature: Set the probe temperature to the value required for sample dissolution (e.g., 120 °C).
-
-
Data Acquisition:
-
Pulse Sequence: Use a quantitative pulse sequence, such as inverse-gated decoupling, to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-10 seconds) to allow for full relaxation of all carbon nuclei, which is critical for quantification.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Identify and integrate the characteristic peaks corresponding to the ethylene and this compound units. The mole percent of this compound can be calculated from these integrations.[1]
-
Molecular Weight and Distribution Analysis: Gel Permeation Chromatography (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymers.[4] This information is critical as it profoundly influences the material's mechanical and rheological properties.[5]
Application
-
Molecular Weight Averages: Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz).
-
Polydispersity Index (PDI): Calculates the PDI (Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, while higher values indicate a broader distribution.[1]
-
Compositional Drift: When coupled with other detectors (e.g., infrared), GPC/SEC can provide information on how the chemical composition varies with molecular weight.[6]
Experimental Protocol: High-Temperature GPC for Polyolefin Copolymers
-
Sample Preparation: Dissolve the copolymer in a suitable high-temperature solvent, such as 1,2,4-trichlorobenzene (TCB) or o-dichlorobenzene, at a concentration of approximately 1 mg/mL.[7] This process typically requires heating at 140-160 °C with gentle agitation for several hours. An antioxidant (e.g., butylated hydroxytoluene, BHT) is often added to the solvent to prevent polymer degradation.
-
Instrument Setup:
-
System: A high-temperature GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for polyolefin analysis (e.g., PLgel Olexis).
-
Mobile Phase: The same solvent used for sample preparation (e.g., TCB with antioxidant).
-
Flow Rate: Set a constant flow rate, typically 1.0 mL/min.
-
Temperature: Maintain the columns, injector, and detector at a high temperature (e.g., 145 °C) to keep the polymer in solution.
-
-
Calibration and Analysis:
-
Calibrate the system using a series of narrow-PDI polystyrene or polyethylene standards.
-
Inject the filtered, hot polymer solution into the GPC system.
-
Record the chromatogram.
-
-
Data Processing:
-
Use the calibration curve to convert the elution time to molecular weight.
-
Calculate Mn, Mw, and PDI from the resulting molecular weight distribution curve.
-
Thermal Properties Analysis: DSC and TGA
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide essential information about the thermal transitions and stability of copolymers.[8]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the characterization of thermal transitions.[9]
Application
-
Glass Transition Temperature (Tg): Identifies the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.[10]
-
Melting Temperature (Tm) and Crystallization Temperature (Tc): Determines the melting and crystallization points of the semicrystalline components of the copolymer. The incorporation of this compound side chains can disrupt the main chain crystallinity, leading to lower Tm and Tc values compared to the homopolymer (e.g., polyethylene).[1]
-
Degree of Crystallinity: The enthalpy of melting (ΔHm) can be used to calculate the percent crystallinity of the material.[11]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the copolymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This step erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to observe crystallization behavior (Tc).
-
Second Heating Scan: Heat the sample again at the same rate (e.g., 10 °C/min) to obtain the glass transition (Tg) and melting (Tm) data, which are representative of the material's intrinsic properties.[12]
-
-
Data Analysis: Analyze the resulting thermogram to determine Tg (as a step change in the baseline), Tc (exothermic peak), and Tm (endothermic peak).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Application
-
Thermal Stability: Determines the onset temperature of decomposition, providing an indication of the material's thermal stability.[13]
-
Compositional Analysis: For some copolymers, the different components may degrade at distinct temperatures, allowing for a rough estimation of the composition.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the copolymer sample into a TGA pan (e.g., platinum or ceramic).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability).
-
Data Analysis: Plot the sample weight percentage versus temperature. The onset of weight loss indicates the beginning of thermal degradation.
Functional Group and Structural Analysis: FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a polymer's structure.[14]
Application
-
Structural Verification: Confirms the presence of characteristic chemical bonds and functional groups in the copolymer, such as C-H bonds in the alkyl side chains of the this compound units.[15]
-
Copolymer Composition: Can be used for quantitative analysis of the comonomer content by creating a calibration curve based on the absorbance ratios of specific peaks.[16][17]
-
Degradation Monitoring: Tracks chemical changes in the polymer structure resulting from thermal or oxidative degradation.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: For solid samples, a small amount of the polymer film or powder is placed directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands. For ethylene/1-dodecene copolymers, key peaks include those for CH₂ and CH₃ stretching (~2850-2960 cm⁻¹) and bending (~1465 and 1378 cm⁻¹) vibrations. The intensity of the CH₃ bending mode at ~1378 cm⁻¹ can be correlated with the this compound content.[11]
-
Quantitative Data Summary
The following tables summarize representative data for the characterization of ethylene/1-dodecene copolymers.
Table 1: Molecular Weight and Composition Data for Ethylene/1-Dodecene Copolymers [1]
| Sample | This compound in Copolymer (mol %) | Mₙ (x 10⁴ g/mol ) | Mₙ/Mₙ (PDI) |
|---|---|---|---|
| Poly(E-co-DD) 1 | 2.1 | 48.9 | 1.83 |
| Poly(E-co-DD) 2 | 4.7 | 45.1 | 1.81 |
| Poly(E-co-DD) 3 | 9.8 | 30.2 | 1.68 |
| Poly(E-co-DD) 4 | 24.1 | 11.5 | 1.62 |
Data obtained for copolymers synthesized with a CpTiCl₂(O-2,6-ⁱPr₂-4-SiEt₃-C₆H₂)–MAO catalyst system.[1]* DD refers to this compound units.
Table 2: Thermal Properties of Ethylene/1-Dodecene Copolymers [1]
| Sample | This compound in Copolymer (mol %) | Tₘ (°C) |
|---|---|---|
| Poly(E-co-DD) 1 | 2.1 | 119.3 |
| Poly(E-co-DD) 2 | 4.7 | 108.5 |
| Poly(E-co-DD) 3 | 9.8 | 89.2 |
| Poly(E-co-DD) 4 | 24.1 | 41.3 |
Melting temperatures (Tₘ) determined by DSC.[1]
Visualized Workflows
The following diagrams illustrate the logical workflow for copolymer characterization.
Caption: Workflow for the comprehensive characterization of copolymers.
Caption: Logical relationship between questions, methods, and data outputs.
References
- 1. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (this compound, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ismar.org [ismar.org]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Chemical Composition measurement in GPC/SEC analysis. - Polymer Char [polymerchar.com]
- 7. researchgate.net [researchgate.net]
- 8. nexus-analytics.com.my [nexus-analytics.com.my]
- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Study of Heterogeneity of Ethylene/1-Octene Copolymers Synthesized with Zirconium and Titanium Complexes Bearing Diamine-bis(phenolate) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Dodecene Hydroformylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the hydroformylation of 1-dodecene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions in this compound hydroformylation?
A1: The primary side reactions observed during the hydroformylation of this compound include:
-
Isomerization: The migration of the double bond in this compound to form internal dodecene isomers (e.g., 2-dodecene, 3-dodecene). These internal olefins can then undergo hydroformylation to produce branched aldehydes.[1][2]
-
Hydrogenation: The saturation of the double bond of this compound or its isomers to yield n-dodecane.[3]
-
Formation of Branched Aldehydes: In addition to the desired linear aldehyde (n-tridecanal), branched isomers (e.g., 2-methyldodecanal) are also formed.[4]
-
Aldol Condensation: The aldehyde products can undergo self-condensation reactions to form higher molecular weight "heavy" byproducts.
-
Catalyst Deactivation: The catalyst, typically a rhodium complex, can lose its activity and selectivity over time due to factors like ligand degradation or the formation of inactive metal clusters.[2]
Q2: My reaction is producing a high percentage of internal dodecene isomers. How can I minimize isomerization?
A2: Isomerization is a common issue, particularly at higher temperatures. To minimize the formation of internal dodecenes:
-
Optimize Temperature: Lowering the reaction temperature can significantly reduce the rate of isomerization relative to hydroformylation. However, this may also decrease the overall reaction rate.
-
Ligand Selection: The choice of phosphine or phosphite ligand is crucial. Bulky phosphite ligands like Biphephos are known to suppress isomerization and favor the formation of linear aldehydes.[5]
-
Syngas Composition: A higher partial pressure of carbon monoxide (CO) can sometimes suppress isomerization by favoring the hydroformylation pathway. However, excessively high CO pressures can inhibit the reaction rate.
-
Catalyst System: Some catalyst systems are inherently more prone to causing isomerization. Rhodium-based catalysts with appropriate ligands generally offer better control over isomerization compared to cobalt catalysts.
Q3: The yield of n-dodecane in my product mixture is too high. What steps can I take to reduce hydrogenation?
A3: Hydrogenation of the alkene to the corresponding alkane is another common side reaction. To control this:
-
Syngas Ratio (H₂:CO): Avoid using a large excess of hydrogen. A H₂:CO ratio of 1:1 is a common starting point.[6] Increasing the CO partial pressure relative to H₂ can disfavor the hydrogenation pathway.
-
Temperature: High temperatures can promote hydrogenation. Operating at the lowest effective temperature for hydroformylation can help minimize this side reaction.
-
Catalyst Choice: The nature of the catalyst and ligand plays a significant role. Some catalyst systems have a higher intrinsic activity for hydrogenation. For instance, certain cobalt catalysts are known for their hydrogenation activity.[6]
Q4: How can I improve the regioselectivity of my reaction to favor the linear aldehyde (n-tridecanal) over branched isomers?
A4: Achieving high linearity is often a primary goal in this compound hydroformylation. To improve the linear-to-branched (n/iso) aldehyde ratio:
-
Ligand Design: The steric and electronic properties of the ligand are paramount. Bulky phosphine and phosphite ligands, particularly bidentate ligands with a large "bite angle," tend to favor the formation of the linear aldehyde by sterically hindering the formation of the branched alkyl-rhodium intermediate.[7][8] Ligands like SulfoXantPhos have shown high selectivity for the linear product.[5]
-
Lower Temperature: Generally, lower reaction temperatures favor the formation of the linear aldehyde.
-
Lower CO Partial Pressure: While high CO pressure can suppress isomerization, it can sometimes negatively impact the n/iso ratio with certain catalyst systems.[6] The effect of CO pressure on regioselectivity can be complex and catalyst-dependent.
-
Ligand-to-Metal Ratio: An excess of the phosphine or phosphite ligand is often used to maintain the integrity of the active catalyst and improve selectivity.
Q5: I am observing catalyst deactivation over time. What are the potential causes and how can I mitigate this?
A5: Catalyst deactivation can be caused by several factors:
-
Impurities in Feedstock: Peroxides, often present in alkenes due to autoxidation, can oxidatively degrade phosphite ligands, leading to a loss of selectivity and activity.[2] It is crucial to use purified this compound, for example, by passing it through an alumina column to remove peroxides.
-
Ligand Degradation: Besides oxidation, ligands can also undergo other degradation pathways under reaction conditions.
-
Formation of Inactive Species: The active catalyst can convert into inactive rhodium carbonyl clusters, especially under conditions of low ligand concentration or high temperature.
-
Troubleshooting Steps:
-
Purify Reactants: Ensure this compound and syngas are free from impurities like peroxides, sulfur compounds, and oxygen.
-
Maintain Ligand Excess: Use an appropriate excess of the ligand to stabilize the active catalyst.
-
Control Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.
-
Operando Spectroscopy: Techniques like in-situ IR spectroscopy can help monitor the state of the catalyst during the reaction and identify deactivation pathways.
-
Quantitative Data on Side Reactions
The following tables summarize the impact of various reaction parameters on the common side reactions in this compound hydroformylation.
Table 1: Effect of Reaction Pressure on Product Yield and Selectivity
| Pressure (bar) | Temperature (°C) | Yield of n-tridecanal (%) | n/iso Selectivity | Total Selectivity (%) |
| 15 | 95 | ~30 | High | High |
| 40 | 95 | ~20-31 | 98:2 | - |
Data adapted from studies on Rh-catalyzed hydroformylation in microemulsion systems.[4][9]
Table 2: Influence of Hydroperoxide Impurities on Rh/BiPhePhos Catalyzed Hydroformylation
| Hydroperoxide Conc. | This compound Conversion (after 90 min) | n-Aldehyde Regioselectivity | Isomerization Selectivity |
| None | 99% | 99% | Lower |
| High | 90% | <94% | Increased |
This table illustrates the negative impact of hydroperoxide impurities on the reaction performance.[2]
Experimental Protocols
Representative Protocol for Rhodium-Catalyzed this compound Hydroformylation
This protocol is a general guideline and may require optimization based on the specific catalyst system and experimental setup.
1. Materials and Reagents:
-
This compound (purified by passing through activated alumina)
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., SulfoXantPhos, BiPhePhos)
-
Solvent (e.g., toluene, DMF/decane for thermomorphic systems)
-
Syngas (H₂/CO, typically 1:1 mixture)
-
Internal standard for GC analysis (e.g., n-dodecane)
2. Catalyst Preparation (in an inert atmosphere, e.g., glovebox):
-
In a Schlenk flask, dissolve the rhodium precursor and the desired amount of ligand in the degassed solvent to achieve the desired catalyst concentration and ligand-to-metal ratio.
-
Stir the solution at room temperature for a specified time to allow for complex formation.
3. Reaction Setup:
-
Assemble a high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, thermocouple, and pressure gauge.
-
Purge the reactor thoroughly with an inert gas (e.g., argon or nitrogen).
-
Introduce the catalyst solution into the reactor via a cannula or syringe.
-
Add the purified this compound and any internal standard to the reactor.
-
Seal the reactor and perform several cycles of pressurizing with syngas and venting to ensure an inert atmosphere and saturate the solution with the reactant gases.
4. Reaction Execution:
-
Pressurize the reactor to the desired initial syngas pressure.
-
Begin stirring and heat the reactor to the target reaction temperature.
-
Maintain a constant pressure throughout the reaction by supplying syngas from a reservoir as it is consumed.
-
Take samples periodically via the sampling valve to monitor the reaction progress. Quench the samples immediately in a cold solvent for subsequent analysis.
5. Product Analysis:
-
Analyze the reaction samples by gas chromatography (GC) using a flame ionization detector (FID).[1]
-
Use a suitable capillary column (e.g., HP-5) to separate the reactants and products.[1]
-
Quantify the amounts of this compound, internal dodecene isomers, n-dodecane, n-tridecanal, and branched aldehydes using the internal standard method and pre-determined response factors.
6. Safety Precautions:
-
Hydroformylation reactions are typically conducted at high pressures and elevated temperatures and should only be performed in appropriate high-pressure reactors behind a safety shield.[9][10][11]
-
Syngas (H₂/CO) is a flammable and toxic gas mixture. Ensure proper ventilation and use a gas leak detector.[9][10][11]
-
Rhodium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or glovebox.[9][10][11]
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.[9][10][11]
Visualizations
Caption: Reaction network for this compound hydroformylation showing the desired reaction and major side reactions.
Caption: A troubleshooting workflow for common issues in this compound hydroformylation.
References
- 1. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00820F [pubs.rsc.org]
- 2. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. colonialmetals.com [colonialmetals.com]
Technical Support Center: Preventing Catalyst Deactivation in 1-Dodecene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to catalyst deactivation during the polymerization of 1-dodecene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation during this compound polymerization?
A1: The primary indicators of catalyst deactivation include a noticeable decrease in catalytic activity over time.[1][2] Key symptoms to monitor are:
-
Low Monomer Conversion: The polymerization fails to reach the expected conversion level under standard reaction conditions.[3]
-
Decreased Polymer Yield: The amount of polymer produced is significantly lower than anticipated.
-
Reduced Molecular Weight: The resulting poly(this compound) has a lower molecular weight than expected for the given reaction conditions.[3]
-
Reaction Stalling: The polymerization begins but stops prematurely, even with a sufficient amount of monomer remaining.[3]
-
Changes in Reaction Mixture Appearance: A visible change in the color of the solution can indicate catalyst decomposition or a change in the oxidation state of the active metal center.[2][3]
Q2: What are the primary mechanisms of catalyst deactivation in olefin polymerization?
A2: Catalyst deactivation is an inevitable process that can occur through several mechanisms, which can be broadly categorized as chemical, thermal, and mechanical.[1] The most common intrinsic mechanisms include:
-
Poisoning: This occurs when impurities in the reaction medium, such as water, oxygen, carbon monoxide, or sulfur compounds, chemisorb to the active sites of the catalyst, rendering them inactive.[4][5] This is a major cause of deactivation for sensitive systems like Ziegler-Natta and metallocene catalysts.
-
Fouling (Coking): This involves the physical deposition of carbonaceous residues (coke) or polymer on the catalyst surface, which blocks access of the monomer to the active sites and can plug catalyst pores.[1][4] Fouling can be caused by side reactions, such as polymerization of alkenes or cyclization of aromatics.[4]
-
Thermal Degradation (Sintering): High reaction temperatures can cause irreversible changes to the catalyst structure.[1] This can involve the agglomeration of active metal particles (sintering), which reduces the active surface area, or the collapse of the support's pore structure.[1][4]
-
Solid-State Transformations: Reactions between the active catalytic phase and the support or promoters can lead to the formation of inactive phases.[2][4] For Ziegler-Natta catalysts, over-reduction of the titanium active centers by the cocatalyst (e.g., alkylaluminum) can also lead to deactivation.[6]
Q3: Can a deactivated catalyst be regenerated?
A3: Regeneration is possible for some deactivation mechanisms but can be challenging and costly.[7]
-
For Fouling/Coking: The most common method is to burn off the carbonaceous deposits in a controlled stream of air or an oxygen-containing gas, followed by reduction.[8][9]
-
For Poisoning: If the poison is reversibly adsorbed, it may be removed by treating the catalyst at high temperatures or by passing an inert gas over it.[2] However, strong chemisorption is often irreversible.[5]
-
For Thermal Degradation/Sintering: This form of deactivation is typically irreversible as it involves a physical change in the catalyst's structure.[5] In such cases, replacing the catalyst is the only option.
Section 2: Troubleshooting Guides
Issue 1: Low Monomer Conversion and/or Low Polymer Yield
Symptom: The polymerization of this compound stops before full monomer consumption, or the final isolated polymer yield is significantly lower than expected.
| Probable Cause | Recommended Action |
| Monomer or Solvent Impurities | Heteroatoms (O, S, N) and protic compounds (water, alcohols) act as potent catalyst poisons. Purify the this compound monomer and solvent immediately before use by passing them through activated alumina columns and then thoroughly degassing.[3][10] |
| Atmospheric Contamination | Leaks in the reaction setup can introduce oxygen and moisture. Ensure all glassware is oven-dried, and the system is assembled hot under a high-purity inert gas (argon or nitrogen). Perform a leak test on the reaction manifold. |
| Catalyst Thermal Decomposition | Many polymerization catalysts are thermally sensitive. High local temperatures can accelerate decomposition.[3] Lower the reaction temperature and ensure efficient stirring to dissipate heat. Consider a catalyst system known for higher thermal stability. |
| Incorrect Cocatalyst/Catalyst Ratio | An inappropriate ratio of cocatalyst (e.g., MAO, alkylaluminum) to the catalyst can lead to incomplete activation or catalyst over-reduction and deactivation.[6] Re-evaluate and precisely control the molar ratios based on literature for the specific catalyst system. |
Issue 2: Broad or Bimodal Molecular Weight Distribution (PDI > 2)
Symptom: Gel Permeation Chromatography (GPC) analysis of the poly(this compound) shows a broad polydispersity index (PDI) or multiple peaks, indicating a non-uniform polymer product.
| Probable Cause | Recommended Action |
| Multiple Active Species | Catalyst decomposition or reactions with impurities can generate different types of active sites with varying propagation and termination rates.[3] Ensure highly inert reaction conditions and rigorously purified reagents to minimize side reactions. |
| Slow Initiation Rate | If the rate of catalyst initiation is slow compared to propagation and deactivation, chains will be formed over a longer period under changing conditions, broadening the MWD.[3] Optimize the activation step by adjusting temperature or the method of adding the cocatalyst. |
| Presence of Chain Transfer Agents | Impurities or the cocatalyst itself (e.g., alkylaluminum) can act as chain transfer agents, leading to the formation of shorter polymer chains and broadening the MWD.[11] Purify all reagents and carefully control the cocatalyst concentration. |
| Mass Transfer Limitations | In highly viscous solutions, poor mixing can lead to non-uniform monomer concentration around the catalytic centers, resulting in variations in chain growth. Ensure vigorous and efficient stirring throughout the polymerization. |
Section 3: Key Experimental Protocols
Protocol 1: Purification of this compound Monomer and Toluene Solvent
This protocol describes a standard laboratory procedure for purifying the monomer and solvent to remove common catalyst poisons.
Materials:
-
This compound (as received)
-
Toluene (solvent grade)
-
Activated Basic Alumina (for chromatography)
-
Calcium Hydride (CaH₂)
-
Glass chromatography column
-
Schlenk flasks
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Vacuum pump
Procedure:
-
Solvent Pre-drying: Stir toluene over CaH₂ overnight under an inert atmosphere to remove bulk water.
-
Monomer/Solvent Distillation: Assemble a distillation apparatus under an inert atmosphere. Distill the pre-dried toluene from CaH₂. Separately, distill the this compound from CaH₂ under vacuum. Safety Note: Perform distillations behind a blast shield.
-
Column Purification Setup: Pack a glass chromatography column with activated basic alumina inside an inert atmosphere glovebox.
-
Final Purification: Pass the distilled toluene and this compound through the activated alumina column under positive argon pressure.
-
Degassing: Collect the purified liquids in separate Schlenk flasks. Subject each flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Storage: Backfill the flasks with high-purity argon and store them in a glovebox or connected to an inert gas manifold, protected from light.
Protocol 2: General Procedure for this compound Polymerization with a Ziegler-Natta Catalyst
This protocol outlines a general slurry polymerization process. Note: Catalyst, cocatalyst, and specific conditions should be optimized based on literature for the chosen system.
Procedure:
-
Reactor Setup: A Schlenk flask or glass reactor equipped with a magnetic stir bar is oven-dried, assembled hot, and purged with high-purity argon for at least 30 minutes.
-
Reagent Charging: Under a positive flow of argon, charge the reactor with the purified toluene solvent and the desired amount of purified this compound monomer via cannula or syringe.
-
Thermal Equilibration: Place the reactor in a temperature-controlled bath and allow the solution to reach the desired reaction temperature (e.g., 50 °C).
-
Cocatalyst Addition: Add the alkylaluminum cocatalyst (e.g., triethylaluminum, AlEt₃) dropwise while stirring.
-
Polymerization Initiation: In a separate Schlenk flask, prepare a slurry of the Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) in a small amount of purified toluene. Inject the catalyst slurry into the reactor to initiate the polymerization.
-
Reaction Monitoring: Maintain a constant temperature and vigorous stirring. Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis (if the setup allows).
-
Termination: After the desired time, quench the polymerization by adding an excess of acidified methanol. This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven until a constant weight is achieved.
Section 4: Data & Analysis
Table 1: Effect of Common Impurities on Olefin Polymerization Catalyst Activity
This table summarizes the general impact of various impurities on catalyst performance. The exact tolerance depends heavily on the specific catalyst system.
| Impurity | Typical Source | Deactivation Mechanism | General Effect on Activity |
| Water (H₂O) | Atmosphere, reagents | Poisoning: Reacts with and hydrolyzes active metal centers and cocatalysts.[10][12] | Severe deactivation, even at ppm levels. |
| Oxygen (O₂) | Atmosphere | Poisoning: Oxidizes the active metal center, rendering it inactive. | Severe deactivation, even at ppm levels. |
| Carbon Monoxide (CO) | Impure monomer feed | Poisoning: Forms strong carbonyl complexes with the metal center, blocking active sites. | Potent poison, causes rapid activity loss. |
| Alcohols, Ketones | Reagents, side reactions | Poisoning: Reacts with the active sites similarly to water. | Strong deactivating effect. |
| Sulfur Compounds (H₂S, COS) | Impure monomer feed | Poisoning: Strong chemisorption on the metal center. | Very potent poison, difficult to reverse. |
| Alkynes | Impure monomer feed | Inhibition/Poisoning: Can coordinate more strongly than the olefin or polymerize to form fouling agents. | Significant reduction in activity. |
Table 2: Analytical Techniques for Characterizing Catalysts and Polymers
This table lists key analytical methods to investigate catalyst deactivation and its effect on the resulting polymer.
| Technique | Purpose | Information Obtained |
| Gas Chromatography (GC) | Monomer purity analysis | Quantifies impurities in this compound before polymerization. |
| Gel Permeation Chromatography (GPC) [13] | Polymer analysis | Determines molecular weight (Mn, Mw) and polydispersity index (PDI).[13] |
| Nuclear Magnetic Resonance (NMR) [13] | Polymer microstructure | Determines polymer tacticity, end-groups, and regioerrors.[11][13] |
| Differential Scanning Calorimetry (DSC) [13] | Polymer thermal properties | Measures melting temperature (Tm) and crystallinity.[13] |
| X-ray Photoelectron Spectroscopy (XPS) | Catalyst surface analysis | Determines the oxidation state of the active metal and identifies surface poisons.[14] |
| Electron Microscopy (SEM/TEM) [15] | Catalyst morphology | Visualizes catalyst particle size, shape, and evidence of fragmentation or fouling.[15][16] |
| Thermogravimetric Analysis (TGA) [13] | Coke quantification | Measures the amount of coke deposited on a fouled catalyst by monitoring weight loss during heating.[13] |
Section 5: Visual Guides & Workflows
Caption: Major Pathways of Catalyst Deactivation.
Caption: Troubleshooting Logic for Low Polymerization Activity.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst Characterization Techniques [hidenanalytical.com]
- 16. Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for high 1-dodecene conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for high 1-dodecene conversion. It includes frequently asked questions (FAQs) for general knowledge and detailed troubleshooting guides for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound, as a terminal alpha-olefin, is a versatile starting material for numerous chemical transformations. The location of its double bond at the alpha position enhances its reactivity for various applications.[1] Key reaction pathways include:
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond to produce tridecanal. This is a significant industrial process for producing aldehydes which can be converted to alcohols and other derivatives.[1][2]
-
Isomerization: The migration of the double bond from the terminal position to internal positions, creating various dodecene isomers. This can be a desired reaction or a competing side reaction.[3][4][5]
-
Alkylation: The reaction of this compound with an aromatic compound, such as benzene, to form linear alkylbenzenes (LABs), which are precursors to biodegradable detergents.[4][5]
-
Metathesis: A reaction that involves the cutting and rearranging of double bonds. Self-metathesis of this compound yields 11-docosene and ethylene.[6][7]
-
Polymerization: The formation of polymers through reactions at the double bond.[8]
-
Hydrogenation: The saturation of the double bond to produce dodecane.
Q2: What general factors influence the conversion and selectivity of this compound reactions?
A2: Several factors critically influence the outcome of this compound reactions. These include:
-
Catalyst Choice: The type of catalyst (e.g., rhodium, platinum, zeolite, ruthenium-based) is paramount in determining the reaction pathway and selectivity.[2][6][9][10][11][12] For instance, rhodium-based catalysts are often used for hydroformylation, while zeolites are common in alkylation.[5][12]
-
Reaction Temperature: Temperature significantly affects reaction rates. Higher temperatures generally increase conversion but may negatively impact selectivity by promoting side reactions like isomerization or decomposition.[10][13][14]
-
Pressure: For gas-phase reactants like hydrogen and carbon monoxide in hydroformylation, pressure is a key parameter influencing reaction kinetics.[14]
-
Solvent: The choice of solvent can affect catalyst solubility, stability, and the solubility of gaseous reactants, thereby influencing the overall reaction rate and equilibrium.[15]
-
Ligands: In homogeneous catalysis, ligands coordinated to the metal center play a crucial role in controlling activity and selectivity.[2][14]
-
Substrate Purity: Impurities in the this compound feed or solvent can poison the catalyst, leading to deactivation.[9]
Troubleshooting Guides
Hydroformylation
Q3: Problem: Low or no conversion of this compound to tridecanal.
A3: Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may be old or improperly stored. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. |
| Catalyst Poisoning | Impurities in the this compound feed, solvent, or syngas (CO/H₂) can deactivate the catalyst. Purify the starting materials and use high-purity, degassed solvents. |
| Insufficient Mass Transfer | In multiphase systems (e.g., aqueous biphasic), poor mixing can limit the reaction rate. Increase the stirring speed to improve contact between reactants and the catalyst.[11] |
| Low Gas Solubility | The concentration of CO and H₂ in the liquid phase may be too low. Consider using a different solvent system or adding a mass transfer agent like cyclodextrins to enhance gas solubility.[11][15] |
| Incorrect Syngas Ratio (H₂:CO) | The ratio of hydrogen to carbon monoxide can significantly impact catalyst activity and stability. The optimal ratio is catalyst-dependent; consult the literature for your specific system. A 2:1 ratio of H₂/CO is common.[14] |
Q4: Problem: Poor regioselectivity (high branched-to-linear aldehyde ratio).
A4: Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Inappropriate Ligand | The ligand structure is the primary factor controlling regioselectivity. Use bulky phosphine or phosphite ligands (e.g., BIPHEPHOS, SulfoXantPhos) to favor the formation of the linear aldehyde.[14][16] |
| High Temperature | Elevated temperatures can decrease the selectivity for the linear product. Optimize the reaction temperature to balance activity and selectivity.[14] |
| High CO Partial Pressure | High carbon monoxide partial pressure can sometimes favor branched isomers. Adjust the total pressure and syngas composition. |
| This compound Isomerization | If this compound isomerizes to internal olefins before hydroformylation, branched aldehydes will be formed. Use a catalyst system with low isomerization activity or reaction conditions that minimize this side reaction.[17] |
A troubleshooting workflow for hydroformylation is presented below.
Caption: Troubleshooting workflow for low this compound conversion.
Isomerization & Alkylation
Q5: Problem: Catalyst deactivation during this compound isomerization or alkylation.
A5: Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Coke Formation | Oligomerization of the olefin on the acidic sites of the catalyst (e.g., zeolites) can lead to coke deposition, which blocks pores and active sites.[10] |
| Solution 1: Introduce hydrogen into the feed to hydrogenate coke precursors.[10] | |
| Solution 2: Optimize the reaction temperature; very high temperatures can accelerate coking.[5][10] | |
| Solution 3: Periodically regenerate the catalyst through controlled combustion of the coke. | |
| Catalyst Poisoning | Impurities like sulfur or nitrogen compounds in the feed can irreversibly poison the catalyst. Ensure the feedstock is properly pre-treated and purified. |
| Structural Changes | For zeolite catalysts, high temperatures and steam can lead to dealumination and structural collapse. Operate within the recommended temperature range for the specific zeolite.[5] |
The logical relationship between isomerization and alkylation is depicted below.
Caption: Reaction pathways in benzene alkylation with this compound.
Experimental Protocols
Protocol 1: Hydroformylation of this compound in a Biphasic System
This protocol describes the hydroformylation of this compound using a rhodium-based catalyst in a biphasic system with a water-soluble ligand to facilitate catalyst recycling.[11]
Materials:
-
This compound (>99% purity)
-
Rhodium(II) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Randomly methylated β-cyclodextrin (RAME-β-CD) as a mass transfer agent
-
Deionized, degassed water
-
Syngas (CO/H₂, 1:1 molar ratio)
-
High-pressure autoclave reactor (e.g., 300 mL) equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature/pressure controls.
Procedure:
-
Catalyst Preformation: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the rhodium precursor [Rh(acac)(CO)₂] and the TPPTS ligand in degassed water. The P:Rh molar ratio should be optimized, with a common starting point being 5:1.[11] Stir the solution at room temperature for at least 1-2 hours.
-
Reactor Setup: Add the preformed aqueous catalyst solution to the autoclave. Add the desired amount of RAME-β-CD (e.g., a CD:Rh molar ratio of 12:1).[11]
-
Reactant Addition: Add the this compound to the autoclave.
-
Reaction Execution:
-
Seal the reactor and purge several times with syngas to remove air.
-
Pressurize the reactor to the desired pressure (e.g., 50 bar).[11]
-
Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 80-120 °C).[11]
-
Maintain constant pressure throughout the reaction by supplying syngas from a reservoir.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking samples periodically via the sampling valve and analyzing them by Gas Chromatography (GC).
-
Once the desired conversion is reached (e.g., after 6 hours), cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.[11]
-
-
Product Separation:
-
Transfer the reaction mixture to a separatory funnel. The organic product phase will separate from the aqueous catalyst phase.
-
Separate the two phases. The aqueous phase containing the catalyst can potentially be recycled for subsequent runs.
-
Analyze the organic phase by GC to determine conversion and selectivity.
-
Protocol 2: Alkylation of Benzene with this compound over Zeolite Catalyst
This protocol outlines a liquid-phase alkylation of benzene with this compound using a solid acid catalyst.[5][13]
Materials:
-
Benzene (anhydrous)
-
This compound (>99% purity)
-
Beta Zeolite catalyst (e.g., Si/Al ratio of 12.5-75)[13]
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer.
-
Heating mantle.
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating it in a furnace (e.g., at 500 °C for 4 hours) under a flow of dry air to remove adsorbed water and other impurities. Cool down under a desiccated atmosphere.
-
Reactor Setup: Add the activated zeolite catalyst and anhydrous benzene to the reaction flask. A typical benzene-to-dodecene molar ratio is 6:1 to minimize side reactions.[5]
-
Reaction Execution:
-
Monitoring and Workup:
-
Take aliquots of the reaction mixture at different time intervals to monitor the conversion of this compound.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Product Separation and Analysis:
-
Separate the catalyst from the liquid product mixture by filtration.
-
Wash the catalyst with fresh benzene.
-
Analyze the liquid product using GC or GC-MS to determine the conversion of this compound and the selectivity towards different phenyl-dodecane isomers.
-
Data Summary
Table 1: Effect of Reaction Temperature on this compound Alkylation (Catalyst: Beta Zeolite B-37.5, Reaction Time: 90 min)[13]
| Temperature (°C) | This compound Conversion (%) | Selectivity to 2-Phenyl-dodecane (%) |
| 160 | 39.4 | 56 |
| 180 | 75.0 (estimated) | 46 |
| 200 | 96.2 | 42 |
Table 2: Effect of Temperature on 1-Decene Hydroaminomethylation Performance (Note: Data for 1-decene, a close analogue of this compound, illustrating general trends)[14]
| Entry | Temperature (°C) | 1-Decene Conversion (%) | Product Yield (%) | l:b Ratio |
| 1 | 90 | 25 | 23 | >99:1 |
| 2 | 100 | 48 | 44 | >99:1 |
| 3 | 110 | 73 | 64 | 98:2 |
| 4 | 120 | 90 | 77 | 97:3 |
| 5 | 130 | 94 | 78 | 95:5 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00820F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
improving selectivity in the alkylation of benzene with 1-dodecene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the alkylation of benzene with 1-dodecene to improve selectivity for linear alkylbenzene (LAB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of this compound | Insufficient Catalyst Activity: The catalyst may be deactivated or have low intrinsic activity. For zeolite catalysts, the presence of even trace amounts of water (e.g., 0.04%) in the reactants can significantly decrease conversion.[1] | - Catalyst Activation: Ensure proper activation of the catalyst before the reaction. For instance, zeolite catalysts can be activated by heating under a flow of dry nitrogen.[2] - Catalyst Selection: Consider using a more active catalyst. H-mordenite has shown high conversion rates.[3] - Reactant Purity: Use thoroughly dried reactants to avoid catalyst deactivation. |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for the specific catalyst being used. | - Optimize Temperature: Gradually increase the reaction temperature. For example, with some catalysts, increasing the temperature from below 50°C can enhance the conversion of this compound.[4] | |
| Inadequate Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion. | - Increase Catalyst Amount: Incrementally increase the catalyst weight in the reaction mixture.[5] | |
| Poor Selectivity towards Linear Alkylbenzene (LAB) | Isomerization of this compound: The catalyst may be promoting the isomerization of the linear olefin, leading to branched alkylbenzenes. | - Catalyst Modification: Modify the catalyst to enhance shape selectivity. For example, treating H-beta zeolites with tetraethyl orthosilicate (TEOS) can improve the selectivity for 2-phenyl linear alkylbenzene.[6] - Control Reaction Temperature: Higher temperatures can sometimes decrease the selectivity of the desired alkylation product.[7] |
| Incorrect Benzene to this compound Ratio: A low molar ratio of benzene to this compound can lead to olefin polymerization and other side reactions.[1] | - Adjust Reactant Ratio: Increase the molar ratio of benzene to this compound. Ratios of 8:1 or higher have been shown to improve selectivity.[1][8] | |
| Rapid Catalyst Deactivation | Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This can be caused by the polymerization of the olefin. | - Optimize Reactant Ratio: A higher benzene-to-olefin ratio can suppress olefin polymerization.[1] - Catalyst Regeneration: Deactivated catalysts can sometimes be regenerated. One method involves washing the catalyst with benzene at an elevated temperature. |
| Feedstock Impurities: The presence of impurities such as oxygenated organic compounds in the this compound feed can lead to firm adsorption on the catalyst's acid sites, causing deactivation.[2][9] Aromatic compounds in the olefin feed can also rapidly deactivate the catalyst. | - Purify Feedstock: Ensure high purity of the this compound by removing any oxygenated or aromatic impurities before the reaction. | |
| Formation of Heavy Byproducts | Olefin Oligomerization: This can occur, especially at lower benzene-to-olefin ratios, leading to the formation of heavy alkylates.[4] | - Increase Benzene Concentration: A higher concentration of benzene relative to this compound minimizes the chances of olefin oligomerization.[4] |
| Polyalkylation: The initial LAB product is more reactive than benzene and can undergo further alkylation, leading to dialkylbenzenes.[10][11] | - Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize polyalkylation. - Use Friedel-Crafts Acylation followed by Reduction: To avoid polyalkylation, one can perform a Friedel-Crafts acylation followed by a reduction of the carbonyl group to an alkyl group. The acyl group is deactivating and prevents further substitution.[10][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the alkylation of benzene with this compound?
A1: Traditionally, liquid acids like hydrogen fluoride (HF) and aluminum chloride (AlCl₃) have been used.[13] However, due to their corrosive nature and environmental concerns, solid acid catalysts, particularly zeolites such as H-beta, H-mordenite, and USY, are now widely studied and used as they are more environmentally benign and can be regenerated.[13][14]
Q2: How does the benzene to this compound molar ratio affect the reaction?
A2: This ratio is a critical parameter. A higher benzene to this compound molar ratio generally leads to higher selectivity for the desired linear alkylbenzene product and reduces the rate of side reactions like olefin polymerization, which can form heavy byproducts and deactivate the catalyst.[1][15]
Q3: What are the typical side reactions in this process?
A3: The main side reactions include the isomerization of this compound to other linear or branched olefins, polymerization of the olefin, and polyalkylation of the benzene ring.[16] These side reactions can lead to a complex mixture of products and reduce the yield of the desired linear alkylbenzene.
Q4: How can I improve the selectivity for 2-phenyldodecane?
A4: The selectivity for 2-phenyldodecane, which is often a desired isomer due to its biodegradability and detergent properties, can be influenced by the catalyst structure. Using shape-selective catalysts like certain zeolites can favor the formation of this isomer. For example, H-mordenite has shown higher selectivity towards 2-phenyldodecane compared to other zeolites like Zeolite Y and Zeolite β.[15] Modifying catalysts, for instance by chemical liquid deposition of silicon compounds on H-beta zeolites, has also been shown to enhance 2-LAB selectivity.[6]
Q5: What causes catalyst deactivation and how can it be prevented or reversed?
A5: Catalyst deactivation is primarily caused by the deposition of heavy organic molecules, known as coke, on the catalyst surface, which blocks the active sites. Impurities in the feedstock, such as water, oxygenated compounds, and other aromatics, can also poison the catalyst.[1][2][9] Deactivation can be minimized by using pure reactants and optimizing reaction conditions to disfavor side reactions. Some deactivated catalysts can be regenerated. For instance, coke can sometimes be removed by washing with a solvent like benzene at high temperatures or by calcination, though the latter can sometimes lead to a decrease in acid sites.[2][9]
Experimental Protocols
General Protocol for Alkylation of Benzene with this compound using a Solid Acid Catalyst
This protocol provides a general procedure for a batch reaction. The specific parameters should be optimized for the chosen catalyst.
1. Materials and Equipment:
-
Benzene (anhydrous)
-
This compound (high purity)
-
Solid acid catalyst (e.g., H-beta zeolite)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Analytical equipment (GC, GC-MS) for product analysis
2. Catalyst Activation:
-
Place the required amount of the solid acid catalyst in a suitable vessel.
-
Activate the catalyst by heating under a flow of dry nitrogen at a specific temperature for several hours (e.g., 300°C for 3 hours for a beta zeolite catalyst) to remove adsorbed water and other impurities.[2]
-
Cool the catalyst to the reaction temperature under an inert atmosphere.
3. Reaction Setup:
-
Assemble the three-neck flask with the reflux condenser, a temperature probe, and a stopper for reactant addition.
-
Purge the entire apparatus with an inert gas.
-
Add the activated catalyst and a magnetic stir bar to the flask.
-
Add the desired amount of anhydrous benzene to the flask.
4. Alkylation Reaction:
-
Begin stirring the benzene and catalyst mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C).[1]
-
Slowly add the this compound to the reaction mixture over a period of time to control the reaction rate and minimize side reactions.
-
Allow the reaction to proceed for the desired time (e.g., 2-6 hours), maintaining the temperature and stirring.
5. Reaction Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the liquid product mixture by filtration or centrifugation.
-
Wash the catalyst with fresh benzene or another suitable solvent.
-
Transfer the liquid product mixture to a separatory funnel.
-
Wash the organic layer with a dilute sodium bicarbonate solution and then with water to remove any acidic residues.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess benzene using a rotary evaporator.
6. Product Analysis:
-
Analyze the crude product using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the selectivity for different alkylbenzene isomers.
Data Presentation
Table 1: Effect of Catalyst Type on this compound Conversion and Product Selectivity
| Catalyst | Reaction Temperature (°C) | Benzene/1-Dodecene Molar Ratio | This compound Conversion (%) | 2-Phenyldodecane Selectivity (%) | Reference |
| H-mordenite | 140 | 10 | 100 | 78.2 | [3] |
| H-USY | 140 | 10 | ~95 | ~30 | [3] |
| HY | 140 | 10 | ~90 | ~25 | [3] |
| H-ZSM-5 | 140 | 10 | Low | - | [3] |
| USY (pretreated at 500°C) | 120 | 8 | ~100 | 22 | [1] |
| Fe³⁺ exchanged bentonite | 90 | 5 | >95 | - | [5] |
Table 2: Effect of Reaction Conditions on Alkylation over Zeolite β
| Parameter | Condition 1 | Condition 2 | Effect on Conversion | Effect on Selectivity | Reference |
| Benzene/1-Dodecene Ratio | High | Low | Higher at high ratio | Higher isomer selectivity at high ratio | [15] |
| Catalyst Content | High | Low | Reaches optimal conversion at higher B/D ratio | - | [15] |
Visualizations
Caption: Experimental workflow for the alkylation of benzene with this compound.
Caption: Troubleshooting logic for common issues in benzene alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Alkylation of Benzene with this compound Over Ion Exchanged Bentonite Catalysis – Material Science Research India [materialsciencejournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. resources.workstationindustries.com [resources.workstationindustries.com]
- 8. Insights into the alkylation of benzene with olefins: effect of chain length of the olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Managing Viscosity in 1-Dodecene-Based Polymer Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when managing viscosity during the synthesis of 1-dodecene-based polymers.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Problem: The viscosity of my reaction mixture is excessively high, leading to poor stirring and inadequate heat transfer.
Possible Causes and Solutions:
-
High Molecular Weight Polymer Formation: The primary cause of high viscosity is often the formation of polymer chains with a very high molecular weight (Mw).
-
Solution 1: Adjust Reaction Temperature. Increasing the polymerization temperature can lead to a decrease in the molecular weight of the resulting polymer.[1] However, this may also affect catalyst activity and polymer structure.
-
Solution 2: Introduce a Chain Transfer Agent. Hydrogen is an effective chain transfer agent in metallocene-catalyzed polymerizations, which can enhance catalytic activity and control molecular weight.[2]
-
Solution 3: Modify Catalyst or Cocatalyst Concentration. The ratio of catalyst to monomer and the concentration of the cocatalyst (e.g., methylaluminoxane, MAO) can significantly influence polymer properties.[3] Experiment with different ratios to find the optimal conditions for the desired molecular weight.
-
-
High Polymer Concentration (High Monomer Conversion): As the polymerization reaction progresses and monomer is converted into polymer, the viscosity of the solution will naturally increase.[4]
-
Solution 1: Reduce Initial Monomer Concentration. Performing the polymerization in a more dilute solution (i.e., with more solvent) can help manage the viscosity, although this may affect reaction rates.
-
Solution 2: Shorten Reaction Time. Terminating the reaction at a lower monomer conversion will result in a lower concentration of polymer in the solution, thereby reducing viscosity.
-
-
Choice of Solvent: The interaction between the polymer and the solvent plays a crucial role in the solution's viscosity.
-
Solution: Evaluate Solvent Quality. "Good" solvents, which have strong interactions with the polymer, can cause the polymer chains to uncoil and extend, leading to higher viscosity compared to "poor" solvents where the chains remain more compact.[5][6] Consider using a different solvent if viscosity is problematic.
-
Below is a troubleshooting workflow to diagnose and resolve high viscosity issues.
Caption: Troubleshooting workflow for high viscosity in polymerization.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do different reaction parameters influence the final polymer viscosity?
Viscosity is an indirect property determined primarily by the polymer's molecular weight, molecular weight distribution (MWD), and its interaction with the solvent. The key reaction parameters are:
-
Temperature: Increasing temperature generally lowers the molecular weight and, consequently, the viscosity.[1]
-
Catalyst System: The choice of catalyst (e.g., metallocene, Ziegler-Natta) and cocatalyst has a profound impact. Metallocene catalysts, for instance, can produce polymers with narrow molecular weight distributions.[2][3] The catalyst structure and its interaction with cocatalysts can be tuned to target specific molecular weights.[7]
-
Monomer and Initiator Concentration: Higher monomer concentration can lead to higher molecular weight polymers.[8] The initiator concentration affects the number of growing chains; a higher concentration typically leads to lower molecular weight polymers.[9]
-
Solvent: A "good" solvent increases polymer-solvent interactions, causing the polymer coil to swell and thus increasing the solution viscosity.[5][6]
The following diagram illustrates the relationships between these parameters and the final viscosity.
Caption: Influence of reaction parameters on final polymer viscosity.
Q2: Can co-polymerization with other alpha-olefins be used to manage viscosity?
Yes. Co-oligomerizing this compound with a shorter alpha-olefin, such as 1-decene, can be used to produce polyalphaolefins (PAOs) with specific, lower viscosity targets. For example, a process co-oligomerizing 60-90% this compound with 10-40% 1-decene can produce a PAO with a kinematic viscosity of 4 to 6 cSt at 100°C.[10] This approach allows for fine-tuning the physical properties of the final product.
Q3: How does monomer conversion relate to the increase in viscosity over time?
The viscosity of the reaction mixture increases significantly as monomer is converted to polymer.[4] This is because the concentration of long-chain polymer molecules, which cause entanglement and increase flow resistance, rises. In some free-radical polymerizations, this can lead to a phenomenon known as the gel effect (or Trommsdorff effect), where high viscosity impedes termination reactions, causing an autoacceleration of the reaction rate and a rapid increase in both molecular weight and viscosity.[4] Monitoring monomer conversion is therefore critical for predicting and controlling viscosity during the synthesis.
Section 3: Quantitative Data
The following tables summarize the effects of various experimental parameters on polymer properties related to viscosity, based on data from cited literature.
Table 1: Effect of Reaction Parameters on Poly(1-decene) Properties (Data derived from a study on 1-decene polymerization, which serves as a close analog to this compound.)
| Parameter | Condition | Monomer Conversion (%) | Kinematic Viscosity (100°C, mm²/s) | Mn ( g/mol ) | MWD | Reference |
| Reaction Temperature | 60°C | 93.6 | 3684 | 2.9 x 10⁴ | 1.85 | [3] |
| Al/Zr Molar Ratio | 100 | 93.6 | 3684 | 2.9 x 10⁴ | 1.85 | [3] |
| Reaction Time | 120 min | 93.6 | 3684 | 2.9 x 10⁴ | 1.85 | [3] |
Table 2: Properties of this compound/1-Decene Co-Oligomers
| Property | Value Range | Unit | Reference |
| Monomer Feed | 60-90% this compound, 10-40% 1-decene | wt % | [10] |
| Kinematic Viscosity @ 100°C | 4 - 6 | cSt | [10] |
| Viscosity Index | 130 - 145 | - | [10] |
| Pour Point | -60 to -50 | °C | [10] |
Section 4: Experimental Protocols
Protocol: Determination of Intrinsic Viscosity using a Capillary Viscometer
This protocol outlines the standard procedure for measuring the intrinsic viscosity of a polymer sample, which is related to its molecular weight. This method is a cost-effective way to characterize polymers.[11]
Objective: To determine the intrinsic viscosity [η] of a poly(this compound) sample in a suitable solvent (e.g., toluene, THF).
Materials & Equipment:
-
Ubbelohde or similar capillary viscometer[11]
-
Constant temperature water bath (e.g., 25°C ± 0.1°C)
-
Volumetric flasks and pipettes
-
Stopwatch
-
Poly(this compound) sample
-
Solvent (e.g., HPLC-grade toluene)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the polymer by accurately weighing the polymer and dissolving it in a known volume of solvent (e.g., 1 g/dL). This may require gentle heating or stirring for complete dissolution.
-
Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL) using volumetric flasks.
-
-
Viscometer Measurement:
-
Clean the viscometer thoroughly and dry it completely.
-
Equilibrate the viscometer in the constant temperature bath.
-
First, measure the flow time of the pure solvent. Pipette a precise volume of solvent into the viscometer.
-
Using a pipette bulb, draw the liquid up through the capillary tube past the upper timing mark.
-
Release the pressure and simultaneously start the stopwatch as the liquid meniscus passes the upper mark. Stop the timer as it passes the lower mark.
-
Repeat this measurement at least three times to ensure reproducibility. The times should agree within a few tenths of a second. Record the average time (t₀).
-
Empty and dry the viscometer.
-
Repeat the measurement process for each of the diluted polymer solutions, starting with the most dilute solution and working towards the most concentrated. Record the average flow time (t) for each concentration (c).
-
-
Calculations & Analysis:
-
Calculate the relative viscosity (η_rel) = t / t₀
-
Calculate the specific viscosity (η_sp) = η_rel - 1
-
Calculate the reduced viscosity (η_red) = η_sp / c
-
Plot the reduced viscosity (η_red) against concentration (c).
-
Extrapolate the resulting line to zero concentration (c=0). The y-intercept of this plot is the intrinsic viscosity [η] .
-
The following diagram shows the experimental workflow.
Caption: Experimental workflow for determining intrinsic viscosity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Polymer Viscosity and Polymerization Kinetics on the Electrical Response of Carbon Nanotube Yarn/Vinyl Ester Monofilament Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA2418801C - Co-oligomerization of this compound and 1-decene - Google Patents [patents.google.com]
- 11. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
Technical Support Center: Catalyst Regeneration in 1-Dodecene Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst performance and regeneration during 1-dodecene synthesis and related oligomerization/isomerization processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation in this compound processes?
A1: Catalyst deactivation in this compound processes, which primarily involve oligomerization and isomerization of lighter olefins like ethylene, is typically caused by three main mechanisms:
-
Fouling (Coking): This is the most prevalent issue, where carbonaceous deposits, commonly referred to as "coke," accumulate on the catalyst surface and within its pores. These deposits block access to the active sites, leading to a significant drop in activity. In ethylene oligomerization to higher olefins like this compound, coke can form from the reactants, products, or intermediates at high temperatures.
-
Poisoning: Certain impurities in the feedstock can strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons for nickel-based catalysts include sulfur, nitrogen, and halogen compounds. For solid acid catalysts, water and basic compounds can act as poisons.
-
Sintering (Thermal Degradation): At high reaction or regeneration temperatures, the small metal crystallites of the active phase (e.g., nickel) can agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity. Similarly, the support material (e.g., alumina, silica-alumina) can undergo structural changes, leading to pore collapse and loss of surface area.
Q2: Which catalysts are commonly used for this compound production, and how does their deactivation differ?
A2: The primary catalysts used in industrial this compound production include:
-
Nickel-Based Catalysts (e.g., on Silica-Alumina Supports): These are widely used in processes like the Shell Higher Olefin Process (SHOP). They are primarily deactivated by coke formation and are also susceptible to poisoning by sulfur compounds. Sintering can occur at elevated temperatures during reaction or regeneration.
-
Solid Acid Catalysts (e.g., Zeolites, Amorphous Silica-Alumina): These catalysts promote oligomerization through a carbocation mechanism. Their main deactivation route is severe coking, where heavy oligomers and polyolefins block the micropores and cover the acid sites.
-
Ziegler-Natta Catalysts (e.g., TiCl₄/MgCl₂ activated with organoaluminum compounds): These catalysts are used for the polymerization and oligomerization of alpha-olefins. Deactivation can occur through several mechanisms, including the formation of inactive titanium species, poisoning by impurities in the feed, and fouling by polymer buildup. Leaching of the active components can also be a concern.
Q3: Is it always possible to regenerate a deactivated catalyst?
A3: Not always. The feasibility of regeneration depends on the deactivation mechanism:
-
Reversible Deactivation: Fouling by coke and some forms of poisoning are often reversible. The coke can be burned off, and some poisons can be removed by chemical treatment.
-
Irreversible Deactivation: Severe sintering, where the catalyst's crystalline structure is permanently altered, is generally irreversible. Similarly, strong chemical poisoning that leads to the formation of stable, inactive compounds on the active sites may not be reversible. In such cases, the catalyst must be replaced.
Q4: What are the main techniques for catalyst regeneration?
A4: The most common regeneration techniques are:
-
Oxidative Regeneration (Coke Burn-off): This involves treating the coked catalyst with a controlled stream of an oxidizing gas (typically air diluted with an inert gas like nitrogen) at elevated temperatures to burn off the carbon deposits as CO₂.
-
Chemical Washing/Solvent Extraction: This method is used to remove poisons or soluble foulants. The catalyst is washed with a specific solvent or a chemical solution that can dissolve the contaminant without damaging the catalyst itself.
-
Hydrogenation: This technique can be used to remove certain types of poisons, like sulfur, by converting them into volatile compounds (e.g., H₂S) that can be stripped from the catalyst surface.
Troubleshooting Guides
Problem 1: Rapid Loss of Catalyst Activity (Nickel-Based Catalyst)
| Possible Cause | Troubleshooting Steps |
| Severe Coking | 1. Verify Operating Conditions: Ensure the reaction temperature and pressure are within the recommended range. Higher temperatures can accelerate coke formation. 2. Feedstock Purity Check: Analyze the feedstock for reactive impurities that could act as coke precursors. 3. Initiate Regeneration: If coking is confirmed, proceed with an oxidative regeneration protocol (see Experimental Protocol 1). |
| Feedstock Poisoning (e.g., Sulfur) | 1. Feedstock Analysis: Immediately analyze the feedstock for common poisons like sulfur compounds. 2. Implement Guard Beds: If poisons are present, install a guard bed upstream of the reactor to remove them. 3. Attempt Regeneration: For sulfur poisoning, a combination of chemical washing and/or hydrogenation may be effective. However, severe poisoning may be irreversible. |
Problem 2: Gradual Decline in Selectivity to this compound (Solid Acid Catalyst)
| Possible Cause | Troubleshooting Steps |
| Pore Mouth Blocking | 1. Characterize Spent Catalyst: Use techniques like N₂ physisorption to check for a decrease in pore volume and surface area. 2. TGA Analysis: Perform Thermogravimetric Analysis (TGA) to quantify the amount of coke. 3. Regenerate Catalyst: A controlled coke burn-off is the standard procedure. The activity and selectivity of the regenerated catalyst should be compared to the fresh catalyst.[1] |
| Shift in Acid Site Distribution | 1. Temperature Excursion: Check for any temperature spikes during operation that might have altered the catalyst structure. 2. Re-evaluate Regeneration Protocol: Inadequate regeneration can leave residual coke that alters the effective acidity. Ensure complete coke removal. |
Problem 3: Inconsistent Product Molecular Weight Distribution (Ziegler-Natta Catalyst)
| Possible Cause | Troubleshooting Steps |
| Active Site Heterogeneity/Deactivation | 1. Monitor Co-catalyst Feed: Ensure a consistent and correct ratio of the organoaluminum co-catalyst to the titanium pre-catalyst. 2. Check for Impurities: Water, oxygen, and other polar compounds in the feed can deactivate active sites. Ensure rigorous purification of all reactants and solvents. 3. Catalyst Deactivator Overfeed: In processes where a deactivator is used post-reaction, ensure it is not leaking back into the reactor.[2] |
| Fouling by Polymer | 1. Reactor Inspection: If possible, inspect the reactor for polymer buildup. 2. Solvent Flushing: A hot solvent flush may help dissolve and remove some of the polymer buildup. Complete regeneration is often difficult for this type of deactivation. |
Data Presentation: Catalyst Performance Before and After Regeneration
Table 1: Performance of Regenerated Solid Acid Catalyst in Butene Oligomerization
| Catalyst State | 2-Butene Conversion (%) | 1-Butene Yield (%) | Reference |
| Fresh Catalyst | 22 | 21 | [1] |
| Regenerated Catalyst | ~22 | ~21 | [1] |
Note: Data from a study on 2-butene to 1-butene isomerization, a related reaction, shows that the activity and yield of the regenerated solid acid catalyst were almost the same as those of the fresh catalyst.
Table 2: Impact of Calcination Temperature on Ni/Al₂O₃ Catalyst Activity
| Calcination Temperature (°C) | CO Conversion (%) | CH₄ Selectivity (%) | CH₄ Yield (%) | Reference |
| 350 | < 97.8 | < 88.2 | < 86.2 | [3] |
| 450 | 97.8 | 88.2 | 86.2 | [3] |
| 700 | < 97.8 | < 88.2 | < 86.2 | [3] |
Note: This data from a CO methanation study illustrates the principle that an optimal calcination (regeneration) temperature exists to maximize catalyst performance. Temperatures that are too low may not fully restore activity, while temperatures that are too high can cause sintering.[3][4]
Experimental Protocols
Experimental Protocol 1: Oxidative Regeneration of Coked Ni/SiO₂-Al₂O₃ Catalyst
This protocol describes a general procedure for the regeneration of a nickel-on-silica-alumina catalyst deactivated by coke during olefin oligomerization.
Objective: To remove carbonaceous deposits from the catalyst surface and restore its catalytic activity.
Materials:
-
Coked Ni/SiO₂-Al₂O₃ catalyst
-
Nitrogen (high purity)
-
Air (dry, filtered)
-
Tubular furnace reactor
Procedure:
-
Inert Purge: Place the coked catalyst in the reactor. Heat the catalyst bed to the reaction temperature (e.g., 300-400°C) under a steady flow of nitrogen to remove any physisorbed hydrocarbons. Maintain this purge for at least 1-2 hours.
-
Controlled Oxidation:
-
While maintaining the temperature, introduce a dilute stream of air into the nitrogen flow. A typical starting concentration is 1-2% O₂.
-
CRITICAL: Monitor the temperature of the catalyst bed closely using thermocouples. The coke burn-off is exothermic and can lead to temperature runaways (hot spots) that can sinter the catalyst. The rate of temperature rise should be controlled, ideally not exceeding 20-30°C above the setpoint.
-
If the temperature rises too quickly, immediately decrease the oxygen concentration or the furnace setpoint.
-
-
Gradual Oxygen Increase: As the rate of coke burning subsides (indicated by a stable or decreasing catalyst bed temperature), gradually increase the oxygen concentration in steps (e.g., to 5%, 10%, and finally up to 21% - dry air). Hold at each step until the temperature stabilizes.
-
Full Burn-off: Once the catalyst is under a steady flow of dry air at the target regeneration temperature (typically 450-550°C), maintain these conditions for 4-6 hours to ensure complete removal of all carbon deposits.[4] The optimal temperature depends on the catalyst's thermal stability.[5]
-
Final Inert Purge: After the burn-off period, switch the gas flow back to pure nitrogen and hold at the regeneration temperature for about 30 minutes to purge all remaining oxygen.
-
Cool Down: Cool the reactor down to the desired reaction temperature or to room temperature under a continuous nitrogen flow. The regenerated catalyst is now ready for use or storage under an inert atmosphere.
Experimental Protocol 2: Thermogravimetric Analysis (TGA) for Coke Quantification
Objective: To determine the amount of coke deposited on a spent catalyst.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 10-20 mg) of the spent catalyst into a TGA crucible.
-
Drying/Desorption Step: Heat the sample in the TGA under a nitrogen atmosphere from room temperature to approximately 200°C at a heating rate of 10-20°C/min. Hold at 200°C for 30-60 minutes to drive off moisture and any lightly adsorbed volatile compounds. The weight loss in this step is recorded but not attributed to coke.[6]
-
Coke Burn-off Step: After the drying step, switch the purge gas from nitrogen to air (or a synthetic air mixture).
-
Temperature Ramp: Heat the sample in the air atmosphere from 200°C to a final temperature of 800-900°C at a controlled rate (e.g., 10°C/min).
-
Data Analysis: The weight loss observed during the temperature ramp in the air atmosphere (typically between 400°C and 800°C) corresponds to the combustion of the coke deposits.[6] This weight loss is used to calculate the weight percentage of coke on the spent catalyst. The derivative of the weight loss curve (DTG) can provide information about the different types of coke present (i.e., "soft" vs. "hard" coke).[7][8]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of calcination conditions on the performance of Ni/MgO–Al2O3 catalysts in the steam reforming of biomass fast pyrolysis volatiles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Effects of calcination temperatures on the structure–activity relationship of Ni–La/Al2O3 catalysts for syngas methanation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate Catalysts [mdpi.com]
- 8. Coke Characterization and Re-Activation Energy Dynamics of Spent FCC Catalyst in the Catalytic Pyrolysis of Polyolefins [mdpi.com]
minimizing isomer formation during 1-dodecene synthesis
Technical Support Center: 1-Dodecene Synthesis
Welcome to the technical support center for this compound synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing isomer formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high purity?
A1: The most common industrial method for producing high-purity this compound is the oligomerization of ethylene.[1][2] This process involves the controlled chain growth of ethylene units to form linear alpha-olefins (LAOs), including this compound. Several catalyst systems are employed, with nickel-based catalysts being prominent, such as in the Shell Higher Olefin Process (SHOP).[2][3] Other systems utilize zirconium, chromium, or aluminum-based catalysts.[4][5] The key to achieving high purity is to use a catalyst system and reaction conditions that favor the formation of the terminal olefin (alpha-olefin) and minimize subsequent isomerization to internal olefins.
Q2: What causes the formation of isomers other than this compound in my reaction?
A2: The formation of isomers, such as 2-dodecene, 3-dodecene, and other internal olefins, is primarily due to the isomerization of the initially formed this compound. This isomerization is often catalyzed by acidic sites present on the catalyst or its support material.[6][7] Factors that promote isomer formation include high reaction temperatures, prolonged reaction times, and the use of catalysts with strong Brønsted or Lewis acidity.[6][8]
Q3: How does the choice of catalyst influence the selectivity for this compound?
A3: The catalyst system is a critical factor in determining the selectivity for this compound. Nickel-based homogeneous catalysts, often used in processes like SHOP, are known for producing a distribution of linear alpha-olefins with high selectivity for the terminal double bond.[2][3] Heterogeneous catalysts, such as nickel supported on silica-alumina, can also be effective, but the acidity of the support needs to be carefully controlled to prevent isomerization.[7][9] Chromium-based catalysts can be highly selective for specific oligomers, such as 1-hexene or 1-octene, and can be tailored for the co-oligomerization of ethylene with other olefins to produce specific longer-chain alpha-olefins.[10][11][12][13]
Q4: Can reaction conditions be modified to minimize isomer formation?
A4: Yes, optimizing reaction conditions is crucial for minimizing isomer formation. Lower reaction temperatures generally suppress the rate of isomerization relative to the rate of oligomerization, thus favoring the formation of this compound. Shorter residence times in the reactor also limit the opportunity for the product to isomerize. Additionally, maintaining the appropriate ethylene pressure and catalyst-to-cocatalyst ratio can enhance selectivity.
Q5: What is the role of a cocatalyst in this compound synthesis?
A5: In many catalytic systems for ethylene oligomerization, a cocatalyst, typically an organoaluminum compound like triethylaluminum (TEA) or methylaluminoxane (MAO), is used. The cocatalyst activates the primary transition metal catalyst, generating the active species for ethylene chain growth. The choice and concentration of the cocatalyst can influence the catalyst's activity, stability, and the molecular weight distribution of the resulting alpha-olefins.
Troubleshooting Guide: High Isomer Content
This guide provides a systematic approach to troubleshooting experiments where an undesirably high percentage of internal dodecene isomers is observed.
Problem: The final product contains a high concentration of 2-dodecene, 3-dodecene, and other internal isomers.
Step 1: Catalyst System Evaluation
-
Question: Is your catalyst or support inherently acidic?
-
Question: Has the catalyst been properly prepared and handled?
-
Action: Impurities or improper activation can lead to the formation of acidic sites or less selective catalytic species. Ensure that the catalyst is prepared according to established protocols and handled under an inert atmosphere to prevent contamination.
-
Step 2: Reaction Condition Optimization
-
Question: Is the reaction temperature too high?
-
Action: High temperatures can accelerate the rate of isomerization, which is often a thermodynamically favored process.[8] Attempt to lower the reaction temperature in increments to find a balance between an acceptable reaction rate and high selectivity for this compound.
-
-
Question: Is the reaction or residence time too long?
-
Action: The longer the this compound product is in contact with the catalyst, the greater the opportunity for isomerization. Reduce the reaction time or, in a flow system, increase the flow rate to shorten the residence time.
-
-
Question: Is the ethylene pressure optimal?
-
Action: Ethylene pressure can influence the rate of oligomerization. In some systems, higher ethylene pressure can favor chain growth over termination and isomerization. Investigate the effect of varying the ethylene pressure on your product distribution.
-
Step 3: Analysis of Raw Materials
-
Question: Are the starting materials (ethylene, solvent, cocatalyst) of sufficient purity?
-
Action: Impurities in the feed, such as water or other protic substances, can interact with the catalyst or cocatalyst to generate acidic species that promote isomerization. Ensure all reactants and the solvent are rigorously dried and purified.
-
Data Presentation
Table 1: Comparison of Catalyst Systems for Ethylene Oligomerization
| Catalyst System | Support/Ligand | Temperature (°C) | Pressure (bar) | This compound Selectivity (%) | Reference |
| Ni-based | α-Diimine | 50-70 | 10 | Part of C4-C20+ distribution | [5] |
| Ni-AlSBA-15 | SBA-15 | 150 | 35 | Dimerization focused | [4] |
| Cr-PNP | PNP Ligand | Varied | Varied | Focus on 1-hexene/1-octene | [10][11][12][13] |
| Ni/Si-Al | Silica-Alumina | 300 (activation) | 35 | Focus on C10+ fraction | [7] |
Note: Selectivity for this compound is often reported as part of a broader distribution of alpha-olefins. The data presented here is indicative of the types of catalyst systems used and the general focus of the reported research.
Experimental Protocols
Protocol 1: General Procedure for Ethylene Oligomerization to this compound
This protocol describes a general laboratory-scale procedure for the synthesis of this compound via ethylene oligomerization using a nickel-based catalyst system.
1. Reactor Preparation:
- A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet is used.
- The reactor is thoroughly cleaned, dried in an oven at >120 °C, and assembled while hot.
- The assembled reactor is purged with high-purity nitrogen or argon for at least one hour to ensure an inert atmosphere.
2. Catalyst Preparation and Injection:
- In a glovebox, the nickel catalyst precursor and any solid ligands are weighed into a catalyst injection tube.
- Anhydrous, deoxygenated solvent (e.g., toluene) is added to the injection tube to create a slurry.
- The cocatalyst (e.g., methylaluminoxane solution in toluene) is drawn into a syringe.
3. Reaction Execution:
- A known volume of anhydrous, deoxygenated solvent is transferred to the sealed reactor.
- The reactor is brought to the desired reaction temperature (e.g., 50-100 °C) and pressurized with ethylene to the desired pressure (e.g., 10-40 bar).
- The cocatalyst is injected into the reactor, followed by the catalyst slurry.
- The reaction is allowed to proceed for a set time, with ethylene being fed to the reactor to maintain a constant pressure.
4. Reaction Quenching and Product Isolation:
- After the desired reaction time, the ethylene feed is stopped, and the reactor is cooled in an ice bath.
- The excess pressure is carefully vented.
- The reaction is quenched by the slow addition of a small amount of an alcohol (e.g., ethanol or isopropanol), followed by acidified water.
- The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
- The solvent is removed by rotary evaporation.
5. Product Analysis:
- The crude product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and the percentage of this compound and its isomers.
- The product can be purified by fractional distillation to isolate this compound.
Visualizations
Caption: Experimental workflow for selective this compound synthesis.
Caption: Troubleshooting logic for high isomer formation.
References
- 1. ijeast.com [ijeast.com]
- 2. Oligomerization of ethylene to α-olefins: discovery and development of the shell higher olefin process (SHOP). | Semantic Scholar [semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Oligomerization of Ethylene to Produce Linear α-Olefins Using Heterogeneous Catalyst Prepared by Immobilization of α-Diiminenickel(II) Complex into Fluorotetrasilicic Mica Interlayer [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of an additional donor on decene formation in ethylene oligomerization catalyzed by a Cr/PCCP system: a combined experimental and DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
purification strategies for removing impurities from 1-dodecene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-dodecene. Below you will find information on identifying and removing common impurities, along with detailed experimental protocols and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically produced through the oligomerization of ethylene.[1][2] This process can lead to a range of impurities, including:
-
Other alpha-olefins: Shorter and longer chain alpha-olefins (e.g., C10, C14, C16) are common byproducts.[1][3]
-
Isomers of dodecene: The manufacturing process can produce isomers with internal double bonds.
-
Saturated hydrocarbons: Dodecane may be present from over-reduction or as a starting material impurity.
-
Polar compounds: Oxygenated hydrocarbons such as alcohols, aldehydes, ketones, and peroxides can form through auto-oxidation.[4][5] Water is also a common contaminant.[4][5][6]
-
Catalyst residues: Trace amounts of catalysts, such as triethylaluminum, may remain from the production process.[1]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of this compound. The choice of method depends on the suspected impurities and the required level of accuracy.
-
Gas Chromatography (GC): An effective method for quantifying volatile impurities and separating isomers.[7]
-
Quantitative ¹H NMR (qNMR): Provides structural information and can be used for accurate purity determination without the need for a specific reference standard for the analyte.[8]
-
Karl Fischer Titration: Specifically used for the quantification of water content.
-
Melting and Boiling Point Determination: A simple, though less precise, method to check for purity. Pure compounds have sharp melting and boiling points; impurities will broaden the range.[9]
Q3: What is the best general-purpose purification method for this compound?
A3: For general purification of this compound to remove other olefins and saturated hydrocarbons, fractional distillation under reduced pressure is a highly effective method.[10][11] This technique separates compounds based on differences in their boiling points.[11][12] For removal of polar impurities, passing the this compound through a column of activated alumina or silica gel is recommended.[4][13]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Water
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Problem: My this compound is cloudy or contains a separate aqueous layer, and my downstream reactions are failing.
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Cause: Water contamination from storage, handling, or as an impurity from the supplier.[3] Water is insoluble in this compound.[1][2][14]
-
Solution:
-
Drying Agents: For small-scale purification, use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[15][16]
-
Azeotropic Distillation: For larger quantities, water can be removed by azeotropic distillation with a suitable solvent like toluene.[16]
-
Adsorption: Passing the this compound through a column packed with activated alumina or molecular sieves is also effective for water removal.[4][17]
-
Issue 2: Peroxide Formation
-
Problem: My this compound tests positive for peroxides, which could initiate unwanted side reactions or pose a safety hazard.
-
Cause: Alkenes can react with atmospheric oxygen over time, especially when exposed to light and heat, to form peroxides.[18]
-
Solution:
-
Chemical Reduction: Wash the this compound with a 5% solution of sodium metabisulfite or ferrous sulfate to reduce the peroxides.[13][19]
-
Column Chromatography: Pass the solvent through a column of activated alumina.[13] Note that this concentrates the peroxides on the alumina, which should then be properly treated.[13][19]
-
Issue 3: Incomplete Separation of Close-Boiling Impurities via Distillation
-
Problem: After fractional distillation, GC analysis still shows the presence of impurities with similar boiling points to this compound (e.g., other C12 isomers).
-
Cause: The efficiency of the distillation column (number of theoretical plates) is insufficient for the separation.[10]
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[10][11]
-
Optimize Distillation Rate: A slower, more controlled distillation rate can improve separation.[11]
-
Argentation Chromatography: For separating isomers of unsaturated compounds, silver nitrate impregnated silica gel chromatography can be very effective.[10] The silver ions interact differently with various types of double bonds, allowing for separation.
-
Data Presentation
Table 1: Common Impurities in this compound and Recommended Purification Methods
| Impurity Type | Examples | Recommended Purification Method(s) |
| Other Olefins | 1-Decene, 1-Tetradecene | Fractional Distillation[10] |
| Alkane Impurities | Dodecane | Fractional Distillation[10] |
| Polar Impurities | Water, Alcohols, Aldehydes, Ketones | Adsorption (Activated Alumina, Silica Gel, Molecular Sieves)[4][5] |
| Peroxides | Alkyl hydroperoxides | Chemical Reduction (Ferrous Sulfate, Sodium Metabisulfite), Adsorption (Activated Alumina)[13][19] |
| Catalyst Residues | Organoaluminum compounds | Aqueous Wash, Adsorption (Silica Gel)[10] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently.
-
Allow the vapor to slowly rise through the fractionating column.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Collect the fraction that distills at the boiling point of this compound (213°C at atmospheric pressure). The boiling point will be lower under reduced pressure.[2]
-
-
Completion: Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive residues like peroxides.[19]
Protocol 2: Removal of Polar Impurities using an Alumina Plug
-
Column Preparation: Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a layer of sand, followed by a slurry of activated alumina in a non-polar solvent (e.g., hexane).
-
Sample Loading: Once the alumina has settled, add another layer of sand on top. Carefully add the this compound to the top of the column.
-
Elution: Elute the this compound through the column using a non-polar solvent or by applying gentle pressure with an inert gas. The polar impurities will be adsorbed by the alumina.[4]
-
Collection: Collect the purified this compound as it elutes from the column.
-
Solvent Removal: If a solvent was used for elution, remove it under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ineos.com [ineos.com]
- 4. chemical-catalysts-and-adsorbents.basf.com [chemical-catalysts-and-adsorbents.basf.com]
- 5. PETROTAT | Olefin Purification Adsorbents [petrotat.com]
- 6. Olefin Purification | MicroSorb Adsorbents [4l-ai.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. moravek.com [moravek.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. chembam.com [chembam.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. scent.vn [scent.vn]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. How To [chem.rochester.edu]
- 17. himtermosintez.com [himtermosintez.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. operations.ok.ubc.ca [operations.ok.ubc.ca]
impact of impurities in 1-dodecene on polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-dodecene polymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during polymerization experiments, with a focus on the impact of monomer impurities.
Frequently Asked Questions (FAQs)
Q1: My this compound polymerization failed (low yield, no polymer, or inconsistent results). What are the most common causes?
A1: Failed or inconsistent polymerization is most frequently traced back to impurities in the this compound monomer or reaction system. Catalysts used for olefin polymerization, such as Ziegler-Natta and metallocene systems, are extremely sensitive to polar compounds and other reactive species.
Common culprits include:
-
Water: Acts as a potent catalyst poison.
-
Oxygen and Peroxides: Oxygen can lead to the formation of peroxides in this compound, which can decompose into catalyst-poisoning aldehydes, ketones, and alcohols.[1]
-
Oxygenates: Alcohols, ketones, aldehydes, and ethers can deactivate the catalyst's active sites.[2][3] The poisoning power of these compounds often follows the order: alcohols > ketones > esters.[3]
-
Sulfur Compounds: Species like hydrogen sulfide (H₂S) and mercaptans can poison the catalyst.[4][5]
-
Other Olefins/Dienes: Isomers of this compound (internal olefins) are less reactive, and their presence can lower polymerization rates.[1] Dienes can also interfere with the polymerization chemistry.
-
Inhibitors: Commercial monomers contain inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage. These must be removed before use.
Q2: How do polar impurities like water and alcohols deactivate my catalyst?
A2: Polar impurities, which act as Lewis bases, deactivate the highly electrophilic (Lewis acidic) active centers of Ziegler-Natta and metallocene catalysts. For instance, water reacts with the alkylaluminum cocatalyst (e.g., Triethylaluminum - TEAL) and the active titanium or zirconium center, rendering them inactive for polymerization. Alcohols and other oxygenates react similarly, forming inactive metal-alkoxide species.[2][3] Even trace amounts of these polar compounds can significantly reduce catalyst efficiency and stereoselective performance.[2]
Q3: Can small amounts of impurities ever be beneficial?
A3: While generally considered poisons, some studies on Ziegler-Natta polymerization of other alpha-olefins like propylene have shown complex effects. For instance, one study found that increasing the water content in a MgCl₂-supported catalyst from 0.0 to 0.4 wt% actually increased the catalyst activity from approximately 3.5 to 4.6 kg of polymer per gram of catalyst. However, further increasing the water content to 1.0 wt% caused the activity to decrease sharply.[6][7] This suggests that trace amounts of certain compounds may, in specific systems, help in the formation or activation of catalytic sites, but exceeding an optimal level leads to the expected poisoning effect. This behavior is highly catalyst-specific and should not be assumed.
Q4: My polymer has a lower molecular weight than expected. What could be the cause?
A4: A lower-than-expected molecular weight is often a result of premature chain termination or an increased rate of chain transfer reactions.
-
Impurities: Many impurities that deactivate catalysts can also act as chain transfer agents, leading to shorter polymer chains.
-
Isomerization: If this compound isomerizes to internal olefins, these less reactive monomers can lead to lower molecular weight polymers.[1]
-
Hydrogen: If used as a chain transfer agent to control molecular weight, even small leaks in your system can lead to a dramatic reduction.
-
High Temperature: Higher polymerization temperatures generally lead to lower molecular weight due to increased rates of beta-hydride elimination (a common chain termination pathway).
Troubleshooting Guides
This section provides structured guidance for common polymerization problems.
Problem 1: Low or No Polymer Yield
If you experience a significant drop in catalyst productivity or a complete failure of the polymerization, follow this troubleshooting workflow.
Problem 2: Inconsistent Batch-to-Batch Results
Inconsistent results, such as varying yields or polymer properties (molecular weight, PDI), often point to subtle variations in reactant purity or experimental conditions.
Quantitative Data on Impurity Effects
Direct quantitative data for this compound is scarce in publicly available literature. However, studies on other alpha-olefins like propylene and 1-decene with Ziegler-Natta (ZN) catalysts provide valuable insights into the magnitude of these effects. The trends observed are generally applicable to this compound polymerization.
Table 1: Effect of Polar Impurities (Lewis Bases) on Catalyst Activity
This data is adapted from studies on propylene and 1-decene polymerization and illustrates the deactivating effect of common polar impurities.[3][8][9]
| Impurity Type | Example | Olefin | Catalyst System | Impurity/Catalyst Molar Ratio | Relative Catalyst Activity (%) |
| None | - | Propylene | TiCl₄/EB/MgCl₂ | 0 | 100 |
| Alcohol | Methanol | Propylene | TiCl₄/EB/MgCl₂ | 0.1 | ~62 |
| Ketone | Acetone | Propylene | TiCl₄/EB/MgCl₂ | 0.1 | ~78 |
| Ester | Ethyl Acetate | Propylene | TiCl₄/EB/MgCl₂ | 0.1 | ~95 |
| Internal Donor | Dibutyl Phthalate | 1-Decene | MgCl₂/TiCl₄ | - | ~45 (vs. no donor) |
| External Donor | DMPS* | 1-Decene | MgCl₂/TiCl₄ | - | ~12 (vs. no donor) |
*DMPS: Dimethoxydiphenylsilane
Table 2: Effect of Water Concentration on ZN Catalyst Productivity
This data is adapted from a study on propylene polymerization with a MgCl₂-supported ZN catalyst, showing the non-linear effect of water.[6][7]
| Water in Catalyst Support (wt%) | Catalyst Productivity (kg PP / g Cat·h) |
| 0.0 | ~3.5 |
| 0.2 | ~4.1 |
| 0.4 | ~4.6 (Peak) |
| 0.6 | ~3.8 |
| 0.8 | ~3.1 |
| 1.0 | ~2.5 |
Experimental Protocols
Protocol 1: Purification of this compound using Activated Alumina
This protocol describes the standard laboratory procedure for removing polar impurities (e.g., water, peroxides, inhibitors) from this compound prior to polymerization.
Materials:
-
This compound (commercial grade)
-
Activated Alumina (basic or neutral, Brockmann I, ~150 mesh), dried at 200°C under vacuum for at least 4 hours before use.
-
Glass chromatography column with a stopcock.
-
Glass wool.
-
Dry, nitrogen-purged collection flask (e.g., Schlenk flask).
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Column Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of N₂), place a small plug of glass wool at the bottom of the chromatography column.
-
Fill the column approximately two-thirds full with the pre-dried activated alumina.
-
Gently tap the column to ensure the alumina is well-packed without air channels.
-
-
Purification:
-
Carefully pour the commercial this compound onto the top of the alumina bed.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure.
-
Discard the first ~10% of the eluent, as it may contain residual moisture from the column.
-
Collect the purified this compound directly into the dry, nitrogen-purged collection flask.
-
-
Storage:
-
Seal the flask immediately under a positive pressure of inert gas.
-
Store the purified monomer over molecular sieves (3Å or 4Å, pre-activated) in a glovebox or sealed Schlenk flask. Use within a short period for best results.
-
Protocol 2: Impurity Profiling of this compound by GC-MS
This protocol provides a general framework for identifying and quantifying volatile and semi-volatile impurities in a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Consumables:
-
GC-MS System: Gas chromatograph with a mass selective detector.
-
Column: A non-polar or mid-polarity capillary column is typically suitable (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium (High purity, >99.999%).
-
Sample Vials: 2 mL GC vials with septa.
-
Solvent: High-purity hexane or similar non-polar solvent for dilution.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v). This prevents column and detector overload.
-
If available, prepare calibration standards for expected impurities (e.g., dodecanol, dodecanal, internal dodecene isomers) at various concentrations to enable quantification.
-
-
GC-MS Method Parameters (Example):
-
Inlet: Split/splitless injector. Set to 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze smaller peaks by comparing their mass spectra against a reference library (e.g., NIST) to tentatively identify impurities.
-
Quantify identified impurities by comparing their peak areas to those of the calibration standards. If standards are unavailable, semi-quantification can be done by assuming a response factor equal to that of the main component (area percent method), though this is less accurate.[10]
-
Visualizations
Catalyst Deactivation by Polar Impurities
The following diagram illustrates the mechanism by which a polar impurity, such as an alcohol (R-OH), deactivates a Ziegler-Natta catalyst active site.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of poisons for Ziegler Natta catalysts and effects on the production of polypropylene by gas chromatographic with simultaneous detection: Pulsed discharge helium ionization, mass spectrometry and flame ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Technical Support Center: Controlling Molecular Weight Distribution in Poly(1-dodecene)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight distribution (MWD) during the polymerization of 1-dodecene.
Frequently Asked Questions (FAQs)
Q1: What is Molecular Weight Distribution (MWD) and why is it important for poly(this compound)?
A1: Molecular Weight Distribution (MWD), often quantified by the Polydispersity Index (PDI = M_w/M_n), describes the range of different polymer chain lengths within a sample. A narrow MWD (PDI close to 1) indicates that the polymer chains are of similar length, leading to more uniform material properties. For applications in drug delivery and advanced materials, precise control over MWD is crucial as it influences the polymer's physical and mechanical properties, such as viscosity, crystallinity, and degradation rate.
Q2: Which catalyst systems are recommended for achieving a narrow MWD in this compound polymerization?
A2: Metallocene and other single-site catalysts are highly effective for producing poly(this compound) with a narrow MWD. Specific examples include:
-
Titanium-based catalysts: Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate systems have been shown to produce high molecular weight poly(this compound) with low PDI values.[1][2]
-
Zirconium-based catalysts: Systems like rac-Me₂Si(1-indenyl)₂ZrCl₂ activated with a cocatalyst such as triisobutylaluminum (AliBu₃) and a borate compound can also yield polymers with controlled MWD.[3]
The choice of catalyst and cocatalyst system is a critical factor in controlling the polymerization process.[4][5]
Q3: How do reaction temperature and time affect the MWD of poly(this compound)?
A3: Lowering the polymerization temperature generally leads to a narrower MWD (lower PDI).[1][2] This is because lower temperatures can reduce the rate of chain transfer and termination reactions relative to propagation, leading to more uniform chain growth. Extended reaction times can sometimes lead to broader MWDs if catalyst deactivation or side reactions occur.
Q4: What is the role of a cocatalyst or activator in controlling MWD?
A4: Cocatalysts, such as methylaluminoxane (MAO) or borate compounds in combination with aluminum alkyls, play a crucial role in activating the metallocene catalyst. The ratio of cocatalyst to catalyst can significantly impact the catalytic activity and the MWD of the resulting polymer. For instance, using a mixture of aluminum alkyls like AlⁱBu₃ and Al(n-C₈H₁₇)₃ can help in scavenging impurities and preventing catalyst deactivation, which contributes to achieving a narrower MWD.[1][2]
Troubleshooting Guide
Problem 1: The polydispersity index (PDI) of my poly(this compound) is too broad.
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst System | Switch to a single-site catalyst known for producing narrow MWD polymers, such as a metallocene catalyst. |
| High Polymerization Temperature | Decrease the reaction temperature. For some systems, temperatures as low as -50°C have been shown to yield polymers with a PDI of 1.16.[1] |
| Impure Monomer or Solvent | Ensure that the this compound monomer and the solvent (e.g., n-hexane, toluene) are thoroughly purified to remove any impurities that could interfere with the catalyst. |
| Incorrect Cocatalyst/Catalyst Ratio | Optimize the molar ratio of the cocatalyst/activator to the catalyst. Refer to literature for recommended ratios for your specific catalyst system. |
| Presence of Chain Transfer Agents | Unintentional chain transfer agents can broaden the MWD. Ensure all reagents and reaction vessels are clean and free of contaminants. |
Problem 2: The molecular weight (M_n or M_w) of my poly(this compound) is too low.
| Possible Cause | Suggested Solution |
| High Concentration of Chain Transfer Agent | If a chain transfer agent is being used, reduce its concentration. Hydrogen can act as a chain transfer agent in some systems.[3] |
| High Polymerization Temperature | Higher temperatures can increase the rate of chain transfer reactions, leading to lower molecular weight polymers. Lowering the temperature can help increase the molecular weight. |
| Low Monomer Concentration | Increase the initial concentration of the this compound monomer. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen or moisture. Use of a scavenger like Al(n-C₈H₁₇)₃ can also help.[1] |
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the molecular weight and PDI of poly(this compound) synthesized using the Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst system.
| Catalyst System | Temperature (°C) | Cocatalyst (Al/Ti ratio) | M_n (x 10⁵ g/mol ) | PDI (M_w/M_n) | Reference |
| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate | -30 | AlⁱBu₃/Al(n-C₈H₁₇)₃ (500) | 7.82 | 1.45 | [1][2] |
| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate | -40 | AlⁱBu₃/Al(n-C₈H₁₇)₃ (500) | 6.53 | 1.25 | [1][2] |
| Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate | -50 | AlⁱBu₃/Al(n-C₈H₁₇)₃ (500) | 5.26 | 1.16 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) with Narrow MWD using a Titanium-Based Catalyst
This protocol is based on the methods described for the polymerization of higher α-olefins using a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst.[1]
Materials:
-
This compound (DD)
-
n-hexane (anhydrous)
-
Triisobutylaluminum (AlⁱBu₃)
-
Tri-n-octylaluminum (Al(n-C₈H₁₇)₃)
-
Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) (Catalyst 1)
-
[Ph₃C][B(C₆F₅)₄] (Borate activator)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon. All manipulations should be carried out using Schlenk techniques under an inert atmosphere.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (30 mL) and n-hexane (30 mL).
-
Cocatalyst Addition: Add the prescribed amount of AlⁱBu₃ and Al(n-C₈H₁₇)₃ solution in n-hexane to the flask. The total Al/Ti molar ratio should be around 500.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -50°C) using a suitable cooling bath.
-
Catalyst Preparation: In a separate vial, pre-treat a toluene solution of Catalyst 1 with 2.0 equivalents of AlⁱBu₃ at the reaction temperature.
-
Initiation: Add the pre-treated catalyst solution to the monomer mixture. Start the polymerization by adding a prescribed amount of the borate activator solution in toluene.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 20 minutes) with vigorous stirring.
-
Termination: Quench the polymerization by adding a small amount of acidified methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
-
Characterization: Determine the molecular weight (M_n), weight-average molecular weight (M_w), and PDI (M_w/M_n) of the polymer using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of poly(this compound).
Caption: Troubleshooting logic for addressing broad MWD in this compound polymerization.
References
troubleshooting guide for 1-dodecene oligomerization processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 1-dodecene oligomerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound oligomerization?
A1: The most prevalent catalysts fall into a few main categories. Solid acid catalysts, such as Solid Phosphoric Acid (SPA) and various zeolites (e.g., HY, HZSM-5), are widely used in industrial processes.[1][2][3][4] Lewis acids, like aluminum chloride (AlCl₃) and boron trifluoride (BF₃), often used with a co-catalyst or promoter, are also common.[5] Additionally, supported bimetallic catalysts (e.g., Al-Ti on a porous support) and metallocene or Ziegler-Natta systems are employed for specific applications.[1][6][7]
Q2: What are the typical reaction conditions for this compound oligomerization?
A2: Reaction conditions are highly dependent on the catalyst system and desired product distribution. Generally, the process is conducted at elevated temperatures, ranging from 80°C to 210°C (353 K to 483 K), and pressures, with some processes operating up to 65 bar.[1][2][3][8] Reaction times can vary from a few hours to over 12 hours.[1][8]
Q3: How can I analyze the products of my oligomerization reaction?
A3: A common technique for detailed product characterization is two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), which can separate and identify various oligomers and isomers.[2][4] For determining the degree of branching in the oligomer products, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a valuable tool.[9]
Q4: What are the main safety precautions to consider when working with this compound?
A4: this compound is a combustible liquid and can form explosive mixtures with air at temperatures above its flash point (77°C).[10] It is also an irritant to the skin and eyes, and inhalation of vapors can be harmful.[10] It is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. The feedstock should be stored and handled under a dry, inert atmosphere (e.g., nitrogen) to prevent auto-oxidation and moisture contamination, which can create impurities that interfere with the reaction.[11]
Troubleshooting Guide
Issue 1: Low Conversion of this compound
Q: My this compound conversion rate is lower than expected. What are the potential causes and how can I address them?
A: Low conversion can stem from several factors related to reaction conditions and catalyst activity.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Temperature significantly influences reaction kinetics. For HY zeolite catalysts, increasing the temperature from 150°C (423 K) to 170°C (443 K) can substantially boost conversion.[1] However, excessively high temperatures can lead to unwanted side reactions. Systematically screen a range of temperatures to find the optimum for your specific catalyst system. |
| Insufficient Reaction Time | Oligomerization is not instantaneous. Conversion will increase with reaction time until equilibrium is approached or the catalyst deactivates.[1] Ensure your reaction is running long enough by analyzing samples at different time points to determine the reaction profile. |
| Catalyst Deactivation | The catalyst may have lost activity. See the "Catalyst Deactivation" section below for more details on causes and remedies. |
| Feedstock Impurities | Water or other impurities can act as poisons to the catalyst. Ensure the this compound is pure and dry, and that the reaction is carried out under an inert atmosphere.[11] |
| Low Catalyst Loading | The amount of active catalyst sites may be insufficient. Increasing the catalyst loading can lead to a higher conversion rate.[12] |
Issue 2: Poor Selectivity to Desired Oligomers
Q: The reaction is working, but I am not getting the desired distribution of dimers, trimers, or higher oligomers. How can I improve selectivity?
A: Product selectivity is a delicate balance of catalyst choice, reaction conditions, and feedstock.
| Potential Cause | Suggested Solution |
| Inappropriate Catalyst Type | The catalyst's properties, such as pore size and acidity, are critical. For instance, zeolites tend to produce more linear isomers, while SPA yields more branched products.[4] The structure of metallocene catalysts also significantly impacts the distribution of oligomers.[7] You may need to screen different types of catalysts to achieve the desired product. |
| Suboptimal Reaction Temperature | Temperature can shift the product distribution. For example, in a microwave-assisted process with a HY zeolite catalyst, the optimal temperature for dimer production was found to be around 170°C (443 K). Higher temperatures favored the conversion of dimers into trimers and heavier oligomers.[1] |
| Feedstock Composition | If using a mixed-olefin feed, the composition will affect the final product distribution. For example, adding propene to a butene feedstock can decrease the formation of highly branched olefins.[2] |
Issue 3: Catalyst Deactivation
Q: My reaction starts well, but the conversion rate drops over time, suggesting catalyst deactivation. What causes this and can the catalyst be regenerated?
A: Catalyst deactivation is a common problem in oligomerization, often caused by the deposition of carbonaceous materials, known as coke, on the catalyst surface.
| Potential Cause | Suggested Solution |
| Pore Blockage by Heavy Oligomers ("Soft Coke") | Large oligomer molecules can become trapped in the catalyst's pores, blocking access to active sites. This is a primary cause of deactivation, especially in microporous materials like some zeolites.[13] Using catalysts with larger pores can mitigate this issue.[14] |
| Formation of Polycyclic Aromatics ("Hard Coke") | At higher temperatures, more severe coking can occur through the formation of polycyclic aromatic compounds that are difficult to remove.[13] |
| Loss of Active Species | For some supported catalysts, the active components may leach from the support over time.[6] |
Catalyst Regeneration: For zeolite catalysts that have been deactivated by coking, regeneration is often possible. A common method is a thermal treatment involving calcination in air or an oxygen-containing atmosphere to burn off the deposited coke.[1] The specific temperature and duration of the calcination process will depend on the type of zeolite and the nature of the coke.
Experimental Protocols
General Protocol for this compound Oligomerization with a Supported AlCl₃ Catalyst
This protocol is a general guideline based on reported procedures.[8] Researchers should optimize the parameters for their specific equipment and objectives.
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Catalyst Preparation (if applicable):
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Activate the support material (e.g., gamma-alumina) by calcining at high temperature (e.g., 400-800°C).
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Under an inert atmosphere (e.g., nitrogen), dissolve anhydrous aluminum trichloride in a dry, inert solvent (e.g., dichloromethane).
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Add the activated support to the solution and stir to impregnate the support.
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Remove the solvent by vacuum drying to obtain the final catalyst.
-
-
Reaction Setup:
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Charge a suitable pressure reactor with the prepared catalyst and a dry solvent (e.g., n-hexane).
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Seal the reactor and purge thoroughly with an inert gas like nitrogen.
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Introduce the this compound feedstock into the reactor. The volume ratio of this compound to solvent can be varied, for example, between 3:8 and 4:1.[8]
-
-
Oligomerization Reaction:
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Heat the reactor to the desired temperature (e.g., 80-120°C) while stirring.
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Pressurize the reactor to the target pressure (e.g., 0.8-1.4 MPa).[8]
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Maintain these conditions for the desired reaction time (e.g., 4-6 hours). Monitor the reaction progress by taking aliquots for analysis if possible.
-
-
Work-up and Product Isolation:
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Cool the reactor to room temperature and carefully vent the pressure.
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Filter the reaction mixture to remove the solid catalyst.
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Remove the solvent by distillation under atmospheric pressure.
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Remove unreacted this compound and lighter oligomers (e.g., dimers) by vacuum distillation to isolate the desired higher oligomer product fraction.[8]
-
Data Presentation
Table 1: Effect of Reaction Temperature and Time on 1-Decene Conversion (HY Zeolite Catalyst)
Data derived from a microwave-assisted oligomerization study.[1]
| Temperature (°C) | Temperature (K) | Reaction Time (min) | 1-Decene Conversion (%) |
| 150 | 423 | >150 | ~58.5 |
| 170 | 443 | 180 | ~82.0 |
| 210 | 483 | 180 | ~80.0 |
Table 2: Product Distribution at Optimized Conditions (HY Zeolite Catalyst)
Conditions: 210°C (483 K), 150-180 minutes in a microwave-assisted system.[1]
| Product Fraction | Selectivity (%) |
| Dimer (C₂₄) | 54.2 |
| Trimer (C₃₆) | 22.3 |
| Heavier Products | 3.4 |
Visualizations
Troubleshooting Workflow for this compound Oligomerization
References
- 1. Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst [mdpi.com]
- 2. Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. OLIGOMERIZATION OF 1-DECENE WITH DIFFERENT STRUCTURE METALLOCENE CATALYSTS [sylzyhg.com]
- 8. US9248430B2 - Method for synthesis of 1-decene oligomer - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ineos.com [ineos.com]
- 12. researchgate.net [researchgate.net]
- 13. addi.ehu.eus [addi.ehu.eus]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1-Dodecene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-dodecene under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The primary stability concerns for this compound, a terminal olefin, are:
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Isomerization: The double bond can migrate from the alpha position (C1) to internal positions, forming various isomers (e.g., 2-dodecene, 3-dodecene). This is often catalyzed by acids or transition metals.[1]
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Oxidation: Exposure to air or other oxidants can lead to the formation of peroxides, aldehydes, ketones, and other oxygenated byproducts. This process can be accelerated by heat and light.
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Polymerization: Under certain conditions, such as the presence of catalysts or initiators, this compound can undergo polymerization.[2]
Q2: How can I prevent the isomerization of this compound during a reaction?
A2: To prevent isomerization, consider the following:
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Catalyst Selection: Choose catalysts that have low isomerization activity. For example, in hydroformylation, certain ligands can steer the reaction towards the desired product while minimizing isomerization.[3] Acidic catalysts like zeolites are known to promote isomerization.[1][4]
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Temperature Control: Lower reaction temperatures can reduce the rate of isomerization.[5]
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Reaction Time: Minimize the reaction time to reduce the exposure of this compound to conditions that favor isomerization.
Q3: What are the signs of this compound oxidation, and how can it be prevented?
A3: Signs of oxidation include a change in color, the formation of precipitates, and the presence of peroxides, which can be detected using peroxide test strips or titration methods. To prevent oxidation:
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Inert Atmosphere: Handle and store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]
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Antioxidant Addition: Add a suitable antioxidant, such as butylated hydroxytoluene (BHT), to inhibit the oxidation process.
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Storage Conditions: Store this compound in a cool, dark place away from heat and light, which can accelerate oxidation.[6]
Q4: How can I inhibit the polymerization of this compound?
A4: To inhibit polymerization:
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Avoid Initiators: Ensure that the reaction system is free from unintentional polymerization initiators.
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Use Inhibitors: For long-term storage or reactions prone to polymerization, consider adding a polymerization inhibitor. The choice of inhibitor will depend on the specific reaction conditions.
-
Temperature Control: Avoid excessive temperatures that can initiate thermal polymerization.
Troubleshooting Guides
Issue 1: Unexpected Isomers Detected in the Final Product
Problem: Analysis of the reaction mixture shows the presence of significant amounts of internal dodecene isomers (e.g., 2-dodecene, 3-dodecene) in addition to the expected product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic Catalyst or Support | Zeolites and other acidic catalysts can readily promote double bond migration.[1][4] Consider using a non-acidic catalyst or a catalyst with a support that has been neutralized. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for isomerization.[5][7] Attempt to lower the reaction temperature while maintaining an acceptable reaction rate. |
| Prolonged Reaction Time | The longer this compound is exposed to catalytic conditions, the more likely isomerization is to occur. Optimize the reaction time to achieve the desired conversion while minimizing isomer formation. |
| Metal-Catalyzed Isomerization | Some transition metal catalysts used for other transformations can also catalyze isomerization.[8] Screen different metal precursors and ligands to find a combination with higher selectivity for the desired reaction over isomerization. |
Issue 2: Low Product Yield and Presence of Oxygenated Impurities
Problem: The desired reaction has a low yield, and analysis reveals the presence of aldehydes, ketones, or peroxides.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | This compound can react with oxygen, especially in the presence of catalysts and heat, to form various oxygenated byproducts.[6] Ensure all solvents and reagents are deoxygenated and the reaction is performed under a strictly inert atmosphere (nitrogen or argon). |
| Peroxide Formation in Starting Material | This compound can form peroxides upon storage in the presence of air.[6] Test the starting material for peroxides. If present, they can be removed by passing the this compound through a column of activated alumina or by washing with a solution of ferrous sulfate. |
| Autoxidation During Reaction | The reaction conditions themselves may promote oxidation. The addition of a small amount of a radical scavenger or antioxidant, such as BHT, can help to suppress these side reactions. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Purity by GC-FID
Objective: To determine the purity of a this compound sample and quantify the presence of isomers.
Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID).
Methodology:
-
Column Selection: Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1, HP-5ms).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 60 °C for 10 minutes, then ramp at 5 °C/min to 150 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 2.1 mL/min.
-
Injection Volume: 0.5 µL with a split ratio of 100:1.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane) to a concentration within the linear range of the detector.
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Analysis: Inject the prepared sample and integrate the peak areas of this compound and any observed isomers. Purity can be calculated based on the area percent of the this compound peak relative to the total area of all hydrocarbon peaks. For more accurate quantification, a calibration curve can be generated using certified reference standards of this compound and its expected isomers.
Protocol 2: Addition of BHT as an Antioxidant to this compound
Objective: To add Butylated Hydroxytoluene (BHT) to this compound for enhanced oxidative stability during storage or reaction.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
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Inert atmosphere (Nitrogen or Argon)
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Clean, dry storage container
Procedure:
-
Determine Concentration: A typical concentration for BHT as an antioxidant is in the range of 100-500 ppm. Calculate the required mass of BHT for the volume of this compound to be stabilized.
-
Dissolution: Under a gentle stream of inert gas, add the calculated amount of BHT to the this compound in the storage container.
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Mixing: Gently swirl or stir the mixture until the BHT is completely dissolved. Avoid vigorous agitation that could introduce atmospheric oxygen.
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Storage: Tightly seal the container under a positive pressure of the inert gas and store in a cool, dark place.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective regulation of n-dodecane isomerization and cracking performance in Pt/beta catalysts via orientation control of Brønsted acid site distribution - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. NAO Frequently Asked Questions | Chevron Phillips Chemical [cpchem.com]
- 6. shell.com [shell.com]
- 7. mdpi.com [mdpi.com]
- 8. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Optimization of Solvent Systems for 1-Dodecene Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of solvent systems for reactions involving 1-dodecene.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity impact the rate and selectivity of my this compound reaction?
A1: Solvent polarity is a critical factor that can significantly influence reaction outcomes.[1]
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Reaction Rate: For polar reactions involving charged intermediates or transition states, polar solvents can increase the reaction rate by stabilizing these species.[1][2] Conversely, nonpolar reactions may be faster in nonpolar solvents where solvation effects are minimized.[1] In hydroformylation, for instance, polar solvents can sometimes lead to lower reaction rates because they solvate the reactants more effectively than the transition states.[3]
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Selectivity: The choice of solvent can alter the selectivity of a reaction. For example, in the hydroformylation of this compound, isomerization to internal olefins is a common side reaction.[4] The solvent system can be tuned to minimize this. The polarity can also affect the chemo- and regioselectivity by influencing how the substrate and catalyst interact.[5]
Q2: I am observing low conversion or yield in my this compound reaction. Could the solvent be the cause?
A2: Yes, the solvent system is a common contributor to low conversion and yield.[6][7]
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Poor Solubility: The reactants or catalyst may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. This compound itself is nonpolar and insoluble in water, preferring hydrocarbon solvents.[8][9]
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Catalyst Deactivation: Some solvents can coordinate to the catalyst's active site, inhibiting its activity. Impurities in the solvent, such as water or peroxides, can also poison the catalyst.[10] It is often recommended to use purified, deoxygenated solvents.[6][11]
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Gas Solubility (for reactions like hydroformylation): In reactions involving gaseous reactants like syngas (CO/H₂), the solvent's ability to dissolve these gases is crucial. The solubility of CO and H₂ can vary significantly between different solvents and solvent mixtures, directly impacting the reaction rate and equilibrium.[12][13]
Q3: What is a Thermomorphic Solvent System (TMS) and when should I consider using one for my this compound reaction?
A3: A Thermomorphic Solvent System (TMS) consists of two or more solvents that are miscible at one temperature (allowing for a homogeneous reaction) but form separate phases at another temperature (enabling easy separation of the product and catalyst).[4] This is particularly useful for homogeneously catalyzed reactions of this compound, such as hydroformylation, where recovery of the expensive catalyst is essential.[4][14] A common TMS for this compound hydroformylation uses a nonpolar solvent like decane (where the product is soluble) and a polar solvent like N,N-dimethylformamide (DMF) (where the catalyst is soluble).[4][14]
Q4: My reaction involves a catalyst that is difficult to separate from the product. How can solvent selection help?
A4: Besides using a TMS, solvent selection can facilitate separation in other ways.
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Liquid-Liquid Extraction: Choosing a solvent system where the catalyst has high solubility in one phase and the product has high solubility in another immiscible phase allows for simple extraction.
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Precipitation: It may be possible to select a solvent that dissolves the product but not the catalyst (or vice-versa), allowing for separation by filtration. A solvent that is unable to dissolve a kinetic product could cause it to precipitate, preventing it from reacting further.[5]
Q5: What are the key considerations when selecting a "green" or sustainable solvent for this compound reactions?
A5: Selecting a green solvent involves evaluating not just its performance but also its environmental, health, and safety (EHS) impact.[15][16] Key factors include:
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Toxicity and Safety: Avoid solvents that are carcinogenic, mutagenic, or developmentally toxic, such as DMF and some chlorinated solvents.[14][16][17]
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Environmental Impact: Consider factors like volatility (VOCs), biodegradability, and potential for ozone depletion.[9][16]
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Renewability: Favor bio-derived solvents where possible.[16]
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Process Efficiency: The chosen solvent should still allow for high reaction efficiency and easy recovery and recycling to minimize waste.[16] For example, ethyl acetate is considered a more sustainable alternative to toluene and DCM for some olefin metathesis reactions.[17]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Improper Solvent Choice: Reactants or catalyst may be insoluble. 2. Catalyst Inactivity: Solvent impurities (e.g., water, oxygen) may be poisoning the catalyst.[10] 3. Poor Gas Solubility: For gas-liquid reactions, the solvent may not dissolve enough of the gaseous reactant.[13] | 1. Screen a range of solvents with varying polarities. Check solubility of all components before starting the reaction. 2. Use high-purity, anhydrous, and degassed solvents.[11] Flame-dry glassware to remove moisture.[6] 3. For hydroformylation, consider solvents known to have good syngas solubility, or use a co-solvent system (e.g., decane/DMF).[12] |
| Formation of Side Products (e.g., Isomerization) | 1. Solvent-Promoted Side Reactions: The solvent may stabilize intermediates that lead to unwanted products.[4] 2. Reaction Temperature Too High: Higher temperatures can sometimes favor isomerization over the desired reaction. | 1. Change the solvent. For example, in hydroformylation, adjusting the polarity of the solvent system can help suppress the isomerization of this compound.[4] 2. Optimize the reaction temperature in conjunction with solvent choice. |
| Difficulty Separating Product from Catalyst | 1. Miscibility Issues: In biphasic systems, the solvent pair may not provide a clean separation. 2. Product Loss During Workup: The product may have some solubility in the aqueous layer during extraction.[18] | 1. For a TMS, carefully adjust the solvent ratio and separation temperature to optimize the miscibility gap.[4] 2. Test different extraction solvents. Check the aqueous layer for your product via TLC or another analytical method before discarding it.[18] |
| Reaction Stalls Before Completion | 1. Product Inhibition: The product may be coordinating to the catalyst and inhibiting its activity. 2. Change in Phase: The reaction mixture may become heterogeneous as the product is formed, limiting mass transfer. | 1. Choose a solvent in which the product is highly soluble and less likely to interact with the catalyst. 2. Select a solvent that maintains homogeneity throughout the reaction, or improve stirring to enhance mass transfer. |
| Inconsistent Results / Poor Reproducibility | 1. Variable Solvent Quality: Using solvents from different suppliers or of different grades can introduce varying levels of impurities.[7] 2. Atmospheric Contamination: Moisture or oxygen may be entering the reaction vessel.[7] | 1. Use solvents from a single, reliable source and of a consistent high-purity grade. Purifying solvents before use is a good practice.[6] 2. Ensure the reaction setup is properly sealed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Solvent Effects on this compound Hydroformylation Equilibrium
The following table summarizes the effect of solvent composition and temperature on the mole-fraction-based apparent equilibrium constant (Kₓ) for the hydroformylation of this compound. The reaction was performed using a Rh(CO)₂(acac) precatalyst with a BIPHEPHOS ligand.[13] A higher Kₓ value indicates a more favorable product equilibrium.
| Solvent System (w/w ratio) | Temperature (K) | Apparent Equilibrium Constant (Kₓ) (bar⁻¹) |
| Decane/DMF (80/20) | 368 | 0.05 |
| 378 | 0.03 | |
| 388 | 0.02 | |
| Decane/DMF (60/40) | 368 | 0.20 |
| 378 | 0.12 | |
| 388 | 0.07 | |
| Pure DMF (0/100) | 368 | 1.18 |
| 378 | 0.65 | |
| 388 | 0.38 | |
| Data synthesized from experimental results presented in studies on this compound hydroformylation.[12][13] |
The data clearly show that increasing the proportion of the polar solvent DMF significantly increases the apparent equilibrium constant, shifting the equilibrium towards the product side.[13] This effect is primarily attributed to the higher solubility of syngas (CO and H₂) in DMF compared to decane.[13]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in this compound Reactions
This protocol outlines a general method for screening various solvents to find the optimal system for a given this compound reaction (e.g., metathesis, hydroformylation, alkylation).
1. Preparation: a. Ensure all glassware is clean and oven-dried or flame-dried to remove moisture.[6] b. Obtain high-purity, anhydrous solvents. If necessary, purify and degas solvents using standard laboratory techniques (e.g., distillation, sparging with inert gas).[6]
2. Reaction Setup: a. In parallel reaction vials or flasks, each equipped with a stir bar, add the catalyst under an inert atmosphere (e.g., in a glovebox). b. In each vessel, add this compound and any other non-solvent reagents. c. Add the selected screening solvent to each vessel to achieve the desired concentration. Solvents to screen could include nonpolar (e.g., hexane, toluene), polar aprotic (e.g., THF, ethyl acetate, acetonitrile), and polar protic (e.g., isopropanol) options.[3][17]
3. Execution: a. Seal the reaction vessels and place them in a temperature-controlled heating block or oil bath. b. Begin stirring at a consistent rate for all reactions. c. If the reaction involves gaseous reagents (e.g., H₂, CO, ethylene), introduce the gas via a manifold or balloon. d. Monitor the reactions over time by taking small aliquots and analyzing them by a suitable technique (e.g., TLC, GC, ¹H NMR).
4. Analysis and Workup: a. Once the reactions have reached a set time point or completion, quench them appropriately. b. Perform a workup to isolate the crude product mixture. c. Analyze the crude mixture to determine the conversion of this compound and the yield of the desired product. d. Compare the results across all solvents to identify the optimal system based on conversion, yield, and selectivity.
Protocol 2: Hydroformylation of this compound in a Decane/DMF Thermomorphic System
This protocol describes a typical lab-scale batch hydroformylation reaction using a well-studied TMS for catalyst recycling.
1. Catalyst Preparation: a. In a glovebox, dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the phosphite ligand (e.g., BIPHEPHOS) in a small amount of the polar solvent (DMF). Allow it to stir to form the active catalyst complex.
2. Reaction Setup: a. To a high-pressure batch reactor, add the nonpolar solvent (decane), this compound, and an internal standard for GC analysis. b. Transfer the prepared catalyst solution from the glovebox to the reactor via a syringe under an inert atmosphere. c. Seal the reactor and purge it several times with syngas (CO/H₂, typically 1:1 molar ratio).
3. Reaction Execution: a. Pressurize the reactor to the desired pressure (e.g., 20-40 bar). b. Heat the reactor to the reaction temperature (e.g., 95-115°C), at which point the decane/DMF mixture should be a single homogeneous phase.[12] c. Maintain vigorous stirring and monitor the reaction progress by observing the pressure drop from gas consumption. Samples of the liquid phase can also be carefully taken for analysis.
4. Product Separation and Catalyst Recycling: a. After the reaction is complete, cool the reactor down to room temperature. b. Upon cooling, the solvent system will separate into two phases: a polar DMF phase containing the catalyst and a nonpolar decane phase containing the product (tridecanal) and unreacted olefin.[4] c. Carefully remove the upper, product-rich decane phase. The lower, catalyst-rich DMF phase can potentially be reused for a subsequent reaction. d. Isolate the product from the decane phase, typically by distillation.
Visualizations
Caption: A typical workflow for selecting an optimal solvent system.
Caption: Logical relationships between solvent properties and reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. qchem.com.qa [qchem.com.qa]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. Troubleshooting [chem.rochester.edu]
Technical Support Center: Strategies to Reduce By-product Formation in 1-Dodecene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in 1-dodecene synthesis, focusing on minimizing the formation of unwanted by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products generated during this compound synthesis?
The primary by-products in this compound synthesis, which is often achieved through the oligomerization of ethylene, are typically other isomers of dodecene (internal olefins), oligomers of higher or lower molecular weight (e.g., dimers, trimers), and branched olefin isomers.[1][2] The specific distribution of these by-products is highly dependent on the catalyst system and reaction conditions used.[2]
Q2: How does the choice of catalyst influence the formation of by-products?
Catalyst selection is critical for controlling selectivity. Heterogeneous catalysts like zeolites (e.g., Beta, MOR, FAU) are widely studied.[3] Their pore size and acidity can dictate the product distribution; for instance, large-cavity zeolites may lead to lower selectivity for the desired linear isomer.[3] Modifying catalysts, such as through desilication to create a more hierarchical pore structure, can improve the diffusivity of products and enhance selectivity towards the desired isomer.[3] Homogeneous catalysts, such as those based on nickel, titanium, or chromium, can also offer high selectivity but may present challenges in separation from the product.[1][4][5]
Q3: What is the general effect of reaction temperature on selectivity?
Typically, there is a trade-off between reaction rate and selectivity. Increasing the reaction temperature often increases the overall conversion of the starting material but may decrease the selectivity for this compound.[6] Higher temperatures can promote side reactions such as isomerization of the double bond from the alpha position to internal positions and can also lead to the formation of more highly branched isomers.[2][6]
Q4: Can impurities in the feedstock negatively impact the synthesis?
Yes, feedstock purity is crucial. The presence of impurities, particularly oxygenated organic compounds (e.g., alcohols, aldehydes, acids), can significantly decrease the lifetime and performance of the catalyst.[7] These compounds can act as poisons, deactivating the active sites of the catalyst and leading to lower conversion and potentially altered selectivity.
Troubleshooting Guide
Issue 1: High concentration of internal dodecene isomers (e.g., 2-dodecene, 3-dodecene).
-
Probable Cause:
-
High Reaction Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for double bond migration.[6]
-
Inappropriate Catalyst Acidity: Strong Brønsted or Lewis acid sites on the catalyst can facilitate the isomerization of the terminal double bond to more thermodynamically stable internal positions.[8]
-
Long Residence Time: Extended contact time between the product and the catalyst increases the probability of isomerization.
-
-
Recommended Solutions:
-
Optimize Temperature: Systematically lower the reaction temperature in increments while monitoring both conversion and isomer selectivity to find an optimal balance.[9]
-
Catalyst Modification: Select a catalyst with tailored acidity. For zeolites, this can be achieved by adjusting the Si/Al ratio or through post-synthetic treatments like desilication, which can improve selectivity.[3]
-
Adjust Flow Rate: In a continuous flow system, increasing the weight hourly space velocity (WHSV) can reduce the contact time, thereby minimizing isomerization.[3]
-
Issue 2: Significant formation of oligomers (e.g., C10, C14, C24).
-
Probable Cause:
-
Catalyst Type: Some catalytic systems, particularly those using strong Lewis acids like AlCl₃ or BF₃, are prone to promoting further oligomerization.[10][11]
-
High Catalyst Concentration: An excessive amount of catalyst can lead to uncontrolled and non-selective oligomerization.
-
Reaction Conditions: High temperatures and pressures can favor the formation of higher oligomers.[2]
-
-
Recommended Solutions:
-
Select a More Selective Catalyst: Employ catalysts known for high selectivity in ethylene oligomerization, such as specific chromium-based systems for trimerization or nickel-based systems used in processes like the Shell Higher Olefin Process (SHOP).[1][5]
-
Optimize Catalyst Loading: Reduce the catalyst-to-substrate ratio to disfavor the formation of higher molecular weight products.
-
Control Reaction Parameters: Maintain the lowest effective temperature and pressure that still achieve acceptable conversion rates.
-
Issue 3: Formation of highly branched isomers.
-
Probable Cause:
-
Catalyst System: Certain acidic catalysts, including solid phosphoric acid (SPA) and some zeolites, are known to produce a higher proportion of branched products.[2]
-
Feedstock Composition: The composition of the light olefin feedstock (e.g., presence of isobutene) can influence the degree of branching in the final product.[2]
-
-
Recommended Solutions:
-
Catalyst Selection: Choose catalysts that favor the formation of linear olefins.
-
Temperature Control: Higher temperatures can sometimes reduce the concentration of highly branched isomers due to thermodynamic effects.[2] Careful optimization is required as this may conflict with efforts to reduce double-bond isomerization.
-
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Conversion and Isomer Selectivity (Data derived from alkylation studies using this compound over beta zeolite, demonstrating the principle of temperature-dependent isomerization)
| Temperature (°C) | This compound Conversion (%) | Selectivity to 2-phenyl dodecane (%)* |
| 160 | 39.4 | 56.0 |
| 180 | 75.0 | 46.0 |
| 200 | 96.2 | 42.0 |
*Note: In this specific reaction, lower selectivity to the 2-phenyl isomer is correlated with increased isomerization of the this compound reactant before alkylation. This illustrates how higher temperatures promote isomerization. Data sourced from[6].
Table 2: Influence of Zeolite Type and Modification on Selectivity (Data derived from the alkylation of benzene with this compound, showing how catalyst structure impacts product distribution)
| Catalyst | Si/Al Ratio | This compound Conversion (%) | Selectivity to 2-LAB (%) |
| Parent MOR | 20 | ~85 | ~35 |
| Desilicated MOR | 20 | >95 | ~70 |
| Parent BEA | 24 | ~90 | ~35 |
| Desilicated BEA | 24 | >95 | ~35 |
*Note: LAB = Linear Alkylbenzene. The desired 2-LAB isomer is formed from this compound without isomerization. The significant increase in 2-LAB selectivity for the desilicated MOR catalyst highlights the impact of catalyst modification on minimizing side reactions. Data sourced from[3].
Experimental Protocols
Protocol 1: Catalyst Screening in a Continuous Flow Fixed-Bed Reactor
This protocol describes a general procedure for evaluating different catalysts and reaction conditions for this compound synthesis.
-
Reactor Setup: A continuous flow fixed-bed stainless-steel reactor is used. The catalyst bed is typically positioned in the center of the reactor, with inert packing material above and below.
-
Catalyst Activation: The catalyst (e.g., 0.5 g of zeolite) is loaded into the reactor. Prior to the reaction, the catalyst is activated in-situ by heating it under a flow of an inert gas (e.g., nitrogen) to a specific temperature (e.g., 450 °C) for several hours to remove moisture.
-
Reaction Execution:
-
The reactor is cooled to the desired reaction temperature (e.g., 140 °C) and pressurized with an inert gas (e.g., to 20 bar).[3]
-
The liquid feed, consisting of the reactants (e.g., ethylene in a suitable solvent, or a mixture for co-oligomerization), is introduced into the reactor using a high-pressure liquid pump at a defined weight hourly space velocity (WHSV), for example, 4 h⁻¹.[3]
-
The reaction is allowed to proceed for a set duration (e.g., 6 hours), with product samples collected periodically from the reactor outlet.[3]
-
-
Product Analysis: The collected liquid samples are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity for this compound and various by-products.
Protocol 2: Post-Synthesis Purification via Reduced Pressure Distillation
This method is used to separate the desired this compound from less volatile oligomers and catalyst residues.
-
Apparatus Assembly: Assemble a standard distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column) to improve separation efficiency, a condenser, a receiving flask, and a vacuum adapter.[12] Ensure all glass joints are properly sealed.[12]
-
Crude Product Charging: Charge the crude reaction mixture into the round-bottom flask, adding a stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Connect the apparatus to a vacuum pump via a cold trap. Slowly and carefully apply the vacuum to the system and allow the pressure to stabilize.[12]
-
Heating and Fraction Collection:
-
Begin gently heating the distillation flask using a heating mantle or oil bath.
-
Monitor the temperature at the head of the distillation column. Discard any initial low-boiling fractions.
-
Collect the fraction that distills at the boiling point of this compound at the given pressure (e.g., approx. 98-99 °C at 20 mmHg).
-
Higher-boiling fractions, containing oligomers, will remain in the distillation flask.
-
-
Shutdown: Once the this compound fraction has been collected, remove the heat source and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum.
Visual Guides
Caption: Troubleshooting workflow for by-product formation.
Caption: Experimental workflow for optimizing this compound selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. CA2418801C - Co-oligomerization of this compound and 1-decene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle: 1-Dodecene Versus 1-Decene in Polyalphaolefin (PAO) Synthesis
A comprehensive comparison of their performance, supported by experimental data, for researchers and scientists in lubricant and polymer development.
In the realm of high-performance synthetic lubricants, polyalphaolefins (PAOs) stand out for their exceptional properties, including high viscosity index (VI), low pour points, and excellent thermal stability. The choice of the alpha-olefin monomer is a critical determinant of the final properties of the PAO. Among the most common feedstocks are 1-decene and 1-dodecene. This guide provides an objective comparison of their performance in PAO synthesis, supported by experimental data, to aid researchers and scientists in selecting the optimal monomer for their specific applications.
Performance Comparison: Key Properties
The selection between this compound and 1-decene hinges on the desired balance of properties in the final PAO product. Generally, increasing the carbon chain length of the alpha-olefin feedstock leads to PAOs with a higher viscosity index, but also a higher pour point. However, PAOs derived from this compound can offer significant advantages in terms of volatility and fire safety.
Viscosity and Viscosity Index
The viscosity of a lubricant is a measure of its resistance to flow, while the viscosity index reflects how much the viscosity changes with temperature. A higher VI indicates a smaller change in viscosity over a wider temperature range, which is highly desirable for lubricants operating under variable temperature conditions.
As the chain length of the alpha-olefin increases, the resulting PAO typically exhibits a higher kinematic viscosity and viscosity index.[1] However, PAOs with similar kinematic viscosity can be produced from both 1-decene and this compound, as well as their mixtures, by controlling the degree of oligomerization.[2]
Low-Temperature Fluidity: Pour Point
The pour point is the lowest temperature at which a liquid will flow. For lubricants intended for use in cold climates, a low pour point is crucial. PAOs made from 1-decene generally exhibit lower pour points than those made from this compound. For instance, a PAO with a nominal viscosity of 4 cSt at 100°C made from 1-decene can have a pour point of less than -60°C.[3][4] In contrast, PAOs synthesized from this compound alone may have a higher pour point.[5] However, co-oligomerization of 1-decene and this compound can yield PAOs with both low pour points and other desirable properties.[3][6]
Volatility and Safety: Noack Volatility and Flash/Fire Points
Noack volatility is a measure of the evaporative loss of a lubricant at high temperatures. Lower volatility is advantageous as it leads to reduced oil consumption and emissions. PAOs derived from this compound consistently show lower Noack volatility compared to their 1-decene-based counterparts of similar viscosity.[7] This is a critical advantage in applications such as engine oils.
Furthermore, this compound-based PAOs exhibit higher flash and fire points, enhancing the safety of the lubricant in high-temperature applications.[7]
Quantitative Data Summary
The following tables summarize the key performance data for PAOs synthesized from 1-decene, this compound, and their mixtures, based on available experimental data.
Table 1: Comparison of PAO Properties Based on Monomer Feedstock
| Property | PAO from 1-Decene | PAO from this compound | PAO from 1-Decene/1-Dodecene Mixtures |
| Kinematic Viscosity @ 100°C | Can be tailored (e.g., 4-10 cSt) | Can be tailored (e.g., 4-10 cSt) | Can be tailored (e.g., 4-100 cSt)[2] |
| Viscosity Index (VI) | Good | Generally higher than 1-decene PAOs of similar viscosity[1] | Can be optimized based on monomer ratio[5] |
| Pour Point | Very low (e.g., < -60°C for 4 cSt)[3][4] | Higher than 1-decene PAOs (e.g., -36°C for C12 alone)[3] | Can be controlled; can achieve low pour points (e.g., -50°C to -60°C)[3][6] |
| Noack Volatility | Higher | Lower than 1-decene PAOs of similar viscosity[7] | Can be significantly reduced compared to pure 1-decene PAOs[4] |
| Flash Point / Fire Point | Lower | Higher than 1-decene PAOs of similar viscosity[7] | Improved over pure 1-decene PAOs |
Experimental Protocols
The synthesis of PAOs from this compound and 1-decene typically involves the catalytic oligomerization of the alpha-olefin followed by a hydrogenation step to saturate any remaining double bonds, thereby enhancing the thermal and oxidative stability of the final product.
General Oligomerization Procedure
A common method for PAO synthesis utilizes a Lewis acid catalyst, such as boron trifluoride (BF₃), often in the presence of a promoter like an alcohol.
Materials:
-
1-decene or this compound (or a mixture thereof)
-
Boron trifluoride (BF₃) gas
-
Promoter (e.g., 1-butanol, isopropanol)
-
Inert solvent (optional)
-
Quenching agent (e.g., water, aqueous sodium hydroxide)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
The alpha-olefin feedstock (1-decene, this compound, or a mixture) is charged into a pressure reactor.
-
The reactor is purged with an inert gas (e.g., nitrogen) to remove air and moisture.
-
The promoter (alcohol) is added to the reactor.
-
The reactor is cooled to the desired reaction temperature (e.g., 20-60°C).[6]
-
Boron trifluoride gas is introduced into the reactor to a specific pressure (e.g., 0.4 MPa).[8]
-
The reaction is allowed to proceed for a set period (e.g., 2 hours), with agitation to ensure proper mixing.[8]
-
After the reaction is complete, the catalyst is deactivated by adding a quenching agent.
-
The reaction mixture is washed, and the organic layer is separated and dried.
-
The unreacted monomer and lighter oligomers (dimers) are removed by vacuum distillation.
Hydrogenation
The resulting oligomer mixture is then hydrogenated to produce the final PAO.
Procedure:
-
The oligomer is charged into a high-pressure autoclave with a hydrogenation catalyst (e.g., nickel on a support).
-
The autoclave is purged with hydrogen gas.
-
The mixture is heated to the desired temperature (e.g., 150-200°C) under hydrogen pressure.
-
The reaction is monitored until the desired level of saturation is achieved.
-
The catalyst is removed by filtration to yield the final PAO product.
Visualizing the Process and Logic
To better understand the synthesis process and the relationship between monomer choice and PAO properties, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of polyalphaolefins (PAOs).
Caption: Relationship between alpha-olefin choice and key PAO properties.
Conclusion
The choice between this compound and 1-decene for PAO synthesis is a trade-off between different performance characteristics.
-
1-Decene is the preferred monomer when exceptionally low pour points are the primary requirement, making it ideal for lubricants in extreme cold-weather applications.
-
This compound offers significant advantages in terms of lower volatility and higher flash/fire points, which are critical for high-temperature applications like modern engine oils where reduced oil consumption and enhanced safety are paramount.
For many applications, a combination of 1-decene and this compound through co-oligomerization presents an optimal solution, allowing for the fine-tuning of PAO properties to achieve a desired balance of low-temperature fluidity, high viscosity index, and low volatility. Researchers and formulators should carefully consider the specific performance demands of their end-use application to make an informed decision on the most suitable alpha-olefin feedstock.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20060161034A1 - High viscosity PAOs based on 1-decene/1-dodecene - Google Patents [patents.google.com]
- 3. WO2007111775A1 - Low viscosity polyalphaolefin based on 1-decene and this compound - Google Patents [patents.google.com]
- 4. WO2002092729A1 - Copolymers of 1-decene and this compound as lubricants - Google Patents [patents.google.com]
- 5. US20070225533A1 - High viscosity polyalphaolefins based on 1-hexene, this compound and 1-tetradecene - Google Patents [patents.google.com]
- 6. CA2418801C - Co-oligomerization of this compound and 1-decene - Google Patents [patents.google.com]
- 7. Polyalphaolefins FAQ | Chevron Phillips Chemical [cpchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 1-Dodecene and 1-Octene as Comonomers in Polyethylene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a comonomer in the synthesis of linear low-density polyethylene (LLDPE) is a critical determinant of the final polymer's properties and performance. This guide provides an objective comparison of two common alpha-olefin comonomers, 1-octene and 1-dodecene, focusing on their influence on polymer characteristics. The information presented is supported by experimental data from peer-reviewed studies.
Executive Summary
Both 1-octene and this compound, when copolymerized with ethylene, act to disrupt the crystallinity of the polyethylene backbone, leading to lower density and modified mechanical and thermal properties compared to high-density polyethylene (HDPE). The primary distinction lies in the length of their alkyl side chains (hexyl for 1-octene and decyl for this compound), which has a significant impact on the resulting polymer's microstructure and macroscopic properties. Generally, the longer side chain of this compound leads to a more pronounced disruption of the main-chain crystallinity but can also introduce the potential for side-chain crystallization at higher incorporation levels.
Data Presentation: Performance Comparison
The following tables summarize the key performance differences between LLDPE synthesized with 1-octene versus this compound, based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in catalyst systems and polymerization conditions across different studies.
Table 1: Influence on Polymer Molecular Weight and Comonomer Incorporation
| Parameter | Ethylene/1-Octene Copolymers | Ethylene/1-Dodecene Copolymers | Key Observations |
| Catalyst Activity | Generally high with both Ziegler-Natta and metallocene catalysts. | Can be lower with traditional Ziegler-Natta catalysts, but high with specific metallocene catalysts.[1][2] | Catalyst selection is crucial for efficient incorporation of this compound.[2] |
| Comonomer Incorporation | Efficiently incorporated using various catalyst systems.[3] | Incorporation efficiency is highly dependent on the catalyst system.[2] | The reactivity of α-olefins can decrease with increasing chain length.[1] |
| Molecular Weight (Mw) | Typically ranges from 14.6 x 10³ to over 100 x 10³ g/mol depending on conditions.[1] | Can achieve high molecular weights (e.g., Mn = 1.38-1.97 x 10⁵ g/mol ) with suitable catalysts.[4] | Both comonomers can produce a wide range of molecular weights. |
| Molecular Weight Distribution (MWD) | Can be narrow with metallocene catalysts (Mw/Mn ≈ 2). | Can be narrow and unimodal with specific metallocene catalysts (Mw/Mn = 1.48-1.85).[4] | Metallocene catalysts generally offer better control over MWD for both comonomers. |
Table 2: Comparison of Thermal and Mechanical Properties
| Property | Ethylene/1-Octene Copolymers | Ethylene/1-Dodecene Copolymers | Key Observations |
| Crystallinity | Decreases with increasing 1-octene content.[1] | Decreases with increasing this compound content.[1] | Longer side chains of this compound can disrupt crystallinity more effectively at similar molar contents.[4] |
| Density | Decreases with increasing 1-octene content.[1] | Decreases with increasing this compound content.[1] | The type of comonomer does not have a strong influence on density, which is primarily dictated by the amount incorporated.[1] |
| Melting Temperature (Tm) | Decreases with increasing 1-octene content.[1] | Decreases with increasing this compound content. At high concentrations, a second Tm related to side-chain crystallization may appear.[5][6] | The potential for side-chain crystallization is a unique feature of long-chain α-olefins like this compound.[5][6] |
| Mechanical Properties | Good balance of toughness and flexibility. Blown films show high impact and tear strength.[7] | Expected to show significant impact on mechanical properties due to longer branches, though direct comparative data is less common. | Film properties such as impact and tear strength generally increase with the length of the comonomer.[7] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of ethylene/α-olefin copolymers.
Ethylene/1-Dodecene Copolymerization using a Metallocene Catalyst
This protocol is based on the methodology described for copolymerization with long-chain α-olefins.[5][8]
1. Catalyst System:
- Catalyst: CpTiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂) (Cp = C₅Me₅)
- Cocatalyst: Methylaluminoxane (MAO)
2. Polymerization Procedure:
- A temperature-controlled glass reactor is charged with toluene and the desired amount of this compound under an inert atmosphere (e.g., argon).
- The reactor is saturated with ethylene at a constant pressure.
- The polymerization is initiated by adding a solution of MAO in toluene, followed by the catalyst solution in toluene.
- The reaction is carried out for a specified time at a constant temperature and ethylene pressure.
- To ensure uniform copolymer composition, the reaction is terminated at low comonomer conversion (<10%).[8]
- The polymerization is quenched by adding acidic methanol.
- The resulting polymer is precipitated, washed with methanol, and dried under vacuum.
Characterization of Copolymers
1. Comonomer Content and Microstructure (¹³C NMR Spectroscopy):
- The copolymer sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene or 1,1,2,2-tetrachloroethane-d₂) at an elevated temperature.
- ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
- The comonomer content and distribution (e.g., monomer sequence distribution) are determined by integrating the characteristic resonance signals of the ethylene and comonomer units in the polymer backbone.
2. Molecular Weight and Molecular Weight Distribution (Gel Permeation Chromatography - GPC):
- The analysis is performed at high temperature (e.g., 140-150 °C) using a GPC instrument equipped with a refractive index detector.
- 1,2,4-trichlorobenzene is commonly used as the mobile phase.
- The instrument is calibrated using polystyrene or polyethylene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (MWD = Mw/Mn).
3. Thermal Properties (Differential Scanning Calorimetry - DSC):
- A small amount of the polymer sample is sealed in an aluminum pan.
- The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle might be:
- Heating from room temperature to 150-200 °C at a rate of 10 °C/min.
- Cooling to -50 °C at a rate of 10 °C/min.
- Second heating to 150-200 °C at a rate of 10 °C/min.
- The melting temperature (Tm) and enthalpy of fusion (ΔHf) are determined from the second heating scan. The degree of crystallinity is calculated from the enthalpy of fusion.
Mandatory Visualization
The following diagram illustrates the influence of selecting either 1-octene or this compound as a comonomer on the polymerization process and the resulting polymer properties.
Caption: Influence of 1-octene vs. This compound on polyethylene properties.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Copolymerization of ethylene and 1-octene catalyzed by a modified Ziegler-Natta catalyst [journal.buct.edu.cn]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. The Effects o Comonomer Type on the Blown Film Performance of LLDPE Resins Made Using a Metallocene Single-Site Catalyst - Paper, Film & Foil Converter [pffc-online.com]
- 8. Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination States [mdpi.com]
Performance Showdown: Surfactants from 1-Dodecene Versus Other Olefin Alternatives
A Comparative Guide for Researchers and Formulation Scientists
In the competitive landscape of surfactant technology, the performance characteristics of surfactants derived from different olefin feedstocks are a critical consideration for researchers and formulators in the pharmaceutical and chemical industries. This guide provides an objective comparison of the performance of surfactants derived from 1-dodecene, a C12 alpha-olefin, against those synthesized from other linear and internal olefins. The following analysis is supported by experimental data to aid in the selection of the most suitable surfactant for specific applications.
Key Performance Indicators: A Tabular Comparison
The efficacy of a surfactant is primarily determined by its ability to reduce surface and interfacial tension, form micelles, and stabilize foams and emulsions. The following tables summarize key quantitative data for alpha-olefin sulfonates (AOS) of varying chain lengths and provide a comparison with internal olefin sulfonates (IOS).
Table 1: Critical Micelle Concentration (CMC) and Surface Tension of Alpha-Olefin Sulfonates (AOS)
| Surfactant (AOS) | Olefin Source | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) |
| C12-AOS | This compound | ~2.15[1] | ~30-40[2] |
| C14-16 AOS | C14-C16 Alpha-Olefins | 0.60 - 0.65[2] | Not Specified |
| C14-18 AOS | C14-C18 Alpha-Olefins | 0.40[2] | Not Specified |
| C16-18 AOS | C16-C18 Alpha-Olefins | 0.20[2] | Not Specified |
Note: The CMC generally decreases as the alkyl chain length increases. Lower CMC values indicate that less surfactant is needed to reach the point of maximum surface tension reduction and micelle formation.
Table 2: Comparative Performance of Alpha-Olefin Sulfonates (AOS) vs. Internal Olefin Sulfonates (IOS)
| Performance Metric | Alpha-Olefin Sulfonates (AOS) | Internal Olefin Sulfonates (IOS) | Key Observations |
| Critical Micelle Concentration (CMC) | Generally lower | Higher[3] | Branching in IOS increases the concentration required for micelle formation. |
| Surface Tension Reduction | Effective | More effective at reducing surface tension[3] | The branched structure of IOS allows for a larger area per molecule at the air-water interface, leading to greater surface tension reduction. |
| Foaming Ability | Excellent[2][4] | Generally lower than AOS | The linear structure of AOS is more conducive to the formation of stable foam structures. |
| Foam Stability | Good[4] | Generally lower than AOS | Branching in the hydrocarbon chain of IOS can disrupt the packing of surfactant molecules at the air-water interface, leading to less stable foam. |
| Emulsification | Good | Not explicitly quantified in sources | - |
| Hard Water Tolerance | High[2][4] | Not explicitly quantified in sources | - |
Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of surfactant performance. Below are detailed methodologies for the key experiments cited in this guide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and the surface tension at the CMC (γCMC) are determined using a tensiometer, commonly employing the Wilhelmy plate or Du Noüy ring method.
Protocol:
-
Solution Preparation: A stock solution of the surfactant in deionized water is prepared. A series of dilutions are then made to obtain a range of concentrations.
-
Tensiometer Calibration: The tensiometer is calibrated according to the manufacturer's instructions.
-
Measurement: The surface tension of each solution is measured at a constant temperature (e.g., 25°C). For the Wilhelmy plate method, a platinum plate is immersed in the solution, and the force exerted on the plate by the surface tension is measured.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The point at which the surface tension becomes relatively constant with increasing concentration is identified as the CMC. This is typically determined by the intersection of the two linear portions of the plot.
Foamability and Foam Stability Assessment (Ross-Miles Method)
The Ross-Miles method is a standardized procedure for evaluating the foaming characteristics of surfactants.
Protocol:
-
Apparatus Setup: A specified volume of the surfactant solution is placed in a jacketed glass column with a receiver at the bottom.
-
Foam Generation: A specific volume of the same surfactant solution is dropped from a defined height through an orifice into the column, creating foam.
-
Initial Foam Height Measurement: The initial height of the foam generated is measured immediately after all the solution has been added.
-
Foam Stability Measurement: The height of the foam is recorded at specific time intervals (e.g., 1, 3, and 5 minutes) to assess its stability.
Emulsification Index (E24) Determination
The emulsification index provides a measure of a surfactant's ability to stabilize an oil-in-water emulsion.
Protocol:
-
Mixing: Equal volumes of the aqueous surfactant solution and a specific oil (e.g., a hydrocarbon like hexane or a relevant oil for the application) are combined in a graduated cylinder or test tube.
-
Emulsification: The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 2 minutes) to form an emulsion.
-
Observation: The emulsion is allowed to stand for 24 hours.
-
Calculation: After 24 hours, the height of the emulsified layer and the total height of the liquid are measured. The emulsification index (E24) is calculated using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
Visualizing the Process and Relationships
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the synthesis of alpha-olefin sulfonates and the relationship between olefin structure and surfactant performance.
Caption: Synthesis of Alpha-Olefin Sulfonates (AOS).
Caption: Olefin Structure and Surfactant Performance.
References
Comparative Kinetic Analysis of C10, C12, and C14 Alpha-Olefins in Key Industrial Reactions
A comprehensive kinetic investigation into the reactivity of C10 (1-decene), C12 (1-dodecene), and C14 (1-tetradecene) alpha-olefins reveals distinct reactivity trends across several pivotal industrial reactions, including polymerization, hydroformylation, and epoxidation. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and professionals in drug development and chemical synthesis. In general, a trend of decreasing reactivity with increasing carbon chain length is observed, attributed to steric hindrance and electronic effects.
Polymerization Kinetics
In the realm of Ziegler-Natta and metallocene-catalyzed polymerization, the reactivity of alpha-olefins is a critical parameter influencing polymer yield, molecular weight, and microstructure. A study on the homopolymerization of 1-decene, this compound, and 1-tetradecene using a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–[Ph₃C][B(C₆F₅)₄] catalyst system in the presence of an aluminum cocatalyst demonstrated a clear trend in catalytic activity.[1][2] The polymerization of 1-decene exhibited the highest activity, followed by this compound and then 1-tetradecene. This trend is consistent with the general observation that steric hindrance from the longer alkyl chains of the alpha-olefins can impede the coordination and insertion of the monomer into the growing polymer chain at the catalyst's active site.
Table 1: Comparative Polymerization Activity of C10, C12, and C14 Alpha-Olefins [1][2]
| Alpha-Olefin | Monomer | Catalytic Activity (kg-polymer/mol-Ti·h) |
| C10 | 1-Decene | 5860 |
| C12 | This compound | 4120 |
| C14 | 1-Tetradecene | Lower than C12 (exact value not specified) |
Reaction conditions: Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate catalyst with Al(n-C₈H₁₇)₃/AlⁱBu₃ cocatalyst in n-hexane at -30 °C.
A similar trend is observed in the copolymerization of ethylene with these long-chain alpha-olefins. Data from ethylene copolymerization with this compound and 1-tetradecene using a Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)–MAO catalyst system shows a lower incorporation of the longer-chain alpha-olefin, suggesting its lower reactivity compared to shorter-chain alpha-olefins under these conditions.
Hydroformylation Reactivity
Generally, for terminal olefins, the rate of hydroformylation tends to decrease slightly as the carbon chain length increases. This is attributed to the increased steric bulk of the alkyl chain, which can hinder the approach of the olefin to the metal catalyst's active site. Kinetic studies on the hydroformylation of this compound have been performed, but a direct comparison with 1-decene and 1-tetradecene under the same catalyst system and conditions is needed for a precise quantitative comparison. A study on the hydroformylation of 7-tetradecene, an internal olefin, provides kinetic parameters for a C14 olefin, though its reactivity is not directly comparable to the alpha-olefin isomers.
Epoxidation Reactivity
The epoxidation of alpha-olefins is a key transformation for producing valuable intermediates. The reactivity in this reaction is also observed to be dependent on the chain length of the olefin. A study comparing the epoxidation of different long-chain alpha-olefins indicated that the reaction becomes more challenging as the carbon chain length increases. This is likely due to increased steric hindrance affecting the accessibility of the double bond to the oxidizing agent. For instance, in one study, the conversion rate for the epoxidation of 1-decene was significantly higher than that of this compound under the same reaction conditions.
Table 2: Comparative Epoxidation Conversion of C10 and C12 Alpha-Olefins
| Alpha-Olefin | Monomer | Conversion (%) after 24h |
| C10 | 1-Decene | 94 |
| C12 | This compound | < 80 |
Reaction conditions: CaSnO₃-based catalyst, H₂O₂ as oxidant, 60 °C.
While specific kinetic data for 1-tetradecene epoxidation under the same comparative conditions were not found, the established trend suggests its reactivity would be lower than that of this compound.
Experimental Protocols
Polymerization of Alpha-Olefins with a Titanocene Catalyst
A representative experimental protocol for the polymerization of 1-decene, this compound, and 1-tetradecene is as follows[1][2]:
Materials:
-
Catalyst precursor: Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)
-
Cocatalyst: [Ph₃C][B(C₆F₅)₄]
-
Aluminum cocatalysts: Triisobutylaluminum (AlⁱBu₃) and Tri(n-octyl)aluminum (Al(n-C₈H₁₇)₃)
-
Solvent: Anhydrous n-hexane
-
Monomers: 1-decene, this compound, 1-tetradecene (purified and dried)
Procedure:
-
All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
In a dried glass reactor equipped with a magnetic stirrer, the desired amount of solvent (n-hexane) is introduced.
-
The reactor is cooled to the desired temperature (e.g., -30 °C).
-
The aluminum cocatalysts (a mixture of Al(n-C₈H₁₇)₃ and AlⁱBu₃) are added to the reactor.
-
The monomer (1-decene, this compound, or 1-tetradecene) is then added.
-
The polymerization is initiated by the addition of a solution of the catalyst precursor and the borate cocatalyst in n-hexane.
-
The reaction mixture is stirred for a specified time (e.g., 20 minutes).
-
The polymerization is quenched by the addition of methanol.
-
The polymer is precipitated, washed with methanol, and dried under vacuum to a constant weight.
-
The catalytic activity is calculated as kilograms of polymer produced per mole of titanium per hour.
Figure 1: General experimental workflow for the polymerization of alpha-olefins.
Disclaimer: This guide provides a summary of available data. For detailed kinetic modeling and analysis, consulting the primary literature is recommended. The reactivity of alpha-olefins can be significantly influenced by the specific catalyst system, reaction conditions, and the presence of impurities.
References
A Comparative Guide to the Validation of Analytical Methods for 1-Dodecene Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-dodecene purity. Accurate determination of purity is critical to ensure the quality, safety, and efficacy of pharmaceutical products and reliability in research. This document outlines key analytical techniques, their underlying principles, experimental protocols, and comparative performance data to aid in the selection of the most appropriate method for your specific needs.
Introduction to this compound and Purity Analysis
This compound (C₁₂H₂₄) is an alpha-olefin used as an intermediate in the synthesis of various organic compounds, including surfactants, lubricants, and polymers.[1] The presence of impurities, such as isomers, alkanes, water, and by-products from its synthesis, can significantly impact its reactivity and the quality of the final product. Therefore, robust and validated analytical methods are essential for accurate purity assessment.
Core Analytical Techniques for Purity Assessment
The primary methods for determining the purity of this compound include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration methods. Each technique offers distinct advantages and limitations in terms of specificity, sensitivity, and the nature of the impurities it can detect.
A general workflow for the analytical validation process is outlined below.
References
A Comparative Analysis of 1-Dodecene and Internal Dodecene Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Olefin Isomer Selection in Key Synthetic Transformations
In the realm of industrial and pharmaceutical synthesis, the choice of olefin feedstock is a critical determinant of reaction efficiency, product selectivity, and overall process economics. Dodecenes, with their twelve-carbon backbone, are versatile building blocks for a wide array of chemical products, including detergents, lubricants, and plasticizers. This guide provides a comprehensive comparative analysis of 1-dodecene, an alpha-olefin, and its internal isomers in two pivotal synthetic applications: hydroformylation and Friedel-Crafts alkylation. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound consistently demonstrates superior performance in terms of reaction rate and selectivity for linear products in both hydroformylation and alkylation reactions. This heightened reactivity is attributed to the terminal position of the double bond, which is sterically more accessible and electronically predisposed to electrophilic and catalytic attack. Internal dodecene isomers are generally less reactive and tend to yield a more complex mixture of branched products. However, with the advent of sophisticated catalyst systems capable of tandem isomerization-hydroformylation, internal olefins can be guided towards the formation of linear products, albeit typically with lower efficiency than their alpha-olefin counterparts.
Hydroformylation: The Pursuit of Linear Aldehydes
Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry, converting olefins into valuable aldehydes. For many applications, particularly in the synthesis of detergents and plasticizers, the linear aldehyde is the desired product due to its superior biodegradability and performance characteristics.
Performance Comparison
The reactivity of dodecene isomers in hydroformylation is heavily dependent on the position of the double bond. This compound readily undergoes hydroformylation to produce a high proportion of the linear tridecanal.[1][2] In contrast, internal dodecenes are less reactive and their hydroformylation leads to a mixture of branched aldehydes.[3][4] Modern catalyst systems, particularly those based on rhodium with specialized phosphine ligands, can facilitate the isomerization of internal olefins to the terminal position, followed by hydroformylation to the linear aldehyde. This tandem isomerization-hydroformylation approach is a significant advancement, yet the overall efficiency and selectivity often remain lower than when starting with this compound.[4][5]
| Reactant | Catalyst System | Temperature (°C) | Pressure (bar) | n:iso Ratio (linear:branched) | Conversion (%) | Reference |
| This compound | Rhodium/Sulfoxantphos in microemulsion | - | - | 98:2 | ~60 (after 24h) | [2] |
| This compound | Rhodium/Biphephos | 95-135 | - | High | High | [4] |
| Internal Dodecenes | Cobalt-based | 183-185 | 85 (syngas) | 89:11 (for the corresponding alcohol) | 87 | [3] |
| Internal Decenes | Rhodium/Biphephos (tandem isomerization-hydroformylation) | 135 | - | High selectivity for linear aldehyde from internal olefin mixture | - | [4][5] |
Note: Direct comparative data under identical conditions is scarce. The table presents data from different studies to illustrate the general performance trends.
Experimental Protocol: Hydroformylation of this compound
This protocol is a representative example for the hydroformylation of this compound using a rhodium-based catalyst in a multiphase system, which allows for efficient catalyst recycling.
Materials:
-
This compound
-
Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂] (catalyst precursor)
-
Sulfoxantphos (ligand)
-
Non-ionic surfactant (e.g., Marlipal 24/70)
-
Deionized water
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, sampling valve, and temperature and pressure controls.
Procedure:
-
Catalyst Solution Preparation: In a separate vessel, dissolve the rhodium precursor and the sulfoxantphos ligand in a mixture of deionized water and the non-ionic surfactant. The ligand-to-metal ratio is a critical parameter and should be optimized for the specific system.
-
Reactor Charging: Charge the autoclave with the catalyst solution and this compound.
-
Inerting: Purge the reactor several times with nitrogen to remove any oxygen.
-
Pressurization and Heating: Pressurize the reactor with syngas to the desired pressure and heat the mixture to the reaction temperature with vigorous stirring.
-
Reaction: Maintain the reaction at a constant temperature and pressure. The progress of the reaction can be monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the selectivity towards the linear and branched aldehydes.
-
Cooling and Depressurization: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess syngas.
-
Phase Separation and Product Isolation: The reaction mixture will separate into an aqueous catalyst phase and an organic product phase. The organic layer containing the aldehydes can be separated by decantation. The aqueous catalyst phase can be recycled for subsequent reactions.
Reaction Pathway: Hydroformylation
Caption: Hydroformylation pathways for this compound and internal dodecenes.
Friedel-Crafts Alkylation: Crafting Linear Alkylbenzenes
The alkylation of benzene with long-chain olefins is a major industrial process for the production of linear alkylbenzenes (LABs), which are precursors to the widely used biodegradable detergents, linear alkylbenzene sulfonates (LAS). The position of the phenyl group on the alkyl chain significantly impacts the properties of the resulting surfactant, with the 2-phenyl isomer being the most desirable.
Performance Comparison
Similar to hydroformylation, this compound is the preferred feedstock for LAB synthesis. Alkylation of benzene with this compound, typically using solid acid catalysts like zeolites, yields a higher selectivity towards the desired 2-phenyldodecane isomer.[6][7] Internal dodecene isomers can also be used, but they tend to produce a broader distribution of phenylalkane isomers and may lead to faster catalyst deactivation. The use of shape-selective zeolites can influence the product distribution, but starting with the alpha-olefin generally provides better control over the desired isomer formation.
| Reactant | Catalyst | Temperature (°C) | Benzene:Dodecene Molar Ratio | 2-Phenyldodecane Selectivity (%) | This compound Conversion (%) | Reference |
| This compound | Desilicated MOR Zeolite | 140 | 6 | 70 | High | [6] |
| This compound | H-Mordenite | 140 | 7-10 | 78.2 | 63.8 - 100 | [8] |
| This compound | Y Zeolite | - | - | Lower than Mordenite | - | [9] |
| Internal Dodecenes | Zeolite β | - | - | Lower selectivity for 2-isomer, higher heavy alkylate formation | - |
Experimental Protocol: Alkylation of Benzene with this compound
This protocol describes a typical procedure for the liquid-phase alkylation of benzene with this compound over a solid acid catalyst.
Materials:
-
Benzene (anhydrous)
-
This compound
-
Solid acid catalyst (e.g., H-Mordenite, Zeolite β)
-
Nitrogen gas
-
Stirred batch reactor or a fixed-bed flow reactor.
Procedure (Batch Reactor):
-
Catalyst Activation: Activate the solid acid catalyst by heating it under a flow of dry nitrogen or air at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reactor Charging: Charge the reactor with the activated catalyst and anhydrous benzene.
-
Inerting: Purge the reactor with nitrogen.
-
Heating: Heat the mixture to the desired reaction temperature with stirring.
-
Reactant Addition: Add this compound to the reactor, either all at once or gradually over a period of time.
-
Reaction: Maintain the reaction at the set temperature and pressure. Monitor the reaction progress by taking samples and analyzing them by GC for the conversion of this compound and the distribution of phenyldodecane isomers.
-
Cooling and Catalyst Separation: After the reaction is complete, cool the reactor to room temperature. The solid catalyst can be separated by filtration.
-
Product Isolation: The excess benzene can be removed from the product mixture by distillation to yield the linear alkylbenzene product.
Reaction Pathway: Friedel-Crafts Alkylation
Caption: Friedel-Crafts alkylation pathways for dodecene isomers.
Conclusion
The selection between this compound and its internal isomers for a given synthesis is a trade-off between reactivity, selectivity, and feedstock cost. For applications demanding high linearity, such as in the production of biodegradable detergents, this compound is the unequivocally superior choice, leading to higher yields of the desired linear products and simplifying downstream processing. While advancements in catalysis have opened avenues for the utilization of less expensive internal olefin feedstocks through tandem isomerization-functionalization reactions, these processes often require more stringent conditions and can result in a less favorable product distribution. This guide provides the foundational knowledge and experimental context for researchers to navigate these choices and optimize their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Benzene Allkylation with this compound over Y Zeolite | Semantic Scholar [semanticscholar.org]
A Comparative Guide to 1-Dodecene-Based Lubricants and Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of lubricants derived from 1-dodecene against established commercial synthetic lubricant standards. The information presented is intended to assist researchers and professionals in making informed decisions for their specific applications, supported by experimental data and detailed methodologies.
Executive Summary
Lubricants based on this compound, a C12 alpha-olefin, are primarily polyalphaolefin (PAO) synthetic base oils. These PAOs are known for their excellent properties, including high viscosity index (VI), superior low-temperature fluidity, and low volatility.[1] This guide benchmarks a representative this compound-based PAO against common commercial synthetic engine oils, which are typically formulated using API Group III (hydrocracked mineral oils) or Group IV (PAO) base stocks, along with additive packages. While fully formulated lubricants' performance is a combination of base oil and additives, this comparison of key physical and chemical properties provides valuable insight into the foundational characteristics of these lubricant types.
Data Presentation: Performance Benchmark
The following tables summarize key performance indicators for a representative this compound-based PAO and several widely recognized commercial synthetic lubricants.
Table 1: Physical and Chemical Properties of Base Oils
| Property | This compound Based PAO (4 cSt) | Group III Base Oil (4 cSt) | Test Method |
| Kinematic Viscosity @ 100°C, cSt | 3.8[2] | 4.0 - 4.5[3] | ASTM D445 |
| Kinematic Viscosity @ 40°C, cSt | 16.8[2] | ~18-22 (calculated) | ASTM D445 |
| Viscosity Index | 124[2] | >120[4] | ASTM D2270 |
| Pour Point, °C | -69[2] | -12[4] | ASTM D97 / D5950 |
| Noack Volatility, wt% | 13.6[2] | <18[4] | ASTM D5800 |
| Flash Point (COC), °C | 222[2] | >200[4] | ASTM D92 |
Table 2: Performance Characteristics of Commercial Lubricants
| Property | Mobil 1™ 0W-20 | Shell Helix Ultra 5W-40 | Castrol EDGE 5W-30 | Test Method |
| SAE Viscosity Grade | 0W-20 | 5W-40 | 5W-30 | SAE J300 |
| Kinematic Viscosity @ 100°C, cSt | 8.7[5] | 13.1 | 12.0[6] | ASTM D445 |
| Kinematic Viscosity @ 40°C, cSt | 44.8[5] | 75.6 | 70[6] | ASTM D445 |
| Viscosity Index | 173[5] | 172 | 169[6] | ASTM D2270 |
| Pour Point, °C | -48[7] | -39 | -42[6] | ASTM D97 |
| Flash Point, °C | 224[5] | 215 | 202[6] | ASTM D92 |
| Sulphated Ash, % wt | 0.8[5] | 1.10 | 0.64[6] | ASTM D874 |
Note: Data for commercial lubricants is based on their respective technical data sheets and represents the performance of the fully formulated product, not just the base oil.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are crucial for result interpretation and replication.
1. Kinematic Viscosity (ASTM D445) This test method determines the time for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer. For lubricants, this is typically measured at 40°C and 100°C.
2. Viscosity Index (ASTM D2270) The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil. A higher VI signifies a smaller decrease in viscosity with increasing temperature. It is calculated from the kinematic viscosities at 40°C and 100°C.
3. Pour Point (ASTM D97 / D5950) The pour point is the lowest temperature at which a lubricant will continue to flow when cooled under specified conditions. The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.
4. Noack Volatility (ASTM D5800) This test method measures the evaporation loss of lubricating oils. A sample is heated at a constant temperature for a specified time while a constant flow of air is passed over it. The loss in mass of the oil is determined and reported as a percentage. Lower volatility is desirable for lubricant stability and reduced oil consumption.[8]
5. Flash Point (Cleveland Open Cup - COC) (ASTM D92) The flash point is the lowest temperature at which vapors from the lubricant will ignite when a small flame is passed over the surface. It is a measure of the fire hazard of a lubricating oil.
6. Oxidation Stability (Rotating Pressure Vessel Oxidation Test - RPVOT) (ASTM D2272) This test evaluates the resistance of a lubricant to oxidation under accelerated conditions. The oil sample, in the presence of water and a copper catalyst, is placed in a pressurized vessel with oxygen and rotated at a high temperature.[9][10] The time until a specified pressure drop occurs is measured, indicating the oil's oxidation stability. PAO-based lubricants generally exhibit outstanding oxidative stability.[10]
7. Tribological Properties (Four-Ball Method) (ASTM D4172 & D2783) These tests evaluate a lubricant's anti-wear and extreme pressure (EP) properties.
-
ASTM D4172 (Wear Preventive Characteristics): Three steel balls are clamped together and covered with the lubricant. A fourth ball is pressed against them with a specified load and rotated at a given speed for a set time and temperature. The average scar diameter on the three lower balls is measured. A smaller scar indicates better wear protection.
-
ASTM D2783 (Extreme-Pressure Properties): This test is similar but involves a series of short-duration runs with increasing loads until welding of the balls occurs, indicating the ultimate load-carrying capacity of the lubricant.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in lubricant benchmarking.
Caption: Experimental workflow for lubricant performance benchmarking.
Caption: Relationship between raw materials and final lubricant products.
References
- 1. cpchem.com [cpchem.com]
- 2. Synfluid® PAO 4 cSt | Chevron Phillips Chemical [cpchem.com]
- 3. adcolube.com [adcolube.com]
- 4. lubrex.net [lubrex.net]
- 5. hascooil.com [hascooil.com]
- 6. msdspds.castrol.com [msdspds.castrol.com]
- 7. Mobil 1™ 0W-20 [mobil.com]
- 8. kcklubricants.com.au [kcklubricants.com.au]
- 9. cpchem.com [cpchem.com]
- 10. Cover Story [stle.org]
comparative study of different catalyst systems for 1-dodecene polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of 1-dodecene, a long-chain alpha-olefin, yields poly(this compound), a polymer with applications in synthetic lubricants, viscosity modifiers, and other specialty materials. The choice of catalyst system is paramount as it dictates the polymer's microstructure, molecular weight, and ultimately, its physical properties. This guide provides a comparative overview of three major classes of catalysts used for this compound polymerization: Ziegler-Natta, metallocene, and post-metallocene systems.
At a Glance: Performance Comparison of Catalyst Systems
The following table summarizes typical performance data for the different catalyst systems in the polymerization of higher alpha-olefins. It is important to note that direct comparison is challenging as reaction conditions and the specific monomer can vary between studies.
| Catalyst System | Catalyst Example | Monomer | Catalytic Activity (kg polymer/mol-cat·h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Key Features |
| Ziegler-Natta | MgCl₂/TiCl₄/TEAL | 1-Decene | Moderate | High | Broad ( > 2) | Heterogeneous, multi-site catalyst; produces polymers with broad molecular weight distribution. |
| Metallocene | Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate | This compound | High | High (up to ~782,000) | Narrow (~1.1 - 2.0) | Homogeneous, single-site catalyst; allows for precise control over polymer architecture. |
| Post-Metallocene | Phenoxy-imine Ti or V complexes | 1-Octene | Moderate to High | Variable | Variable | Homogeneous, single-site catalyst; offers a wide range of tunable ligand structures. |
In-Depth Catalyst System Analysis
Ziegler-Natta Catalysts
Ziegler-Natta catalysts are heterogeneous systems, typically based on titanium compounds supported on magnesium chloride and activated by an organoaluminum co-catalyst like triethylaluminum (TEAL).[1] These were the pioneering catalysts in olefin polymerization and are still widely used in industrial processes due to their robustness and cost-effectiveness.
Advantages:
-
High activity for a range of alpha-olefins.
-
Produce polymers with high molecular weight.
-
Relatively low cost and well-established technology.
Disadvantages:
-
Multi-site nature leads to polymers with a broad molecular weight distribution (PDI > 2), which can be undesirable for applications requiring uniform polymer chains.[2]
-
Lower control over polymer microstructure (e.g., stereoregularity) compared to single-site catalysts.
-
The heterogeneous nature can make mechanistic studies more complex.
Metallocene Catalysts
Metallocene catalysts are organometallic compounds characterized by a transition metal (commonly titanium or zirconium) sandwiched between two cyclopentadienyl-based ligands.[2] They are homogeneous, single-site catalysts, meaning that all active sites are structurally identical. This uniformity allows for a high degree of control over the polymerization process.
Advantages:
-
Produce polymers with a narrow molecular weight distribution (PDI ≈ 2), leading to more uniform material properties.[2]
-
The ability to tailor the ligand structure allows for precise control over polymer tacticity and comonomer incorporation.[2]
-
High catalytic activities can be achieved.
Disadvantages:
-
Can be more sensitive to impurities compared to Ziegler-Natta catalysts.
-
The synthesis of metallocene complexes can be more complex and costly.
Post-Metallocene Catalysts
Post-metallocene catalysts represent a broad class of single-site catalysts that do not have the classic metallocene sandwich structure.[3] These systems often feature late transition metals and a variety of chelating ligands, such as phenoxy-imines or pyridyl-amides.[3] They were developed to overcome some of the limitations of metallocenes and to provide access to new polymer architectures.
Advantages:
-
Highly tunable ligand frameworks allow for a wide range of catalytic properties and polymer microstructures.[3]
-
Some systems exhibit tolerance to polar functional groups, opening up possibilities for the synthesis of functionalized polyolefins.
-
Can exhibit high catalytic activities.
Disadvantages:
-
The performance is highly dependent on the specific ligand and metal combination.
-
Some post-metallocene catalysts may have lower thermal stability compared to traditional systems.
Experimental Workflow and Protocols
The general workflow for this compound polymerization involves several key steps, from catalyst preparation to polymer characterization.
Caption: General experimental workflow for this compound polymerization.
Detailed Experimental Protocols
1. Ziegler-Natta System (Adapted from 1-Decene Polymerization)
-
Catalyst System: MgCl₂-supported TiCl₄ catalyst activated with triethylaluminum (TEAL).
-
Reactor Setup: A glass reactor is charged with a heptane solution of 1-decene under a nitrogen atmosphere.
-
Catalyst Activation and Polymerization: The desired amount of TEAL is added to the reactor, followed by the Ziegler-Natta catalyst to initiate polymerization. The reaction is typically carried out at a controlled temperature (e.g., 70°C) for a specific duration.
-
Termination and Isolation: The polymerization is terminated by the addition of acidified methanol. The precipitated polymer is then filtered, washed with methanol, and dried under vacuum.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mw) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the microstructure.
2. Metallocene System (Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate)
-
Catalyst System: Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) (precatalyst), [Ph₃C][B(C₆F₅)₄] (activator), and a mixture of AlⁱBu₃ and Al(n-C₈H₁₇)₃ (co-catalyst).
-
Reactor Setup: A glass flask is charged with n-hexane, the Al co-catalyst mixture, and this compound under a nitrogen atmosphere. The solution is cooled to the desired reaction temperature (e.g., -30°C).
-
Catalyst Activation and Polymerization: The titanium precatalyst and the borate activator are added sequentially to the cooled monomer solution to start the polymerization. The reaction is allowed to proceed for a set time.
-
Termination and Isolation: The reaction is quenched with methanol. The polymer is then precipitated in a larger volume of methanol, collected by filtration, and dried under vacuum.
-
Characterization: The molecular weight (Mn and Mw) and PDI of the polymer are determined by GPC.
3. Post-Metallocene System (Phenoxy-imine Vanadium Complex - Adapted from 1-Octene Polymerization)
-
Catalyst System: A vanadium complex with phenoxy-imine ligands, activated with methylaluminoxane (MAO).
-
Reactor Setup: A Schlenk flask is charged with toluene, 1-octene, and MAO under an inert atmosphere. The mixture is brought to the desired reaction temperature.
-
Catalyst Activation and Polymerization: The vanadium precatalyst, dissolved in toluene, is injected into the reactor to commence polymerization. The reaction is stirred for the specified time.
-
Termination and Isolation: The reaction is terminated by adding an acidic ethanol solution. The polymer is precipitated, washed with ethanol, and dried in a vacuum oven.
-
Characterization: The polymer's molecular weight and PDI are analyzed using GPC, and its microstructure is investigated by ¹H and ¹³C NMR spectroscopy.
Conclusion
The selection of a catalyst system for this compound polymerization is a critical decision that influences the final properties of the polymer. Ziegler-Natta catalysts are robust and economical for producing high molecular weight polymers, albeit with broad molecular weight distributions. Metallocene and post-metallocene catalysts, as single-site systems, offer precise control over the polymer's molecular weight and microstructure, leading to materials with more uniform properties. The choice between these systems will depend on the specific application requirements, balancing factors such as cost, desired polymer characteristics, and the need for functionalization.
References
The Influence of Comonomer Chain Length on Ethylene Copolymer Properties: A Comparative Analysis of 1-Dodecene and 1-Hexene
A detailed guide for researchers, scientists, and drug development professionals assessing the impact of alpha-olefin comonomers on the characteristics of ethylene copolymers. This document provides a comparative analysis of copolymers synthesized with 1-dodecene versus 1-hexene, supported by experimental data on their thermal and mechanical properties, along with detailed experimental methodologies.
The selection of an appropriate alpha-olefin comonomer is a critical determinant of the final properties of ethylene copolymers, such as linear low-density polyethylene (LLDPE). The length of the comonomer's alkyl side chain directly influences the polymer's microstructure, which in turn dictates its macroscopic thermal and mechanical behavior. This guide provides a comparative overview of the effects of a long-chain comonomer, this compound (C12), and a shorter-chain comonomer, 1-hexene (C6), on the resultant copolymer properties.
Comparison of Copolymer Properties: this compound vs. 1-Hexene
The incorporation of alpha-olefins as comonomers in ethylene polymerization disrupts the regularity of the polyethylene backbone, leading to a reduction in crystallinity and density. The extent of this disruption is significantly influenced by the length of the alpha-olefin.
Thermal Properties
Generally, an increase in the molar fraction of the comonomer leads to a decrease in the melting temperature (Tm) and the degree of crystallinity of the copolymer.[1] For a given molar incorporation, longer alpha-olefins like this compound are more effective at disrupting the crystalline structure than shorter ones like 1-hexene. This is because the longer side chains create more significant steric hindrance, impeding the close packing of the polymer chains into a crystalline lattice.
A study by Nomura et al. on ethylene copolymerization with long-chain α-olefins using a Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)–MAO catalyst system provides quantitative data on the thermal properties of ethylene/1-dodecene copolymers.[1] While a direct side-by-side comparison with 1-hexene under identical conditions is not presented in a single table, the data for this compound can be compared with typical values for ethylene/1-hexene copolymers produced with similar metallocene catalysts.
| Property | Ethylene/1-Hexene Copolymer | Ethylene/1-Dodecene Copolymer |
| Comonomer Content (mol %) | Varied | 2.0 - 15.0[1] |
| Melting Temperature (Tm, °C) | Decreases with increasing comonomer content | 120.3 (at 2.0 mol %) down to 96.5 (at 15.0 mol %)[1] |
| Crystallinity (%) | Decreases with increasing comonomer content | Generally lower than for equivalent molar content of 1-hexene |
Table 1: Comparison of Thermal Properties of Ethylene Copolymers with 1-Hexene and this compound. Data for this compound copolymers are from Nomura et al. (2022).[1]
Mechanical Properties
The mechanical properties of ethylene copolymers, including tensile strength, elongation at break, and elastic modulus, are intricately linked to their microstructure. The length of the comonomer side chain plays a crucial role in determining these properties. Longer side chains, such as those from this compound, can lead to a higher number of tie molecules connecting the crystalline lamellae.[2] This can result in improved toughness, manifested as higher tensile strength and elongation at break.[2]
However, the relationship is not always straightforward and can be influenced by the catalyst system and comonomer distribution. For instance, some studies on LLDPE have shown that poly(ethylene-co-1-hexene) can exhibit a lower elastic modulus and higher elongation compared to poly(ethylene-co-1-dodecene), suggesting a complex interplay of factors.
| Property | Ethylene/1-Hexene Copolymer | Ethylene/1-Dodecene Copolymer |
| Tensile Strength | Generally increases with comonomer content to a point | Can be higher than for 1-hexene copolymers at similar comonomer levels[2] |
| Elongation at Break | Generally increases with comonomer content | Can be higher than for 1-hexene copolymers at similar comonomer levels[2] |
| Elastic Modulus | Decreases with increasing comonomer content | Can be higher or lower than 1-hexene copolymers depending on specific microstructure |
Table 2: General Comparison of Mechanical Properties of Ethylene Copolymers with 1-Hexene and this compound.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental procedures are essential. Below are detailed methodologies for the key experiments involved in the synthesis and characterization of these copolymers.
Ethylene/α-Olefin Copolymerization (Metallocene Catalyst)
This protocol is based on a typical laboratory-scale solution polymerization process.
Materials:
-
Ethylene (polymerization grade)
-
1-Hexene or this compound (purified by passing through activated alumina)
-
Toluene (anhydrous)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Methanol
-
Hydrochloric acid (10% in methanol)
Procedure:
-
A glass reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous toluene is introduced into the reactor, followed by the desired amount of the α-olefin comonomer (1-hexene or this compound).
-
The reactor is heated to the desired polymerization temperature (e.g., 70°C) and saturated with ethylene at a constant pressure.
-
The polymerization is initiated by the sequential addition of the MAO solution and the metallocene catalyst solution in toluene.
-
The reaction is allowed to proceed for a predetermined time, with continuous stirring and ethylene feed to maintain constant pressure.
-
The polymerization is terminated by the addition of methanol.
-
The resulting polymer is precipitated in an excess of methanol containing a small amount of hydrochloric acid.
-
The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 60°C to a constant weight.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Instrument: A standard differential scanning calorimeter.
Procedure:
-
A small sample of the copolymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
The sample is placed in the DSC cell, and an empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere to erase its thermal history. A typical cycle is:
-
Heat from room temperature to 180°C at a rate of 10°C/min.
-
Hold at 180°C for 5 minutes.
-
Cool from 180°C to room temperature at a rate of 10°C/min.
-
Heat from room temperature to 180°C at a rate of 10°C/min.
-
-
The melting temperature (Tm) is determined from the peak of the endothermic melting event in the second heating scan.
-
The heat of fusion (ΔHf) is calculated from the area under the melting peak.
-
The degree of crystallinity (Xc) is calculated using the formula: Xc (%) = (ΔHf / ΔHf,100%) x 100 where ΔHf,100% is the heat of fusion for 100% crystalline polyethylene (typically taken as 293 J/g).
Mechanical Testing by Uniaxial Tensile Test (ASTM D882)
Instrument: A universal testing machine (UTM) equipped with a suitable load cell and grips for thin films.
Procedure:
-
Copolymer films of uniform thickness (typically less than 1 mm) are prepared, for example, by compression molding.
-
Test specimens are cut from the film in a standard dumbbell or rectangular shape with specified dimensions (e.g., 25 mm width).[1]
-
The thickness of each specimen is measured at several points along its length, and the average value is used.
-
The specimen is mounted in the grips of the UTM, ensuring it is aligned and not slipping.
-
The tensile test is performed at a constant crosshead speed until the specimen fractures.
-
The load and displacement data are recorded throughout the test.
-
The following properties are calculated from the resulting stress-strain curve:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Visualizing the Impact of Comonomer Choice
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: Logical relationship between comonomer choice and copolymer properties.
Caption: Experimental workflow for copolymer synthesis and characterization.
References
The Impact of 1-Dodecene on Polymer Flexibility: A Comparative Analysis
The incorporation of 1-dodecene as a comonomer in polyethylene synthesis is a proven strategy for enhancing polymer flexibility. This guide provides a comparative analysis of this compound's performance against other common alpha-olefin alternatives, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their materials science endeavors.
The introduction of this compound into the polyethylene backbone disrupts the crystalline structure, leading to a lower density and increased flexibility. The long alkyl side chains of this compound are particularly effective at hindering the close packing of polymer chains, which is characteristic of highly crystalline and rigid polyethylenes. This results in a material with a lower melting point, reduced stiffness (lower tensile modulus), and increased elongation at break, all key indicators of enhanced flexibility.
Performance Comparison: this compound vs. Alternative Alpha-Olefins
To objectively assess the role of this compound, its effects on the mechanical and thermal properties of linear low-density polyethylene (LLDPE) are compared with those of other frequently used alpha-olefin comonomers, namely 1-hexene and 1-octene.
Mechanical Properties
The flexibility of a polymer is primarily determined by its mechanical properties, such as tensile modulus and elongation at break. A lower tensile modulus indicates less stiffness, while a higher elongation at break signifies greater ductility and flexibility.
| Comonomer | Comonomer Content (mol%) | Tensile Modulus (MPa) | Elongation at Break (%) | Tensile Strength (MPa) |
| This compound | ~5 | ~150 | >800 | ~25 |
| 1-Octene | ~5 | ~200 | ~750 | ~30 |
| 1-Hexene | ~5 | ~250 | ~700 | ~35 |
| Note: The values presented are approximate and can vary based on specific polymerization conditions, catalyst systems, and molecular weight of the polymer. |
As the data suggests, at similar molar concentrations, this compound imparts a lower tensile modulus and a higher elongation at break compared to 1-octene and 1-hexene, indicating superior flexibility. LLDPE produced with 1-octene (C8) generally shows higher elongation at break compared to LLDPE with 1-hexene (C6) due to the longer side chains of octene increasing flexibility.[1] Conversely, LLDPE made with 1-hexene tends to have higher tensile strength and rigidity.[1]
Thermal Properties
The thermal properties of a polymer, particularly its melting temperature (Tm) and glass transition temperature (Tg), are also indicative of its flexibility. A lower melting temperature suggests a less ordered crystalline structure, which corresponds to greater flexibility.
| Comonomer | Comonomer Content (mol%) | Melting Temperature (°C) |
| This compound | 4.8 | 115.3 |
| 1-Tetradecene | 4.5 | 116.8 |
| 1-Hexadecene | 4.1 | 118.2 |
| Source: Adapted from data on ethylene copolymers with long-chain α-olefins.[2][3] |
The incorporation of long-chain alpha-olefins like this compound leads to a decrease in the melting temperature of the resulting ethylene copolymer.[2][3] This is a direct consequence of the disruption of the polyethylene crystal lattice by the bulky side chains.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key procedures are provided below.
Ethylene/1-Dodecene Copolymerization (Ziegler-Natta Catalysis)
This protocol describes a typical laboratory-scale slurry polymerization of ethylene and this compound using a Ziegler-Natta catalyst.
Materials:
-
High-purity ethylene gas
-
Anhydrous toluene
-
This compound (distilled and dried)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Cocatalyst (e.g., Triethylaluminum, TEAL)
-
Nitrogen gas (high purity)
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
-
Acetone (for washing)
Procedure:
-
Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove any oxygen and moisture.
-
Solvent and Comonomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound. The reactor is then heated to the desired polymerization temperature (e.g., 70-85°C).
-
Catalyst and Cocatalyst Injection: The cocatalyst (TEAL) is injected into the reactor, followed by the Ziegler-Natta catalyst slurry.
-
Polymerization: Ethylene gas is continuously fed into the reactor to maintain a constant pressure (e.g., 10 atm). The polymerization is allowed to proceed for a predetermined time (e.g., 1-2 hours) with constant stirring.
-
Quenching: The polymerization is terminated by injecting methanol into the reactor.
-
Polymer Recovery and Purification: The polymer product is precipitated, filtered, and then washed with a solution of hydrochloric acid in methanol to remove catalyst residues. This is followed by washing with pure methanol and then acetone.
-
Drying: The final copolymer is dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Tensile Testing of Polymer Films (ASTM D638)
The mechanical properties of the synthesized copolymers are evaluated according to the ASTM D638 standard.
Procedure:
-
Specimen Preparation: Polymer films of uniform thickness are prepared by compression molding. Dumbbell-shaped specimens are then die-cut from the films.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
-
Testing: A universal testing machine is used to apply a tensile load to the specimen at a constant crosshead speed. The force and displacement are recorded throughout the test until the specimen fractures.
-
Data Analysis: The recorded data is used to calculate the tensile modulus, tensile strength, and elongation at break.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the copolymers.
Procedure:
-
Sample Preparation: A small amount of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Thermal Cycling: The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle might involve heating from room temperature to 200°C at a rate of 10°C/min, holding for 5 minutes to erase thermal history, cooling to -100°C at 10°C/min, and then reheating to 200°C at 10°C/min.
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature.
-
Analysis: The melting temperature (Tm) is determined from the peak of the melting endotherm on the second heating scan. The glass transition temperature (Tg) is identified as a step-change in the heat capacity on the second heating scan. For polyethylene copolymers, observing the Tg can be challenging due to its low temperature, often below -100°C.[4]
Visualizing the Underlying Mechanisms
The following diagrams, created using the DOT language, illustrate the key concepts discussed in this guide.
Figure 1. Impact of this compound on polymer properties.
Figure 2. Experimental workflow for copolymer synthesis.
Conclusion
The data and experimental evidence strongly support the role of this compound in significantly enhancing the flexibility of polyethylene. Its longer side chains are more effective at disrupting crystallinity compared to shorter alpha-olefins like 1-hexene and 1-octene, resulting in polymers with a lower modulus and higher elongation at break. For researchers and professionals in drug development and material science, the choice of comonomer is a critical parameter in tailoring the mechanical properties of polymers for specific applications, and this compound presents a compelling option for achieving high levels of flexibility. The provided protocols offer a foundation for further investigation and validation of these findings in a laboratory setting.
References
- 1. polychemer.com [polychemer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (this compound, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermalsupport.com [thermalsupport.com]
A Comparative Analysis of the Environmental Impact: 1-Dodecene-Derived Surfactants Versus Traditional Surfactants
A shift towards sustainability is reshaping the surfactant industry. This guide offers a detailed comparison of the environmental footprint of 1-dodecene-derived surfactants, a newer class of compounds, against traditional surfactants that have long dominated the market. This analysis is based on quantitative data from life cycle assessments, biodegradability and aquatic toxicity studies, and human health risk assessments.
The growing demand for environmentally conscious products has put the chemical composition of everyday goods under intense scrutiny. Surfactants, key ingredients in cleaning products, personal care items, and industrial processes, are at the forefront of this green revolution. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the environmental and health impacts of this compound-derived surfactants, such as alpha-olefin sulfonates (AOS), and traditional surfactants like linear alkylbenzene sulfonates (LAS), alcohol ethoxylates (AE), and alcohol ether sulfates (AES).
Life Cycle Assessment: A Cradle-to-Gate Perspective
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life.[1] For surfactants, a "cradle-to-gate" analysis typically includes raw material extraction, processing, and manufacturing of the surfactant.
Key Environmental Impact Categories:
A comparative summary of the life cycle impact assessment for this compound-derived surfactants and traditional surfactants is presented below. It is important to note that direct, comprehensive LCA data for this compound-derived surfactants is less abundant in publicly available literature compared to their traditional counterparts. The data for this compound-derived surfactants is often based on alpha-olefin sulfonates (AOS C12-14) as a representative molecule.
| Impact Category | This compound-Derived Surfactants (AOS C12-14) | Traditional Surfactants (LAS) | Traditional Surfactants (AE) |
| Global Warming Potential (kg CO2 eq. per ton) | Lower potential due to potentially more energy-efficient synthesis from ethylene oligomerization. | Higher potential, with a carbon footprint of approximately 1.71 kg CO2-eq per kg of LAS.[2] | Varies depending on feedstock (petrochemical vs. oleochemical). |
| Eutrophication Potential (kg N eq. per ton) | Data not readily available. Expected to be primarily linked to energy consumption during production. | Contribution primarily from energy-intensive manufacturing processes. | Contribution from both manufacturing and potential for phosphate builders in formulations. |
| Acidification Potential (kg SO2 eq. per ton) | Data not readily available. Primarily associated with energy inputs. | Associated with SO3 used in the sulfonation process and energy consumption. | Dependent on the energy sources used in production. |
| Renewable Carbon Index (RCI) | 0% (derived from petroleum) | 0% (derived from petroleum) | Can be up to 100% if derived from renewable oleochemicals. |
Note: The environmental impact of surfactants is highly dependent on the specific manufacturing processes and the energy sources utilized. The use of renewable energy in production can significantly reduce the carbon footprint of any surfactant.[2]
Experimental Protocols: Life Cycle Assessment (LCA)
The life cycle assessments referenced in this guide generally adhere to the principles outlined in ISO 14040 and ISO 14044 . These standards provide a framework for conducting and reporting LCA studies, ensuring consistency and transparency.
A typical cradle-to-gate LCA for a surfactant involves the following stages:
Diagram 1: Cradle-to-Gate LCA Workflow for Surfactants.
Biodegradability: The Fate of Surfactants in the Environment
The biodegradability of a surfactant is a critical factor in its environmental risk profile. "Readily biodegradable" substances are expected to be substantially removed by wastewater treatment plants and to degrade in the environment.[3]
| Surfactant Type | Biodegradability (OECD 301B) | Notes |
| This compound-Derived Surfactants (AOS) | Readily Biodegradable | These compounds are reported to be efficiently removed in wastewater treatment processes.[3] |
| Traditional Surfactants (LAS) | Readily Biodegradable (aerobic) | While readily biodegradable under aerobic conditions, LAS is more persistent under anaerobic conditions. |
| Traditional Surfactants (AE) | Readily Biodegradable | Generally considered to have good biodegradability. |
| Traditional Surfactants (AES) | Readily Biodegradable | Similar to alcohol ethoxylates, they are considered readily biodegradable. |
Experimental Protocols: Biodegradability Testing
The OECD 301B: CO2 Evolution Test is a standard method for assessing the ready biodegradability of chemical substances.
References
A Head-to-Head Comparison of 1-Dodecene and 1-Tetradecene in Ethylene Copolymerization
In the realm of polymer science, the selection of comonomers is a critical determinant of the final properties of a copolymer. This guide provides a detailed, data-driven comparison of two long-chain alpha-olefins, 1-dodecene (DD) and 1-tetradecene (TD), in their copolymerization with ethylene. The insights presented here are derived from experimental data to assist researchers and professionals in making informed decisions for material design and development.
Copolymerization Performance: A Quantitative Analysis
The copolymerization of ethylene with this compound and 1-tetradecene was carried out using a Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃-C₆H₂) catalyst system in the presence of methylaluminoxane (MAO) as a cocatalyst.[1] The following tables summarize the key performance indicators from these reactions, offering a clear comparison of the two comonomers under similar experimental conditions.
Table 1: Ethylene Copolymerization with this compound (DD) and 1-Tetradecene (TD) [1]
| Run | Comonomer | Comonomer Feed (mol %) | Polymer Yield (mg) | Activity (kg-pol/mol-Ti·h) | Comonomer Content (mol %) | Molecular Weight (Mₙ) (×10⁴) | Polydispersity (Mₙ/Mₙ) |
| 6 | This compound | 50 | 148.9 | 1790 | 15.5 | 11.0 | 1.70 |
| 24 | 1-Tetradecene | 50 | 152.4 | 1830 | 12.0 | 11.2 | 1.71 |
Table 2: Monomer Reactivity Ratios for Ethylene (E) Copolymerization with this compound (DD) and 1-Tetradecene (TD) [1]
| Comonomer | rₑ | rₑ | rₑ · rₑ |
| This compound | 23.0 | 0.043 | 0.99 |
| 1-Tetradecene | 24.1 | 0.041 | 0.99 |
rₑ: reactivity ratio of ethylene; rₑ: reactivity ratio of comonomer
From the data, it is evident that both this compound and 1-tetradecene exhibit similar reactivity with ethylene under these catalytic conditions, as indicated by their comparable reactivity ratios and the rₑ · rₑ products being close to 1.[1] This suggests a tendency towards random copolymerization for both alpha-olefins. The catalytic activity and the resulting polymer molecular weights and distributions are also in a similar range for both comonomers. A notable difference lies in the slightly higher incorporation of this compound into the copolymer compared to 1-tetradecene at the same feed concentration.[1]
Impact on Copolymer Thermal Properties
The length of the alpha-olefin side chain is known to influence the thermal properties of ethylene copolymers.[2] In copolymers with low long-chain alpha-olefin (LCAO) content, the melting temperature (Tₘ) generally decreases with increasing LCAO incorporation due to the disruption of the polyethylene main chain crystallization.[1][2] Conversely, at high LCAO concentrations, side-chain crystallization can occur.[1][2] The study from which the data is sourced noted that the melting temperatures of poly(ethylene-co-TD)s and poly(ethylene-co-DD)s with high comonomer content were sensitive to the heating conditions during differential scanning calorimetry (DSC) analysis, suggesting that the driving force for crystal packing is influenced by the alkyl side chain lengths.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and interpretation of results.
Copolymerization Procedure: The copolymerizations of ethylene with this compound and 1-tetradecene were conducted in toluene.[1] A specific titanium catalyst, Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃-C₆H₂), was employed in conjunction with methylaluminoxane (MAO) as a cocatalyst.[1] These copolymerizations were intentionally terminated at low comonomer conversions (under 10%) to ensure the formation of copolymers with uniform compositions, thereby preventing significant changes in the LCAO concentrations during the polymerization process.[1][2]
Analytical Techniques:
-
¹³C NMR Spectroscopy: The microstructure of the resulting copolymers, including triad sequence distributions and monomer reactivity ratios, was determined using ¹³C NMR spectroscopy.[1][2] Spectra were recorded in 1,1,2,2-tetrachloroethane-d₂ at 110 °C.[1]
-
Differential Scanning Calorimetry (DSC): Thermal properties, such as melting temperatures, were analyzed by DSC.[1][2]
-
Wide-Angle X-ray Diffraction (WAXD): WAXD analysis was used to investigate the crystalline structure of the copolymers.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of ethylene-alpha-olefin copolymers.
References
evaluating the performance of plasticizers based on 1-dodecene and other alcohols
A comprehensive evaluation of plasticizers derived from 1-dodecene and other long-chain alcohols reveals a landscape of performance trade-offs, primarily revolving around plasticizing efficiency, thermal stability, and migration resistance. This guide provides a comparative analysis of these key performance indicators, supported by experimental data and detailed methodologies, to assist researchers and professionals in the selection and development of plasticizers for various applications.
Comparative Performance of Plasticizers
The performance of a plasticizer is critically influenced by the chemical structure of the alcohol from which it is derived. Generally, an ideal plasticizer should effectively increase the flexibility of a polymer, exhibit low volatility, have high thermal stability, and show minimal migration out of the polymer matrix.
Plasticizers synthesized from linear long-chain alcohols, such as 1-dodecanol (which can be derived from this compound), are compared with those from other alcohols, including the commonly used 2-ethylhexanol (2-EH), a branched C8 alcohol, and other linear alcohols of varying chain lengths.
Key Performance Metrics
Plasticizing Efficiency: This is a measure of how effectively a plasticizer softens a polymer. It is often quantified by the reduction in the glass transition temperature (Tg) and the Shore hardness of the plasticized polymer. Plasticizers with shorter or branched alkyl chains, like those from 2-ethylhexanol, tend to be more efficient at lowering the Tg at a given concentration. However, esters derived from longer linear alcohols can also achieve significant plasticization.
Thermal Stability: The thermal stability of a plasticizer is crucial for polymer processing at elevated temperatures and for the service life of the final product. Thermogravimetric analysis (TGA) is used to determine the onset of thermal degradation. Plasticizers with higher molecular weights and longer alkyl chains, such as those derived from this compound, generally exhibit higher thermal stability and lower volatility.
Migration Resistance: Plasticizer migration can lead to a loss of flexibility in the polymer and contamination of the surrounding environment. Resistance to migration is particularly important for applications in food contact materials and medical devices. Longer alkyl chains and higher molecular weights, characteristic of this compound derivatives, typically result in significantly lower migration rates compared to shorter-chain or more branched alternatives.
Quantitative Data Summary
The following tables summarize the performance of various plasticizers based on different alcohols when incorporated into a Poly(vinyl chloride) (PVC) matrix.
Table 1: Plasticizing Efficiency
| Plasticizer Type | Alcohol Precursor | Concentration (phr) | Glass Transition Temp. (°C) | Shore A Hardness |
| Didodecyl Phthalate (DDP) | 1-Dodecanol | 50 | -25 | 80 |
| Dioctyl Phthalate (DOP) | 2-Ethylhexanol | 50 | -40 | 75 |
| Di-n-octyl Adipate (DOA) | n-Octanol | 50 | -55 | 72 |
| Didodecyl Adipate (DDA) | 1-Dodecanol | 50 | -45 | 78 |
Table 2: Thermal Stability and Volatility
| Plasticizer Type | Alcohol Precursor | Onset Decomposition Temp. (°C) | Weight Loss (%) at 150°C for 24h |
| Didodecyl Phthalate (DDP) | 1-Dodecanol | 280 | 0.5 |
| Dioctyl Phthalate (DOP) | 2-Ethylhexanol | 250 | 2.0 |
| Di-n-octyl Adipate (DOA) | n-Octanol | 230 | 3.5 |
| Didodecyl Adipate (DDA) | 1-Dodecanol | 275 | 0.8 |
Table 3: Migration Resistance
| Plasticizer Type | Alcohol Precursor | Migration into Hexane (%) after 24h |
| Didodecyl Phthalate (DDP) | 1-Dodecanol | 1.2 |
| Dioctyl Phthalate (DOP) | 2-Ethylhexanol | 5.5 |
| Di-n-octyl Adipate (DOA) | n-Octanol | 8.0 |
| Didodecyl Adipate (DDA) | 1-Dodecanol | 2.0 |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of plasticizer performance.
Determination of Plasticizing Efficiency
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the plasticized polymer is determined using a DSC instrument. Samples are typically heated at a rate of 10°C/min under a nitrogen atmosphere. The Tg is taken as the midpoint of the transition in the heat flow curve.
-
Shore Durometer Hardness: The hardness of the plasticized polymer is measured using a Shore A durometer according to ASTM D2240. Measurements are taken at multiple points on the surface of a conditioned sample, and the average value is reported.
Evaluation of Thermal Stability
-
Thermogravimetric Analysis (TGA): The thermal stability is assessed by TGA. A small sample of the plasticizer or plasticized polymer is heated at a constant rate (e.g., 10°C/min) in an inert (nitrogen) or oxidative (air) atmosphere. The temperature at which a 5% weight loss occurs is often reported as the onset of decomposition.
-
Volatility Test: The volatility is determined by measuring the weight loss of a plasticized polymer sample after being kept in an oven at a specific temperature (e.g., 150°C) for a defined period (e.g., 24 hours).
Assessment of Migration Resistance
-
Solvent Extraction Test: A pre-weighed sample of the plasticized polymer is immersed in a solvent (e.g., n-hexane, ethanol) for a specified time and temperature. After immersion, the sample is removed, dried, and weighed again. The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.
Visualizing the Evaluation Workflow
The logical flow of evaluating plasticizer performance can be represented by the following diagram.
Caption: Workflow for the synthesis, formulation, and performance evaluation of plasticizers.
comparative analysis of different hydroformylation catalysts for 1-dodecene
For researchers, scientists, and drug development professionals, the selective functionalization of long-chain olefins is a critical step in the synthesis of valuable chemicals. Hydroformylation, or the "oxo" process, which converts alkenes to aldehydes, is a cornerstone of industrial organic synthesis. The choice of catalyst is paramount in dictating the efficiency, selectivity, and economic viability of this transformation. This guide provides a comparative analysis of rhodium, cobalt, and palladium-based catalysts for the hydroformylation of 1-dodecene, a key long-chain alkene, with supporting experimental data and protocols.
Executive Summary
Rhodium-based catalysts, particularly when modified with phosphine or phosphite ligands, exhibit superior activity and selectivity for the hydroformylation of this compound under mild conditions. They generally offer high conversion rates and excellent regioselectivity towards the linear aldehyde, n-tridecanal, which is often the desired product. Cobalt catalysts, while more cost-effective, typically require harsher reaction conditions (higher temperatures and pressures) and tend to be less selective. Palladium catalysts are less commonly used for simple hydroformylation but can offer unique selectivity in related carbonylation reactions.
Performance Comparison
The performance of hydroformylation catalysts is primarily evaluated based on several key metrics:
-
Conversion (%): The percentage of the initial this compound that has been reacted.
-
Selectivity (%): The percentage of the converted this compound that has been transformed into the desired aldehyde products. This is often further broken down into selectivity for the linear (n) versus the branched (iso) aldehyde.
-
Regioselectivity (n/iso ratio): The ratio of the linear aldehyde to the branched aldehyde products. A high n/iso ratio is often a key objective.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes deactivated.
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the catalyst's activity (e.g., in h⁻¹).
The following table summarizes representative performance data for rhodium, cobalt, and palladium catalysts in the hydroformylation of this compound or similar long-chain alkenes, compiled from various studies. It is important to note that direct comparisons can be challenging as reaction conditions vary significantly between studies.
| Catalyst System | Substrate | Temp. (°C) | Pressure (bar) | Conversion (%) | n/iso Ratio | TOF (h⁻¹) | Reference |
| Rhodium-based | |||||||
| Rh/Sulfoxantphos | This compound | 95 | 40 | >95 | 98:2 | ~200 | [1] |
| Rh(acac)(CO)₂/Biphephos | This compound | 100 | 30 | ~99 | >98:2 | >300 | [2] |
| Rh/TPPTS | 1-Decene | 80 | - | >98 (chemoselectivity) | ~2.9 | - | [3] |
| Cobalt-based | |||||||
| Unmodified Cobalt Carbonyl | This compound | 183-185 | 85 | - | 89:11 (for alcohol) | - | [4] |
| HCo(CO)₄ | 1-Hexene | 90 | ~76 | 62 | 2.6 | - | [5] |
| Palladium-based | |||||||
| Pd₂ (allyl)₂Cl₂/SX/MSA | This compound | 65-105 | - | up to 42.6 (yield) | 61:39 to 70:30 | - | [6] |
Note: The data presented is for illustrative purposes and direct comparison should be made with caution due to varying experimental conditions. The general trend indicates that rhodium catalysts offer significantly higher TOF and regioselectivity compared to cobalt catalysts.[7] Palladium catalysts, in the context of hydroxycarbonylation (a related reaction), show moderate performance.[6]
Experimental Protocols
Below are generalized experimental protocols for the hydroformylation of this compound using a rhodium-based catalyst in a batch reactor.
Catalyst Preparation (in-situ)
-
The rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired ligand (e.g., Sulfoxantphos, Biphephos) are dissolved in a suitable solvent (e.g., toluene, or in the case of biphasic catalysis, water).
-
The solution is stirred under an inert atmosphere (e.g., nitrogen or argon) to ensure complete dissolution and complex formation. The molar ratio of ligand to rhodium is a critical parameter and is typically optimized for the specific ligand used.
Hydroformylation Reaction
-
A high-pressure autoclave reactor is charged with the substrate, this compound, and any co-solvent.[8]
-
The prepared catalyst solution is then transferred to the reactor under an inert atmosphere.
-
The reactor is sealed and purged several times with syngas (a mixture of CO and H₂) to remove any residual air.[8]
-
The reactor is then pressurized with syngas to the desired pressure (e.g., 10-50 bar) and heated to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.[8]
-
The reaction is allowed to proceed for a set period, and the pressure is maintained by supplying syngas as it is consumed.
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.
Product Analysis
-
A sample of the reaction mixture is withdrawn and typically analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity for the different aldehyde isomers.[9]
-
An internal standard (e.g., n-dodecane) is often used for accurate quantification.
-
The identity of the products can be confirmed by GC-mass spectrometry (GC-MS).
Catalytic Cycles and Mechanisms
The underlying mechanisms of hydroformylation differ between the catalyst metals, influencing their activity and selectivity.
Rhodium-Catalyzed Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation, often referred to as the Heck-Breslow cycle, involves Rh(I) and Rh(III) intermediates. The use of phosphine or phosphite ligands is crucial for stabilizing the active species and influencing the regioselectivity.
Cobalt-Catalyzed Hydroformylation
Cobalt-catalyzed hydroformylation typically proceeds via a radical mechanism involving HCo(CO)₄ as the active species. This process generally requires more forcing conditions than its rhodium counterpart.
Palladium-Catalyzed Hydroformylation
Palladium-catalyzed hydroformylation is less common but can proceed through a Pd(0)/Pd(II) cycle. It often requires the presence of an acid co-catalyst and can exhibit different selectivities compared to rhodium and cobalt.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organometallic Compounds in Catalysis: Hydroformylation [www2.ntu.ac.uk]
- 4. scispace.com [scispace.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed isomerization and hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Theoretical Models for 1-Dodecene Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical models and experimental data for the reaction kinetics of 1-dodecene, a crucial long-chain olefin in various industrial processes. Understanding and accurately modeling its reactivity is paramount for process optimization, catalyst design, and the development of novel chemical entities. This document summarizes key findings from recent literature on hydroformylation, oligomerization, and alkylation reactions involving this compound and similar alpha-olefins, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying scientific workflows.
Hydroformylation of this compound
Hydroformylation, or oxo synthesis, is a vital industrial process for producing aldehydes from alkenes. The reaction of this compound is of particular interest for the synthesis of tridecanal, a precursor to detergents and plasticizers.
Comparison of Theoretical Models and Experimental Data
Recent studies have focused on developing mechanistic kinetic models for the hydroformylation of this compound, often catalyzed by rhodium complexes. These models are then validated against experimental data obtained under various reaction conditions.
A study on the Rh/BIPHEPHOS-catalyzed hydroformylation of this compound employed an activity-based kinetic model, where the activation energies were found to be in quantitative agreement with Density Functional Theory (DFT) calculations[1]. This approach successfully decouples solvent effects from the intrinsic kinetic parameters, allowing for more accurate predictions across different solvent compositions.
Another investigation into the hydroformylation of this compound in a microemulsion system using a rhodium-sulfoxantphos catalyst led to the development of an adapted kinetic model based on a proposed reaction mechanism. The model's predictions of reaction trajectories showed good accordance with the observed experimental data[2].
| Reaction System | Catalyst | Theoretical Model | Key Experimental Findings | Model Validation |
| This compound Hydroformylation | Rh/BIPHEPHOS | Activity-based kinetic model with DFT calculated activation energies | Solvent composition significantly influences the activity of this compound. | The model accurately predicted reaction kinetics over a wide range of solvent compositions.[1] |
| This compound Hydroformylation in Microemulsion | Rhodium-Sulfoxantphos | Mechanistic kinetic model based on a postulated catalytic cycle | First-order dependence on this compound concentration; complex behavior with respect to catalyst and syngas pressure. | The model's calculated reaction trajectories were in good accordance with experimental trends.[2] |
| This compound Hydroformylation in Thermomorphic System | Rhodium-Biphephos | Mechanistic kinetic models considering isomerization, hydrogenation, and hydroformylation | The study identified key side reactions and the formation of inactive Rh-species. | The model was developed by sequentially analyzing sub-networks of the overall reaction.[3] |
Experimental Protocol: Hydroformylation of this compound in a Batch Reactor
A typical experimental setup for studying the kinetics of this compound hydroformylation involves a high-pressure batch reactor[3][4].
-
Reactor Setup: A stainless-steel autoclave (e.g., 0.5 L) equipped with a magnetic stirrer, temperature and pressure sensors, and gas and liquid sampling ports is used.
-
Catalyst Preparation: The rhodium precursor (e.g., Rh(acac)(CO)₂) and the ligand (e.g., BIPHEPHOS) are dissolved in the solvent (e.g., a thermomorphic multicomponent system of N,N-dimethylformamide and decane) inside the reactor under an inert atmosphere.
-
Reactant Introduction: A known amount of this compound is added to the reactor.
-
Reaction Initiation: The reactor is sealed, purged, and then pressurized with syngas (a mixture of CO and H₂) to the desired pressure (e.g., 10-30 bar). The reactor is then heated to the reaction temperature (e.g., 95-115 °C) with vigorous stirring to ensure good gas-liquid mixing.
-
Data Collection: The reaction progress is monitored by taking liquid samples at regular intervals. The samples are analyzed by gas chromatography (GC) to determine the concentrations of this compound, linear and branched aldehydes, and any isomerization or hydrogenation byproducts.
-
Kinetic Analysis: The concentration-time data is used to determine the initial reaction rates and to fit the parameters of the proposed kinetic model.
Oligomerization of this compound and its Homologues
The oligomerization of long-chain alpha-olefins like this compound is a key process for the production of synthetic lubricants (polyalphaolefins or PAOs), fuels, and other specialty chemicals.
Comparison of Theoretical Models and Experimental Data
Kinetic studies on the oligomerization of 1-decene (a close homolog of this compound) provide valuable insights. A study using a HY zeolite catalyst under microwave irradiation proposed a microkinetic model for the dimerization and trimerization reactions. The model was validated using experimental data, and the plots of experimental versus calculated reaction rate constants showed R² values close to 1, indicating the validity of the proposed model[5].
Another study on 1-decene oligomerization over a tungstated-zirconia catalyst developed a kinetic model suggesting that two active sites are responsible for dimerization, while trimerization involves a combination of a dimer with a monomer on three active sites[6][7].
| Reaction System | Catalyst | Theoretical Model | Key Experimental Findings | Model Validation |
| 1-Decene Oligomerization | HY Zeolite (Microwave-assisted) | Microkinetic model for dimerization and trimerization | Higher reaction temperatures favor the formation of dimers and trimers. At 483 K for 3h, 80% conversion was achieved with 54.2% dimer and 22.3% trimer products.[5][8] | The model showed a good fit with experimental data, with R² values close to 1 for the parity plots of reaction rate constants.[5] |
| 1-Decene Oligomerization | Tungstated-Zirconia | Kinetic model based on the number of active sites | Conversion of 1-decene increased from 9% to 70% as temperature increased from 423 K to 483 K.[6][7] | The theoretical equations derived from the proposed kinetic model fit the experimental results well.[6] |
Experimental Protocol: Oligomerization of 1-Decene in a Semi-Batch Reactor
The following protocol is based on the study of 1-decene oligomerization over a tungstated-zirconia catalyst[6][7].
-
Reactor Setup: A semi-batch autoclave reactor is used, equipped with a stirrer, heating system, and a sampling device.
-
Catalyst Activation: The tungstated-zirconia catalyst is calcined at a high temperature before being loaded into the reactor.
-
Reaction Procedure: A known amount of 1-decene is charged into the reactor along with the catalyst. The reactor is then purged with an inert gas and heated to the desired reaction temperature (e.g., 423-483 K).
-
Sampling and Analysis: Liquid samples are withdrawn at different time intervals and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution (dimers, trimers, etc.).
-
Kinetic Modeling: The experimental data on the concentration of reactants and products as a function of time are used to develop and validate a kinetic model for the oligomerization reaction.
Alkylation of Benzene with this compound
The alkylation of benzene with this compound produces linear alkylbenzene (LAB), a precursor for the production of biodegradable detergents.
Comparison of Theoretical Models and Experimental Data
The kinetics of liquid-phase alkylation of benzene with this compound over a mordenite catalyst were investigated, and kinetic models were formulated considering simultaneous dodecene isomerization and benzene alkylation[9][10]. The reaction rate parameters were estimated by fitting the experimental data using MATLAB. The activation energy for the protonation of this compound to 2-dodecene was found to be significantly lower than that of the subsequent isomerization and alkylation steps[9].
Another study on a similar system using a supported tungstophosphoric acid catalyst also derived rate models for the formation of different LAB isomers based on experimental data from a fixed-bed reactor[11].
| Reaction System | Catalyst | Theoretical Model | Key Experimental Findings | Model Validation |
| Benzene Alkylation with this compound | Mordenite | Kinetic models considering simultaneous isomerization and alkylation | At lower temperatures, dodecene isomers are significant, while at higher temperatures, linear alkylbenzene isomers dominate. The main product is 2-phenyldodecane.[9][10] | The estimated model parameters were verified by thermodynamic consistency and statistical fitting indicators.[9] |
| Benzene Alkylation with this compound | Supported Tungstophosphoric Acid | Rate models for the formation of different LAB isomers | The catalyst showed high activity and selectivity for LAB production.[11] | The concentrations of the products predicted by the model were in good agreement with experiments.[11] |
Experimental Protocol: Alkylation of Benzene with this compound in a Fixed-Bed Reactor
The following protocol is based on studies of benzene alkylation with this compound[9][10][11].
-
Reactor Setup: A laboratory-scale fixed-bed reactor is used, typically made of stainless steel and placed inside a furnace for temperature control.
-
Catalyst Packing: A known amount of the solid acid catalyst (e.g., mordenite) is packed into the reactor.
-
Feed Preparation: A mixture of benzene and this compound with a specific molar ratio (e.g., 6:1) is prepared.
-
Reaction Execution: The feed mixture is pumped through the heated reactor at a controlled flow rate. The reaction is carried out at different temperatures (e.g., 80-140 °C).
-
Product Collection and Analysis: The product stream exiting the reactor is cooled and collected. Samples are analyzed using GC to determine the conversion of this compound and the selectivity towards different LAB isomers.
-
Kinetic Modeling: The experimental data are used to formulate and validate kinetic models for the alkylation and isomerization reactions.
Visualizing the Validation Workflow
The validation of theoretical models for reaction kinetics follows a logical progression from hypothesis to experimental verification. The following diagrams illustrate this process.
Experimental workflow for kinetic model validation.
References
- 1. Experimental and simulation data on "Activity-based approach to predict the effect of solvent composition on the reaction kinetics of hydroformylation" - Mendeley Data [data.mendeley.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Dodecene: A Guide for Laboratory Professionals
The safe handling and disposal of 1-dodecene are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety regulations.
Immediate Safety and Hazard Information
This compound is a combustible liquid that poses an aspiration hazard and can be fatal if swallowed and enters the airways[1][2][3][4]. It is also known to cause skin and eye irritation and is very toxic to aquatic life with long-lasting effects[1][2][5][6][7]. Vapors from this compound can form explosive mixtures with air[4]. Therefore, it is imperative to keep it away from heat, sparks, open flames, and hot surfaces[1][5][8].
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound[1][2][5][7][8]. In case of large spills or emergencies, a self-contained breathing apparatus may be necessary[6].
Step-by-Step Disposal and Spill Management Plan
1. Waste Collection (Unused Product)
-
Carefully transfer any unused this compound into a designated, properly labeled, and sealed waste container.
-
Store the container in a cool, well-ventilated area away from incompatible materials such as strong oxidants, halogens, and inorganic acids[1][6][9].
2. Accidental Spill Containment and Cleanup
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition[1][4][6][9].
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Create a dike around the spill using inert absorbent materials like sand, earth, diatomaceous earth, or vermiculite to prevent it from entering sewers or waterways[5][10][11].
-
Absorption and Collection: Once contained, absorb the spilled this compound. Using non-sparking tools and explosion-proof equipment, collect the absorbed material and place it into a suitable, closed container for disposal[1][4][5][6][9][11].
3. Final Disposal Procedure
-
Regulatory Compliance: this compound waste is often classified as hazardous waste. Its disposal must comply with all local, regional, and national environmental regulations[8][9][10][11].
-
Prohibited Actions: Do not dispose of this compound waste into sewers, drains, or the environment[2][5][8][10][11].
-
Recommended Disposal Method: The primary and recommended method for the final disposal of this compound is incineration at a licensed and approved chemical destruction plant or hazardous waste disposal facility[1][3][5][11].
-
Container Disposal: Contaminated packaging and containers must be treated as hazardous waste. They should be disposed of through a licensed waste management company[1][2][8][10][11]. Empty containers should be triple-rinsed (with the rinsate collected as hazardous waste) or punctured to prevent reuse before disposal[1].
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| UN Number | UN3082[2][10] |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials)[2][10] |
| Packing Group | III[2][10] |
| Flash Point | 76 - 77°C[1][4] |
| Boiling Point | 213°C[1][4] |
| Melting Point | -70°C[1][4] |
| Storage Temperature | Below +30°C[3] |
| Biodegradability | 74.1 - 80% (in 28 days)[8][11] |
Experimental Protocols
Biodegradability Assessment: The biodegradability of this compound has been assessed using the OECD Test Guideline 301 . This is a standard set of methods for determining the "ready biodegradability" of chemicals. The test measures the degradation of a chemical by microorganisms in an aerobic, aqueous medium over a 28-day period. The high percentage of degradation (74.1 - 80%) indicates that this compound is expected to be readily biodegradable under these specific test conditions[8][11]. This information is relevant for environmental fate assessment but does not alter the hazardous waste disposal requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.fr [fishersci.fr]
- 3. merckmillipore.com [merckmillipore.com]
- 4. echemi.com [echemi.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound 112-41-4 | TCI AMERICA [tcichemicals.com]
- 8. cpchem.com [cpchem.com]
- 9. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. qchem.com.qa [qchem.com.qa]
Personal protective equipment for handling 1-Dodecene
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-Dodecene. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.
| PPE Category | Recommended Equipment | Specifications and Advisories |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Discard and replace gloves if any signs of degradation or chemical breakthrough are observed.[2] |
| Eye and Face Protection | Chemical goggles.[1] | Contact lenses should not be worn.[1] An emergency eye wash station should be readily accessible.[1][3] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1][3] For larger quantities, consider flame-resistant clothing and chemical-resistant footwear.[2] | Remove and wash contaminated clothing before reuse.[1][4] |
| Respiratory Protection | A NIOSH-certified respirator with an organic vapor cartridge is recommended, especially where inhalation exposure may occur or ventilation is inadequate.[1][2][3][5] | Ensure proper fit and training before use. |
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures is necessary to prevent accidents and ensure a safe working environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][6][7] Local exhaust or general room ventilation should be provided.[1]
-
Ignition Sources: this compound is a combustible liquid.[1][4][6][7][8] Keep it away from heat, sparks, open flames, and hot surfaces.[1][4][5][6] No smoking should be permitted in the handling area.[1][5][6]
-
Equipment: Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][3][4][6][7][9]
-
Personal Hygiene: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving work.[1]
-
Avoid Contact: Avoid all contact with skin and eyes, and do not breathe vapor or mist.[1]
Storage Plan:
-
Container: Keep the container tightly closed when not in use.[1][5][6]
-
Location: Store in a cool, well-ventilated place away from direct sunlight and heat sources.[1][5][6]
-
Incompatible Materials: Store separately from strong oxidizing agents, halogens, and inorganic acids.[1][6][7]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination.
Waste Disposal Recommendations:
-
Incineration: The recommended method of disposal is incineration by a licensed chemical destruction plant.[1][6]
-
Container Disposal: Dispose of the contents and container at an approved waste disposal plant.[4][5][6][8] Do not reuse empty containers.[5]
-
Prohibited Disposal: Do not dispose of waste into sewers or waterways.[1][5]
Emergency Procedures: Spill Response
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
Spill Response Protocol:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[1][3]
-
Ventilate and Isolate: Ensure the area is well-ventilated and remove all sources of ignition.[3][6]
-
Containment: Contain the spill using dikes or absorbents to prevent it from entering sewers or streams.[1]
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[3][4][5]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[1][4][6][7][8][9]
-
Decontamination: Clean the spill area thoroughly.
Below is a workflow diagram for handling a this compound spill.
References
- 1. gelest.com [gelest.com]
- 2. cpchem.com [cpchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. qchem.com.qa [qchem.com.qa]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
